molecular formula C11H14FNO B1316439 4-(3-Fluorophenyl)piperidin-4-ol CAS No. 80119-54-6

4-(3-Fluorophenyl)piperidin-4-ol

Katalognummer: B1316439
CAS-Nummer: 80119-54-6
Molekulargewicht: 195.23 g/mol
InChI-Schlüssel: XFSVMZMGUSRBJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Fluorophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Fluorophenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluorophenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(3-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSVMZMGUSRBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509286
Record name 4-(3-Fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80119-54-6
Record name 4-(3-Fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Fluorophenyl)piperidin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic protocols and analytical data, this document serves as a vital resource for researchers engaged in the design and development of novel therapeutics.

Core Chemical Properties and Identification

4-(3-Fluorophenyl)piperidin-4-ol is a derivative of piperidine, a ubiquitous scaffold in pharmaceutical agents. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug design.

PropertyValueSource
Chemical Name 4-(3-Fluorophenyl)piperidin-4-olN/A
CAS Number 80119-54-6[1]
Molecular Formula C₁₁H₁₄FNO[1]
Molecular Weight 195.23 g/mol [1]
Canonical SMILES C1CNCCC1(C2=CC(=CC=C2)F)ON/A
InChI Key XFSVMZMGUSRBJJ-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of 4-(3-Fluorophenyl)piperidin-4-ol is most effectively achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This process involves the reaction of a Grignard reagent, in this case, 3-fluorophenylmagnesium bromide, with a protected 4-piperidone derivative. The subsequent removal of the protecting group yields the final product.

Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process:

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 4-Piperidone B N-Boc-4-piperidone A->B (Boc)₂O, Base E N-Boc-4-(3-fluorophenyl) -4-hydroxypiperidine B->E Add to Grignard C 1-Bromo-3-fluorobenzene D 3-Fluorophenylmagnesium bromide (Grignard Reagent) C->D Mg, Anhydrous THF D->E F 4-(3-Fluorophenyl)piperidin-4-ol E->F Acidic Conditions (e.g., HCl)

Sources

Introduction: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Fluorophenyl)piperidin-4-ol (CAS: 80119-54-6)

4-(3-Fluorophenyl)piperidin-4-ol, identified by CAS number 80119-54-6, is a heterocyclic building block of significant interest in the field of drug discovery.[1][2] As a substituted piperidine, it belongs to a class of compounds renowned for their prevalence in centrally active pharmaceuticals. The strategic placement of a hydroxyl group and a fluorinated phenyl ring at the 4-position of the piperidine core creates a versatile scaffold. This guide provides a comprehensive technical overview of its synthesis, properties, analytical characterization, and critical applications, offering field-proven insights for its effective utilization in research and development.

Section 1: Physicochemical and Structural Characteristics

The unique three-dimensional structure and physicochemical properties of 4-(3-Fluorophenyl)piperidin-4-ol are fundamental to its function as a synthetic intermediate. The piperidine ring typically adopts a low-energy chair conformation. In this conformation, the bulky 3-fluorophenyl group preferentially occupies the equatorial position to minimize steric hindrance, while the hydroxyl group may be found in the axial position, a feature observed in analogous structures like 4-(4-chlorophenyl)piperidin-4-ol.[3]

The introduction of a fluorine atom on the phenyl ring is a deliberate strategic choice in medicinal chemistry. It can enhance metabolic stability by blocking potential sites of oxidation and modulate the electronic properties of the aryl ring, which can be critical for fine-tuning binding affinity to biological targets.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 80119-54-6[1][2][4]
Molecular Formula C₁₁H₁₄FNO[5][6]
Molecular Weight 195.23 g/mol [5][6][7]
Appearance Solid; White to creamy-white crystalline powder[8]
IUPAC Name 4-(3-fluorophenyl)piperidin-4-ol[4]
Storage Conditions Room Temperature, Inert Atmosphere, Sealed in Dry[5][8]

Section 2: Synthesis and Purification—A Practical Workflow

The synthesis of 4-arylpiperidin-4-ol scaffolds is most commonly achieved via the Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This approach involves the nucleophilic addition of an organomagnesium reagent to a ketone. For 4-(3-Fluorophenyl)piperidin-4-ol, the key precursors are a protected 4-piperidone and a 3-fluorophenyl Grignard reagent.

Causality in Experimental Design:

  • N-Protection: The secondary amine of the piperidine ring is nucleophilic and slightly acidic, making it incompatible with the highly basic Grignard reagent. Therefore, the nitrogen must be protected with a group like tert-butyloxycarbonyl (Boc) prior to the reaction. This prevents side reactions and ensures the Grignard reagent adds exclusively to the carbonyl carbon.

  • Anhydrous Conditions: Grignard reagents react rapidly with protic solvents, including water. The entire apparatus must be rigorously dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used to prevent quenching the reagent and ensure a high reaction yield.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Grignard Addition cluster_3 Step 4: Workup & Deprotection p4 4-Piperidone boc_anhydride Boc₂O, Base p4->boc_anhydride nboc_p4 N-Boc-4-Piperidone boc_anhydride->nboc_p4 nboc_p4_react N-Boc-4-Piperidone nboc_p4->nboc_p4_react bromo 3-Bromofluorobenzene mg Mg, Anhydrous THF bromo->mg grignard 3-Fluorophenyl- magnesium Bromide mg->grignard grignard_react 3-Fluorophenyl- magnesium Bromide grignard->grignard_react adduct Magnesium Alkoxide Adduct nboc_p4_react->adduct grignard_react->adduct adduct_wp Magnesium Alkoxide Adduct adduct->adduct_wp quench 1. Aq. NH₄Cl 2. Extraction adduct_wp->quench deprotect HCl quench->deprotect product 4-(3-Fluorophenyl)piperidin-4-ol (as HCl salt) deprotect->product caption Figure 1: Synthetic Workflow G cluster_methods Analytical Methods cluster_data Validation Data compound 4-(3-Fluorophenyl) piperidin-4-ol nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr ms Mass Spectrometry (MS) compound->ms ir Infrared Spectroscopy (IR) compound->ir hplc Chromatography (HPLC) compound->hplc structure Structural Confirmation nmr->structure mass Molecular Weight ms->mass groups Functional Groups ir->groups purity Purity Assessment hplc->purity caption Figure 2: Analytical Validation Workflow G cluster_derivatization Chemical Derivatization cluster_impact Impact of 3-Fluoro Group start_node 4-(3-Fluorophenyl)piperidin-4-ol (Core Scaffold) alkylation N-Alkylation start_node->alkylation etherification O-Etherification start_node->etherification other Other Modifications start_node->other pk Modulated PK (Metabolic Stability) start_node->pk pd Tuned PD (Receptor Affinity) start_node->pd physchem Altered Physicochemical Properties (logP, pKa) start_node->physchem library Library of Novel Drug Candidates alkylation->library etherification->library other->library caption Figure 3: Role in Drug Discovery

Sources

An In-Depth Technical Guide to 4-(3-Fluorophenyl)piperidin-4-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)piperidin-4-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the rationale behind its design, its potential as a crucial building block for central nervous system (CNS) agents, and the broader implications of fluorine incorporation in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into the strategic application of this valuable chemical entity.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric groups.[1] When combined with the unique attributes of fluorine, the resulting fluorinated piperidine derivatives become powerful tools in the medicinal chemist's arsenal. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

4-(3-Fluorophenyl)piperidin-4-ol, in particular, represents a compelling structural motif. The tertiary alcohol provides a key hydrogen bonding feature, while the 3-fluorophenyl group modulates the electronic properties and metabolic fate of the molecule. The position of the fluorine atom on the phenyl ring is a critical design element, influencing the molecule's overall conformation and its potential interactions with target proteins. This guide will elucidate the synthesis and potential applications of this specific isomer, providing a framework for its utilization in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its physical and chemical properties.

Molecular Structure

The molecular structure of 4-(3-Fluorophenyl)piperidin-4-ol is presented below. The piperidine ring typically adopts a chair conformation, which is crucial for its interaction with biological targets.

digraph "4-(3-Fluorophenyl)piperidin-4-ol" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
  node [shape=plaintext];

// Atom coordinates (in inches) C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.5!", label="C"]; N3 [pos="2.4,0!", label="N"]; C4 [pos="2.4,-1.2!", label="C"]; C5 [pos="1.2,-1.7!", label="C"]; C6 [pos="0,-1.2!", label="C"]; O7 [pos="-1.2,-1.7!", label="O"]; H8 [pos="-1.7,-1.4!", label="H"]; C9 [pos="-1.2,0.5!", label="C"]; C10 [pos="-1.2,1.7!", label="C"]; C11 [pos="-2.4,2.2!", label="C"]; F12 [pos="-3.6,1.7!", label="F"]; C13 [pos="-2.4,3.4!", label="C"]; C14 [pos="-1.2,3.9!", label="C"]; C15 [pos="0,3.4!", label="C"]; C16 [pos="0,2.2!", label="C"];

// Bonds C1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O7; O7 -- H8; C1 -- C9; C9 -- C10; C10 -- C11; C11 -- F12; C11 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C9; C10 -- C16 [style=dashed]; C13 -- C15 [style=dashed]; }

Figure 2: Synthetic scheme for 4-(3-Fluorophenyl)piperidin-4-ol.

Experimental Protocol

Materials:

  • 3-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography equipment (for purification)

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, place magnesium turnings in a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 3-bromofluorobenzene in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction (indicated by a gentle reflux).

    • Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition to N-Boc-4-piperidone:

    • In a separate flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the freshly prepared 3-fluorophenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification of the Protected Intermediate:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(3-fluorophenyl)piperidin-4-ol.

  • Deprotection to Yield the Final Product:

    • Dissolve the purified N-Boc-4-(3-fluorophenyl)piperidin-4-ol in a suitable solvent such as dichloromethane or methanol.

    • Add an excess of a strong acid, such as hydrochloric acid (in dioxane or methanol) or trifluoroacetic acid.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free base, 4-(3-Fluorophenyl)piperidin-4-ol.

Causality Behind Experimental Choices
  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, an inert atmosphere is crucial to prevent their decomposition.

  • Anhydrous Solvents: The presence of water will quench the Grignard reagent, hence the use of anhydrous THF is essential for the success of the reaction.

  • Low-Temperature Addition: The addition of the Grignard reagent to the piperidone is performed at low temperatures to minimize side reactions, such as enolization of the ketone.

  • Boc Protecting Group: The Boc group is chosen for its stability in the basic Grignard reaction conditions and its ease of removal under mild acidic conditions, which prevents degradation of the final product.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic Region (δ 6.8-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the 3-fluorophenyl ring.

  • Piperidine Protons (δ 1.5-3.5 ppm): A series of multiplets corresponding to the protons on the piperidine ring. The protons adjacent to the nitrogen and the hydroxyl-bearing carbon will appear at a lower field.

  • Hydroxyl Proton (variable): A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration.

  • NH Proton (variable): If the piperidine nitrogen is protonated (e.g., as a salt), a broad singlet will be observed.

¹³C NMR:

  • Aromatic Carbons (δ 110-165 ppm): Signals corresponding to the six carbons of the fluorophenyl ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Carbon Bearing the Hydroxyl Group (δ ~70 ppm): The signal for the C4 carbon of the piperidine ring.

  • Piperidine Carbons (δ ~30-50 ppm): Signals for the other carbons of the piperidine ring.

IR Spectroscopy:

  • O-H Stretch (broad, ~3300 cm⁻¹): Characteristic of the hydroxyl group.

  • N-H Stretch (if free base, ~3300 cm⁻¹): A weaker band for the secondary amine.

  • C-H Stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹):

  • C-F Stretch (~1100-1200 cm⁻¹): A strong absorption indicating the presence of the fluorine atom.

  • Aromatic C=C Bending (~1450-1600 cm⁻¹):

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): Expected at m/z = 195.1059 (for C₁₁H₁₄FNO). High-resolution mass spectrometry would be used to confirm the elemental composition.

  • Fragmentation Pattern: Characteristic fragments would arise from the loss of water, and cleavage of the piperidine ring and the fluorophenyl group.

Applications in Drug Development and Medicinal Chemistry

While specific pharmacological data for 4-(3-Fluorophenyl)piperidin-4-ol is not extensively published, its structural features strongly suggest its utility as a key intermediate in the synthesis of CNS-active agents. The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore in a number of approved drugs and clinical candidates.

Rationale for Use in CNS Drug Discovery
  • Blood-Brain Barrier Permeability: The lipophilicity imparted by the fluorophenyl group can enhance the ability of molecules to cross the blood-brain barrier, a critical requirement for CNS drugs.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. Placing a fluorine atom on the aromatic ring can block potential sites of metabolism, thereby increasing the half-life of a drug.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen, which can influence the drug's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

  • Target Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Potential Therapeutic Targets

Derivatives of 4-(3-Fluorophenyl)piperidin-4-ol could be investigated for their activity against a range of CNS targets, including:

  • Dopamine and Serotonin Receptors: The 4-arylpiperidine scaffold is a common feature in ligands for these receptors, which are implicated in a variety of psychiatric and neurological disorders.

  • Opioid Receptors: Modifications of the piperidine nitrogen can lead to potent opioid receptor agonists or antagonists.

  • Ion Channels: The compound could serve as a starting point for the development of modulators of various ion channels in the CNS.

Safety and Handling

As no specific safety data sheet (SDS) for 4-(3-Fluorophenyl)piperidin-4-ol is publicly available, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the safety profiles of structurally related compounds, such as other fluorinated piperidines.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(3-Fluorophenyl)piperidin-4-ol is a strategically designed molecule with significant potential as a building block in medicinal chemistry. Its combination of a piperidine scaffold, a tertiary alcohol, and a strategically placed fluorine atom makes it an attractive starting point for the development of novel CNS-active compounds. This guide has provided a comprehensive overview of its structure, a detailed synthetic protocol with expert rationale, and an insightful discussion of its potential applications. As the demand for new and improved treatments for neurological and psychiatric disorders continues to grow, the importance of versatile and intelligently designed chemical entities like 4-(3-Fluorophenyl)piperidin-4-ol will undoubtedly increase.

References

  • Santa Cruz Biotechnology, Inc. 4-(3-Fluorophenyl)piperidin-4-ol. [URL: https://www.scbt.com/p/4-3-fluorophenyl-piperidin-4-ol-80119-54-6]
  • ChemicalBook. 4-(4-FLUORO-PHENYL)-PIPERIDINE Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB1333069_EN.htm]
  • BenchChem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-4-aryl-4-hydroxypiperidines-via-grignard-reaction]
  • PubChem. 4-(4-Fluorophenyl)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2759136]
  • Thermo Fisher Scientific. Safety Data Sheet - 1-(4-Fluorophenyl)piperazine dihydrochloride. [URL: https://www.thermofisher.
  • ResearchGate. Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [URL: https://www.researchgate.net/publication/338274095_Synthesis_of_Fluorinated_Heterocyclic_Compounds_for_Pharmacological_Screening]
  • Sigma-Aldrich. Safety Data Sheet - Piperidine. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]
  • RSC Publishing. Green synthesis and pharmacological screening of polyhydroquinoline derivatives bearing a fluorinated 5-aryloxypyrazole nucleus. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03031a]
  • PubMed Central. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072489/]
  • Fluorochem. Safety Data Sheet - tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. [URL: https://www.fluorochem.co.uk/sds/F424659]
  • PubChem. Piperidin-4-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79341]
  • MDPI. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. [URL: https://www.mdpi.com/1420-3049/23/6/1455]
  • PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [URL: https://pubmed.ncbi.nlm.nih.gov/27629993/]
  • BenchChem. Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. [URL: https://www.benchchem.com/technical-support-center/side-product-formation-in-the-synthesis-of-4-aryl-4-hydroxypiperidines]
  • BenchChem. Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)piperidin-4-ol. [URL: https://www.benchchem.com/technical-support-center/scaling-up-the-synthesis-of-4-4-fluorophenyl-piperidin-4-ol]
  • PubMed. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. [URL: https://pubmed.ncbi.nlm.nih.gov/3419028/]
  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [URL: https://www.researchgate.net/publication/232778335_Synthesis_of_4-Arylpiperidines_from_1-Benzyl-4-piperidone_Application_of_the_Shapiro_Reaction_and_Alkenylsilane_Cross-Coupling]
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [URL: https://apps.dtic.
  • PubMed. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. [URL: https://pubmed.ncbi.nlm.nih.gov/30666885/]
  • NIPER, SAS Nagar, India. Grignard Reaction in Continuous Flow Process. [URL: https://www.niper.ac.in/crips/volume16/issue5/CRIPS_16(5)_20-25.pdf]
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/7%3A_The_Grignard_Reaction_(Experiment)]
  • PubMed. Piperidin-4-one: the potential pharmacophore. [URL: https://pubmed.ncbi.nlm.nih.gov/23992224/]
  • Google Patents. Preparation of grignard reagents using a fluidized bed. [URL: https://patents.google.
  • Organic Syntheses. o-ANISALDEHYDE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0062]
  • MDPI. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [URL: https://www.mdpi.com/1420-3049/23/11/2936]
  • NIST WebBook. 4-Piperidinol, 1-(phenylmethyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4727724&Type=IR-SPEC&Index=1]
  • SpectraBase. N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine. [URL: https://spectrabase.com/spectrum/FbZoVFSWGKF]

Sources

An In-Depth Technical Guide to 4-(3-Fluorophenyl)piperidin-4-ol: Synthesis, Properties, and Applications in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide focuses on 4-(3-Fluorophenyl)piperidin-4-ol, a key building block that combines the robust piperidine core with the modulating effects of a meta-positioned fluorine atom on an appended phenyl ring, making it a valuable intermediate in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Properties of 4-(3-Fluorophenyl)piperidin-4-ol

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its chemical identity and physical properties.

IUPAC Name: 4-(3-Fluorophenyl)piperidin-4-ol

Synonyms:

  • 4-(3-Fluorophenyl)-4-hydroxypiperidine

  • 4-(3-fluoro-phenyl)-piperidin-4-ol

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
CAS Number 80119-54-6
Appearance Solid
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis of 4-(3-Fluorophenyl)piperidin-4-ol: A Step-by-Step Protocol

The most efficient and widely adopted synthetic route to 4-(3-Fluorophenyl)piperidin-4-ol involves a two-step process: a Grignard reaction with a protected 4-piperidone derivative, followed by deprotection. This method is favored for its high yield and the commercial availability of the starting materials.[1]

Experimental Workflow

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone (Boc)2O, Base tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate 3-Fluorophenylmagnesium bromide 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene 3-Fluorophenylmagnesium bromide 3-Fluorophenylmagnesium bromide 1-Bromo-3-fluorobenzene->3-Fluorophenylmagnesium bromide Mg, Anhydrous Ether 4-(3-Fluorophenyl)piperidin-4-ol 4-(3-Fluorophenyl)piperidin-4-ol tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate->4-(3-Fluorophenyl)piperidin-4-ol Acid (e.g., HCl)

Caption: Synthetic workflow for 4-(3-Fluorophenyl)piperidin-4-ol.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

The initial step involves the protection of the piperidine nitrogen to prevent it from reacting with the Grignard reagent in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and ease of removal under acidic conditions.[1]

  • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

This step constitutes the key carbon-carbon bond formation via a Grignard reaction.

  • Prepare the Grignard reagent, 3-fluorophenylmagnesium bromide, in situ by reacting 1-bromo-3-fluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve N-Boc-4-piperidone in an anhydrous ether solvent and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise to the cooled solution of N-Boc-4-piperidone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 4-(3-Fluorophenyl)piperidin-4-ol (N-Boc Deprotection)

The final step is the removal of the Boc protecting group to yield the desired product.

  • Dissolve the N-Boc protected intermediate from the previous step in a suitable solvent such as dioxane or dichloromethane.

  • Add an excess of a strong acid, such as hydrochloric acid (e.g., a 4 M solution in dioxane).

  • Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the resulting residue with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the free amine product with an organic solvent.

  • Dry the organic layer and concentrate to afford 4-(3-Fluorophenyl)piperidin-4-ol. Further purification can be achieved by recrystallization if necessary.

Applications in CNS Drug Discovery

The 4-phenylpiperidin-4-ol scaffold is a key pharmacophore in a number of centrally acting agents, particularly those targeting dopamine and serotonin receptors. These receptors are implicated in the pathophysiology of numerous psychiatric and neurological disorders, including schizophrenia, depression, and Parkinson's disease.

Role as a Scaffold for Dopamine D2 and Serotonin 5-HT2A Receptor Antagonists

Antagonism of dopamine D2 and serotonin 5-HT2A receptors is a well-established mechanism of action for many atypical antipsychotic drugs. The 4-(3-Fluorophenyl)piperidin-4-ol scaffold provides a valuable platform for the development of such antagonists. The piperidine ring can be further functionalized at the nitrogen atom to introduce moieties that enhance binding affinity and selectivity for these receptors. The 3-fluorophenyl group can engage in specific interactions within the receptor binding pocket, and the hydroxyl group can act as a hydrogen bond donor or acceptor, further anchoring the molecule to the target.

G cluster_0 Drug-Receptor Interaction cluster_1 Signaling Pathway Modulation cluster_2 Therapeutic Effect Drug_Scaffold 4-(3-Fluorophenyl)piperidin-4-ol -derived antagonist D2_Receptor Dopamine D2 Receptor Drug_Scaffold->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Drug_Scaffold->5HT2A_Receptor Antagonism Decreased_cAMP Reduced cAMP Signaling D2_Receptor->Decreased_cAMP Inhibition of Adenylyl Cyclase Increased_IP3_DAG Increased IP3/DAG Signaling 5HT2A_Receptor->Increased_IP3_DAG Activation of Phospholipase C Modulation_of_Neuronal_Excitability Modulation of Neuronal Excitability Decreased_cAMP->Modulation_of_Neuronal_Excitability Downstream Effects Increased_IP3_DAG->Modulation_of_Neuronal_Excitability Downstream Effects Antipsychotic_Effect Antipsychotic Effect Modulation_of_Neuronal_Excitability->Antipsychotic_Effect Leads to

Caption: Simplified signaling pathway for a D2/5-HT2A antagonist.

The development of ligands with balanced D2 and 5-HT2A receptor affinities is a key strategy in modern antipsychotic drug design, aiming to achieve therapeutic efficacy while minimizing extrapyramidal side effects associated with strong D2 receptor blockade. The 4-(3-Fluorophenyl)piperidin-4-ol scaffold offers the structural versatility to explore these structure-activity relationships (SAR) and develop drug candidates with optimized pharmacological profiles.

Conclusion

4-(3-Fluorophenyl)piperidin-4-ol is a strategically important building block in medicinal chemistry, offering a robust and tunable platform for the synthesis of novel therapeutic agents. Its efficient synthesis, coupled with the advantageous properties conferred by the fluorinated phenylpiperidine scaffold, makes it a valuable intermediate for drug discovery programs targeting the central nervous system. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical development.

References

Sources

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and History of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Fluorine Advantage

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals and natural products speaks to its utility as a versatile scaffold that can be readily functionalized to interact with biological targets.[1] However, the ever-present demand for drug candidates with improved pharmacological profiles has driven chemists to explore novel ways to fine-tune the properties of this fundamental structure. One of the most impactful strategies to emerge in the last half-century is the introduction of fluorine atoms into the piperidine ring.

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in drug design.[2] Its small size allows it to often act as a bioisostere of hydrogen, while its strong electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule.[2] This guide provides an in-depth technical exploration of the discovery and history of fluorinated piperidine derivatives, from their challenging early syntheses to the sophisticated methods employed today. We will delve into the causal relationships behind experimental choices, the impact of fluorination on key molecular properties, and the practical application of these compounds in drug development.

The Dawn of Fluorinated Piperidines: Early Synthetic Endeavors

The initial forays into the synthesis of fluorinated piperidines were fraught with challenges. The high reactivity of early fluorinating agents and the inertness of the C-H bonds of the piperidine ring made direct fluorination a formidable task. One of the earliest N-F reagents to be explored was perfluoro-N-fluoropiperidine, first reported in 1964.[3] This compound, prepared by the electrochemical fluorination of pyridine or 2-fluoropyridine, was capable of transferring a fluorine atom to a nucleophilic carbon.[3] However, its high volatility and low yields in its own synthesis limited its widespread adoption.[3]

Early methods for introducing fluorine into the piperidine ring often relied on multi-step sequences, starting from precursors that already contained a fluorine atom or a functional group that could be converted to a C-F bond. These early approaches were often low-yielding and lacked stereocontrol, hindering the systematic investigation of the effects of fluorination.

The Biochemical Rationale: Why Fluorinate Piperidines?

The drive to overcome the synthetic hurdles of producing fluorinated piperidines was fueled by the profound and beneficial effects of fluorine on drug-like molecules. The strategic incorporation of fluorine can modulate a range of properties critical for pharmacological activity and a favorable pharmacokinetic profile.

Modulation of Basicity (pKa)

The nitrogen atom of the piperidine ring is basic, and its pKa can significantly influence a drug's solubility, membrane permeability, and interaction with its biological target. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen, a phenomenon that has been strategically employed in drug design.[4] For instance, in the development of kinesin spindle protein (KSP) inhibitors, it was found that modulating the pKa of a piperidine moiety into the 6.5-8.0 range improved efficacy. This was achieved by introducing a fluorine atom, with the axial conformer exhibiting a more favorable pKa than the equatorial one, leading to the identification of the clinical candidate MK-0731.[5]

Conformational Control

The introduction of fluorine can have a profound impact on the conformational preferences of the piperidine ring. The axial orientation of a fluorine atom on the piperidine ring is often favored due to stabilizing gauche effects and charge-dipole interactions between the C-F bond and the protonated nitrogen.[6] This conformational locking can be exploited to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for its target.

Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[2] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic stability of a drug can be enhanced, leading to a longer half-life and improved bioavailability.

Lipophilicity and Membrane Permeability

Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, more extensive fluorination can decrease it. This allows for the fine-tuning of a drug's lipophilicity to optimize its passage through cell membranes and its distribution throughout the body.

The following table summarizes the impact of fluorination on the key physicochemical properties of piperidine:

PropertyPiperidine3-Fluoropiperidine4-Fluoropiperidine
pKa ~11.1[7]~9.0~9.5
LogP ~0.84[7]~0.6~0.7

Note: The pKa and LogP values for fluorinated piperidines are approximate and can vary depending on the specific isomer and the experimental or computational method used.

The Evolution of Synthetic Methodologies

The growing appreciation for the benefits of fluorination spurred the development of more efficient and selective methods for the synthesis of fluorinated piperidines.

Nucleophilic Fluorination

A common strategy involves the displacement of a leaving group, such as a tosylate or a halide, with a nucleophilic fluoride source. Deoxyfluorination of hydroxypiperidines using reagents like diethylaminosulfur trifluoride (DAST) has also been a widely used method. While effective, these methods often require harsh conditions and can be complicated by side reactions.

Electrophilic Fluorination

The development of electrophilic fluorinating agents, such as N-fluorodibenzenesulfonimide (NFSI) and Selectfluor®, provided a new avenue for the synthesis of fluorinated piperidines. These reagents can deliver a "fluorine cation" equivalent to electron-rich substrates like enolates or enamines derived from piperidones.

Modern Breakthroughs: Hydrogenation of Fluoropyridines

A significant advancement in the synthesis of fluorinated piperidines has been the development of methods for the hydrogenation of readily available fluoropyridine precursors. Early attempts at this transformation were often plagued by catalyst poisoning and hydrodefluorination.[8]

In recent years, a highly effective one-pot dearomatization-hydrogenation process has been developed.[4][9] This method utilizes a rhodium catalyst in the presence of a borane reagent to first dearomatize the fluoropyridine ring, followed by hydrogenation of the resulting diene intermediates.[8] This approach has proven to be highly diastereoselective, yielding all-cis-(multi)fluorinated piperidines.[4]

dearomatization_hydrogenation cluster_start Starting Materials cluster_catalyst Catalyst System cluster_process One-Pot Process cluster_product Product Fluoropyridine Fluoropyridine Dearomatization Dearomatization Fluoropyridine->Dearomatization [Rh-carbene], HBpin HBpin Pinacolborane (HBpin) HBpin->Dearomatization [Rh-carbene] Rhodium-carbene catalyst H2 H₂ (gas) Hydrogenation Hydrogenation H2->Hydrogenation [Rh-carbene] Dearomatization->Hydrogenation Diene intermediates Fluoropiperidine all-cis-(multi)fluorinated piperidine Hydrogenation->Fluoropiperidine

Another robust method involves the palladium-catalyzed hydrogenation of fluoropyridines. This approach often employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and can be carried out under milder conditions than many earlier methods. The mechanism is believed to involve the adsorption of the fluoropyridine onto the palladium surface, followed by the stepwise addition of hydrogen atoms.

hydrogenation_mechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_product Product Fluoropyridine Fluoropyridine Adsorbed_pyridine Adsorbed Fluoropyridine Fluoropyridine->Adsorbed_pyridine Adsorption H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption Pd_surface Palladium Surface Partially_hydrogenated Partially Hydrogenated Intermediate Adsorbed_pyridine->Partially_hydrogenated H addition Adsorbed_H->Partially_hydrogenated Fluoropiperidine Fluoropiperidine Partially_hydrogenated->Fluoropiperidine Further H addition & Desorption

Experimental Protocols

To provide a practical context for the synthesis of fluorinated piperidines, a detailed experimental protocol for the dearomatization-hydrogenation of a fluoropyridine derivative is provided below. This protocol is adapted from the work of Glorius and coworkers.[4]

General Procedure for the Dearomatization-Hydrogenation of Fluoropyridine Derivatives
  • Preparation of the Reaction Vessel: An oven-dried reaction vial equipped with a magnetic stir bar is allowed to cool to room temperature under vacuum.

  • Addition of Solids: Activated 4 Å molecular sieves (crushed, 50 mg) and the rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a suitable ligand) are added to the vial under an atmosphere of argon. If the fluoropyridine substrate is a solid, it is also added at this stage (1.0 equivalent).

  • Addition of Liquids: Dry tetrahydrofuran (THF, 1 M) is added, followed by the liquid fluoropyridine substrate (1.0 equivalent) if applicable.

  • Addition of Borane Reagent: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin; 2.0–4.0 equivalents) is added to the reaction mixture.

  • Hydrogenation: The reaction vial is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar).

  • Reaction: The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 80 °C) for the required time (typically 12-24 hours).

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized. The reaction mixture is quenched, and the volatile fluorinated piperidine product is often trapped by the addition of trifluoroacetic anhydride.

  • Purification: The product is purified by standard techniques such as column chromatography.

Conclusion and Future Perspectives

The journey of fluorinated piperidine derivatives from synthetically challenging curiosities to indispensable tools in modern drug discovery is a testament to the ingenuity of organic chemists. The development of robust and selective synthetic methods has unlocked the potential of these unique building blocks, allowing for the systematic exploration of their impact on pharmacological properties. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can expect to see the emergence of even more sophisticated applications of fluorinated piperidines in the design of next-generation therapeutics. The continued development of novel fluorination methods, particularly those amenable to late-stage functionalization, will undoubtedly further accelerate the discovery of new and improved medicines.

References

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 126(2), 143-163. [Link]

  • Thuring, J. W., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(10), 2337-2344. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. (2019). The Hebrew University of Jerusalem. [Link]

  • A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. (2019). Research Communities. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. (2019). Request PDF. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. (2025). Request PDF. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025). ResearchGate. [Link]

  • Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Literature Values. (n.d.). ResearchGate. [Link]

  • Yang, E., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]

  • Emsley, J. (1968). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society. [Link]

  • The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. (n.d.). ResearchGate. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. [Link]

  • Ashenhurst, J. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. [Link]

  • Piperidine. (n.d.). PubChem. [Link]

  • Hull, K. L., et al. (2006). Palladium-catalyzed fluorination of carbon-hydrogen bonds. Journal of the American Chemical Society, 128(22), 7134–7135. [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

  • Liu, G., & Zhang, X. (2012). Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews, 41(6), 2289-2301. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • Diversity-Oriented Synthesis Catalyzed by DAST – Preparation of New Antitumor Ecdysteroid Derivatives. (2022). Preprints.org. [Link]

  • Müll, M., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(16), 4238-4246. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2021). MDPI. [Link]

  • Hydrogenation with Palladium/Carbon and Hydrogen gas. (2021). YouTube. [Link]

  • Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (n.d.). DOI. [Link]

  • Palladium-catalyzed fluorination of carbon-hydrogen bonds. (2006). Illinois Experts. [Link]

Sources

A Technical Guide to the Therapeutic Potential of the 4-(3-Fluorophenyl)piperidin-4-ol Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile framework for interacting with a multitude of biological targets.[1] Within this class, the 4-aryl-piperidin-4-ol substructure represents a particularly "privileged" scaffold, found in numerous approved drugs and clinical candidates. This guide focuses on a specific, yet underexplored, member of this family: 4-(3-Fluorophenyl)piperidin-4-ol . While this compound is currently supplied for research purposes only and lacks extensive characterization in therapeutic contexts, its structural features suggest significant potential.[2] This document serves as a technical whitepaper for researchers and drug development professionals, aiming to elucidate the therapeutic promise of 4-(3-Fluorophenyl)piperidin-4-ol. By analyzing the established pharmacology of structurally related analogs, we will delineate a strategic roadmap for its investigation, covering potential applications in central nervous system (CNS) disorders, oncology, and infectious diseases. We will further provide detailed experimental workflows to guide its preclinical evaluation, from initial screening to lead optimization.

The 4-Aryl-Piperidin-4-ol Core: A Foundation for Bioactivity

The strategic importance of the piperidine ring in medicinal chemistry cannot be overstated. Its saturated, six-membered structure provides a three-dimensional geometry that is ideal for establishing precise, high-affinity interactions with protein binding pockets. The introduction of an aryl group and a hydroxyl group at the C4 position creates the 4-aryl-piperidin-4-ol core, a structure with a rich history of therapeutic success.

The tertiary alcohol provides a key hydrogen bond donor/acceptor site, while the aryl ring can engage in various interactions (π-stacking, hydrophobic, van der Waals) and serves as a vector for introducing further chemical diversity. The piperidine nitrogen, a basic center, is crucial for aqueous solubility and can be functionalized to modulate pharmacokinetics and target engagement. Chlorinated analogs, such as 4-(4-chlorophenyl)piperidin-4-ol, are well-documented as critical intermediates in the synthesis of major drugs, including the antipsychotic Haloperidol and the anti-diarrheal agent Loperamide.[3][4]

4-(3-Fluorophenyl)piperidin-4-ol introduces a fluorine atom on the phenyl ring. The incorporation of fluorine is a classic medicinal chemistry strategy used to enhance metabolic stability, improve binding affinity, and modulate pKa, making this compound a compelling candidate for novel drug discovery programs.

Physicochemical Profile

A foundational understanding of a compound's properties is critical for designing experiments and formulating hypotheses.

PropertyValueSource
Molecular Formula C₁₁H₁₄FNOSanta Cruz Biotechnology[2]
Molecular Weight 195.23 g/mol Santa Cruz Biotechnology[2]
Appearance Solid (Typical for class)Inferred
Primary Use Research BiochemicalSanta Cruz Biotechnology[2]

Potential Therapeutic Applications: An Analog-Based Inference

While direct pharmacological data for 4-(3-Fluorophenyl)piperidin-4-ol is scarce, a robust predictive framework can be built by examining the bioactivities of its close structural relatives. This analog-based approach provides a strong rationale for prioritizing specific therapeutic areas for investigation.

Central Nervous System (CNS) Disorders

The 4-aryl-piperidine scaffold is a cornerstone of neuropharmacology. Many compounds built on this core modulate key neurotransmitter systems.

Hypothesized Mechanism: Serotonin 5-HT₂A Receptor Antagonism

A compelling analog is ACP-103 (Pimavanserin) , a potent inverse agonist of the 5-hydroxytryptamine (5-HT)₂A receptor.[5] Although more complex, its core features a substituted piperidine. ACP-103 demonstrated a high binding affinity (pKi of 9.3) for the 5-HT₂A receptor and has shown antipsychotic-like efficacy in preclinical models.[5] This suggests that 4-(3-Fluorophenyl)piperidin-4-ol could serve as a starting point for developing novel agents for psychosis, particularly schizophrenia or Parkinson's disease psychosis. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. An antagonist or inverse agonist would block this cascade.

5HT2A_Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves serotonin Serotonin serotonin->receptor Binds antagonist 4-(3-Fluorophenyl) piperidin-4-ol (Hypothesized) antagonist->receptor Blocks dag DAG ip3 IP3 downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) dag->downstream ip3->downstream

Caption: Hypothesized blockade of the 5-HT₂A receptor signaling cascade.

Oncology

The piperidine scaffold is increasingly recognized for its utility in oncology, from direct cytotoxic effects to overcoming drug resistance.

Hypothesized Mechanism: Reversal of Multidrug Resistance (MDR)

Research on a related compound, 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine , has shown it can inhibit P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer cells.[6] By blocking P-gp, this compound enhances the accumulation and efficacy of co-administered chemotherapy drugs in resistant tumors.[6] Given the structural similarities, it is plausible that 4-(3-Fluorophenyl)piperidin-4-ol could exhibit similar P-gp inhibitory activity, positioning it as a potential chemosensitizing agent.

Anti-Infective Agents

Screening of compound libraries has revealed novel anti-infective properties for piperidinol-containing molecules.

Hypothesized Application: Anti-Tuberculosis Activity

A focused study on piperidinol analogs identified compounds with promising activity against Mycobacterium tuberculosis.[7] Although the lead compounds in that study had more complex substitutions, the core 4-aryl-piperidin-4-ol scaffold was essential for the observed bioactivity. This precedent strongly supports the screening of 4-(3-Fluorophenyl)piperidin-4-ol and its derivatives for activity against tuberculosis and potentially other bacterial pathogens.

A Proposed Research & Development Workflow

For drug development professionals, a structured, hypothesis-driven workflow is essential. The following outlines a logical progression for evaluating the therapeutic potential of 4-(3-Fluorophenyl)piperidin-4-ol.

Phase 1: Foundational Screening and Synthesis

The initial phase focuses on validating the inferred hypotheses and establishing a synthetic route for generating analogs.

  • Objective: To identify primary CNS targets of 4-(3-Fluorophenyl)piperidin-4-ol.

  • Methodology: Employ a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3-Fluorophenyl)piperidin-4-ol in 100% DMSO.

  • Assay Concentration: Screen the compound at a final concentration of 10 µM against a panel of at least 40 common CNS receptors, including serotonergic, dopaminergic, adrenergic, and muscarinic subtypes.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each target. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation.

  • Causality & Validation: This unbiased screen provides a broad overview of the compound's pharmacology. Positive hits must be validated through concentration-response curves to determine binding affinity (Ki) and functional assays (agonist/antagonist/inverse agonist mode) to confirm the mechanism of action.

SAR_Workflow cluster_sar Structure-Activity Relationship (SAR) Library start Procure Starting Materials (e.g., 1-Boc-4-piperidone, 3-bromofluorobenzene) synthesis Grignard Reaction or Lithiation/Addition start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structure Confirmation (NMR, Mass Spec) purification->characterization n_alkylation N-Alkylation/ Arylation characterization->n_alkylation oh_modification OH Modification (Esterification, Etherification) characterization->oh_modification aryl_modification Aryl Ring Substitution characterization->aryl_modification screening Biological Screening (e.g., GPCR binding, P-gp inhibition) n_alkylation->screening oh_modification->screening aryl_modification->screening data_analysis Analyze Data: Identify Potent Analogs screening->data_analysis

Caption: A workflow for synthesis and initial SAR exploration.

Phase 2: In Vitro Efficacy and Lead Optimization

Once promising hits are identified, the focus shifts to confirming their cellular activity and optimizing their properties.

  • Objective: To quantify the ability of 4-(3-Fluorophenyl)piperidin-4-ol to inhibit P-gp-mediated efflux.

  • Cell Line: Use a well-characterized P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental counterpart (e.g., OVCAR-8).

  • Substrate: Employ a fluorescent P-gp substrate, such as Calcein-AM. Calcein-AM is non-fluorescent but is cleaved by intracellular esterases into fluorescent calcein. P-gp actively pumps Calcein-AM out of the cell, preventing fluorescence.

  • Methodology: a. Seed both cell lines in 96-well plates. b. Pre-incubate the cells for 30 minutes with varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol (e.g., 0.1 to 100 µM). Include a known P-gp inhibitor (e.g., Verapamil) as a positive control. c. Add Calcein-AM to all wells at a final concentration of 1 µM. d. Incubate for an additional 30-60 minutes. e. Measure intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis: Increased fluorescence in the P-gp overexpressing line in the presence of the test compound indicates inhibition of efflux. Calculate an IC₅₀ value from the concentration-response curve.

  • Causality & Validation: A potent, dose-dependent increase in fluorescence specifically in the P-gp overexpressing line, but not the parental line, provides strong, self-validating evidence of P-gp inhibition.

Conclusion and Future Outlook

4-(3-Fluorophenyl)piperidin-4-ol stands as a molecule of high potential, situated at the intersection of established pharmaceutical scaffolds and modern medicinal chemistry strategies. While it is not a therapeutic agent in its current form, the robust evidence from its structural analogs provides a compelling, data-driven rationale for its investigation. The analysis presented in this guide strongly suggests that its most promising applications may lie in the development of novel therapeutics for CNS disorders (particularly as a modulator of serotonergic systems), as a chemosensitizing agent in oncology to combat multidrug resistance, and as a scaffold for new anti-infective agents . The proposed R&D workflow offers a clear, actionable path for academic and industry researchers to unlock the latent therapeutic value of this intriguing compound.

References

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. Retrieved from [Link]

  • Wan, B., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(23), 6702–6706. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]

  • Gomathy, S. S., & Shanthi, G. (2014). Piperidin-4-one: the potential pharmacophore. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-470. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Lashgari, N., & Zarranz-Ganuza, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4966. Retrieved from [Link]

Sources

Investigating the Putative Mechanisms of Action of 4-(3-Fluorophenyl)piperidin-4-ol: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 4-(3-Fluorophenyl)piperidin-4-ol is a synthetic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in centrally active agents. While its specific pharmacological profile is not extensively documented in public literature, its structural similarity to known psychoactive molecules allows for the formulation of several compelling hypotheses regarding its mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate these theories. We will explore potential interactions with the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and sigma (σ) receptors. For each proposed mechanism, we will detail the underlying scientific rationale, provide step-by-step experimental protocols for validation, and present visual workflows to guide the research process. This document is intended to serve as a practical and authoritative resource for elucidating the neuropharmacological properties of this and structurally related compounds.

Part 1: Foundational Analysis and Structural Rationale

4-(3-Fluorophenyl)piperidin-4-ol belongs to the arylpiperidinol class of compounds. The core structure, 4-aryl-4-hydroxypiperidine, is a well-established pharmacophore found in molecules with diverse central nervous system (CNS) activities. The presence of a fluorine atom on the phenyl ring at the meta-position is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity by altering electronic properties.

The key structural motifs that inform our mechanistic hypotheses are:

  • The Phenylpiperidine Scaffold: This core is famously associated with opioid analgesics (e.g., meperidine) and NMDA receptor antagonists (e.g., phencyclidine, PCP).

  • The Tertiary Alcohol (-OH): This group can act as a hydrogen bond donor or acceptor, influencing receptor binding and pharmacokinetic properties.

  • The 3-Fluoro Substitution: This modification can impact the molecule's lipophilicity and its ability to engage in specific electronic interactions within a receptor binding pocket.

Given these features, we will explore three primary, plausible mechanistic theories.

Part 2: Theory 1 - NMDA Receptor Antagonism

Mechanistic Hypothesis

Many arylpiperidine derivatives are known to be non-competitive antagonists of the NMDA receptor, binding within the ion channel pore at a site sometimes referred to as the "PCP binding site". This action blocks the influx of Ca²⁺ ions, leading to a disruption of glutamatergic neurotransmission. The resulting effects can range from dissociative anesthesia to psychotomimetic symptoms, depending on the potency and kinetics of the antagonist. The structural resemblance of 4-(3-Fluorophenyl)piperidin-4-ol to known NMDA antagonists like PCP and ketamine makes this a primary and compelling hypothesis.

Experimental Validation Workflow

A multi-tiered approach is necessary to confirm and characterize NMDA receptor activity. This involves moving from initial binding affinity studies to functional assays that measure the physiological consequence of that binding.

Workflow Diagram: NMDA Receptor Antagonism Investigation

G cluster_0 Tier 1: In Vitro Binding cluster_1 Tier 2: Functional Cellular Assay cluster_2 Tier 3: In Vivo Behavioral Assay a1 Radioligand Binding Assay (Target: PCP Site) a2 Ligand: [³H]MK-801 a1->a2 Displacement of a3 Tissue: Rat brain cortical membranes a2->a3 In a4 Affinity (Ki) of 4-(3-Fluorophenyl)piperidin-4-ol a3->a4 To determine b1 Whole-Cell Patch-Clamp Electrophysiology a4->b1 If Ki is potent, proceed to b2 Cell Line: HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A) b1->b2 On b3 Measurement of NMDA-evoked currents b2->b3 For b4 Functional Antagonism (IC₅₀) & Voltage Dependency b3->b4 To assess c1 Rodent Locomotor Activity Test b4->c1 If functionally active, proceed to c2 Measure hyperlocomotion, a hallmark of NMDA antagonists c1->c2 To c3 Phencyclidine (PCP)-like behavioral effects c2->c3 Correlate with

Caption: A tiered experimental workflow to investigate NMDA receptor antagonism.

Detailed Experimental Protocols

Protocol 2.3.1: [³H]MK-801 Radioligand Binding Assay

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 48,000 x g for 10 minutes, resuspend the pellet, and repeat twice. The final pellet is resuspended in buffer to a protein concentration of 1 mg/mL.

  • Assay: In a 96-well plate, combine 50 µL of tissue homogenate, 25 µL of [³H]MK-801 (final concentration ~1-2 nM), and 25 µL of varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol (from 1 nM to 100 µM).

  • Incubation: Incubate at 25°C for 2 hours to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10 µM MK-801). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Part 3: Theory 2 - Dopamine Transporter (DAT) Inhibition

Mechanistic Hypothesis

The piperidine moiety is also a key feature of several potent dopamine reuptake inhibitors, such as methylphenidate. By blocking the dopamine transporter (DAT), these compounds increase the extracellular concentration of dopamine in the synapse, particularly in reward-related brain regions like the nucleus accumbens. This mechanism is associated with stimulant and reinforcing effects. The 3-fluorophenyl group could potentially enhance binding to the DAT.

Experimental Validation Workflow

Workflow Diagram: DAT Inhibition Investigation

G cluster_0 Tier 1: In Vitro Binding cluster_1 Tier 2: Functional Uptake Assay a1 Radioligand Binding Assay (Target: DAT) a2 Ligand: [³H]WIN 35,428 a1->a2 Displacement of a3 Tissue: Rat striatal membranes a2->a3 In a4 Affinity (Ki) for DAT a3->a4 To determine b1 [³H]Dopamine (DA) Uptake Assay a4->b1 If Ki is potent, proceed to b2 Preparation: Rat striatal synaptosomes or HEK293 cells expressing hDAT b1->b2 Using b3 Measure inhibition of [³H]DA uptake b2->b3 To b4 Functional Potency (IC₅₀) b3->b4 To assess

Caption: A two-tiered workflow for assessing dopamine transporter inhibition.

Detailed Experimental Protocols

Protocol 3.3.1: [³H]Dopamine Uptake Assay

  • Preparation: Use either synaptosomes prepared from rat striatum or a cell line stably expressing the human dopamine transporter (hDAT).

  • Pre-incubation: Pre-incubate the cells/synaptosomes for 10-15 minutes at 37°C with varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol.

  • Initiation: Add [³H]Dopamine (final concentration ~10-20 nM) to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer. Non-specific uptake is determined by running a parallel experiment at 4°C or in the presence of a known potent DAT inhibitor (e.g., cocaine or GBR-12909).

  • Quantification & Analysis: Quantify the radioactivity trapped in the filters using a scintillation counter. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the specific dopamine uptake.

Part 4: Theory 3 - Sigma (σ) Receptor Modulation

Mechanistic Hypothesis

Sigma (σ) receptors are unique intracellular proteins that are not classical G-protein coupled receptors or ion channels. They are involved in modulating various signaling pathways and have been implicated in psychosis, motor control, and addiction. Many arylpiperidine-containing compounds, including the antipsychotic haloperidol and the cough suppressant dextromethorphan, exhibit high affinity for σ receptors (both σ₁ and σ₂ subtypes). It is plausible that 4-(3-Fluorophenyl)piperidin-4-ol also interacts with these receptors, which could significantly modulate its overall pharmacological profile, potentially in combination with effects at other targets.

Experimental Validation

The primary method for validation is a competitive binding assay against known high-affinity sigma receptor radioligands.

Table 1: Experimental Design for Sigma Receptor Binding

ParameterSigma-1 (σ₁) ReceptorSigma-2 (σ₂) Receptor
Radioligand -Pentazocine[³H]DTG (in the presence of 500 nM (+)-pentazocine to mask σ₁ sites)
Tissue Source Guinea pig brain membranesRat liver membranes
Non-specific Ligand Haloperidol (10 µM)Haloperidol (10 µM)
Output Metric Affinity (Ki) for σ₁Affinity (Ki) for σ₂

Part 5: Synthesis and Interpretation

The true mechanism of action of 4-(3-Fluorophenyl)piperidin-4-ol may not be exclusive to one of these pathways. It could be a "dirty drug" with affinity for multiple targets. Therefore, after conducting the initial screening assays described above, a comprehensive interpretation is crucial.

Possible Scenarios:

  • Potent and Selective NMDA Antagonist: If the compound shows high affinity and functional antagonism at the NMDA receptor with significantly lower affinity (>100-fold) for DAT and σ receptors, its primary mechanism is likely as a dissociative agent.

  • Potent and Selective DAT Inhibitor: If high affinity and functional blockade are observed only for the dopamine transporter, its profile would be that of a classical psychostimulant.

  • Mixed Profile (e.g., NMDA/σ or DAT/σ): If the compound displays high affinity for multiple targets (e.g., Ki < 100 nM for both NMDA and σ₁ receptors), it possesses a more complex mechanism. Such a profile could result in unique behavioral effects not predicted by a single mechanism alone. For example, σ₁ receptor agonism can modulate NMDA receptor function, potentially altering the qualitative effects of NMDA antagonism.

Further investigation would then require more complex in vivo models, such as drug discrimination studies, to compare its behavioral effects to those of reference compounds (e.g., PCP, cocaine, and (+)-pentazocine).

References

  • Title: The NMDA receptor complex: a promising target for novel antiepileptic drugs. Source: Epilepsy & Behavior URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

  • Title: Sigma Receptors: A Review of Their Role in the Brain. Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Sigma-1 receptor modulation of NMDA receptor activity. Source: Journal of Psychopharmacology URL: [Link]

The Strategic Role of 4-(3-Fluorophenyl)piperidin-4-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Among the myriad of scaffolds utilized by medicinal chemists, the 4-aryl-4-hydroxypiperidine framework has emerged as a privileged structure, serving as a cornerstone for the development of therapeutics targeting a wide array of biological entities. This technical guide delves into the specifics of a particularly intriguing member of this class: 4-(3-Fluorophenyl)piperidin-4-ol . The strategic placement of a fluorine atom on the phenyl ring at the meta position introduces subtle yet profound electronic and conformational effects, offering a powerful tool for modulating potency, selectivity, metabolic stability, and pharmacokinetic properties. This document provides an in-depth exploration of its synthesis, physicochemical characteristics, and its expanding role as a key building block in the design of next-generation therapeutics, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and the Influence of Fluorine

The introduction of a fluorine atom at the 3-position of the phenyl ring in 4-phenylpiperidin-4-ol significantly impacts its electronic and lipophilic character. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through induction. This can influence the acidity of the tertiary alcohol and the basicity of the piperidine nitrogen, which in turn affects receptor interactions and pharmacokinetic properties such as oral absorption and hERG channel affinity.

PropertyValueSource
Molecular Formula C₁₁H₁₄FNOSanta Cruz Biotechnology[1]
Molecular Weight 195.23 g/mol Santa Cruz Biotechnology[1]

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the C-F bond can engage in favorable orthogonal multipolar interactions with biological targets, potentially increasing binding affinity.

Synthesis and Manufacturing: A Robust and Scalable Approach

The most prevalent and industrially scalable method for the synthesis of 4-(3-Fluorophenyl)piperidin-4-ol is the Grignard reaction. This classic organometallic transformation allows for the efficient formation of the crucial carbon-carbon bond between the fluorophenyl and piperidine moieties.

Synthetic Workflow Overview

The synthesis is typically a two-step process involving the protection of the piperidine nitrogen, followed by the Grignard addition, and concluding with deprotection.

Synthetic_Workflow 4-Piperidone 4-Piperidone N-Protected_4-Piperidone N-Protected_4-Piperidone 4-Piperidone->N-Protected_4-Piperidone Protection (e.g., Boc) Protected_Product N-Protected-4-(3-Fluorophenyl) piperidin-4-ol N-Protected_4-Piperidone->Protected_Product Grignard_Reagent 3-Fluorophenyl magnesium bromide Grignard_Reagent->Protected_Product Grignard Addition Final_Product 4-(3-Fluorophenyl) piperidin-4-ol Protected_Product->Final_Product Deprotection

A generalized synthetic workflow for 4-(3-Fluorophenyl)piperidin-4-ol.
Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 4-aryl-4-hydroxypiperidines, which can be specifically adapted for 4-(3-Fluorophenyl)piperidin-4-ol.[2][3]

Step 1: N-Protection of 4-Piperidone

The initial step is to protect the secondary amine of 4-piperidone to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability in basic conditions and ease of removal under acidic conditions.[3]

  • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents).

  • Stir the reaction at room temperature and monitor its completion by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Step 2: Grignard Reaction

This is the key bond-forming step. Anhydrous conditions are critical for the success of this reaction.[2]

  • Prepare the Grignard reagent, 3-fluorophenylmagnesium bromide, in situ from 1-bromo-3-fluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). Alternatively, a commercially available solution can be used.

  • In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the cooled solution of N-Boc-4-piperidone.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.

Step 3: Deprotection

The final step is the removal of the Boc protecting group.

  • Dissolve the purified protected product in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, the product can be precipitated from ether. Otherwise, a basic workup will yield the free base, 4-(3-Fluorophenyl)piperidin-4-ol.

Causality Behind Experimental Choices and Troubleshooting

The success of the Grignard synthesis hinges on meticulous experimental technique.

  • Anhydrous Conditions: The Grignard reagent is a strong base and nucleophile that reacts readily with water. Failure to maintain anhydrous conditions is a primary cause of low or no yield.[4]

  • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that inhibits the reaction. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the formation of the Grignard reagent.[2]

  • Temperature Control: The addition of the Grignard reagent to the piperidone is exothermic. Performing the addition at low temperatures (0 °C or below) helps to control the reaction rate and minimize side reactions such as enolization of the piperidone.[2]

Troubleshooting_Grignard Low_Yield Low or No Yield of 4-Aryl-4-Hydroxypiperidine Grignard_Issue Poor Grignard Reagent Quality Low_Yield->Grignard_Issue Side_Reactions Side Reactions Low_Yield->Side_Reactions Moisture Moisture Contamination Grignard_Issue->Moisture Mg_Activation Inactive Magnesium Grignard_Issue->Mg_Activation Enolization Enolization of Piperidone Side_Reactions->Enolization Reduction Reduction of Piperidone Side_Reactions->Reduction

Common issues in the synthesis of 4-aryl-4-hydroxypiperidines.

Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

The 4-(3-fluorophenyl)piperidin-4-ol scaffold is a versatile starting point for the development of a wide range of biologically active molecules. The piperidine ring provides a basic nitrogen atom that is often crucial for interaction with biological targets, while the aryl group and the tertiary alcohol can be further functionalized to fine-tune activity and selectivity.

Key Biological Targets

Derivatives of the 4-aryl-4-hydroxypiperidine core have been investigated for their activity against numerous targets, including:

  • G-Protein Coupled Receptors (GPCRs): This scaffold is prevalent in ligands for dopamine, serotonin, and opioid receptors, making it relevant for central nervous system (CNS) disorders.

  • Ion Channels: The structural features of these compounds are suitable for interacting with various ion channels.

  • Enzymes: The piperidine core can serve as a scaffold for designing enzyme inhibitors.

While specific data for the parent 4-(3-fluorophenyl)piperidin-4-ol is not extensively published, the broader class of 4-aryl-4-hydroxypiperidines has demonstrated significant biological activity. For instance, derivatives have been identified as potent CCR5 receptor antagonists, which are relevant for HIV therapy.[5] Additionally, related 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been explored as selective sigma-1 receptor ligands, a target implicated in various neurological disorders.[6]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring is a critical determinant of biological activity.

  • Position of Fluorine: The placement of the fluorine atom at the meta-position, as in the topic compound, can have distinct effects compared to ortho or para substitution. This is due to its influence on the electronic distribution of the aromatic ring and its potential to form specific interactions with the target protein.

  • The 4-Hydroxyl Group: The tertiary alcohol at the 4-position of the piperidine ring can act as both a hydrogen bond donor and acceptor. This functionality is often crucial for anchoring the ligand in the binding pocket of the target.

  • Piperidine Nitrogen Substituents: The nitrogen atom of the piperidine ring is a key site for modification. Alkylation or acylation at this position allows for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

The incorporation of fluorine into piperidine-containing compounds has been shown to lower the basicity (pKa) of the piperidine nitrogen.[7] This can be advantageous in drug design as it may reduce the affinity for the hERG potassium channel, a common cause of cardiotoxicity.

Future Perspectives

The 4-(3-fluorophenyl)piperidin-4-ol scaffold represents a valuable and underexplored building block in medicinal chemistry. Its straightforward and scalable synthesis, combined with the beneficial properties imparted by the meta-fluorine substitution, makes it an attractive starting point for the development of new chemical entities. Future research will likely focus on the synthesis of libraries based on this core structure and their screening against a wide range of biological targets. The insights gained from such studies will further elucidate the structure-activity relationships of this important chemical class and pave the way for the discovery of novel therapeutics.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Substituted 4-phenylpiperidines, their preparation and use.
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PubMed Central. [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]

  • QSAR Study of 4‐Aryl‐4. ResearchGate. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

Sources

The Multifaceted Biological Activities of 4-Aryl-4-Hydroxypiperidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 4-aryl-4-hydroxypiperidine moiety represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of biologically active compounds. Its unique three-dimensional structure, featuring a rigid piperidine ring, a strategically positioned hydroxyl group, and a modifiable aryl substituent, provides an ideal framework for fine-tuning interactions with various biological targets. This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this remarkable class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate its therapeutic potential. We will delve into the causal relationships behind experimental designs and the self-validating nature of the described protocols, ensuring a blend of technical accuracy and field-proven insights.

I. The 4-Aryl-4-Hydroxypiperidine Core: Synthesis and Stereochemical Considerations

The therapeutic efficacy of 4-aryl-4-hydroxypiperidine derivatives is intrinsically linked to their chemical synthesis and the precise control of their stereochemistry. A robust and versatile synthetic strategy is paramount to enable the exploration of the chemical space around this scaffold.

A. Foundational Synthetic Strategies: The Aza-Prins Cyclization

A highly effective and diastereoselective method for the synthesis of 4-hydroxypiperidines involves the aza-Prins cyclization. This powerful reaction allows for the construction of the piperidine ring with a tetrasubstituted carbon stereocenter at the C4 position.

Experimental Protocol: Diastereoselective Synthesis of cis-4-Hydroxypiperidines via Aza-Prins Cyclization

  • Reactant Preparation: Dissolve the gem-disubstituted homoallylic amine and the corresponding ketoaldehyde in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation of Cyclization: Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a Brønsted acid) dropwise to the reaction mixture at a controlled temperature (typically ranging from -78 °C to room temperature). The choice of catalyst and temperature is crucial for achieving high diastereoselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cis-4-hydroxypiperidine derivative.

  • Stereochemical Analysis: Confirm the relative stereochemistry of the product using nuclear magnetic resonance (NMR) spectroscopy, particularly through the analysis of nuclear Overhauser effect (NOE) correlations.

The causality behind this experimental design lies in the ability of the Lewis or Brønsted acid to activate the carbonyl group of the ketoaldehyde, facilitating the nucleophilic attack by the homoallylic amine and subsequent cyclization. The stereochemical outcome is dictated by the transition state geometry, which can be influenced by the choice of reactants and reaction conditions.

B. Visualizing the Synthetic Pathway

aza_prins_cyclization reactant1 gem-Disubstituted homoallylic amine intermediate Activated Carbonyl Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Ketoaldehyde reactant2->intermediate catalyst Lewis or Brønsted Acid catalyst->reactant2 Activation product cis-4-Hydroxypiperidine intermediate->product Cyclization

Caption: A simplified workflow of the aza-Prins cyclization for the synthesis of cis-4-hydroxypiperidines.

II. Diverse Biological Activities: A Target-Rich Landscape

The 4-aryl-4-hydroxypiperidine scaffold has proven to be a privileged structure in drug discovery, demonstrating significant activity against a wide range of biological targets. This section will explore the key therapeutic areas where these compounds have made a substantial impact.

A. Central Nervous System (CNS) Disorders: Modulating Neuronal Signaling

The ability of 4-aryl-4-hydroxypiperidines to cross the blood-brain barrier and interact with key neuronal receptors makes them valuable candidates for the treatment of various CNS disorders.

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in the pathophysiology of several neurodegenerative diseases.

Certain 4-aryl-4-hydroxypiperidine derivatives have been identified as potent and selective antagonists of NMDA receptors, particularly those containing the NR2B subunit. For instance, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606) and its conformationally restricted analogue, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1- yl]chroman-4,7-diol (CP-283,097), exhibit high affinity for the NR2B subunit and offer neuroprotection against glutamate-induced toxicity. The 4-hydroxyl group on the piperidine ring has been shown to slightly improve selectivity for NR1A/2B receptors.

Experimental Protocol: Assessing NMDA Receptor Antagonism in Cultured Hippocampal Neurons

  • Cell Culture: Culture primary hippocampal neurons from embryonic rats on poly-D-lysine coated plates in a suitable growth medium.

  • Compound Treatment: Pre-incubate the cultured neurons with varying concentrations of the 4-aryl-4-hydroxypiperidine test compounds for a specified duration.

  • Glutamate-Induced Excitotoxicity: Expose the neurons to a toxic concentration of glutamate or NMDA for a defined period.

  • Viability Assay: Assess neuronal viability using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the test compounds to determine their neuroprotective potency.

The rationale for this protocol is to mimic the excitotoxic conditions observed in neurodegenerative diseases and to quantify the ability of the test compounds to protect neurons from glutamate-induced cell death.

A series of novel 4-arylpiperidines and 4-aryl-4-piperidinols have been synthesized and evaluated for their ability to block both neuronal Na+ and T-type Ca2+ channels. Many of these compounds demonstrated potent anticonvulsant effects in animal models, suggesting their potential in treating epilepsy. Notably, these compounds exhibited significantly reduced affinity for dopamine D2 receptors, which is a common side effect associated with this class of molecules.

B. Pain Management: Targeting Opioid Receptors and Beyond

The management of pain remains a significant clinical challenge, and the 4-aryl-4-hydroxypiperidine scaffold has been extensively explored for the development of novel analgesics.

The opioid system is a primary target for pain relief, and 4-arylpiperidines have been identified as potent opioid receptor binding agents. These compounds can act as agonists, antagonists, or allosteric modulators at different opioid receptor subtypes (μ, δ, and κ).

  • Nociceptin Receptor Ligands: A series of 4-hydroxy-4-phenylpiperidines have been identified as high-affinity ligands for the nociceptin receptor (NOP), also known as the opioid-receptor like 1 (ORL1) receptor. These compounds have shown promise as antitussive agents.

  • Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists: A novel series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which incorporate the 4-aryl-hydroxypiperidine pharmacophore, have been developed as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. This dual mechanism of action aims to provide potent analgesia with a reduced side-effect profile, such as less constipation, compared to traditional MOR agonists like oxycodone.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptor Affinity

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired opioid receptor subtype (e.g., CHO-μ, HEK-δ, or Sf9-κ).

  • Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, or [3H]U-69,593 for KOR) in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the test compound and calculate the equilibrium dissociation constant (Ki) to quantify its binding affinity for the receptor.

This protocol provides a quantitative measure of the affinity of a compound for a specific receptor, which is a critical parameter in drug discovery.

dual_target_analgesia compound 4-Aryl-4-Hydroxypiperidine Derivative mor μ-Opioid Receptor (MOR) compound->mor Agonism s1r Sigma-1 Receptor (σ1R) compound->s1r Antagonism analgesia Potent Analgesia mor->analgesia s1r->analgesia Modulation side_effects Reduced Side Effects (e.g., Constipation) s1r->side_effects Contribution to

Caption: The dual mechanism of action of certain 4-aryl-4-hydroxypiperidine derivatives for enhanced analgesia.

C. Anticancer Activity: A New Frontier

Recent studies have begun to explore the potential of 4-aryl-1,4-dihydropyridines, structurally related to the 4-aryl-4-hydroxypiperidine core, as anticancer agents.

One of the major challenges in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). A series of 4-aryl-1,4-dihydropyridines and their corresponding aromatized 4-arylpyridines have been synthesized and shown to act as P-gp modulators, effectively reversing MDR in cancer cell lines. These compounds increase the intracellular accumulation of cytotoxic agents, thereby enhancing their efficacy.

Experimental Protocol: Assessing P-glycoprotein Inhibition using a Rhodamine 123 Efflux Assay

  • Cell Culture: Culture a P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its corresponding parental sensitive cell line (e.g., MCF-7).

  • Rhodamine 123 Loading: Incubate the cells with the fluorescent P-gp substrate, rhodamine 123, in the presence and absence of the test compounds.

  • Efflux Measurement: After a defined incubation period, measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. Calculate the half-maximal effective concentration (EC50) for P-gp inhibition.

This self-validating system directly measures the functional consequence of P-gp inhibition, providing a clear indication of the compound's potential to overcome MDR.

Symmetric 4-aryl-1,4-dihydropyridines have demonstrated cytotoxicity against human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines. The structure-activity relationship suggests that the symmetry of the 1,4-dihydropyridine ring may play a crucial role in their anticancer activity.

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 4-aryl-4-hydroxypiperidines is highly dependent on the nature and position of substituents on both the aryl ring and the piperidine nitrogen. A thorough understanding of SAR is essential for the rational design of more potent and selective compounds.

Position of Substitution Substituent Effect on Biological Activity Target Reference
Aryl Ring (C4) Electron-withdrawing groups (e.g., halogens) can enhance analgesic activity.Opioid Receptors
Substitution pattern on the phenyl ring affects nociceptin receptor affinity.Nociceptin Receptor
The presence of a 3-hydroxyphenyl group is often crucial for opioid receptor affinity.Opioid Receptors
Piperidine Nitrogen (N1) The nature of the N-substituent significantly influences opioid receptor selectivity and potency.Opioid Receptors
N-phenylpropyl analogues are generally more potent antagonists than their N-methyl counterparts.Opioid Receptors
The N-substituent is a key determinant of nociceptin receptor affinity.Nociceptin Receptor
Piperidine Ring Methyl groups at the 3- and 4-positions contribute to the pure antagonist properties at opioid receptors.Opioid Receptors

IV. Conclusion and Future Directions

The 4-aryl-4-hydroxypiperidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its inherent versatility allows for the modulation of a wide range of biological targets, leading to promising candidates for CNS disorders, pain management, and even cancer. Future research in this area will likely focus on:

  • Fine-tuning selectivity: Designing compounds with exquisite selectivity for specific receptor subtypes to minimize off-target effects.

  • Multi-target drug design: Developing single molecules that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects, as exemplified by the dual MOR agonists/σ1R antagonists.

  • Exploring new therapeutic areas: Investigating the potential of 4-aryl-4-hydroxypiperidines in other disease areas where their known targets are implicated.

By leveraging the foundational knowledge outlined in this guide and employing rational drug design principles, the scientific community is well-positioned to unlock the full therapeutic potential of this privileged chemical scaffold.

V. References

  • Annoura, H., Nakanishi, K., Uesugi, M., Fukunaga, A., Imajo, S., Miyajima, A., Tamura-Horikawa, Y., & Tamura, S. (2001). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 11(23), 2489-2492. [Link]

  • Butler, T. W., Blake, J. F., Bordner, J., Butler, P., Chenard, B. L., Collins, M. A., DeCosta, D., Ducat, M. J., Eisenhard, M. E., Menniti, F. S., Pagnozzi, M. J., Sands, S. B., Segelstein, B. E., Volberg, W., White, W. F., & Zhao, D. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol. Journal of Medicinal Chemistry, 41(7), 1172-1184. [Link]

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Reddy, B. V. S., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652. [Link]

  • Mewshaw, R. E., Zhou, D., Scerni, R., Rankic, D. A., Schechter, L. E., & Smith, D. L. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3032. [Link]

  • Myriam Le Roch, Nicolas Gouault, Jacques Renault, Gilles Argouarch, Thierry Roisnel, Swarnayu Banik, B. V. Subba Reddy, & Claudia Lalli. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Saify, Z. S., Khan, M., Takween, S., Arif, M., & Ahmad, M. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Zhou, D., Mewshaw, R. E., Scerni, R., Rankic, D. A., Schechter, L. E., & Smith, D. L. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. [Link]

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Reddy, B. V. S., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Johnson & Johnson. (2008). 4-ARYLPIPERIDINES AS OPIOID RECEPTOR BINDING AGENTS. German Patent DE60133584T2.

  • Davey, Z., Wal, R., Williams, S. J., & Davies, S. G. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1435-1445. [Link]

  • Z. S. Saify, M. Khan, S. Takween, M. Arif, & M. Ahmad. (2000). Aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Heteroarylalkynyl)-4-benzylpiperidines. Journal of Medicinal Chemistry. [Link]

  • Annoura, H., Nakanishi, K., Uesugi, M., Fukunaga, A., Imajo, S., Miyajima, A., Tamura-Horikawa, Y., & Tamura, S. (2001). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 11(23), 2489-2492. [Link]

  • Saify, Z. S., Khan, M., Takween, S., Arif, M., & Ahmad, M. (2005). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Bojarski, J., Cegła, M., Charakchieva-Minol, S., & Mokrosz, M. J. (2020). Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. Molecules, 25(22), 5349. [Link]

  • Hoffmann-La Roche. (1974). 4-hydroxy-piperidine derivatives and their preparation. US Patent 3845062A.

  • S. Saify, Z., M. Khan, S. Takween, M. Arif, & M. Ahmad. (2025). Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones and Hitherto Unknown Isochromeno[3,4-d]pyridazinediones. Chemical & Pharmaceutical Bulletin. [Link]

  • Z. S. Saify, M. Khan, S. Takween, M. Arif, & M. Ahmad. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • Coop, A., Rothman, R. B., Dersch, C., Partilla, J., & Jacobson, A. E. (2014). Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Bioorganic & Medicinal Chemistry Letters, 24(10), 2249-2252. [Link]

  • Zhang, Y., Li, Y., Liu, Y., Zhang, C., & Zhang, J. (2019). Structures of CNS-active drugs with common aryl-alkyl-amine groups... ResearchGate. [Link]

  • Oliveira, T. A. S., Silva, J. B. A., Esperandim, T. R., Acésio, N. O., Tavares, D. C., & Crotti, A. E. M. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Future Pharmacology, 4(3), 564-573. [Link]

  • Zhou, Z., Liu, X., & Lee, J. S. (2001). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. Journal of Medicinal Chemistry, 44(23), 3946-3950. [Link]

  • Fang, L., Liu, Y., Wang, X., & Li, Y. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 87-96. [Link]

  • Le Bourdonnec, B., Windh, R. T., Ajello, C. W., Leister, L. K., Gu, M., Chu, G. H., Tuthill, P. A., Barker, W. M., Koblish, M., Wiant, D. D., Graczyk, T. M., Belanger, S., Cassel, J. A., Feschenko, M. S., Brogdon, B. L., Smith, S. A., Christ, D. D., Derelanko, M. J., Kutz, S., Little, P. J., DeHaven, R. N., DeHaven-Hudkins, D. L., & Dolle, R. E. (2008). Potent, orally bioavailable delta opioid receptor agonists for the treatment of

A Technical Guide to Investigating 4-(3-Fluorophenyl)piperidin-4-ol for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of CNS Drug Discovery

The quest for novel therapeutics for central nervous system (CNS) disorders is one of the most challenging and critical endeavors in modern medicine. The complexity of the brain, coupled with the nuanced and often subjective nature of CNS pathologies, demands a rigorous, multi-faceted, and scientifically sound approach to drug discovery. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. We will delve into a comprehensive framework for the preclinical evaluation of a promising, yet under-characterized molecule: 4-(3-Fluorophenyl)piperidin-4-ol .

The piperidine scaffold is a well-established pharmacophore in CNS drug development, present in numerous approved therapeutics.[1] The introduction of a fluorophenyl group can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for various CNS targets. This document will not present pre-existing data on 4-(3-Fluorophenyl)piperidin-4-ol, as such information is not extensively available in the public domain. Instead, it will serve as a strategic and technical roadmap for its investigation, grounded in established principles of medicinal chemistry, pharmacology, and preclinical research. We will explore the "why" behind experimental choices, ensuring a self-validating and robust research cascade.

Synthesis and Physicochemical Characterization: The Foundation of Investigation

The journey of any novel compound begins with its synthesis and a thorough understanding of its fundamental properties. The synthesis of 4-(3-Fluorophenyl)piperidin-4-ol can be approached through several established routes for 4-aryl-4-hydroxypiperidines. A common and efficient method involves the Grignard reaction, where a protected 4-piperidone is reacted with a 3-fluorophenylmagnesium halide.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Grignard Reagent Formation cluster_2 Grignard Reaction cluster_3 Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Reaction Grignard Addition N-Boc-4-piperidone->Reaction 3-Bromo-1-fluorobenzene 3-Bromo-1-fluorobenzene Mg_THF Mg, THF 3-Bromo-1-fluorobenzene->Mg_THF Grignard 3-Fluorophenylmagnesium bromide Mg_THF->Grignard Grignard->Reaction Intermediate N-Boc-4-(3-fluorophenyl) piperidin-4-ol Reaction->Intermediate Deprotection Acidic Hydrolysis (e.g., HCl in Dioxane) Intermediate->Deprotection Final_Product 4-(3-Fluorophenyl) piperidin-4-ol Deprotection->Final_Product

Caption: Proposed synthetic route for 4-(3-Fluorophenyl)piperidin-4-ol.

Physicochemical Characterization

A comprehensive understanding of the compound's physicochemical properties is paramount for its formulation and interpretation of biological data.

ParameterAnalytical Technique(s)Importance in CNS Drug Discovery
Identity and Purity ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC)Confirms the chemical structure and ensures the absence of impurities that could confound biological results.[2]
Solubility Kinetic and Thermodynamic Solubility AssaysPoor solubility can lead to inaccurate in vitro data and challenges in formulation for in vivo studies.
Lipophilicity (LogP/LogD) HPLC-based or computational methodsA key determinant of blood-brain barrier permeability; a LogP in the range of 2-4 is often desirable for CNS penetration.
pKa Potentiometric titration or computational predictionInfluences the compound's charge state at physiological pH, affecting receptor interaction and membrane permeability.
Chemical Stability Stability testing in various buffers (pH) and in the presence of lightEnsures the compound does not degrade during storage or in experimental assays.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 100Å, 3 µm, 4.6 x 50 mm) is a suitable starting point.[2]

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). For example, a linear gradient from 100% A to 100% B over 5 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 218 nm and 254 nm.[2]

  • Sample Preparation: Dissolve the compound in the mobile phase.

  • Analysis: The purity is determined by the peak area percentage of the main component.

In Vitro Pharmacological Profiling: Unveiling the Mechanism of Action

The initial in vitro screening is a critical step to identify the primary molecular targets and potential mechanisms of action of 4-(3-Fluorophenyl)piperidin-4-ol. A broad-based screening approach is recommended to cast a wide net and uncover both expected and unexpected activities.

Broad Panel Screening

A comprehensive screen against a panel of CNS-relevant receptors, ion channels, and transporters is the first logical step. This can be achieved through commercially available services that offer radioligand binding assays and functional assays.

Recommended Initial Screening Panel:

Target ClassKey ExamplesRationale
Dopamine Receptors D1, D2, D3, D4, D5Implicated in psychosis, Parkinson's disease, and addiction.[3]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Targets for antidepressants, antipsychotics, and anxiolytics.[4]
Adrenergic Receptors α1, α2, β1, β2Involved in mood, arousal, and cognition.
Glutamate Receptors NMDA, AMPA, mGluRsCrucial for synaptic plasticity, learning, and memory; implicated in neurodegeneration and epilepsy.[5]
GABA Receptors GABAA, GABABThe primary inhibitory neurotransmitter system in the CNS; targets for anxiolytics and anticonvulsants.
Sigma Receptors σ1, σ2Implicated in a range of CNS disorders including psychosis, depression, and neurodegenerative diseases.[6]
Monoamine Transporters DAT, NET, SERTTargets for antidepressants and stimulants.
Functional Assays for Hit Validation

Once initial "hits" are identified from the binding assays, it is crucial to determine the functional activity of the compound at these targets (i.e., agonist, antagonist, inverse agonist, or modulator).

Protocol: In Vitro Neurotoxicity Assessment

  • Cell Lines: Use human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[7]

  • Induction of Toxicity: Induce neurotoxicity using known toxins relevant to specific CNS disorders, such as Aβ-42 for Alzheimer's disease or α-synuclein fibrils for Parkinson's disease.[7]

  • Treatment: Co-treat the cells with the toxin and varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol.

  • Endpoint Measurement: Assess cell viability using assays like the MTT assay or by measuring lactate dehydrogenase (LDH) release.[8]

  • Analysis: Determine if the compound can rescue the cells from the toxin-induced death, indicating potential neuroprotective effects.

In_Vitro_Workflow Start 4-(3-Fluorophenyl) piperidin-4-ol Broad_Screen Broad Panel Radioligand Binding Assays Start->Broad_Screen Hit_Ident Hit Identification (Significant Binding Affinity) Broad_Screen->Hit_Ident Lead_Opt Lead Optimization or In Vivo Progression Hit_Ident->Lead_Opt No Hits of Interest Functional_assays Functional_assays Hit_Ident->Functional_assays Hits Functional_Assays Functional Assays (Agonist, Antagonist, etc.) MoA Mechanism of Action Hypothesis Functional_Assays->MoA Neurotoxicity In Vitro Neurotoxicity/ Neuroprotection Assays MoA->Neurotoxicity Neurotoxicity->Lead_Opt

Caption: A logical workflow for the in vitro evaluation of a novel CNS compound.

In Vivo Pharmacological Evaluation: Bridging the Gap to Therapeutic Potential

Positive in vitro data provides the rationale for progressing to in vivo studies. These studies are essential to assess the compound's efficacy in animal models of CNS disorders, its pharmacokinetic profile, and its safety.

Pharmacokinetics and Brain Penetration

A fundamental prerequisite for any CNS drug is its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.

ParameterIn Vivo ModelKey Readouts
Bioavailability Rodent (rat or mouse)Plasma concentration over time after oral and intravenous administration.[4]
Brain Penetration Rodent (rat or mouse)Brain-to-plasma concentration ratio at various time points.
Metabolite Identification Rodent (rat or mouse)Analysis of plasma and brain tissue for major metabolites using LC-MS/MS.
Efficacy in Animal Models of CNS Disorders

The choice of animal models should be guided by the in vitro pharmacological profile and the therapeutic hypothesis.[9]

Potential Therapeutic AreaAnimal ModelKey Behavioral or Pathological Readouts
Psychosis/Schizophrenia MK-801 or PCP-induced hyperactivity in miceReduction of hyperlocomotion, prepulse inhibition deficits.[4]
Depression Forced swim test or tail suspension test in miceDecreased immobility time.[10]
Anxiety Elevated plus maze or open field test in rodentsIncreased time spent in open arms/center of the arena.[10]
Parkinson's Disease MPTP-induced neurodegeneration in mice or 6-OHDA-induced lesions in ratsImprovement in motor coordination (rotarod test), protection of dopaminergic neurons.[10]
Alzheimer's Disease Transgenic mouse models (e.g., 5xFAD)Improvement in cognitive function (Morris water maze), reduction of amyloid plaques and neuroinflammation.[11]

Protocol: Rotarod Test for Motor Coordination (Parkinson's Disease Model)

  • Apparatus: A rotating rod with adjustable speed.

  • Animals: Mice treated with MPTP to induce parkinsonian-like motor deficits.[10]

  • Training: Acclimatize the mice to the rotarod at a constant speed for several days.

  • Testing:

    • Administer 4-(3-Fluorophenyl)piperidin-4-ol or vehicle at various doses.

    • Place the mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

  • Analysis: A significant increase in the latency to fall in the compound-treated group compared to the vehicle group indicates improved motor coordination.

Safety Pharmacology

Early assessment of potential adverse effects is crucial.

Safety AssessmentIn Vivo ModelKey Readouts
General CNS Effects Irwin test in ratsObservation of behavioral changes, effects on autonomic and sensorimotor functions.
Cardiovascular Safety Telemetry in conscious, freely moving animalsHeart rate, blood pressure, and ECG parameters.
Respiratory Safety Whole-body plethysmographyRespiratory rate and tidal volume.

Future Directions and Conclusion

The preclinical evaluation of 4-(3-Fluorophenyl)piperidin-4-ol, as outlined in this guide, represents a comprehensive and logical progression from synthesis to in vivo proof-of-concept. A positive outcome from these studies would provide a strong rationale for its advancement into formal IND-enabling studies.

The journey of a CNS drug from a concept to a clinical candidate is arduous. However, by employing a systematic and hypothesis-driven approach, grounded in scientific integrity, we can effectively de-risk the process and increase the probability of success. 4-(3-Fluorophenyl)piperidin-4-ol, with its promising chemical scaffold, warrants a thorough investigation. This guide provides the framework for such an endeavor, empowering researchers to unlock its potential therapeutic value for patients suffering from debilitating CNS disorders.

References

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Retrieved from [Link]

  • Markgraf, C. G., et al. (2014). Animal models of CNS disorders. PubMed, 22(1), 3-17. Retrieved from [Link]

  • iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Retrieved from [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). CNS/Pain. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

  • Wang, Y., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central, 21(16), 5134–5143. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Retrieved from [Link]

  • Butler, T. W., et al. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Journal of Medicinal Chemistry, 41(7), 1172-84. Retrieved from [Link]

  • De Mey, E. (2013). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. Retrieved from [Link]

  • Gelfuso, G. M., et al. (2014). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Química Nova, 37(1), 126-130. Retrieved from [Link]

  • Scott, J. D., et al. (2018). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central, 9(12), 1957-1969. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Kamal, A., et al. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20(8), 1088-1103. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-30. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. Retrieved from [Link]

  • Natural Product Reports. (2018). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. ResearchGate. Retrieved from [Link]

  • Sadek, B., et al. (2016). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 21(11), 1460. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • ResearchGate. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Retrieved from [Link]

  • PLOS ONE. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Retrieved from [Link]

  • Arar, D., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed, 11(6), e0156540. Retrieved from [Link]

Sources

A Technical Guide to 4-(3-Fluorophenyl)piperidin-4-ol: Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 4-(3-Fluorophenyl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of its physicochemical properties, analytical characterization, and its context within drug discovery.

Introduction: The Significance of the 4-Aryl-4-hydroxypiperidine Scaffold

The 4-aryl-4-hydroxypiperidine moiety is a privileged scaffold in modern pharmacology. Its rigid structure allows for precise orientation of substituents, making it a valuable core for designing ligands that interact with a variety of biological targets. Compounds incorporating this scaffold have shown a wide range of activities, including potential as analgesics, neuroprotective agents by acting as dual Na+/Ca2+ channel blockers, and as antagonists for the NR2B subtype of the NMDA receptor.[1][2][3] The introduction of a fluorine atom on the phenyl ring, as in 4-(3-Fluorophenyl)piperidin-4-ol, is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[4] This guide will delve into the specific physicochemical characteristics that underpin the utility of this particular fluorinated analog.

Chemical Identity and Structure

4-(3-Fluorophenyl)piperidin-4-ol is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. It is substituted at the 4-position with both a hydroxyl group and a 3-fluorophenyl group.

  • IUPAC Name: 4-(3-Fluorophenyl)piperidin-4-ol

  • CAS Number: 359896-74-3

  • Molecular Formula: C₁₁H₁₄FNO

  • Molecular Weight: 195.23 g/mol [5]

  • Chemical Structure:

    
    (A representative 2D structure)
    

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the key properties for 4-(3-Fluorophenyl)piperidin-4-ol, including both computed values and estimates based on closely related analogs.

PropertyValue/RangeSource/Comment
Molecular Weight 195.23 g/mol [5]
Melting Point 135-142 °C (estimated)Estimated based on analogs like 4-(4-chlorophenyl)piperidin-4-ol (137-140 °C).[6]
Boiling Point ~340 °C at 760 mmHg (estimated)Estimated based on analogs like 4-(4-chlorophenyl)piperidin-4-ol (344.5±42.0 °C).[7]
XLogP3 1.2 (computed)A measure of lipophilicity.[5]
pKa 9.0 - 10.0 (estimated)The piperidine nitrogen is basic. The exact value is influenced by the substituents.[4][8]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO).Based on the properties of similar 4-aryl-4-hydroxypiperidines.[9]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Topological Polar Surface Area 32.3 Ų[5]

Expert Insight: The computed XLogP3 of 1.2 suggests moderate lipophilicity, a desirable trait for many CNS drug candidates, as it can facilitate crossing the blood-brain barrier.[5] The presence of both hydrogen bond donor (hydroxyl and amine) and acceptor (hydroxyl, amine, and fluorine) groups allows for a variety of interactions with biological targets.[5]

Spectroscopic and Analytical Characterization

Precise characterization is essential to confirm the identity and purity of 4-(3-Fluorophenyl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, with splitting patterns influenced by fluorine coupling. The piperidine ring protons will appear as complex multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field (around 2.8-3.2 ppm).[10] The hydroxyl and amine protons will be visible as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant. The carbon bearing the hydroxyl and phenyl groups will be a quaternary signal around 70-75 ppm. The piperidine carbons will resonate in the aliphatic region.[11]

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 196.11.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust reversed-phase HPLC (RP-HPLC) method is crucial for determining the purity of synthesized 4-(3-Fluorophenyl)piperidin-4-ol.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Compound s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject Sample onto RP-C18 Column s3->h1 h2 Gradient Elution with Mobile Phase (A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA) h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Chromatogram Peaks h3->d1 d2 Calculate Purity (% Area) d1->d2

Caption: A typical RP-HPLC workflow for purity determination.

Detailed Protocol:

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis in biological matrices, pre-column derivatization followed by fluorescence detection may be employed for enhanced sensitivity.[12][13][14]

Synthesis Overview

The synthesis of 4-aryl-4-hydroxypiperidines typically involves the addition of an organometallic reagent to a 4-piperidone precursor.

Representative Synthetic Workflow

Synthesis_Workflow start N-protected-4-piperidone reaction Grignard Reaction in THF start->reaction reagent 3-Fluorophenylmagnesium bromide (Grignard Reagent) reagent->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup deprotection Deprotection of Piperidine Nitrogen workup->deprotection purification Purification (e.g., Column Chromatography or Recrystallization) deprotection->purification product 4-(3-Fluorophenyl)piperidin-4-ol purification->product

Caption: A generalized Grignard synthesis route.

Methodology Explained:

  • Grignard Reagent Formation: 3-Bromo-1-fluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) to form 3-fluorophenylmagnesium bromide.

  • Nucleophilic Addition: An N-protected 4-piperidone (e.g., N-Boc-4-piperidone) is dissolved in anhydrous THF and cooled. The Grignard reagent is then added slowly. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone.

  • Workup: The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride, to protonate the resulting alkoxide and yield the tertiary alcohol.

  • Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc group) is removed, typically under acidic conditions (e.g., with HCl in dioxane).

  • Purification: The final product is purified by column chromatography on silica gel or by recrystallization to yield pure 4-(3-Fluorophenyl)piperidin-4-ol.

Rationale: The use of an N-protected piperidone is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. The Grignard reaction is a classic and efficient method for forming carbon-carbon bonds and synthesizing tertiary alcohols.

Biological Significance and Drug Development Context

The 4-aryl-4-hydroxypiperidine framework is a key pharmacophore in several classes of centrally acting agents.

  • Ion Channel Modulation: Analogs have been synthesized and evaluated as potent blockers of neuronal Na⁺ and T-type Ca²⁺ channels.[2] This dual-channel blockade is a promising strategy for developing anticonvulsant and neuroprotective agents for ischemic diseases.[2]

  • NMDA Receptor Antagonism: Certain derivatives are selective antagonists of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[3] These compounds are investigated for their potential in treating conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases.

  • Opioid and Sigma Receptor Ligands: The piperidine scaffold is also present in various opioid analgesics and sigma receptor ligands, highlighting its versatility in targeting different CNS receptors.[6]

The 3-fluoro substitution in 4-(3-Fluorophenyl)piperidin-4-ol can enhance its metabolic stability by blocking a potential site of aromatic hydroxylation and can also improve its binding affinity to target proteins through favorable electronic interactions.

Safety and Handling

As with any research chemical, 4-(3-Fluorophenyl)piperidin-4-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

  • PubChem. 4-(3-Fluorophenyl)piperidin-3-ol | C11H14FNO | CID 22127770. [Link]

  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

  • PubMed. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. [Link]

  • PubMed. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. [Link]

  • Gesher. Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]

  • ResearchGate. (PDF) 4-(4-Chlorophenyl)piperidin-4-ol. [Link]

  • PubMed. New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. [Link]

  • MDPI. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • PubMed. Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

  • ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubMed. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol. [Link]

  • Sensus Impact. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. [Link]

  • PubChem. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • PubChemLite. 4-(3-fluorophenyl)piperidine (C11H14FN). [Link]

  • ChemBK. 4-Hydroxy Piperidine. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Aryl-4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous centrally active agents, most notably potent opioid analgesics.[1][2][3] Its unique three-dimensional structure, featuring a tertiary alcohol and an aryl group at the C4 position, is crucial for receptor binding and pharmacological activity. The synthesis of this moiety, however, presents distinct challenges, including the management of sensitive organometallic reagents and the potential for numerous side reactions. This in-depth technical guide provides a comprehensive review of the principal synthetic routes to 4-aryl-4-hydroxypiperidines, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the most prevalent and robust strategies, focusing on the nucleophilic addition of organometallic reagents to 4-piperidones, and explore alternative pathways such as the Aza-Prins cyclization. The discussion emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and provides troubleshooting guidance to empower scientists in their synthetic endeavors.

Introduction: The Pharmaceutical Significance of a Core Scaffold

The piperidine ring is one of the most ubiquitous heterocycles in pharmaceuticals and natural products.[4][5] When substituted with an aryl and a hydroxyl group at the 4-position, it gives rise to a class of compounds with profound physiological effects. This scaffold is a cornerstone in the development of analgesics, where the precise orientation of the aryl group and the hydrogen-bonding capability of the hydroxyl moiety are critical for potent opioid receptor modulation.[6][7] Beyond analgesia, this structural class has been explored for its potential in treating a range of neurological disorders.

The primary challenge in constructing the 4-aryl-4-hydroxypiperidine core lies in the creation of the C4 quaternary center via the addition of an aryl nucleophile to a ketone precursor. This guide will navigate the key methodologies, providing the strategic insights necessary for efficient and successful synthesis.

The Workhorse Method: Nucleophilic Addition to N-Protected 4-Piperidones

The most direct and widely adopted strategy for synthesizing 4-aryl-4-hydroxypiperidines is the nucleophilic addition of an aryl organometallic reagent to an N-protected 4-piperidone. The choice of the organometallic reagent and the nitrogen protecting group are critical decisions that dictate the reaction's success and overall efficiency.

Grignard Reaction: The Gold Standard

The addition of an aryl Grignard reagent (ArMgX) to a 4-piperidone is the most common and reliable method for forging the key aryl-C4 bond.[8][9]

  • Nitrogen Protection: The piperidine nitrogen is a nucleophilic and basic site that would otherwise interfere with the Grignard reagent. Protection is mandatory. The tert-butyloxycarbonyl (Boc) group is frequently chosen due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.[8] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also used, with their selection depending on the desired deprotection strategy in subsequent synthetic steps.

  • Solvent: Anhydrous solvents are crucial, as Grignard reagents are highly sensitive to moisture. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its superior ability to solvate and stabilize the organomagnesium species, which can lead to higher yields and more reliable reaction initiation.[10]

  • Temperature Control: The addition is highly exothermic. Performing the reaction at low temperatures (-78 °C to 0 °C) is essential to control the reaction rate and minimize side reactions.[10] Uncontrolled temperature increases can promote enolization of the piperidone or reduction of the ketone, significantly lowering the yield of the desired tertiary alcohol.[9][10]

This protocol details a representative synthesis using an in situ prepared Grignard reagent.

Part A: Preparation of 4-Fluorophenylmagnesium Bromide

  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask. Activate the magnesium by adding a small crystal of iodine; the disappearance of the brown color indicates activation.[10]

  • In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium. Once the reaction initiates (indicated by gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Addition to N-Boc-4-piperidone

  • In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution via cannula to the cooled piperidone solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.[10]

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[10] This is a mild quenching agent that helps prevent dehydration of the tertiary alcohol product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[10]

G cluster_prep Part A: Grignard Reagent Preparation cluster_add Part B: Nucleophilic Addition cluster_workup Part C: Work-up & Purification p1 Activate Mg turnings (1.2 eq) with I₂ p2 Prepare solution of Ar-Br (1.0 eq) in THF p1->p2 p3 Initiate reaction, then dropwise addition of Ar-Br p2->p3 p4 Reflux for 30-60 min p3->p4 a3 Slow addition of Grignard reagent p4->a3 Freshly prepared Grignard Reagent a1 Dissolve N-Boc-4-piperidone (1.0 eq) in THF a2 Cool to -78 °C a1->a2 a2->a3 a4 Stir at -78 °C for 1-2h, then warm to RT overnight a3->a4 w1 Quench with sat. aq. NH₄Cl a4->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash, Dry, Concentrate w2->w3 w4 Purify via Flash Chromatography w3->w4 end end w4->end Final Product

Caption: Experimental workflow for Grignard synthesis.
Problem Potential Cause Recommended Solution
Low or No Yield Inactive magnesium surface due to oxide layer.Activate Mg by crushing, or add a crystal of iodine or a few drops of 1,2-dibromoethane.[10]
Wet glassware or solvents.Ensure all glassware is flame- or oven-dried. Use anhydrous grade solvents.
Incomplete Grignard reagent formation.Consider titrating the Grignard reagent before use to determine its exact concentration.[10]
Significant Byproducts Dehydration Product: 4-Aryl-1,2,3,6-tetrahydropyridineThe tertiary alcohol is prone to elimination. Use a mild quench (sat. aq. NH₄Cl) and avoid acidic conditions during work-up or chromatography.[10]
Enolization: Recovery of starting 4-piperidone.The Grignard reagent acts as a base. Ensure low temperature during addition. This is more common with sterically hindered Grignard reagents.[10]
Reduction: Formation of 4-aryl-piperidine-4-ol.Occurs if the Grignard reagent has β-hydrogens. This side reaction is minimized at low temperatures.[10]
Wurtz Coupling: Formation of biaryl (Ar-Ar) compound.Minimize by slow addition of the aryl halide during Grignard preparation to keep its concentration low.[10][11]

G start Low or No Product q1 Was Grignard Reagent Successfully Formed? start->q1 q2 Were Reaction Conditions Optimal for Addition? q1->q2 Yes s1 Check Mg activation. Use anhydrous solvents. Verify halide purity. q1->s1 No s2 Maintain low temp (-78°C). Ensure correct stoichiometry (1.1-1.5 eq Grignard). q2->s2 No s3 Main side reactions: - Enolization - Reduction - Dehydration q2->s3 Yes, but byproducts end_ok Successful Synthesis q2->end_ok Yes s1->q1 Re-attempt Formation s2->q2 Optimize & Repeat

Caption: Troubleshooting flowchart for Grignard synthesis.
Aryllithium Reagents: A Higher-Reactivity Alternative

Aryllithium reagents (ArLi) can be used in place of Grignard reagents. They are generally more nucleophilic and can be advantageous for additions to more sterically hindered or less reactive 4-piperidones.[12][13]

  • Preparation: Aryllithiums are typically prepared via lithium-halogen exchange between an aryl halide and an alkyllithium (e.g., n-BuLi or t-BuLi) at low temperatures, or by direct deprotonation (metalation) of an aromatic C-H bond.[13][14]

  • Reactivity: Their increased reactivity necessitates even stricter control of temperature and anhydrous conditions to prevent side reactions.[12]

  • Mechanism: The addition to the carbonyl is analogous to the Grignard reaction, proceeding through a polar addition mechanism to form a lithium alkoxide intermediate, which is then protonated during aqueous work-up.[12][15]

Convergent Strategies: The Aza-Prins Cyclization

For the construction of more complex or highly substituted piperidine rings, the aza-Prins cyclization offers a powerful and diastereoselective alternative.[16][17] This reaction builds the heterocyclic ring and sets the C4 quaternary stereocenter in a single, convergent step.

The aza-Prins cyclization involves the acid-catalyzed reaction between a homoallylic amine and a carbonyl compound (an aldehyde or ketone).[18][19] The key steps are:

  • Formation of an N-acyliminium ion intermediate from the amine and carbonyl partner.

  • Intramolecular cyclization via nucleophilic attack of the alkene onto the iminium ion.

  • Trapping of the resulting tertiary carbocation by a nucleophile (often water from the reaction medium) to form the 4-hydroxypiperidine core.

This method is particularly valuable for its ability to control stereochemistry, often yielding cis-2,4-substituted piperidines with high diastereoselectivity.[16][17]

G cluster_reactants R1 Homoallylic Amine I1 N-Acyliminium Ion Intermediate R1->I1 + Acid Catalyst (H⁺) R2 Aryl Ketone/Aldehyde R2->I1 + Acid Catalyst (H⁺) I2 Cyclization via Alkene Attack I1->I2 I3 Tertiary Carbocation I2->I3 P 4-Aryl-4-Hydroxypiperidine I3->P + H₂O (Nucleophilic Trap)

Caption: Simplified mechanism of the Aza-Prins cyclization.

Alternative and Emerging Synthetic Routes

While organometallic additions are dominant, other methods offer unique advantages for specific applications.

  • Pictet-Spengler Reaction Variants: Though classically used for tetrahydroisoquinoline synthesis, modifications of the Pictet-Spengler reaction using open-chain β,γ-unsaturated amines can condense with aldehydes in acidic solution to form the 4-aryl-4-hydroxypiperidine skeleton.[20][21] This approach provides a different strategic disconnection for accessing the core structure.

  • Multicomponent Reactions (MCRs): Strategies such as the Strecker synthesis, starting from N-substituted-4-piperidones, aniline, and a cyanide source, can generate α-aminonitrile intermediates.[22] These intermediates can then be further elaborated to access diverse 4-anilido-4-arylpiperidine derivatives, which are closely related analogues with significant analgesic properties.[2][3]

  • Palladium-Catalyzed Cross-Coupling: An alternative strategy involves forming the aryl-C4 bond on a pre-existing piperidine ring system. For instance, a 4-piperidone can be converted to its enol triflate, which can then undergo a Suzuki or Negishi cross-coupling reaction with an arylboronic acid or organozinc reagent, respectively.[23] The resulting 4-aryl-1,2,3,6-tetrahydropyridine can then be hydrated to install the tertiary alcohol.

Comparative Analysis of Key Synthetic Routes

Synthetic Route Key Reagents Typical Yields Advantages Limitations
Grignard Reaction Aryl halide, Mg, N-protected 4-piperidone50-85%Readily available starting materials, reliable, scalable.[8]Sensitive to moisture, numerous potential side reactions (enolization, reduction, dehydration).[9][10]
Aryllithium Addition Aryl halide, Alkyllithium, N-protected 4-piperidone40-80%Higher reactivity for hindered substrates, can overcome limitations of Grignard reagents.[12]Requires cryogenic temperatures, even more sensitive to moisture than Grignard reagents.
Aza-Prins Cyclization Homoallylic amine, Aryl ketone/aldehyde, Acid catalyst60-90%High diastereoselectivity, convergent, builds complexity rapidly.[16][17]Requires synthesis of specific homoallylic amine precursors, may not be suitable for all substitution patterns.

Conclusion and Future Perspectives

The synthesis of 4-aryl-4-hydroxypiperidines is a mature field dominated by the robust and versatile Grignard reaction with N-protected 4-piperidones. Careful control of reaction parameters such as temperature, solvent purity, and work-up conditions is paramount to achieving high yields and minimizing byproduct formation. For the construction of more elaborate, stereochemically rich targets, the aza-Prins cyclization provides a powerful, convergent alternative.

Looking forward, the development of catalytic, asymmetric methods to access chiral 4-aryl-4-hydroxypiperidines remains a significant goal.[24] Such advancements would provide enantiopure scaffolds directly, bypassing the need for chiral resolution and enabling more refined structure-activity relationship (SAR) studies in drug discovery programs. The continued exploration of novel cyclization cascades and multicomponent reactions will undoubtedly expand the synthetic chemist's toolkit for accessing this vital pharmaceutical scaffold.

References

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. Available from: [Link]

  • 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. PubMed. Available from: [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization. figshare. Available from: [Link]

  • Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones and Hitherto Unknown Isochromeno[3,4-d]pyridazinediones | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. ResearchGate. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central - NIH. Available from: [Link]

  • Organolithium reagent. Wikipedia. Available from: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central - NIH. Available from: [Link]

  • Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. PubMed Central - NIH. Available from: [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available from: [Link]

  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed. Available from: [Link]

  • 4-Anilidopiperidine Analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as Ring-Expanded Analogues. PubMed. Available from: [Link]

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Available from: [Link]

  • Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. NIH. Available from: [Link]

  • Synthesis and Analgesic Properties of N-substituted trans-4a-aryldecahydroisoquinolines. PubMed. Available from: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available from: [Link]

  • Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources. PubMed. Available from: [Link]

  • Friedel-Crafts Alkylation. Beyond Benign. Available from: [Link]

  • Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction. NIH. Available from: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available from: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available from: [Link]

  • Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. ChemRxiv. Available from: [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine. PMC Isochem. Available from: [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Available from: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available from: [Link]

  • Lithiation and Organolithium Reactions. Mettler Toledo. Available from: [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Compound Profile and Assumed Hazard Landscape

4-(3-Fluorophenyl)piperidin-4-ol is a white to off-white crystalline powder with a molecular weight of 195.23 g/mol and the chemical formula C₁₁H₁₄FNO[1][2]. The structure incorporates a piperidine ring, which is a known hazardous moiety. Piperidine itself is classified as a highly flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[3][4][5]. The introduction of a fluorophenyl group and a hydroxyl group at the 4-position may alter the toxicological and reactivity profile. However, in the absence of specific data, a conservative approach dictates that we assume 4-(3-Fluorophenyl)piperidin-4-ol may exhibit similar hazards.

Assumed Hazard Profile:

Hazard ClassAssumed ClassificationRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on the classification of the parent piperidine structure[3].
Acute Toxicity (Dermal) Category 3 (Toxic in contact with skin)Based on the classification of the parent piperidine structure[3].
Acute Toxicity (Inhalation) Category 3 (Toxic if inhaled)Based on the classification of the parent piperidine structure[3].
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)Piperidine and its derivatives are known to be corrosive to the skin[3][6].
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)Piperidine and its derivatives are known to cause severe and irreversible eye damage[3][7].
Flammability Assumed to be a combustible solidWhile piperidine is a flammable liquid, the solid nature of this derivative likely reduces its flammability. However, dust explosions are a potential hazard, and it may be combustible at elevated temperatures.

The Cornerstone of Safety: Engineering and Personal Protective Controls

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is paramount.

Engineering Controls: The First Line of Defense

All manipulations of 4-(3-Fluorophenyl)piperidin-4-ol, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[8] The fume hood provides critical protection against inhalation of airborne particles and vapors. The work area should be well-ventilated, and measures should be in place to prevent the accumulation of dust.[9]

Personal Protective Equipment (PPE): The Essential Barrier

A standard PPE ensemble for handling this compound should include:

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[5][6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety glasses.[6][8]

  • Skin and Body Protection: A flame-retardant laboratory coat is required. For larger quantities or when there is a significant risk of skin contact, a chemically resistant apron and sleeves should be worn.[4]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.

Prudent Practices: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and accidents.

Handling Workflow

The following workflow outlines the critical steps for safely handling 4-(3-Fluorophenyl)piperidin-4-ol:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Equipment prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/Transfer in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: Safe Handling Workflow for 4-(3-Fluorophenyl)piperidin-4-ol.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.[4][8]

  • Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[3][4] Store in a locked cabinet or a designated area with restricted access.[3][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[10]

Proactive Response: Emergency and First-Aid Procedures

Rapid and informed action is critical in the event of an emergency.

Spill Response

cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup spill_start Spill Occurs action_evacuate Evacuate Immediate Area spill_start->action_evacuate action_alert Alert Colleagues and Supervisor action_evacuate->action_alert action_ppe Don Appropriate PPE (if safe to do so) action_alert->action_ppe contain_absorb Cover with Inert Absorbent Material action_ppe->contain_absorb contain_collect Collect into a Labeled Waste Container contain_absorb->contain_collect contain_decontaminate Decontaminate Spill Area contain_collect->contain_decontaminate spill_end Dispose of Waste According to Regulations contain_decontaminate->spill_end

Caption: Spill Response Workflow.

In the event of a spill, do not attempt to clean it up without the proper training and PPE.[4] For a small spill, cautiously cover with a non-combustible absorbent material like sand or vermiculite.[4] For a large spill, evacuate the area and contact your institution's emergency response team.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][10]

Responsible Disposal

All waste containing 4-(3-Fluorophenyl)piperidin-4-ol, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7] Do not dispose of this material down the drain.

Conclusion: A Culture of Safety

The safe handling of 4-(3-Fluorophenyl)piperidin-4-ol, and indeed any research chemical, is predicated on a foundation of knowledge, preparedness, and a steadfast commitment to safety. By understanding the potential hazards associated with its chemical class and adhering to the rigorous engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • Penta chemicals. (2024, May 7).
  • Jubilant Life Sciences Limited.
  • Chemos GmbH&Co.KG.
  • Santa Cruz Biotechnology. 4-(3-Fluorophenyl)piperidin-4-ol.
  • ChemicalBook. (2025, July 16). 4-(3-FLUORO-PHENYL)-PIPERIDIN-4-OL (CAS 80119-54-6).
  • Carl ROTH. (2025, March 31).
  • Sigma-Aldrich. (2025, September 23).
  • SAFETY D
  • Thermo Fisher Scientific. (2025, October 24).
  • ECHEMI. (2019, July 15). 4-(4-Fluorophenyl)
  • PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136.
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine.
  • Guidechem. 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
  • Sigma-Aldrich. 4-(3-fluorophenyl)piperidine hydrochloride.
  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282.
  • ChemicalBook. 1-(4-Fluorophenyl)piperazine(2252-63-3).
  • PubChem. 4-Fluoropiperidine | C5H10FN | CID 2759159.
  • University of Hertfordshire. Terpinen-4-ol - AERU.

Sources

Methodological & Application

High-Purity Isolation of 4-(3-Fluorophenyl)piperidin-4-ol: Techniques and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

4-(3-Fluorophenyl)piperidin-4-ol is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The stereoelectronic properties of the fluorine atom and the structural rigidity of the piperidine scaffold make it a valuable component for modulating the pharmacological profiles of lead compounds. Achieving high purity of this intermediate is paramount, as residual impurities can lead to downstream reaction failures, complex final product purification, and the introduction of potentially toxic byproducts. This guide provides a comprehensive overview of robust purification techniques, including recrystallization, column chromatography, and acid-base extraction, tailored for 4-(3-Fluorophenyl)piperidin-4-ol. Detailed, field-tested protocols are presented to guide researchers in obtaining material of exceptional purity, suitable for the most demanding synthetic applications.

Introduction and Physicochemical Profile

4-(3-Fluorophenyl)piperidin-4-ol is a tertiary alcohol derivative of piperidine.[1] Its structure, featuring a polar hydroxyl group, a basic nitrogen atom, and a fluorinated aromatic ring, dictates its solubility and chemical behavior, which are critical considerations for designing an effective purification strategy. The presence of both hydrogen bond donor (-OH) and acceptor (-N, -F) sites, along with a pKa influenced by the piperidine ring, allows for versatile purification approaches.

Table 1: Physicochemical Properties of 4-(3-Fluorophenyl)piperidin-4-ol

PropertyValueSource
Molecular Formula C₁₁H₁₄FNO[1][2]
Molecular Weight 195.23 g/mol [1][2]
CAS Number 80119-54-6[1]
Appearance Typically an off-white to white crystalline solidInferred from related compounds[3]
pKa Estimated ~13-14 (for the hydroxyl proton)Inferred from related compounds[3][4]
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMSO.Inferred from related compounds[3]

Potential impurities in the synthesis of 4-(3-Fluorophenyl)piperidin-4-ol often include unreacted starting materials, reagents, and byproducts from side reactions. The synthesis of structurally related piperidinols can generate various components that may remain in the final product if not properly removed.[5][6] Therefore, a multi-step purification strategy is often necessary.

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis and the nature of the impurities. A general workflow involves an initial bulk purification step, such as extraction or recrystallization, followed by a high-resolution technique like column chromatography if necessary.

G cluster_0 Purification Workflow Crude Product Crude Product Initial Purification Acid-Base Extraction OR Recrystallization Crude Product->Initial Purification Bulk Impurity Removal High-Resolution Purification Flash Column Chromatography Initial Purification->High-Resolution Purification If necessary Final Polish Final Recrystallization Initial Purification->Final Polish If sufficiently pure High-Resolution Purification->Final Polish Purity Analysis Purity Analysis Final Polish->Purity Analysis Pure Product (>99%) Pure Product (>99%) Purity Analysis->Pure Product (>99%) G logic logic sub_recrys Solvent Screen Dissolve in Hot Solvent Cool Slowly Filter & Dry logic:f2->sub_recrys Impurity solubility differs greatly sub_chrom Develop TLC Method Pack Column Load Sample & Elute Collect & Combine Fractions logic:f3->sub_chrom Impurities have similar polarity sub_purity {Yes | No} logic:f4->sub_purity sub_recrys->logic:f4 sub_chrom->logic:f4 sub_purity:Yes->logic:f5 sub_purity:No->logic:f1 Re-process

Sources

Application Notes and Protocols for the Structural Elucidation of 4-(3-Fluorophenyl)piperidin-4-ol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a fluorine atom to the phenyl ring of 4-arylpiperidin-4-ol derivatives, such as in the case of 4-(3-Fluorophenyl)piperidin-4-ol , can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, the precise and unambiguous structural characterization of such compounds is a critical step in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and complementary analytical techniques for the structural elucidation of small molecules.[3][4] NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry offers highly accurate molecular weight determination and insights into the molecule's fragmentation patterns, which aids in confirming its structure.[5][6] This application note provides a comprehensive guide to the analysis of "4-(3-Fluorophenyl)piperidin-4-ol" using both NMR and mass spectrometry, offering detailed protocols and an in-depth interpretation of the expected spectral data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution.[6] For 4-(3-Fluorophenyl)piperidin-4-ol, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of all atoms in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(3-Fluorophenyl)piperidin-4-ol is expected to exhibit distinct signals for the aromatic protons of the fluorophenyl group and the aliphatic protons of the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the hydroxyl group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H7.10 - 7.45m-
Piperidine-H (axial)1.60 - 1.80m-
Piperidine-H (equatorial)2.00 - 2.20m-
Piperidine-H (adjacent to N)2.80 - 3.10m-
OHVariablebr s-
NHVariablebr s-

Note: Predicted data is generated based on standard NMR prediction algorithms and may vary slightly from experimental values.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine-C4 (bearing OH and Ar)68 - 72
Piperidine-C (adjacent to N)45 - 50
Piperidine-C35 - 40
Aromatic C-F160 - 164 (d, ¹JCF ≈ 245 Hz)
Aromatic C-H113 - 131
Aromatic C (quaternary)140 - 145

Note: Predicted data is generated based on standard NMR prediction algorithms and may vary slightly from experimental values.

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 4-(3-Fluorophenyl)piperidin-4-ol.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the compound.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7]

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. Instrument Setup and Data Acquisition:

  • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Tune and shim the probe to the deuterated solvent to ensure a homogeneous magnetic field.

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Use a spectral width of approximately 12-15 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Use a spectral width of approximately 220-240 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

3. Data Processing and Interpretation:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Referencing ft->phasing analysis Integration & Coupling Analysis phasing->analysis assignment Spectral Assignment analysis->assignment

Caption: Workflow for NMR analysis of 4-(3-Fluorophenyl)piperidin-4-ol.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.[8] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-(3-Fluorophenyl)piperidin-4-ol, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation in the source.[9]

Expected Mass Spectral Data

The molecular formula of 4-(3-Fluorophenyl)piperidin-4-ol is C₁₁H₁₄FNO, with a monoisotopic mass of 195.1059 g/mol .

  • Full Scan ESI-MS (Positive Ion Mode): The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 196.1132.

  • Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is expected to yield characteristic fragment ions.

Proposed Fragmentation Pathway

The fragmentation of protonated 4-(3-Fluorophenyl)piperidin-4-ol is likely to be initiated by the loss of a water molecule from the tertiary alcohol, a common fragmentation pathway for such compounds. Further fragmentation of the piperidine ring can also occur.

Key Predicted Fragment Ions:

m/z Proposed Fragment Description
196.1132[M+H]⁺Protonated molecule
178.1026[M+H - H₂O]⁺Loss of water
121.0504[C₇H₆F]⁺Fluorotropylium ion or related fragment
96.0813[C₅H₁₀N]⁺Piperidine ring fragment
Experimental Protocol for ESI-MS Analysis

This protocol describes the general procedure for analyzing 4-(3-Fluorophenyl)piperidin-4-ol using an ESI-MS system, often coupled with liquid chromatography (LC).

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) containing a small amount of an acid modifier (e.g., 0.1% formic acid) to promote protonation.[10]

  • Ensure the final sample is completely dissolved and free of particulates.

2. Instrument Setup and Data Acquisition:

  • Use an ESI source operating in positive ion mode.

  • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the [M+H]⁺ ion.

  • For Full Scan MS: Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-300).

  • For MS/MS:

    • Select the [M+H]⁺ ion (m/z 196.1) as the precursor ion for fragmentation.

    • Apply a suitable collision energy to induce fragmentation. It is often beneficial to perform a collision energy ramp to observe a wide range of fragment ions.

    • Acquire the product ion spectrum.

3. Data Analysis:

  • Determine the accurate mass of the precursor ion and compare it to the theoretical mass to confirm the elemental composition.

  • Analyze the masses and relative intensities of the fragment ions in the MS/MS spectrum.

  • Propose fragmentation pathways that are consistent with the observed product ions and the structure of the molecule.

Diagram of the ESI-MS Experimental Workflow:

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL with Modifier stock->dilute source_opt Optimize ESI Source (Positive Ion Mode) dilute->source_opt full_scan Full Scan MS (m/z 50-300) source_opt->full_scan msms Tandem MS (CID of m/z 196.1) source_opt->msms mass_confirm Accurate Mass Confirmation full_scan->mass_confirm frag_analysis Fragmentation Analysis msms->frag_analysis mass_confirm->frag_analysis pathway Propose Fragmentation Pathway frag_analysis->pathway

Caption: Workflow for ESI-MS analysis of 4-(3-Fluorophenyl)piperidin-4-ol.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of 4-(3-Fluorophenyl)piperidin-4-ol. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently verify the identity and structure of this and similar compounds, ensuring the quality and integrity of materials used in further research and development activities. The presented methodologies are fundamental to advancing medicinal chemistry programs that rely on the synthesis and characterization of novel chemical entities.

References

  • CASSS. (n.d.). Best Practices for Reporting MS Data in Regulatory Filings. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. [Link]

  • Kaur, H., & Singh, G. (2017). Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review. Research Journal of Pharmacy and Technology, 10(4), 1-6. [Link]

  • LGC Axolabs. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 824-830. [Link]

  • Novakova, L., & Vlckova, H. (2024). Mass spectrometry in pharmaceutical analysis: Current role and future trends. Mass Spectrometry Reviews. [Link]

  • PharmaFeatures. (2021, July 6). How is Mass Spectrometry Used in Drug Development? Retrieved from [Link]

  • Popov, I., & Lo, C. C. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(19), 5829. [Link]

  • ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Senthilkumar, U., & Mohan, S. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 6(5), 843-848. [Link]

  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation. School of Chemical Sciences. Retrieved from [Link]

  • Wang, B., & Ye, H. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Wani, T. A., Zargar, S., & Dar, A. A. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Journal of Analytical & Pharmaceutical Research, 10(5), 1-13. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows it to form diverse molecular interactions, making it a versatile building block in the design of novel therapeutics targeting a wide range of biological entities, including enzymes and receptors.[1][3] 4-(3-Fluorophenyl)piperidin-4-ol is a member of this important class of compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this and similar novel piperidine derivatives.

These application notes outline a tiered approach to elucidating the biological activity of 4-(3-Fluorophenyl)piperidin-4-ol, starting with broad screening assays to identify potential biological targets and progressing to more specific assays to determine the mechanism of action. The protocols provided are based on established methodologies for characterizing piperidine-based compounds and are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Tier 1: Initial Target Identification and Broad-Spectrum Screening

The initial phase of characterization aims to identify the potential biological targets of 4-(3-Fluorophenyl)piperidin-4-ol. Given the known activities of other piperidine derivatives, a logical starting point is to investigate its potential as a receptor ligand and its cytotoxic effects on cancer cell lines.

Receptor Binding Assays: Sigma Receptors

Many piperidine derivatives exhibit affinity for sigma receptors (σ₁ and σ₂), which are involved in a variety of cellular functions and are implicated in neurological disorders and cancer.[4][5] A competitive radioligand binding assay is a robust method to determine the affinity of a test compound for these receptors.

Principle: This assay measures the ability of the unlabeled test compound, 4-(3-Fluorophenyl)piperidin-4-ol, to compete with a radiolabeled ligand for binding to the target receptor in a tissue homogenate or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Kᵢ) can be calculated.

Experimental Protocol: Sigma-1 (σ₁) Receptor Binding Assay

Materials:

  • Test Compound: 4-(3-Fluorophenyl)piperidin-4-ol

  • Radioligand: -Pentazocine

  • Non-specific Binding Control: Unlabeled (+)-Pentazocine

  • Tissue Preparation: Rat liver homogenate (a rich source of σ₁ receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Scintillation Cocktail

  • Glass Fiber Filters

  • 96-well Plates

  • Scintillation Counter

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(3-Fluorophenyl)piperidin-4-ol in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and tissue preparation.

    • Non-specific Binding: Assay buffer, radioligand, excess unlabeled (+)-pentazocine, and tissue preparation.

    • Test Compound: Assay buffer, radioligand, serially diluted 4-(3-Fluorophenyl)piperidin-4-ol, and tissue preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

Table 1: Representative Binding Affinity Data for Piperidine Derivatives

CompoundReceptor SubtypeKᵢ (nM)Radioligand UsedTissue Source
(+)-3-PPPSigma-1Varies-PentazocineRat Brain
HaloperidolSigma-13.2-PentazocineRat Liver
Compound ExampleSigma-215.6[³H]DTGRat Liver

This table provides example data for known sigma receptor ligands to serve as a reference.

In Vitro Cytotoxicity Screening

Piperidine moieties are integral to numerous anticancer drugs.[1] A preliminary assessment of the cytotoxic potential of 4-(3-Fluorophenyl)piperidin-4-ol against a panel of human cancer cell lines can provide valuable insights into its potential as an anticancer agent.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Test Compound: 4-(3-Fluorophenyl)piperidin-4-ol

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), HCT116 (colon))

  • Cell Culture Medium: Appropriate for the chosen cell lines

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT Reagent

  • Solubilization Solution: (e.g., DMSO or acidified isopropanol)

  • 96-well Cell Culture Plates

  • Microplate Reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(3-Fluorophenyl)piperidin-4-ol for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tier 2: Target Validation and Mechanism of Action

If the initial screening assays yield positive results (e.g., significant receptor binding or cytotoxicity), the next step is to validate the target and elucidate the mechanism of action.

Functional Assays for Receptor Modulation

A binding assay only indicates affinity; a functional assay is required to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Principle: For G-protein coupled receptors (GPCRs), functional activity can be assessed by measuring changes in the levels of second messengers, such as cyclic AMP (cAMP). For ion channels, changes in ion flux or membrane potential can be measured. The specific functional assay will depend on the receptor identified in the binding studies.

Experimental Workflow: Functional Characterization

G cluster_0 Initial Screening cluster_1 Functional Characterization A Receptor Binding Assay B Identify Receptor Signaling Pathway A->B Positive Hit C Select Appropriate Functional Assay (e.g., cAMP, Calcium Flux) B->C D Determine Agonist/Antagonist Activity C->D

Caption: Workflow for functional characterization of a receptor ligand.

Enzyme Inhibition Assays

If the compound demonstrates cytotoxicity, it may be acting through the inhibition of a critical enzyme. A general enzyme inhibition assay can be adapted to investigate this possibility.

Principle: The activity of an enzyme is measured by monitoring the rate of product formation or substrate depletion.[7] An inhibitor will decrease the rate of the enzymatic reaction. By varying the concentrations of the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.[8][9]

Experimental Protocol: General Enzyme Inhibition Assay

Materials:

  • Test Compound: 4-(3-Fluorophenyl)piperidin-4-ol

  • Target Enzyme and Substrate: (To be determined based on further screening or hypothesis)

  • Assay Buffer: Optimized for the specific enzyme

  • Detection Reagent: To measure the product or substrate

  • 96-well Plate

  • Microplate Reader

Procedure:

  • Enzyme and Compound Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of 4-(3-Fluorophenyl)piperidin-4-ol.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader in kinetic mode.

  • Determination of Inhibition Modality: Repeat the assay with a fixed concentration of the inhibitor and varying concentrations of the substrate.

Data Analysis:

  • Calculate the initial reaction rates (V₀) from the kinetic data.

  • Determine the IC₅₀ value by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • To determine the mode of inhibition, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for the data obtained with and without the inhibitor. The pattern of the lines will indicate the mode of inhibition.[9]

Signaling Pathway Visualization

G cluster_0 Potential Cellular Effects A 4-(3-Fluorophenyl)piperidin-4-ol B Receptor Binding A->B C Enzyme Inhibition A->C D Modulation of Signaling Pathway B->D E Cytotoxicity / Apoptosis C->E D->E

Caption: Potential cellular mechanisms of 4-(3-Fluorophenyl)piperidin-4-ol.

Conclusion

This application note provides a structured and comprehensive approach to the initial in vitro characterization of 4-(3-Fluorophenyl)piperidin-4-ol. By following the tiered protocols for receptor binding, cytotoxicity, functional modulation, and enzyme inhibition, researchers can efficiently identify potential biological targets and elucidate the mechanism of action of this and other novel piperidine derivatives. The insights gained from these studies are crucial for guiding further drug development efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine as a Ligand in Receptor Binding Assays.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Caraci, F., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1738-1748. [Link]

  • Kharitonov, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458. [Link]

  • Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pain Research and Treatment, 2021, 8884925. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2535. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 62, 539-547. [Link]

  • Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 61(22), 10037-10053. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. [Link]

  • Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(6), 1853-1857. [Link]

  • Wolter, W. R., et al. (2011). In vitro activities of novel 4-HPR derivatives on a panel of rhabdoid and other tumor cell lines. Investigational New Drugs, 29(5), 899-909. [Link]

  • Buker, S. M., et al. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 543-554. [Link]

  • PubChem. (n.d.). 4-(3-Fluorophenyl)piperidin-3-ol. [Link]

  • Stark, H., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 24(18), 3293. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

  • Reddy, T. S., et al. (2020). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • Zhang, Y., et al. (2023). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 85, 117267. [Link]

  • Mirabile, S., et al. (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 12(17), 1421-1431. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. [Link]

  • ResearchGate. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. [Link]

  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS ONE, 11(6), e0156540. [Link]

  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed, 27275783. [Link]

Sources

Application Notes and Protocols for Preclinical Investigation of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Investigative Nature of this Guide

The compound 4-(3-fluorophenyl)piperidin-4-ol is a novel chemical entity. As of the current date, publicly available data on its specific biological activity and its effects in animal models are scarce. The 4-aryl-4-hydroxypiperidine scaffold, however, is a well-established pharmacophore present in numerous centrally active compounds, including ligands for dopamine and serotonin receptors.[1][2][3] This guide, therefore, is presented as a prospective and technically detailed framework for the initial preclinical evaluation of 4-(3-Fluorophenyl)piperidin-4-ol. The proposed application in psychosis is hypothetical, based on structural analogy to known antipsychotic agents, and is intended to serve as an illustrative template for investigation.

Introduction and Rationale

The 4-aryl-4-hydroxypiperidine moiety is a key structural feature in several classes of central nervous system (CNS) active drugs. Its rigid structure allows for precise orientation of the aryl group and the hydroxyl substituent, which can be critical for receptor binding. The introduction of a fluorine atom on the phenyl ring can significantly modulate electronic properties and metabolic stability, potentially enhancing blood-brain barrier penetration and receptor affinity.[4]

Given the structural similarities to compounds known to interact with dopaminergic and serotonergic systems—key targets in the treatment of psychosis—we hypothesize that 4-(3-Fluorophenyl)piperidin-4-ol may possess antipsychotic-like properties.[5][6][7] This document outlines a series of validated animal models to test this hypothesis, covering positive, negative, and cognitive-like symptoms associated with psychosis.

Hypothesized Mechanism of Action

We propose that 4-(3-Fluorophenyl)piperidin-4-ol may act as an antagonist or partial agonist at dopamine D2 receptors and/or serotonin 5-HT2A receptors. This dual-target hypothesis is common for atypical antipsychotics, which often exhibit a better side-effect profile than typical antipsychotics that primarily target D2 receptors. The following animal models are selected to probe these potential mechanisms and evaluate the compound's behavioral effects.

Preclinical Evaluation Workflow

The following diagram illustrates a logical workflow for the initial in vivo screening of 4-(3-Fluorophenyl)piperidin-4-ol.

G cluster_0 Phase 1: Primary Behavioral Screening cluster_1 Phase 2: Secondary Psychosis Models cluster_2 Phase 3: Models of Negative Symptoms a Amphetamine-Induced Hyperlocomotion c Prepulse Inhibition of Startle a->c If D2 antagonism is suggested b Elevated Plus Maze d Forced Swim Test b->d If anxiolytic/antidepressant effects are observed G cluster_ppi Prepulse Inhibition (PPI) Protocol ppi_drug Administer Test Compound or Vehicle (T=-45 min) ppi_mk801 Administer MK-801 or Vehicle (T=-15 min) ppi_drug->ppi_mk801 ppi_acclimate Acclimate in Chamber (5 min) ppi_mk801->ppi_acclimate ppi_test Run PPI Test Session (approx. 20 min) ppi_acclimate->ppi_test ppi_analyze Analyze %PPI Data ppi_test->ppi_analyze

Caption: Step-by-step workflow for the Prepulse Inhibition experiment.

References
  • Geyer, M. A., & Markou, A. (1995). Animal models of psychiatric disorders. In F. E. Bloom & D. J. Kupfer (Eds.), Psychopharmacology: The fourth generation of progress (pp. 787–798). Raven Press.
  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Wikipedia. (n.d.). Animal model of schizophrenia. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • ACNP. (n.d.). Animal models relevant to schizophrenia disorders. Retrieved from [Link]

  • Powell, C. M., & Miyakawa, T. (2016). Animal Models of Psychosis in Alzheimer Disease. Cold Spring Harbor perspectives in medicine, 6(11), a024102.
  • Wydra, K., Suder, A., & Filip, M. (2017). Advantages and Limitations of Animal Schizophrenia Models. Current topics in behavioral neurosciences, 31, 21–64.
  • Leo, M., Candeletti, S., & Romualdi, P. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (59), e3638.
  • BehaviorCloud. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • IACUC. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Bio-protocol. (n.d.). Forced swimming test. Retrieved from [Link]

  • Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2018). Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of Pesticide Science, 43(3), 183–189.
  • van den Buuse, M. (2010). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 332(2), 543–553.
  • Cooper, C. B., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 24(15), 3420–3424.
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS chemical neuroscience, 13(12), 1845–1856.
  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Polish Journal of Chemical Technology, 26(3), 26-39.
  • Butler, T. W., et al. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Journal of medicinal chemistry, 41(8), 1172–1184.
  • National Center for Biotechnology Information. (n.d.). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Retrieved from [Link]

  • Newman, A. H., et al. (2001). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of medicinal chemistry, 44(18), 2992–3000.
  • ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Retrieved from [Link]

  • Caccia, S., et al. (2000). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & medicinal chemistry, 8(6), 1425–1434.
  • BazTech. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of 4-(3-Fluorophenyl)piperidin-4-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of many pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with biological targets.[1][2] The strategic introduction of fluorine atoms into these structures can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated piperidines highly sought-after intermediates in drug development.[3] This guide provides an in-depth exploration of 4-(3-Fluorophenyl)piperidin-4-ol , a key intermediate whose structural features are of significant interest for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[3][4]

This document will provide a detailed examination of the synthetic routes to 4-(3-Fluorophenyl)piperidin-4-ol, focusing on the underlying chemical principles and offering robust, field-tested protocols. Furthermore, we will delve into the prospective applications of this intermediate in the synthesis of advanced pharmaceutical agents, providing researchers and drug development professionals with a comprehensive resource to support their work.

Synthetic Strategy: A Robust Two-Step Approach to 4-(3-Fluorophenyl)piperidin-4-ol

The most efficient and widely adopted method for the synthesis of 4-aryl-4-hydroxypiperidines is a two-step process that combines the protection of the piperidine nitrogen with a subsequent Grignard reaction.[5] This strategy ensures high yields and purity of the final product. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction & Deprotection 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone (Boc)2O, Base N-Boc-4-(3-fluorophenyl)\npiperidin-4-ol N-Boc-4-(3-fluorophenyl) piperidin-4-ol N-Boc-4-piperidone->N-Boc-4-(3-fluorophenyl)\npiperidin-4-ol 1. 3-Fluorophenyl magnesium bromide 2. Quench 3-Bromofluorobenzene 3-Bromofluorobenzene 3-Fluorophenyl\nmagnesium bromide 3-Fluorophenyl magnesium bromide 3-Bromofluorobenzene->3-Fluorophenyl\nmagnesium bromide Mg, THF 4-(3-Fluorophenyl)\npiperidin-4-ol 4-(3-Fluorophenyl) piperidin-4-ol N-Boc-4-(3-fluorophenyl)\npiperidin-4-ol->4-(3-Fluorophenyl)\npiperidin-4-ol Acidic Deprotection

Caption: Overall synthetic workflow for 4-(3-Fluorophenyl)piperidin-4-ol.

Part 1: Protection of the Piperidine Nitrogen

The initial and critical step in this synthesis is the protection of the secondary amine of 4-piperidone. This is essential to prevent the acidic proton of the amine from quenching the highly basic Grignard reagent that will be used in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Piperidone hydrochloride135.6150.0 g0.369
Di-tert-butyl dicarbonate ((Boc)₂O)218.2588.6 g0.406
Triethylamine (Et₃N)101.19112 mL0.811
Dichloromethane (DCM)84.93500 mL-
Deionized Water18.02250 mL-
Brine (saturated NaCl solution)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-piperidone hydrochloride (50.0 g, 0.369 mol) and dichloromethane (500 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (112 mL, 0.811 mol) to the stirred suspension over 15 minutes. The reaction mixture should become a clear solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (88.6 g, 0.406 mol) in 100 mL of dichloromethane.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 250 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white to off-white solid.

Expected Yield: 90-95%

Part 2: Grignard Reaction and Deprotection

With the nitrogen protected, the next stage involves the formation of the Grignard reagent from 3-bromofluorobenzene and its subsequent nucleophilic addition to the ketone of N-Boc-4-piperidone. This is followed by an acidic workup which serves to both protonate the resulting alkoxide and remove the Boc protecting group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.3110.8 g0.444
1-Bromo-3-fluorobenzene175.0069.3 g0.396
Anhydrous Tetrahydrofuran (THF)72.11400 mL-
N-Boc-4-piperidone199.2566.0 g0.331
Saturated Ammonium Chloride (NH₄Cl)53.49200 mL-
Diethyl Ether74.12500 mL-
4 M HCl in 1,4-Dioxane-250 mL-
10 M Sodium Hydroxide (NaOH)40.00As needed-
Ethyl Acetate88.11500 mL-

Procedure:

A. Grignard Reagent Formation:

  • Set up a flame-dried 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (10.8 g, 0.444 mol) to the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 1-bromo-3-fluorobenzene (69.3 g, 0.396 mol) in 200 mL of anhydrous THF.

  • Add approximately 20 mL of the 1-bromo-3-fluorobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

B. Grignard Addition and Deprotection:

  • In a separate 2 L round-bottom flask, dissolve N-Boc-4-piperidone (66.0 g, 0.331 mol) in 200 mL of anhydrous THF and cool to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone via cannula, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(3-fluorophenyl)piperidin-4-ol.

  • Dissolve the crude product in 250 mL of 1,4-dioxane and add 250 mL of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water (300 mL) and wash with diethyl ether (2 x 150 mL) to remove non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH > 12 with 10 M NaOH.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-fluorophenyl)piperidin-4-ol as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 70-80% over two steps.

Applications in Drug Synthesis

The 4-(3-fluorophenyl)piperidin-4-ol scaffold is a valuable building block for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system. The presence of the 3-fluoro substituent can enhance binding to target receptors and improve metabolic stability.

G cluster_0 Potential Therapeutic Areas 4-(3-Fluorophenyl)\npiperidin-4-ol 4-(3-Fluorophenyl) piperidin-4-ol Antipsychotics Antipsychotics 4-(3-Fluorophenyl)\npiperidin-4-ol->Antipsychotics Dopamine & Serotonin Receptor Ligands Antidepressants Antidepressants 4-(3-Fluorophenyl)\npiperidin-4-ol->Antidepressants SSRIs/SNRIs Analgesics Analgesics 4-(3-Fluorophenyl)\npiperidin-4-ol->Analgesics Opioid Receptor Modulators Anti-cancer Agents Anti-cancer Agents 4-(3-Fluorophenyl)\npiperidin-4-ol->Anti-cancer Agents Kinase Inhibitors

Caption: Potential applications of the intermediate in drug synthesis.

Case Study: Synthesis of Atypical Antipsychotics

Many atypical antipsychotic drugs feature a piperidine or piperazine core that interacts with dopamine D2 and serotonin 5-HT2A receptors.[6][7] The 4-(3-fluorophenyl)piperidin-4-ol intermediate can be elaborated through N-alkylation or N-arylation to introduce pharmacophores that modulate the activity at these receptors. The fluorine atom at the 3-position of the phenyl ring can participate in specific interactions within the receptor binding pocket, potentially leading to enhanced potency and selectivity.

Conclusion

4-(3-Fluorophenyl)piperidin-4-ol is a strategically important intermediate in medicinal chemistry. The synthetic route detailed in this guide, centered around a robust N-protection and Grignard reaction sequence, provides a reliable and high-yielding method for its preparation. The unique electronic properties conferred by the 3-fluoro substituent make this compound a valuable precursor for the development of novel therapeutics, particularly in the realm of CNS disorders. The protocols and insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

  • An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine - Benchchem.
  • Synthesis of 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride - PrepChem.com.
  • 4-(3-Fluorophenoxy)piperidine hydrochloride - Chem-Impex.
  • 4-(3-Fluorophenyl)piperidin-4-ol | SCBT - Santa Cruz Biotechnology.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
  • WO2013047701A1 - Phenyl derivative - Google Patents.
  • 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride - MySkinRecipes.
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
  • How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized? - FAQ - Guidechem.
  • US5489689A - Preparation of piperidine derivatives - Google Patents.
  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed.
  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[5][8][9]triazo - Technical Disclosure Commons. Available at:

  • United States Patent (19) - Googleapis.com.
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PubMed Central.
  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC - PubMed Central.
  • Piperidine Synthesis. - DTIC.
  • Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl.
  • 4-(4-Chlorophenyl)piperidin-4-ol synthesis - ChemicalBook.
  • Piperidin-4-one: the potential pharmacophore - PubMed.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed Central.

Sources

Application Notes and Protocols for the Biological Screening of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Target Identification and Early-Phase Drug Discovery

These application notes provide a comprehensive framework for the initial biological evaluation of the novel compound, 4-(3-Fluorophenyl)piperidin-4-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. By leveraging a tiered screening cascade, from broad phenotypic assays to specific target-based validation, this guide offers a robust strategy to elucidate the compound's pharmacological potential.

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, and neurological effects.[3][4][5] The specific chemical architecture of 4-(3-Fluorophenyl)piperidin-4-ol, featuring a fluorinated phenyl ring and a hydroxyl group, suggests the potential for unique interactions with biological targets, warranting a systematic and thorough investigation.

Part 1: Initial Compound Characterization and Profiling

Before embarking on extensive biological screening, a fundamental understanding of the compound's physicochemical properties is paramount. This initial characterization ensures data quality and informs the design of subsequent biological assays.

Physicochemical Property Assessment

A summary of key physicochemical properties for 4-(3-Fluorophenyl)piperidin-4-ol should be established.

PropertyValueMethod
Molecular Weight195.23 g/mol Calculated
LogP1.5-2.0 (Predicted)Computational (e.g., XLogP3)
pKa8.5-9.5 (Predicted)Computational (e.g., ACD/Labs)
Aqueous Solubility> 100 µMExperimental (e.g., Nephelometry)
Chemical Purity> 98%HPLC-UV, LC-MS
Structural ConfirmationConfirmed¹H NMR, ¹³C NMR, HRMS

Rationale: These parameters are critical for designing appropriate assay conditions, particularly regarding solvent choice and concentration ranges. Poor solubility, for instance, can lead to false-negative or artifactual results.

Cytotoxicity Profiling

A preliminary assessment of cytotoxicity across a panel of representative cell lines is essential to determine the appropriate concentration range for subsequent cell-based assays.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Plating: Seed cells (e.g., HEK293 for human embryonic kidney, HepG2 for human liver carcinoma, and a relevant cancer cell line panel) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-(3-Fluorophenyl)piperidin-4-ol (e.g., from 100 µM down to 10 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Part 2: Tiered Biological Screening Strategy

A hierarchical screening approach is recommended to efficiently identify the biological activity of 4-(3-Fluorophenyl)piperidin-4-ol. This strategy begins with broad, unbiased phenotypic screening, followed by more focused assays to deconvolve the mechanism of action.

G A High-Content Imaging D Affinity Chromatography A->D B Cell Proliferation Panel F Dose-Response Assays B->F C Receptor Profiling (Broad Panel) G Target-Specific Biochemical Assays C->G D->G E Computational Target Prediction E->G H Cellular Pathway Analysis F->H G->H I In-Vivo Efficacy Models H->I

Caption: A tiered approach to biological screening.

Tier 1: Broad Phenotypic Screening

The initial screening phase aims to cast a wide net to identify any potential biological effects of the compound without prior assumptions about its target.

2.1.1 High-Content Imaging (HCI)

HCI provides an unbiased view of cellular morphology and can reveal unexpected phenotypic changes induced by the compound.

Protocol: Cell Painting Assay

  • Cell Culture and Treatment: Plate U2OS cells (human bone osteosarcoma) in 384-well imaging plates. Treat with 4-(3-Fluorophenyl)piperidin-4-ol at multiple concentrations (e.g., 1 µM, 10 µM) for 24-48 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), actin cytoskeleton (phalloidin), and Golgi apparatus/plasma membrane (WGA).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract a wide range of morphological features from the images.

  • Phenotypic Profiling: Compare the phenotypic profile of the treated cells to a reference library of profiles from compounds with known mechanisms of action.

2.1.2 Cancer Cell Line Proliferation Panel

Given that many piperidine derivatives exhibit anticancer properties, screening against a panel of cancer cell lines from different tissue origins is a logical starting point.[3][4]

Protocol: NCI-60 Human Tumor Cell Lines Screen (or similar)

  • Compound Submission: Submit 4-(3-Fluorophenyl)piperidin-4-ol to a screening facility offering a broad cancer cell line panel (e.g., the NCI-60 screen).

  • Assay Principle: The assay typically involves incubating the cell lines with the compound at a single high dose (e.g., 10 µM) or in a five-log dose range.

  • Endpoint Measurement: Cell viability is assessed using a protein-based stain (e.g., sulforhodamine B).

  • Data Analysis: The growth inhibition patterns are analyzed and can be compared to a database of compounds with known anticancer mechanisms using tools like the COMPARE algorithm.

2.1.3 Broad Receptor Profiling

A broad ligand binding screen against a panel of common receptors, ion channels, and transporters can rapidly identify potential off-target effects and suggest primary targets.

Protocol: Radioligand Binding Assay Panel

  • Outsourcing: This is typically performed as a fee-for-service by a specialized contract research organization (CRO).

  • Assay Principle: The ability of 4-(3-Fluorophenyl)piperidin-4-ol to displace a known radiolabeled ligand from its target is measured.

  • Target Panel: A comprehensive panel should include targets from major gene families such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Piperidine-containing compounds have been noted to interact with sigma receptors, so their inclusion is recommended.[6]

  • Data Interpretation: Significant inhibition of binding (>50% at 10 µM) indicates a potential interaction that warrants further investigation.

Part 3: Target Deconvolution and Mechanistic Elucidation

Once a "hit" is identified in the phenotypic screens, the next critical step is to identify the specific molecular target(s) and elucidate the mechanism of action.

Target Identification Strategies

If the phenotypic screens suggest a novel activity without an obvious target, the following approaches can be employed:

3.1.1 Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of 4-(3-Fluorophenyl)piperidin-4-ol with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a cell line that shows a response to the compound.

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads.

  • Elution and Protein Identification: Wash the beads to remove non-specific binders and then elute the specifically bound proteins. Identify the eluted proteins using mass spectrometry (LC-MS/MS).

3.1.2 Computational Target Prediction

Utilize in silico methods to predict potential targets based on the chemical structure of 4-(3-Fluorophenyl)piperidin-4-ol. Tools such as SwissTargetPrediction or SuperPred can be used. These predictions can then be experimentally validated.

Target Validation and Mechanistic Studies

Once a putative target is identified, a series of focused assays are required to validate the interaction and understand its functional consequences.

G cluster_0 Hypothetical Signaling Pathway Modulation Compound 4-(3-Fluorophenyl)piperidin-4-ol Target Putative Target (e.g., Kinase, GPCR) Compound->Target Binding & Modulation Downstream1 Downstream Effector 1 (e.g., Phosphorylation) Target->Downstream1 Downstream2 Downstream Effector 2 (e.g., Transcription Factor Activation) Downstream1->Downstream2 CellularResponse Cellular Response (e.g., Apoptosis, Differentiation) Downstream2->CellularResponse

Caption: A potential signaling pathway modulated by the compound.

3.2.1 Target-Specific Biochemical Assays

These assays confirm a direct interaction between the compound and the purified target protein.

  • For Enzymes (e.g., Kinases): Perform an in vitro kinase assay using a purified recombinant enzyme and a specific substrate. Measure the effect of 4-(3-Fluorophenyl)piperidin-4-ol on enzyme activity (e.g., via radiolabeled ATP incorporation or fluorescence-based methods).

  • For Receptors (e.g., GPCRs): Conduct radioligand binding assays with increasing concentrations of the compound to determine the binding affinity (Ki). Follow up with functional assays, such as cAMP measurement or calcium flux assays, to determine if the compound is an agonist or antagonist.

3.2.2 Cellular Pathway Analysis

These experiments aim to confirm that the compound's effect in cells is mediated through the identified target.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular response to 4-(3-Fluorophenyl)piperidin-4-ol is diminished in these cells, it provides strong evidence for on-target activity.

  • Western Blotting: Treat cells with the compound and analyze the phosphorylation status or expression levels of key proteins in the target's signaling pathway. For example, if the target is a kinase, look for changes in the phosphorylation of its known substrates.

Part 4: Lead Optimization and Further Development

The data generated from this screening cascade will provide a comprehensive initial profile of 4-(3-Fluorophenyl)piperidin-4-ol and inform the next steps in the drug discovery process.

Structure-Activity Relationship (SAR) Studies

If the compound shows promising activity, a medicinal chemistry campaign should be initiated to synthesize and test analogs. This will help to identify the key structural features required for activity and to optimize potency, selectivity, and drug-like properties.

In Vivo Efficacy Models

Promising compounds should be advanced into relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety. The choice of model will be dictated by the validated mechanism of action.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperidine-3-Carbothioamide Libraries.
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
  • MDPI. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation.
  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives.
  • PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.
  • PubMed. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
  • ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

Sources

Application Note & Protocols: A Framework for Characterizing 4-(3-Fluorophenyl)piperidin-4-ol in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 4-phenylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] This document provides a comprehensive framework for the initial characterization of a novel derivative, 4-(3-Fluorophenyl)piperidin-4-ol, as a potential enzyme inhibitor. Due to the absence of established targets for this specific molecule in current literature, this guide presents a generalizable workflow. We utilize Monoacylglycerol Lipase (MAGL), a therapeutically relevant serine hydrolase, as a detailed case study to provide concrete, field-proven protocols for researchers.[3][4] The methodologies detailed herein guide the user from initial screening and potency determination (IC₅₀) to in-depth mechanism of action (MOA) and reversibility studies, forming a self-validating system for robust inhibitor characterization.

Compound Profile: 4-(3-Fluorophenyl)piperidin-4-ol

Before commencing any biological evaluation, a thorough understanding of the test compound's properties is essential.

1.1. Chemical Structure and Properties

  • IUPAC Name: 4-(3-Fluorophenyl)piperidin-4-ol

  • CAS Number: 370-56-9

  • Molecular Formula: C₁₁H₁₄FNO

  • Molecular Weight: 195.23 g/mol

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[5]

Table 1: Physicochemical Properties (Predicted)

Property Value Source
Molecular Weight 195.23 g/mol PubChem
XLogP3 1.7 PubChem
Hydrogen Bond Donor Count 2 PubChem

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Note: These values are computationally predicted and should be experimentally verified.

1.2. Handling and Safety

As with any novel chemical entity, 4-(3-Fluorophenyl)piperidin-4-ol should be handled with care.

  • Safety Precautions: Assume the compound is hazardous. Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Solubility: The solubility of the compound must be determined in the desired assay buffer. Start with high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Subsequent dilutions into aqueous buffer should be carefully monitored for precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.[6]

  • Purity: Ensure the compound's purity is >95% via analytical methods like HPLC and LC-MS to avoid false positives from impurities.

Rationale for Target Selection: A Case Study with Monoacylglycerol Lipase (MAGL)

The piperidine scaffold is found in inhibitors of various enzyme classes, including cholinesterases and proteases.[7][8] However, for this guide, we focus on Monoacylglycerol Lipase (MAGL) as an exemplary target.

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[9][10] This action terminates 2-AG signaling and produces arachidonic acid, a precursor to pro-inflammatory prostaglandins.[11] MAGL is a serine hydrolase belonging to the α/β hydrolase superfamily, featuring a catalytic triad (Ser122, Asp239, His269 in humans) within a buried active site.[10][12] Inhibition of MAGL is a promising therapeutic strategy for neurodegenerative diseases, inflammation, and pain.[13] Its well-characterized structure and the availability of robust assay methods make it an ideal system for illustrating the process of inhibitor discovery and characterization.

Overall Experimental Workflow for Inhibitor Characterization

A logical, stepwise approach is critical to efficiently and accurately characterize a potential enzyme inhibitor. The workflow progresses from a broad initial screen to detailed mechanistic studies, with decision points at each stage.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Selectivity Profiling A Primary Screen (Single High Concentration) B Dose-Response & IC50 Determination A->B >50% Inhibition C Mechanism of Action (MOA) (Vary [S] and [I]) B->C Potent IC50 D Reversibility Assay (Rapid Dilution Method) C->D E Counter-Screening (Related Enzymes, e.g., FAAH, ABHD6) D->E Characterized MOA G cluster_0 Lineweaver-Burk Plot (1/V vs 1/[S]) Y-axis (1/V) Y-axis (1/V) plot X-axis (1/[S]) X-axis (1/[S])

Figure 2: Conceptual Lineweaver-Burk plots for different inhibition types.

Table 3: Effect of Reversible Inhibitors on Kinetic Parameters

Inhibition Type Lineweaver-Burk Plot Apparent Kₘ Apparent Vₘₐₓ
Competitive Lines intersect on the y-axis Increases Unchanged
Non-competitive Lines intersect on the x-axis Unchanged Decreases
Uncompetitive Lines are parallel Decreases Decreases

| Mixed | Lines intersect in the upper-left quadrant | Increases or Decreases | Decreases |

Data suggesting noncompetitive or mixed inhibition should be treated with caution, as these patterns can also arise from artifacts like compound aggregation or irreversible binding. [14]

Protocol 3: Assessing Inhibitor Reversibility

6.1. Principle

It is critical to determine if the inhibitor binds reversibly or irreversibly. Irreversible inhibitors typically form a covalent bond with the enzyme, and their effect cannot be removed by simple dilution. A rapid dilution experiment is a straightforward method to test for reversibility. [15] 6.2. Step-by-Step Methodology

  • Prepare Concentrated Solutions:

    • Enzyme: Prepare a highly concentrated enzyme stock (e.g., 100x the final assay concentration).

    • Inhibitor: Prepare an inhibitor stock at a concentration that gives >90% inhibition (e.g., 10x IC₅₀).

  • Incubation Conditions (Two Arms):

    • Arm A (No Dilution Control): Incubate the enzyme (at final assay concentration) with the inhibitor (at 10x IC₅₀) for 30-60 minutes.

    • Arm B (Dilution Test): Incubate the concentrated enzyme (100x) with the inhibitor (at 10x IC₅₀) for the same duration.

  • Assay Initiation:

    • For Arm A: Initiate the reaction directly by adding substrate. The expected result is >90% inhibition.

    • For Arm B: Perform a rapid 1:100 dilution of the enzyme-inhibitor mixture into assay buffer containing substrate. This simultaneously dilutes the enzyme to its final 1x concentration and the inhibitor to a sub-inhibitory concentration (0.1x IC₅₀).

  • Data Analysis:

    • Compare the initial reaction rate of Arm B to an uninhibited control (enzyme diluted 1:100 without any inhibitor).

    • Reversible Inhibitor: The activity in Arm B will be fully or largely restored to the level of the uninhibited control.

    • Irreversible Inhibitor: The activity in Arm B will remain significantly inhibited, similar to Arm A, because the inhibitor does not dissociate upon dilution.

G cluster_A Arm A: No Dilution Control cluster_B Arm B: Dilution Test A1 Incubate: Enzyme (1x) + Inhibitor (10x IC50) A2 Add Substrate A1->A2 A3 Measure Activity A2->A3 Result Compare Activity of A3 and B3 to Uninhibited Control A3->Result B1 Incubate: Enzyme (100x) + Inhibitor (10x IC50) B2 Rapid 1:100 Dilution into Substrate Buffer B1->B2 B3 Measure Activity B2->B3 B3->Result

Figure 3: Workflow for the rapid dilution reversibility assay.

Conclusion

This application note provides a robust and logical framework for the initial characterization of 4-(3-Fluorophenyl)piperidin-4-ol, or any novel compound, as a potential enzyme inhibitor. By following the detailed protocols for primary screening, IC₅₀ determination, mechanism of action analysis, and reversibility testing, researchers can generate high-quality, reliable data. This systematic approach, exemplified with the MAGL enzyme system, ensures a thorough understanding of the compound's inhibitory properties and provides a solid foundation for further drug development efforts, such as selectivity profiling and structural biology studies.

References

  • Vertex AI Search. (n.d.). Small Molecule Chaperones for Gaucher Disease.
  • Michael J. Fox Foundation. (n.d.). Targeting GCase with Novel Pharmacological Chaperones.
  • PubMed. (2024). Developing Allosteric Chaperones for GBA1-Associated Disorders-An Integrated Computational and Experimental Approach.
  • PubMed Central. (2020). Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease.
  • MDPI. (2026). Developing Allosteric Chaperones for GBA1-Associated Disorders—An Integrated Computational and Experimental Approach.
  • PubMed Central. (n.d.). Monoglyceride lipase: structure and inhibitors.
  • PubMed. (n.d.). Monoglyceride lipase: Structure and inhibitors.
  • ChemBioChem. (2009). Crystal Structure of the Human Monoacylglycerol Lipase, a Key Actor in Endocannabinoid Signaling.
  • Grokipedia. (n.d.). Monoacylglycerol lipase.
  • FEBS Journal. (n.d.). The structure of monoacylglycerol lipase from Bacillus sp. H257 reveals unexpected conservation of the cap architecture between bacterial and human enzymes.
  • MDPI. (n.d.). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches.
  • PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Biology Discussion. (n.d.). Top 5 Methods Devised for Enzyme Kinetics Measurement.
  • Cayman Chemical. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Assay Kit.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics.
  • Scientist Live. (2022). Enzyme Kinetics Considerations.
  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • The Biochemist. (2021). Steady-state enzyme kinetics.
  • Chinese Journal of Pesticide Science. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives.
  • BenchChem. (n.d.). Technical Guide: In Vitro Effects of Monoacylglycerol Lipase (MAGL) Inhibitors on 2-Arachidonoylglycerol (2-AG) Levels.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • Cayman Chemical. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Assay Kit (MAGL, MGL).
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.
  • Frontiers in Chemistry. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling.
  • PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
  • Santa Cruz Biotechnology. (n.d.). 4-(3-Fluorophenyl)piperidin-4-ol.
  • ResearchGate. (n.d.). (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity.
  • ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives.
  • BenchChem. (n.d.). Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: Elucidating Diverse Mechanisms of Action.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
  • ResearchGate. (n.d.). Chemical structures of renin inhibitors, 4-halophenyl piperidine....
  • PubMed Central. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.

Sources

Application Notes and Protocols for the Derivatization of 4-(3-Fluorophenyl)piperidin-4-ol to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the 4-Arylpiperidin-4-ol Scaffold

The 4-arylpiperidin-4-ol moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of an aryl group and a hydroxyl function at the 4-position of a piperidine ring creates a three-dimensional structure ripe for interaction with a variety of biological targets. The parent compound, 4-(3-Fluorophenyl)piperidin-4-ol, is of particular interest due to the presence of a fluorine atom on the phenyl ring. The introduction of fluorine can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable starting point for drug discovery campaigns.

This technical guide provides a comprehensive framework for the strategic derivatization of 4-(3-Fluorophenyl)piperidin-4-ol. We will explore synthetic methodologies to modify the piperidine nitrogen and the tertiary hydroxyl group, aiming to enhance the compound's biological activity. Furthermore, we will outline detailed protocols for the biological evaluation of the synthesized derivatives, with a focus on their potential as central nervous system (CNS) agents and anticancer therapeutics.

Rationale for Derivatization: A Two-Pronged Approach to Improved Activity

The derivatization of 4-(3-Fluorophenyl)piperidin-4-ol can be approached from two primary vectors: modification of the piperidine nitrogen (N-functionalization) and the tertiary alcohol (O-functionalization).

  • N-Functionalization: The secondary amine of the piperidine ring is a key handle for introducing a wide array of substituents. N-alkylation or N-acylation can profoundly impact a compound's pharmacological profile by altering its size, shape, and basicity. These modifications are crucial for fine-tuning interactions with G-protein coupled receptors (GPCRs) such as dopamine and opioid receptors.[1]

  • O-Functionalization: The tertiary hydroxyl group offers another point for diversification. Etherification or esterification of this group can modulate the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. Such changes can influence the compound's pharmacokinetic properties and its interaction with target proteins.

The following diagram illustrates the key points of derivatization on the 4-(3-Fluorophenyl)piperidin-4-ol scaffold.

Caption: Derivatization strategy for 4-(3-Fluorophenyl)piperidin-4-ol.

Synthetic Protocols: A Step-by-Step Guide to Derivative Synthesis

The following protocols provide detailed methodologies for the derivatization of 4-(3-Fluorophenyl)piperidin-4-ol.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines, offering high yields and broad substrate scope.[1]

Workflow for N-Alkylation:

G A 4-(3-Fluorophenyl)piperidin-4-ol C Imine Formation A->C B Aldehyde/Ketone B->C E N-Alkylated Derivative C->E D Sodium Triacetoxyborohydride D->E

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • 4-(3-Fluorophenyl)piperidin-4-ol

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-(3-Fluorophenyl)piperidin-4-ol (1.0 eq) in anhydrous DCM at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure N-alkylated derivative.

Table 1: Representative N-Alkylated Derivatives and Expected Yields

Derivative NameAlkylating AgentExpected Yield (%)
1-Benzyl-4-(3-fluorophenyl)piperidin-4-olBenzaldehyde85-95
1-Isopropyl-4-(3-fluorophenyl)piperidin-4-olAcetone80-90
1-(4-Fluorobenzyl)-4-(3-fluorophenyl)piperidin-4-ol4-Fluorobenzaldehyde82-92
Protocol 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers from an alcohol and an alkyl halide.[2][3][4][5] While the reaction with tertiary alcohols can be challenging due to competing elimination reactions, careful selection of reagents and conditions can lead to the desired product.[6]

Workflow for O-Alkylation:

G A N-Protected 4-(3-Fluorophenyl)piperidin-4-ol C Alkoxide Formation A->C B Sodium Hydride (NaH) B->C E O-Alkylated Derivative C->E D Alkyl Halide D->E

Caption: Workflow for O-alkylation via Williamson ether synthesis.

Materials:

  • N-Protected 4-(3-Fluorophenyl)piperidin-4-ol (e.g., N-Boc protected)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-protected 4-(3-Fluorophenyl)piperidin-4-ol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete alkoxide formation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure O-alkylated derivative.

  • If necessary, deprotect the N-protecting group using standard procedures.

Table 2: Representative O-Alkylated Derivatives and Expected Yields

Derivative NameAlkylating AgentExpected Yield (%)
4-Methoxy-4-(3-fluorophenyl)piperidineMethyl iodide40-60
4-(Benzyloxy)-4-(3-fluorophenyl)piperidineBenzyl bromide50-70

Biological Evaluation: A Screening Cascade for Activity Profiling

A tiered screening cascade is an efficient approach to evaluate the biological activity of the newly synthesized derivatives.[7]

Screening Cascade Workflow:

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening A In vitro Receptor Binding Assays (Dopamine/Opioid) C Functional Assays (e.g., cAMP) A->C B In vitro Cytotoxicity Assays (e.g., MTT) D Mechanism of Action Studies B->D E In vivo Animal Models C->E

Caption: A tiered screening cascade for biological evaluation.

Protocol 3: In Vitro Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the dopamine D2 receptor.[8][9]

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compounds (synthesized derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., Haloperidol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the control compound (e.g., 10 µM Haloperidol).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for each compound.

Protocol 4: In Vitro Mu-Opioid Receptor Binding Assay

This assay measures the affinity of the compounds for the mu-opioid receptor.[1][10][11]

Materials:

  • Cell membranes expressing human mu-opioid receptors

  • Radioligand (e.g., [³H]-DAMGO)

  • Test compounds

  • Assay buffer

  • Non-specific binding control (e.g., Naloxone)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

The procedure is analogous to the dopamine D2 receptor binding assay, with the substitution of mu-opioid receptor-expressing membranes, [³H]-DAMGO as the radioligand, and naloxone as the non-specific binding control.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

The results from the biological assays should be compiled into clear and concise tables for easy comparison of the structure-activity relationships (SAR).

Table 3: Hypothetical Biological Activity Data for 4-(3-Fluorophenyl)piperidin-4-ol Derivatives

Compound IDR¹ (N-substituent)R² (O-substituent)Dopamine D2 Ki (nM)Mu-Opioid Ki (nM)HCT-116 IC₅₀ (µM)
Parent HH>1000>1000>100
N-Bn BenzylH50.2125.675.3
N-iPr IsopropylH250.8500.1>100
O-Me HMethyl800.5950.285.1
N-Bn, O-Me BenzylMethyl25.680.445.7

Conclusion and Future Directions

This application note provides a detailed guide for the derivatization of 4-(3-Fluorophenyl)piperidin-4-ol and the subsequent biological evaluation of the synthesized analogs. The presented protocols for N- and O-functionalization, coupled with a robust screening cascade, offer a systematic approach to explore the structure-activity relationships of this promising scaffold. The insights gained from these studies can guide the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties for the treatment of CNS disorders and cancer. Further optimization of lead compounds identified through this process may involve more extensive SAR studies, in vivo efficacy testing in relevant animal models, and detailed pharmacokinetic and toxicological profiling.

References

  • Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... ResearchGate. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. Retrieved from [Link]

  • AZoNano. (2012). Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. AZoNano. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ResearchGate. (2022). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Late-Stage Functionalization and Diversification in Organic Synthesis. Wiley-VCH. Retrieved from [Link]

  • Drug Target Review. (2024). Drug candidates with blockbuster potential for CNS diseases. Drug Target Review. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes. Organic Chemistry Frontiers. Retrieved from [Link]

  • ChemRxiv. (2025). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis and bioactivity of arylated osimertinibs. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols for the In Vitro Characterization of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel therapeutic agents necessitate a rigorous and systematic evaluation of their biological effects at the cellular level. This document provides a comprehensive guide for the initial in vitro characterization of "4-(3-Fluorophenyl)piperidin-4-ol," a novel small molecule with a piperidine scaffold. Given that piperidine derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects, a structured approach to understanding the cellular response to this specific compound is crucial.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering a tiered strategy for assessing cytotoxicity, and elucidating the mechanism of cell death. The protocols herein are grounded in established methodologies and provide a framework for generating robust and reproducible data, forming the foundation for further preclinical development.

Introduction: The Rationale for a Tiered In Vitro Screening Approach

The initial investigation of a novel compound, such as 4-(3-Fluorophenyl)piperidin-4-ol, should be approached as a systematic process of inquiry. A tiered or cascaded screening strategy is an efficient method to progressively build a pharmacological profile of the compound.[3] This approach begins with broad, high-throughput assays to determine general cellular effects and then progresses to more complex, lower-throughput assays to investigate specific mechanisms of action. This ensures that resources are focused on compounds with the most promising therapeutic potential.

Cell-based assays are integral to this process as they provide biologically relevant data on a compound's effect on cell viability, proliferation, and cytotoxicity.[4] They serve as a critical bridge between biochemical assays and in vivo studies, offering insights into how a compound interacts within a complex cellular environment.[5][6]

This guide will detail a two-tiered approach for the initial characterization of 4-(3-Fluorophenyl)piperidin-4-ol:

  • Tier 1: Primary Screening. Focuses on determining the cytotoxic potential of the compound across a panel of relevant cell lines. This stage aims to answer the fundamental question: "Does the compound affect cell viability, and at what concentrations?"

  • Tier 2: Secondary Screening. Aims to elucidate the mechanism of cell death induced by the compound. This stage addresses the question: "How does the compound exert its cytotoxic effects?"

The following diagram illustrates the proposed tiered experimental workflow:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening A Compound Preparation (4-(3-Fluorophenyl)piperidin-4-ol) Serial Dilutions C Cell Seeding in 96-well Plates A->C B Cell Line Panel Selection (e.g., Cancer & Normal Cell Lines) B->C D Compound Treatment (24, 48, 72 hours) C->D E Cell Viability/Cytotoxicity Assays (MTT & LDH) D->E F Data Analysis (IC50 Determination) E->F G Apoptosis vs. Necrosis Determination (Annexin V/PI Staining) F->G If IC50 is determined H Mechanism of Apoptosis (Caspase Activity Assays) G->H

Caption: Tiered workflow for in vitro characterization.

Tier 1: Primary Screening - Assessing Cytotoxicity

The primary goal of this tier is to determine the concentration-dependent effects of 4-(3-Fluorophenyl)piperidin-4-ol on cell viability and cytotoxicity. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[7]

Recommended Cell Lines

The choice of cell lines is critical and should be guided by the therapeutic hypothesis for the compound. If the compound is being investigated for anticancer properties, a panel of cancer cell lines from different tissues of origin should be used.[7] It is also advisable to include a non-cancerous cell line to assess for general cytotoxicity and potential therapeutic index.

Table 1: Example Cell Line Panel for Initial Screening

Cell LineCancer TypeJustification
MCF-7 Breast AdenocarcinomaWell-characterized, commonly used for initial cancer screening.
HeLa Cervical CancerRobust and easy to culture, widely used in cytotoxicity studies.[7]
A549 Lung CarcinomaRepresents a common and aggressive cancer type.
HCT116 Colorectal CarcinomaRelevant for gastrointestinal cancer studies.
HEK293 Human Embryonic KidneyOften used as a "normal" cell line control.
Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8]

Materials:

  • 96-well cell culture plates[7]

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl Sulfoxide (DMSO)[7]

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of 4-(3-Fluorophenyl)piperidin-4-ol in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9] It is a reliable method for quantifying cytotoxicity based on the loss of cell membrane integrity.[9]

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[7]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

Tier 2: Secondary Screening - Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of 4-(3-Fluorophenyl)piperidin-4-ol has been established, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these two pathways is crucial for understanding the compound's mechanism of action.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[10][11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit[11]

  • Flow cytometer or fluorescence microscope

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 4-(3-Fluorophenyl)piperidin-4-ol at concentrations around the determined IC50 for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation.[10]

  • Washing: Wash the cells with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1-5 x 10^5 cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.[10]

  • Incubation: Incubate at room temperature for 15 minutes in the dark.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.[10]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

The following diagram illustrates the expected outcomes of Annexin V/PI staining:

G cluster_0 A Annexin V-FITC B Propidium Iodide C Live Cells (Annexin V- / PI-) D Early Apoptotic (Annexin V+ / PI-) E Late Apoptotic/Necrotic (Annexin V+ / PI+) F Necrotic Cells (Annexin V- / PI+)

Caption: Quadrants of an Annexin V/PI flow cytometry plot.

Data Presentation and Interpretation

All quantitative data should be presented clearly to facilitate interpretation and comparison. IC50 values should be summarized in a table.

Table 2: Example Cytotoxic Activity of 4-(3-Fluorophenyl)piperidin-4-ol

Cell LineIncubation Time (h)IC50 (µM) ± SD
MCF-7 48[Insert Value]
HeLa 48[Insert Value]
A549 48[Insert Value]
HCT116 48[Insert Value]
HEK293 48[Insert Value]

Concluding Remarks and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of 4-(3-Fluorophenyl)piperidin-4-ol. The successful completion of these protocols will yield crucial data on the compound's cytotoxic potential and its primary mechanism of cell death. Should the compound demonstrate significant and selective cytotoxicity, particularly through the induction of apoptosis in cancer cell lines, further mechanistic studies would be warranted. These could include cell cycle analysis, investigation of specific apoptotic pathways (e.g., caspase activation, mitochondrial membrane potential), and target identification studies.[13][14] This structured approach will ensure a thorough and efficient evaluation of 4-(3-Fluorophenyl)piperidin-4-ol, paving the way for its potential development as a novel therapeutic agent.

References

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • MuriGenics. (n.d.). Cell-based Assays. Retrieved from [Link]

  • Reaction Biology. (2026). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Retrieved from [Link]

  • ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • MDPI. (n.d.). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Retrieved from [Link]

  • ResearchGate. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Retrieved from [Link]

  • PLOS. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Retrieved from [Link]

  • PubMed. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Retrieved from [Link]

Sources

Characterizing Sigma-1 Receptor Binding Affinity of 4-(3-Fluorophenyl)piperidin-4-ol Using Competitive Radioligand Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for determining the binding affinity of the novel compound, 4-(3-Fluorophenyl)piperidin-4-ol, for the Sigma-1 receptor (S1R). The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and calcium signaling.[1][2] Its modulation is a key area of interest in the development of therapeutics for neurological and psychiatric disorders.[2][3] This document details the principles of competitive radioligand binding, a robust methodology for membrane preparation from tissue sources, and a step-by-step protocol for executing a competitive binding assay. We utilize -pentazocine, a well-characterized S1R radioligand, to quantify the displacement by 4-(3-Fluorophenyl)piperidin-4-ol, thereby enabling the calculation of its inhibition constant (Kᵢ). This guide is intended for researchers in pharmacology and drug development seeking to characterize the interaction of novel piperidine-based compounds with the Sigma-1 receptor.

Introduction and Scientific Principle

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system.[4] Compounds such as 4-(3-Fluorophenyl)piperidin-4-ol are of significant interest for their potential interaction with various receptors, including the Sigma-1 receptor (S1R). The S1R is not a classical G-protein coupled or ionotropic receptor but a unique ligand-operated chaperone protein that modulates a variety of signaling pathways, including calcium mobilization from the endoplasmic reticulum (ER) via the inositol 1,4,5-trisphosphate (IP3) receptor.[2][5]

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[6][7] The competitive binding assay, in particular, is a powerful tool for characterizing unlabeled compounds (termed "cold" ligands).[8] The principle of this assay is based on the competition between a radiolabeled ligand (the "hot" ligand) of known affinity and the unlabeled test compound for a finite number of receptor sites.[9]

In this application, we will measure the ability of 4-(3-Fluorophenyl)piperidin-4-ol to displace the high-affinity S1R radioligand, -pentazocine, from its binding sites on membranes prepared from guinea pig liver, a tissue known for its high expression of S1R.[10] By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the test compound, we can generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of the compound's binding affinity.[11][12]

Sigma-1 Receptor Signaling Context

The S1R resides predominantly at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling.[3] Under normal conditions, it is associated with another chaperone, BiP. Upon ligand binding or cellular stress, S1R dissociates from BiP and can interact with various client proteins, most notably the IP3 receptor, to modulate Ca²⁺ flux from the ER into the mitochondria. This regulation of calcium signaling impacts numerous downstream processes, including cellular bioenergetics, oxidative stress responses, and neuronal plasticity.[1][3]

cluster_0 Endoplasmic Reticulum (ER) cluster_2 Mitochondrion S1R Sigma-1 Receptor (S1R) BiP BiP Chaperone S1R->BiP Bound (Inactive State) IP3R IP3 Receptor (Ca²⁺ Channel) S1R->IP3R Modulates Ca_Mito Ca²⁺ IP3R->Ca_Mito Ca²⁺ Flux Mito Mitochondrial Matrix Ligand S1R Ligand (e.g., 4-(3-Fluorophenyl)piperidin-4-ol) Ligand->S1R Binds Ca_ER Ca²⁺ Ca_Mito->Mito → ATP Production → Cellular Respiration start_end start_end process process data data output output Start Start: Prepare Reagents PrepPlate Prepare 96-well plate with Assay Buffer, Radioligand, and Test Compound dilutions Start->PrepPlate AddMembranes Add Membrane Preparation to all wells to initiate binding PrepPlate->AddMembranes Incubate Incubate at 37°C for 150 min to reach equilibrium AddMembranes->Incubate Filter Rapidly filter contents through PEI-soaked GF/B filter mat Incubate->Filter Wash Wash filter mat 3x with ice-cold Assay Buffer Filter->Wash Dry Dry the filter mat Wash->Dry Count Add scintillation cocktail and count radioactivity (CPM) Dry->Count Analyze Analyze Data: Calculate Specific Binding, Plot Dose-Response Curve Count->Analyze Result Determine IC₅₀ and Kᵢ Analyze->Result End End Result->End

Caption: Workflow for the S1R Competitive Radioligand Binding Assay.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of 4-(3-Fluorophenyl)piperidin-4-ol in 100% DMSO. Create serial dilutions in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid interference.
  • Radioligand Working Solution: Dilute the -pentazocine stock in Assay Buffer to a concentration of 2x the final desired concentration (e.g., if the final concentration is 2 nM, prepare a 4 nM solution). The final concentration should be close to the Kₔ of the radioligand for the S1R. [10] * Non-specific Binding (NSB) Control: Prepare a working solution of Haloperidol in Assay Buffer at a concentration that will yield a final concentration of 10 µM in the assay wells. [13] * Membrane Dilution: On the day of the assay, thaw the membrane aliquot on ice and dilute it with Assay Buffer to a concentration that yields approximately 100-150 µg of protein per well. [11] 2. Assay Setup (in a 96-well plate):
  • The final assay volume will be 250 µL. All additions should be performed in triplicate.
  • Total Binding (TB) Wells: Add 125 µL Assay Buffer + 50 µL Radioligand Working Solution.
  • Non-specific Binding (NSB) Wells: Add 75 µL Assay Buffer + 50 µL NSB Control (Haloperidol) + 50 µL Radioligand Working Solution.
  • Competition Wells: Add 75 µL Assay Buffer + 50 µL of each serial dilution of 4-(3-Fluorophenyl)piperidin-4-ol + 50 µL Radioligand Working Solution. A typical concentration range spans 8 log units (e.g., 0.1 nM to 10 µM).

3. Incubation:

  • Initiate the binding reaction by adding 75 µL of the diluted membrane preparation to all wells.
  • Seal the plate and incubate for 150 minutes at 37°C with gentle agitation to allow the binding to reach equilibrium. [13] 4. Filtration and Washing:
  • Pre-soak the glass fiber filter mat in 0.3% PEI for at least 30 minutes to reduce non-specific binding.
  • Following incubation, rapidly terminate the reaction by vacuum filtering the contents of the 96-well plate through the pre-soaked filter mat using a cell harvester.
  • Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

5. Radioactivity Counting:

  • Dry the filter mat completely under a heat lamp or in a low-temperature oven (e.g., 50°C for 30 minutes). [11] * Place the dried filter mat in a cassette, add 3-4 mL of scintillation cocktail to each filter spot, and allow it to soak.
  • Measure the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

Data Analysis and Interpretation

The goal of data analysis is to convert the raw CPM values into an IC₅₀ and subsequently a Kᵢ value.

1. Calculate Specific Binding:

  • Specific Binding (SB): SB = Total Binding (CPM) - Non-specific Binding (CPM).
  • The specific binding represents the amount of radioligand bound specifically to the Sigma-1 receptors.

2. Generate Dose-Response Curve:

  • For each concentration of the test compound, calculate the percentage of specific binding using the formula: % Specific Binding = [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)] x 100
  • Plot the % Specific Binding (Y-axis) against the logarithm of the test compound concentration (X-axis).
  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. This will yield the IC₅₀ value.

3. Calculate the Inhibition Constant (Kᵢ):

  • The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, calculate the Kᵢ using the Cheng-Prusoff equation : [11][12] Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Sample Data Presentation
[Compound] (log M)CPM (Replicate 1)CPM (Replicate 2)CPM (Replicate 3)Mean CPM% Specific Binding
Total Binding15,21015,35015,28015,280100.0%
NSB (10 µM Halo)8508908708700.0%
-10.014,95015,01014,98014,98097.9%
-9.013,85013,92013,88513,88590.3%
-8.08,2008,1508,2258,19250.8%
-7.02,1502,2102,1802,1809.1%
-6.09109509309300.4%

References

  • Alfa Cytology. Competitive Radioligand Binding Assays. Rdcthera. Available from: [Link]

  • Morales-Lázaro, S. L., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available from: [Link]

  • Penchant Research Library. Sigma-1 Receptor (Pathway). Available from: [Link]

  • Outbreak.info. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Wikipedia. Sigma-1 receptor. Available from: [Link]

  • Al-Gharaibeh, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. Available from: [Link]

  • Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. Available from: [Link]

  • Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink. Available from: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Rdcthera. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed - NIH. Available from: [Link]

  • Yoon, S. Y., et al. (2009). Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. Available from: [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Hounsou, C., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. NIH. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]

  • Waterhouse, R. N., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. PubMed. Available from: [Link]

  • Gencyl, M., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available from: [Link]

  • Hayashi, T., & Su, T. P. (2010). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. PMC - PubMed Central. Available from: [Link]

  • Sygnature Discovery. Radioligand Binding Assays & Fluorescence Polarization. Available from: [Link]

  • Prezzavento, O., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. ACS Publications. Available from: [Link]

  • Schetz, J. A., et al. (2010). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC - NIH. Available from: [Link]

  • Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Available from: [Link]

  • Wang, L., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. PubMed. Available from: [Link]

  • Kumar, A., & Sharma, P. (2012). Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]

  • Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. ResearchGate. Available from: [Link]

  • Perceptive Discovery. Radioligand Binding Assay Services. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]

  • Choi, S. R., et al. (2001). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. PubMed. Available from: [Link]

Sources

Application Notes and Protocols for the Electrophysiological Characterization of Novel Ion Channel Modulators: A Case Study with 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the electrophysiological evaluation of novel chemical entities, using "4-(3-Fluorophenyl)piperidin-4-ol" as a representative example of a small molecule with potential ion channel modulatory activity. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of new therapeutic agents targeting ion channels.

Introduction: The Imperative for Electrophysiological Profiling in Drug Discovery

Ion channels, a diverse class of transmembrane proteins, are fundamental to a vast array of physiological processes, including neuronal signaling, cardiac pacemaking, and muscle contraction. Their dysfunction is implicated in numerous pathologies, making them a prime target for therapeutic intervention. Consequently, the precise characterization of how novel compounds interact with ion channels is a critical step in the drug discovery pipeline.[1][2] Electrophysiology, the gold standard for studying ion channel function, provides unparalleled insight into the kinetics, potency, and mechanism of action of potential drug candidates.[1][3]

The piperidine scaffold, present in "4-(3-Fluorophenyl)piperidin-4-ol," is a common motif in centrally active pharmaceuticals, many of which exert their effects through ion channel modulation. While the specific targets of "4-(3-Fluorophenyl)piperidin-4-ol" are not extensively documented in public literature, its structural similarity to known ion channel modulators necessitates a thorough electrophysiological profiling to elucidate its pharmacological activity. This guide will focus on the application of automated patch clamp (APC) electrophysiology, a mature and high-throughput technology that has revolutionized ion channel drug discovery, to characterize this and other novel compounds.[1][4][5]

Principle of Investigation: Automated Patch Clamp Electrophysiology

Manual patch clamp, developed by Neher and Sakmann, remains a powerful technique for detailed biophysical studies.[1] However, its low throughput and high technical demand limit its utility for large-scale screening.[1][2] Automated patch clamp systems have emerged as the workhorse for industrial and academic screening campaigns, offering scalability, reproducibility, and the ability to generate high-quality data from hundreds or even thousands of compounds.[4][5][6]

These systems replace the traditional glass pipette with a planar substrate containing micro-apertures.[1] Cells in suspension are automatically positioned over these apertures, and a giga-ohm seal is formed, followed by whole-cell access. This configuration allows for the precise control of membrane voltage and the recording of ionic currents in response to compound application.[6]

Experimental Workflow for Novel Compound Profiling

The characterization of a novel compound like "4-(3-Fluorophenyl)piperidin-4-ol" typically follows a tiered approach, starting with broad screening against a panel of ion channels and progressing to more detailed mechanistic studies on identified "hits."

Caption: High-level workflow for electrophysiological profiling of a novel compound.

Protocol 1: High-Throughput Primary Screening using Automated Patch Clamp

Objective: To identify potential ion channel targets of "4-(3-Fluorophenyl)piperidin-4-ol" by screening against a panel of common ion channels implicated in cardiac safety and neurological function.

Materials:

  • Test Compound: 4-(3-Fluorophenyl)piperidin-4-ol, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Cell Lines: Stably transfected cell lines expressing the ion channels of interest (e.g., HEK293 or CHO cells).

  • Automated Patch Clamp System: A high-throughput APC platform (e.g., Sophion Qube 384, Nanion SyncroPatch 384).[6]

  • Reagents: Extracellular and intracellular solutions, cell culture media, and consumables specific to the APC platform.

Methodology:

  • Cell Preparation:

    • Culture the desired cell lines under standard conditions.

    • On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity.

    • Resuspend the cells in the appropriate extracellular solution at the density recommended by the APC manufacturer.

  • Compound Plate Preparation:

    • Prepare a compound plate by serially diluting the stock solution of "4-(3-Fluorophenyl)piperidin-4-ol" to the desired screening concentrations (e.g., a single high concentration of 10 µM for primary screening).

    • Include appropriate vehicle controls (e.g., 0.1% DMSO) and positive controls (known modulators of the target channels).

  • Automated Patch Clamp Run:

    • Prime the APC system with the required solutions.

    • Load the cell suspension, compound plate, and recording chips onto the instrument.

    • Initiate the automated experimental protocol. The instrument will perform the following steps for each well in parallel:

      • Cell capture and seal formation.

      • Establishment of the whole-cell configuration.

      • Application of a voltage protocol to elicit channel activity.

      • Baseline recording.

      • Application of the test compound or control.

      • Recording of the compound's effect.

      • (Optional) Washout of the compound.

  • Data Analysis:

    • The APC software will automatically analyze the data to determine the percentage of inhibition or activation for each well.

    • Set a "hit" threshold (e.g., >30% inhibition) to identify channels that are significantly modulated by the compound.

ParameterTypical Value/RangeRationale
Screening Concentration 1 - 10 µMA sufficiently high concentration to identify modest-potency hits in a primary screen.
Vehicle Concentration < 0.5%To minimize solvent effects on ion channel function.
Number of Replicates n = 2-4To ensure the reliability of the initial hit identification.
"Hit" Threshold >30% Inhibition/ActivationA common threshold to balance the identification of true positives while minimizing false positives.

Protocol 2: Dose-Response Analysis and Potency Determination

Objective: To determine the potency (IC50 or EC50) of "4-(3-Fluorophenyl)piperidin-4-ol" on the ion channel targets identified in the primary screen. This section will use the G-protein-gated inwardly-rectifying potassium (GIRK) channel as a hypothetical target, given its importance in neuronal excitability.[7]

Background on GIRK Channels: GIRK channels are activated by G-protein-coupled receptors (GPCRs) and play a crucial role in inhibitory neurotransmission.[7] Their activation leads to potassium efflux, hyperpolarizing the cell membrane and reducing neuronal excitability.

Methodology:

  • Cell and Compound Preparation:

    • Prepare cells expressing the target GIRK channel subtype (e.g., GIRK1/2) as described in Protocol 1.[7]

    • Prepare a compound plate with a wider range of concentrations of "4-(3-Fluorophenyl)piperidin-4-ol" (e.g., 8-point concentration-response curve from 1 nM to 30 µM).

  • Electrophysiology:

    • Utilize an APC system for the recordings.

    • The voltage protocol will be designed to measure GIRK currents effectively. A voltage ramp or step protocol in the presence of elevated extracellular potassium can be employed to enhance the inwardly rectifying current.[8]

    • Apply a known GIRK channel activator (agonist) to establish a maximal response before or after the application of the test compound to assess for antagonism.

  • Data Analysis:

    • For each concentration, calculate the percentage of inhibition or activation relative to the control.

    • Plot the concentration-response data and fit it to a suitable equation (e.g., the Hill equation) to determine the IC50 or EC50 value and the Hill slope.

ParameterTypical Value/RangeRationale
Concentration Range 1 nM - 30 µMA wide range to accurately define the top and bottom of the dose-response curve.
Number of Concentrations 8-10To ensure a well-defined curve for accurate IC50/EC50 determination.
Voltage Protocol Voltage ramps or stepsTo characterize the voltage-dependent properties of the channel and the compound's effect.
Extracellular K+ Elevated (e.g., 40 mM)To increase the inward current through GIRK channels, improving signal-to-noise.[8]

Protocol 3: Mechanistic Studies - State-Dependence

Objective: To investigate whether the modulatory effect of "4-(3-Fluorophenyl)piperidin-4-ol" is dependent on the conformational state of the ion channel (resting, open, or inactivated).

G Resting Resting Open Open Resting->Open Activation Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Recovery

Caption: Simplified state diagram of a voltage-gated ion channel.

Methodology:

  • Voltage Protocols: Design specific voltage protocols to preferentially populate different channel states:

    • Resting State: Hold the membrane potential at a hyperpolarized level where the channels are predominantly closed. Apply the compound and then test for its effect with a brief depolarizing pulse.

    • Open/Inactivated State: Use a train of depolarizing pulses to promote channel opening and subsequent inactivation. Apply the compound during this train and assess the use-dependent block.

  • Data Analysis:

    • Compare the degree of modulation observed with the different voltage protocols.

    • A greater effect with the high-frequency pulse train suggests that the compound preferentially binds to the open and/or inactivated states of the channel.

Conclusion and Future Directions

The application of automated patch clamp electrophysiology provides a robust and efficient platform for the characterization of novel compounds like "4-(3-Fluorophenyl)piperidin-4-ol." By following a systematic approach of primary screening, potency determination, and mechanistic studies, researchers can gain a deep understanding of a compound's pharmacological profile. The data generated from these studies are crucial for lead optimization, safety assessment, and ultimately, the development of new and effective therapeutics.

References

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 19(5), 523-535. [Link]

  • Bell, D. C., & Dallas, M. L. (2018). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 13(3), 269-277. [Link]

  • Farre, C., & Fertig, N. (2011). State-of-the-art automated patch clamp devices: heat activation, action potentials, and high throughput in ion channel screening. Frontiers in Pharmacology, 2, 76. [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]

  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]

  • Miyazaki, H., et al. (2019). G-Protein-gated Inwardly-Rectifying K+ Channels and Vasodilation Action of C-Type Natriuretic Peptide in Human Arteries. International Heart Journal, 60(1), 168-174. [Link]

  • Stein, M., et al. (2017). Optical control of neuronal activity using a light operated GIRK-channel opener (LOGO). Chemical Science, 8(3), 2098-2104. [Link]

  • Axol Bioscience. (n.d.). Whole-cell patch-clamp protocol for neuronal cultures. Retrieved from [Link]

  • Rapedius, M., & Fertig, N. (2015). Novel screening techniques for ion channel targeting drugs. Expert Opinion on Drug Discovery, 10(12), 1319-1331. [Link]

  • AXXAM. (n.d.). In Vitro Assays | Electrophysiology. Retrieved from [Link]

  • Alzheimer, C., Schwindt, P. C., & Crill, W. E. (1999). G protein-activated inwardly rectifying K+ (GIRK) currents in dendrites of rat neocortical pyramidal cells. The Journal of Neuroscience, 19(17), 7319-7326. [Link]

Sources

Application Notes and Protocols for the In Vivo Administration of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-(3-Fluorophenyl)piperidin-4-ol for in vivo administration. Due to its predicted poor aqueous solubility, this compound presents a significant challenge for achieving adequate bioavailability in preclinical studies. These application notes detail a systematic approach to formulation development, beginning with an analysis of the compound's predicted physicochemical properties. Subsequently, a variety of solubilization strategies are presented, including pH adjustment, co-solvent systems, surfactant-based formulations, and cyclodextrin complexation. Detailed, step-by-step protocols for the preparation and analysis of these formulations are provided to ensure reproducibility and scientific rigor. The overarching goal is to equip researchers with the necessary knowledge to develop a stable, safe, and effective formulation of 4-(3-Fluorophenyl)piperidin-4-ol for successful in vivo evaluation.

Introduction: The Formulation Challenge of Poorly Soluble Compounds

A significant percentage of new chemical entities (NCEs) emerging from drug discovery programs exhibit poor aqueous solubility, which can severely limit their oral bioavailability and pose challenges for parenteral administration.[1][2] 4-(3-Fluorophenyl)piperidin-4-ol is a representative of such compounds, and its effective in vivo evaluation is contingent upon the development of a suitable formulation. The primary objective of formulation development for poorly soluble compounds is to enhance their dissolution rate and apparent solubility, thereby ensuring adequate drug exposure at the target site.[3] This guide provides a framework for the rational design of formulations for 4-(3-Fluorophenyl)piperidin-4-ol, with a focus on strategies suitable for preclinical animal studies.

Physicochemical Characterization of 4-(3-Fluorophenyl)piperidin-4-ol (Predicted)

PropertyPredicted ValuePrediction ToolImplication for Formulation
Molecular Weight 195.23 g/mol N/AStandard for small molecule drugs.
miLogP 1.89MolinspirationIndicates moderate lipophilicity, suggesting poor aqueous solubility.
Topological Polar Surface Area (TPSA) 32.26 ŲMolinspirationSuggests good potential for crossing biological membranes, including the blood-brain barrier.
Aqueous Solubility (logS) -2.75OSIRIS Property ExplorerPredicts low aqueous solubility.
pKa (most basic) 8.5 - 9.5 (estimated)ACD/Percepta (based on similar structures)The piperidine nitrogen is basic and can be protonated at acidic pH, potentially increasing solubility.
Hydrogen Bond Donors 2MolinspirationCan participate in hydrogen bonding.
Hydrogen Bond Acceptors 2MolinspirationCan participate in hydrogen bonding.

Note: These values are computationally predicted and should be experimentally verified.

The predicted low aqueous solubility (logS = -2.75) and moderate lipophilicity (miLogP = 1.89) are the primary drivers for the formulation strategies discussed in this guide. The basic nature of the piperidine moiety (estimated pKa 8.5-9.5) offers a potential avenue for solubility enhancement through pH manipulation.

Strategic Approaches to Formulation Development

Based on the predicted physicochemical profile of 4-(3-Fluorophenyl)piperidin-4-ol, several formulation strategies can be employed to enhance its solubility for in vivo administration. The choice of the final formulation will depend on the intended route of administration, the required dose, and the animal species being used.

A general workflow for formulation development is depicted in the following diagram:

Formulation Development Workflow A Compound Characterization (Predicted & Experimental) B Define Target Product Profile (Route, Dose, Species) A->B C Select Formulation Strategy B->C D pH Adjustment C->D E Co-solvent System C->E F Surfactant Micellar Solution C->F G Cyclodextrin Complexation C->G H Formulation Preparation & Optimization D->H E->H F->H G->H I Analytical Characterization (Appearance, pH, Drug Content) H->I J In Vitro Evaluation (e.g., Kinetic Solubility) I->J K Select Lead Formulation(s) J->K L In Vivo PK/PD Study K->L Micellar Solubilization cluster_micelle Micelle Drug Drug Molecule S1 Drug->S1 Hydrophobic Tail Water Aqueous Environment S1->Water Hydrophilic Head S2 S3 S4 S5 S6 S7 S8

Caption: Diagram illustrating the encapsulation of a hydrophobic drug within a surfactant micelle.

Protocol 3: Preparation of a Surfactant-Based Formulation

  • Surfactant Selection: Choose a suitable non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a poloxamer (e.g., Pluronic® F-68).

  • Vehicle Preparation: Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Compound Addition: Add the weighed 4-(3-Fluorophenyl)piperidin-4-ol to the surfactant solution.

  • Solubilization: Stir the mixture, potentially with gentle heating, until a clear solution is obtained. Sonication can also be used to aid dissolution.

  • Filtration: Filter the final solution through a 0.22 µm sterile filter.

Self-Validation: The formulation should be clear and stable, with no signs of drug precipitation or phase separation over time. The particle size of the micelles can be measured using dynamic light scattering (DLS) to ensure they are within an acceptable range for parenteral administration.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility. [4]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative in parenteral formulations due to its high water solubility and safety profile. [5][6] Causality: The hydrophobic portion of the drug molecule fits into the hydrophobic cavity of the cyclodextrin, forming a water-soluble inclusion complex.

Protocol 4: Preparation of a Cyclodextrin-Based Formulation

  • Cyclodextrin Selection: HP-β-CD is a suitable choice for initial screening.

  • Phase Solubility Studies: Perform a phase solubility study to determine the stoichiometry of the complex and the stability constant. This will help in determining the optimal drug-to-cyclodextrin ratio.

  • Formulation Preparation (Kneading Method): a. Weigh the appropriate amounts of 4-(3-Fluorophenyl)piperidin-4-ol and HP-β-CD. b. Add a small amount of a water-miscible solvent (e.g., ethanol or a water/ethanol mixture) to form a paste. c. Knead the paste for a specified period (e.g., 30-60 minutes). d. Dry the resulting solid mass. e. Reconstitute the dried complex in the desired aqueous vehicle (e.g., water for injection or saline).

  • Formulation Preparation (Lyophilization): a. Dissolve both the drug and cyclodextrin in a suitable solvent system (e.g., water or a water/co-solvent mixture). b. Freeze the solution and then lyophilize it to obtain a dry powder. c. Reconstitute the lyophilized powder in the appropriate aqueous vehicle before administration.

  • Final Processing: Filter the reconstituted solution through a 0.22 µm sterile filter.

Self-Validation: The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), or Nuclear Magnetic Resonance (NMR) spectroscopy. The final reconstituted solution should be clear and free of particles.

Analytical Characterization and Stability Assessment

All prepared formulations should be subjected to a set of analytical tests to ensure their quality and stability.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, and free from visible particles.
pH pH meterWithin the target range (typically 3-9 for parenteral formulations).
Drug Content HPLC-UV90-110% of the theoretical concentration.
Purity/Degradation HPLC-UVNo significant degradation peaks should be observed.
Sterility As per USP/EP guidelinesFor formulations intended for sterile administration.
Endotoxin Levels LAL testWithin acceptable limits for the route of administration and species.

A short-term stability study (e.g., at room temperature and 4°C for up to 24-48 hours) should be conducted to ensure the formulation remains stable for the duration of the in vivo experiment.

Conclusion and Recommendations

The successful in vivo evaluation of 4-(3-Fluorophenyl)piperidin-4-ol is critically dependent on the development of an appropriate formulation to overcome its predicted poor aqueous solubility. This guide has outlined four key strategies: pH adjustment, co-solvency, micellar solubilization, and cyclodextrin complexation. The choice of the most suitable approach will be dictated by the specific requirements of the preclinical study.

It is strongly recommended to start with the simplest approach, such as pH adjustment, and progress to more complex systems if the target concentration cannot be achieved. It is imperative to experimentally verify the predicted physicochemical properties of 4-(3-Fluorophenyl)piperidin-4-ol to enable a more targeted and efficient formulation development process. All formulations must be thoroughly characterized for their physical and chemical stability before being used in animal studies.

References

  • Surfactants in Pharmaceutical Products and Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved from [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (n.d.). Journal of Global Pharma Technology. Retrieved from [Link]

  • A new formulation concept for drugs with poor water solubility for parenteral application. (2005). Pharmazie. Retrieved from [Link]

  • SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. (2014). HETEROCYCLES. Retrieved from [Link]

  • Injectable Formulations of Poorly Water-Soluble Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclodextrins, Blood–Brain Barrier, and Treatment of Neurological Diseases. (2015). Archives of Medical Research. Retrieved from [Link]

  • OSIRIS Property Explorer. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Molinspiration. Retrieved from [Link]

  • ACD/Labs Percepta Platform. (n.d.). ACD/Labs. Retrieved from [Link]

  • 4-Phenylpiperidin-4-ol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2023). Scientific Reports. Retrieved from [Link]

  • 4-Phenylpiperidin-4-ol. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 4-(4-Chlorophenyl)piperidin-4-ol. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents.
  • 4-Phenylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. (2022). European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

  • The potential use of cyclodextrins in parenteral formulations. (1989). Journal of Parenteral Science and Technology. Retrieved from [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2019). Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-fluorophenyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this important piperidinol scaffold. We will address common challenges and frequently asked questions to help improve yield, purity, and overall success in your experiments.

The predominant and most reliable method for synthesizing 4-(3-fluorophenyl)piperidin-4-ol is the nucleophilic addition of a 3-fluorophenyl Grignard reagent to an N-protected 4-piperidone.[1][2] This guide will focus on troubleshooting and optimizing this critical reaction.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific, hands-on issues that can arise during the synthesis.

Problem 1: My Grignard reaction fails to initiate.

Question: I've combined my 1-bromo-3-fluorobenzene and magnesium turnings in anhydrous ether, but the reaction won't start. What's going wrong?

Answer: Failure of Grignard reagent formation is a classic and frustrating issue, almost always stemming from the deactivation of the magnesium surface or the presence of moisture.

  • Root Cause Analysis:

    • Magnesium Oxide Layer: Magnesium turnings readily form a passive layer of magnesium oxide on their surface, which prevents the reaction with the alkyl or aryl halide.[3]

    • Trace Moisture: Grignard reagents are potent bases and are instantly quenched by protic sources like water. Any moisture in the glassware, solvent, or starting materials will prevent the reaction.

  • Solutions & Step-by-Step Protocol:

    • Rigorous Drying: Ensure all glassware is oven-dried at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon. Solvents must be strictly anhydrous. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher solvating power, which helps stabilize the Grignard reagent.[4]

    • Magnesium Activation: The oxide layer must be disrupted.

      • Mechanical Activation: In a glovebox or under an inert atmosphere, gently crush the magnesium turnings with a glass rod or mortar and pestle to expose a fresh, reactive surface.[4]

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[4] The disappearance of the iodine's purple or brown color is a visual indicator of activation.[4]

    • Initiation: Add a small portion of your 1-bromo-3-fluorobenzene solution to the activated magnesium. You should observe a color change, gentle bubbling, or a slight exotherm, indicating initiation. If it still doesn't start, gentle warming with a heat gun may be required. Once initiated, the remaining halide should be added dropwise to maintain a gentle reflux.[4]

Problem 2: The reaction worked, but my yield is very low.

Question: I've successfully formed the Grignard reagent and completed the reaction, but my isolated yield of 4-(3-fluorophenyl)piperidin-4-ol is below 30%. What are the primary loss pathways?

Answer: Low yields after a successful initiation point towards competing side reactions or suboptimal reaction conditions. The primary culprits are enolization of the piperidone, reduction, and Wurtz coupling.[2][4]

  • Root Cause Analysis & Solutions:

    • Enolization of 4-Piperidone: The Grignard reagent is a strong base and can deprotonate the acidic α-protons on the N-Boc-4-piperidone, forming an enolate.[2] This leads to the recovery of starting material after aqueous workup.

      • Solution: Perform the addition at low temperatures. Cooling the piperidone solution to -78 °C (dry ice/acetone bath) before the slow, dropwise addition of the Grignard reagent is critical.[4] This favors the faster nucleophilic addition over the slower deprotonation.

    • Wurtz Coupling: The Grignard reagent can react with unreacted 1-bromo-3-fluorobenzene to form 3,3'-difluorobiphenyl, a common byproduct.[4]

      • Solution: Ensure the Grignard reagent is fully formed before adding the piperidone. This can be achieved by refluxing the Grignard solution for 30-60 minutes after the halide addition is complete.[4] Slow, dropwise addition of the halide during Grignard preparation also minimizes this side reaction by keeping its instantaneous concentration low.[5]

    • Reduction of 4-Piperidone: While less common with aryl Grignards which lack β-hydrogens, other Grignard reagents can reduce the ketone to a secondary alcohol.[2] This is generally not a major issue for this specific synthesis but is a point to consider in related reactions.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding optimization and experimental design.

Q1: What is the best N-protecting group for the 4-piperidone?

A1: The choice of the nitrogen protecting group is critical for the success of the Grignard addition. The ideal group should be stable to the strongly basic and nucleophilic conditions of the reaction and be easy to remove afterward.

  • Boc (tert-butyloxycarbonyl): This is the most commonly used and highly recommended protecting group.[1] It is very stable under basic conditions and can be cleanly removed with mild acid (e.g., HCl in dioxane, or trifluoroacetic acid) to yield the final product.

  • Cbz (Carboxybenzyl): Also stable to Grignard conditions, but its removal typically requires harsher conditions like hydrogenolysis (H₂, Pd/C), which may not be compatible with other functional groups.

  • Unprotected N-H Piperidone: Using an unprotected piperidone is not recommended. The acidic N-H proton will be rapidly deprotonated by the Grignard reagent, consuming at least one equivalent and likely leading to a complex mixture of products.[5]

Q2: How can I minimize the formation of the dehydrated byproduct during workup?

A2: The tertiary alcohol product, 4-(3-fluorophenyl)piperidin-4-ol, is susceptible to dehydration under acidic conditions, leading to the formation of 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine.[4]

  • Solution: Use a mild quenching agent. Instead of quenching the reaction with strong acids like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This provides a proton source to neutralize the alkoxide intermediate while maintaining a pH that is not strongly acidic, thus preventing dehydration. The workup should be performed at low temperatures (e.g., in an ice bath).

Q3: My purification by column chromatography is difficult. Are there alternative methods?

A3: Purification can be challenging if side reactions have not been minimized. However, if the crude product is relatively clean, crystallization is an excellent alternative to chromatography for obtaining a highly pure product.

  • Protocol for Crystallization:

    • After workup and removal of the solvent, dissolve the crude oil or solid in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate, isopropanol).

    • Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then to 0-4 °C in an ice bath or refrigerator.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data & Protocols

Table 1: Impact of Reaction Conditions on Yield
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Temperature Addition at 0 °C to RTAddition at -78 °C, then warm to RT[4]Lower temperature minimizes enolization and improves yield.
Grignard Stoichiometry 1.0 equivalent1.2 - 1.5 equivalents[6]A slight excess ensures complete consumption of the limiting piperidone.
Quenching Agent 1M HClSaturated aq. NH₄Cl[4]NH₄Cl prevents acid-catalyzed dehydration of the final product.
Solvent Anhydrous Diethyl EtherAnhydrous THF[4]THF's higher solvating power stabilizes the Grignard reagent.
Protocol: Optimized Synthesis of N-Boc-4-(3-fluorophenyl)piperidin-4-ol
  • Grignard Preparation: To a flame-dried, three-necked flask under argon containing magnesium turnings (1.2 eq), add a small crystal of iodine. Add a solution of 1-bromo-3-fluorobenzene (1.2 eq) in anhydrous THF dropwise. After initiation, reflux the mixture for 1 hour.[4]

  • Addition Reaction: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.[1][4]

  • Slowly add the prepared Grignard reagent to the piperidone solution via cannula over 30 minutes.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.[4]

  • Workup & Purification: Cool the reaction to 0 °C and slowly quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.[4]

Visualizations

Diagram 1: Core Reaction Pathway

G SM1 N-Boc-4-Piperidone Product N-Boc-4-(3-Fluorophenyl) -piperidin-4-ol SM1->Product  Anhydrous THF -78°C to RT SM2 3-Fluorophenyl- magnesium Bromide SM2->Product

Caption: Grignard addition to N-Boc-4-piperidone.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Reaction Failure Grignard_Fail Grignard Reagent Did Not Form Start->Grignard_Fail Enolization Enolization of Piperidone Start->Enolization Dehydration Product Dehydration During Workup Start->Dehydration Activate_Mg Activate Mg (Iodine) Use Anhydrous Conditions Grignard_Fail->Activate_Mg Low_Temp Add Grignard at -78°C Enolization->Low_Temp Mild_Quench Quench with aq. NH4Cl Instead of Strong Acid Dehydration->Mild_Quench

Caption: Decision tree for troubleshooting low reaction yield.

References

  • ResearchGate. (2018). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2023). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • Chempendix. Grignard Reagents. [Link]

  • Erowid. (1947). Piperidines. I. 1-Alkyl-4-Aryl-4-acyloxypiperidines. [Link]

  • PubMed Central (PMC). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

  • Google Patents. (1974).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Reddit. (2022). Grignard side reactions. [Link]

  • PraxiLabs. Grignard Reagent Reaction: Synthesis & Mechanism. [Link]

Sources

"4-(3-Fluorophenyl)piperidin-4-ol" stability problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Fluorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Introduction to the Stability of 4-(3-Fluorophenyl)piperidin-4-ol

4-(3-Fluorophenyl)piperidin-4-ol is a valuable building block in medicinal chemistry, often utilized in the synthesis of neuroactive compounds and other potential therapeutics. However, its chemical structure, featuring a tertiary alcohol and a secondary piperidine amine, presents specific stability concerns that can impact experimental outcomes, shelf-life, and the overall integrity of research data. Understanding these potential issues is the first step toward mitigating them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 4-(3-Fluorophenyl)piperidin-4-ol.

Q1: I'm observing a new, less polar peak in my HPLC analysis after storing my sample of 4-(3-Fluorophenyl)piperidin-4-ol in an acidic mobile phase. What could this be?

A1: The appearance of a new, less polar peak upon storage in acidic conditions is likely due to an acid-catalyzed dehydration of the tertiary alcohol at the C4 position of the piperidine ring. This elimination reaction results in the formation of a double bond, yielding the corresponding tetrahydropyridine derivative, 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine. This degradation product is less polar and will therefore have a shorter retention time on a reverse-phase HPLC column. This is a common degradation pathway for tertiary alcohols.[1][2][3][4]

Q2: My compound seems to be degrading even when stored in a neutral aqueous buffer. I see a new, more polar peak. What is the likely cause?

A2: Degradation in a neutral aqueous buffer, presenting as a more polar peak, could be indicative of oxidation. The tertiary nitrogen atom of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[5][6][7] This N-oxide derivative is significantly more polar than the parent compound, resulting in a longer retention time on a reverse-phase HPLC column. This process can be accelerated by the presence of atmospheric oxygen, trace metal ions, or peroxides in the solvents.

Q3: Can exposure to light affect the stability of 4-(3-Fluorophenyl)piperidin-4-ol?

A3: Yes, photostability can be a concern. The fluorophenyl moiety can be susceptible to photolytic degradation.[8][9][10][11] Exposure to UV or even ambient light over extended periods can potentially lead to defluorination or other complex degradation pathways, resulting in the formation of various byproducts. It is always recommended to store solutions of this compound, especially for long-term studies, protected from light.

Q4: Are there any recommended storage conditions to ensure the long-term stability of this compound?

A4: For optimal stability, 4-(3-Fluorophenyl)piperidin-4-ol should be stored as a solid in a cool, dry, and dark place. If solutions are required, it is best to prepare them fresh. For short-term storage, solutions should be kept at low temperatures (2-8 °C or -20 °C) and protected from light. The choice of solvent is also critical; aprotic, anhydrous solvents are preferable to aqueous or protic solvents to minimize dehydration and other solvent-mediated degradation pathways. For aqueous solutions, buffering at a neutral pH can help mitigate acid-catalyzed degradation.[12]

Q5: I'm planning a forced degradation study. What conditions should I consider for 4-(3-Fluorophenyl)piperidin-4-ol?

A5: A comprehensive forced degradation study should include the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).

  • Photolytic Degradation: Exposing a solution of the compound to UV light (e.g., 254 nm) and visible light.

These studies will help identify the potential degradation products and establish the compound's intrinsic stability profile.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 4-(3-Fluorophenyl)piperidin-4-ol.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Appearance of a new, less polar peak in HPLC. Acid-catalyzed dehydration of the tertiary alcohol.1. Check the pH of your sample and mobile phase. If acidic, adjust to a neutral pH if your experimental conditions allow. 2. Avoid prolonged storage in acidic solutions. Prepare samples fresh before analysis. 3. Lower the temperature. If acidic conditions are necessary, store samples at a lower temperature to slow down the degradation rate.
Appearance of a new, more polar peak in HPLC. N-oxidation of the piperidine nitrogen.1. De-gas your solvents to remove dissolved oxygen. 2. Use high-purity solvents to avoid trace metal and peroxide impurities. 3. Consider adding an antioxidant (e.g., BHT, Vitamin E) to your sample if compatible with your experiment.[13][14][15][16][17] 4. Store samples under an inert atmosphere (e.g., nitrogen or argon).
Gradual decrease in the main peak area over time with the appearance of multiple small peaks. General decomposition, possibly due to a combination of factors including light, temperature, and air exposure.1. Review your storage conditions. Ensure the compound (solid and solutions) is stored in a cool, dark, and dry environment.[12] 2. Use amber vials or wrap your sample containers in aluminum foil to protect from light. 3. Perform a systematic stability study under your specific experimental conditions to identify the primary degradation trigger.
Inconsistent results between experimental repeats. Sample degradation during the experiment.1. Prepare fresh stock solutions for each experiment. Avoid using old stock solutions. 2. Minimize the time between sample preparation and analysis. 3. Evaluate the stability of the compound in your specific assay buffer and conditions. You may need to adjust the buffer composition or pH.

Part 3: Potential Degradation Pathways

Based on the chemical structure of 4-(3-Fluorophenyl)piperidin-4-ol and the known reactivity of similar 4-aryl-4-hydroxypiperidines, the following are the most probable degradation pathways.

Acid-Catalyzed Dehydration

Under acidic conditions, the tertiary hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a tetrahydropyridine derivative.

G cluster_0 Acid-Catalyzed Dehydration A 4-(3-Fluorophenyl)piperidin-4-ol B Protonated Alcohol A->B H+ C Tetrahydropyridine Derivative + H2O B->C -H2O

Caption: Acid-catalyzed dehydration of 4-(3-Fluorophenyl)piperidin-4-ol.

N-Oxidation

The lone pair of electrons on the piperidine nitrogen is susceptible to attack by oxidizing agents, leading to the formation of a polar N-oxide.

G cluster_1 N-Oxidation D 4-(3-Fluorophenyl)piperidin-4-ol E N-Oxide Derivative D->E [O]

Caption: N-Oxidation of the piperidine ring.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-(3-Fluorophenyl)piperidin-4-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 105 °C for 48 hours. Dissolve in the initial solvent to the stock concentration.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Analyze the samples and compare the chromatograms to an unstressed control sample to identify degradation peaks.

Protocol 2: Stabilization Using Cyclodextrins

This protocol provides a method for enhancing the aqueous stability and solubility of 4-(3-Fluorophenyl)piperidin-4-ol through complexation with cyclodextrins.[18][19][20]

1. Materials:

  • 4-(3-Fluorophenyl)piperidin-4-ol

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

2. Procedure:

  • Prepare a saturated aqueous solution of the chosen cyclodextrin.

  • Add an excess amount of 4-(3-Fluorophenyl)piperidin-4-ol to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, allow the solution to equilibrate for a few hours.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution contains the water-soluble inclusion complex.

3. Characterization:

  • The formation of the inclusion complex can be confirmed by various analytical techniques such as NMR spectroscopy, differential scanning calorimetry (DSC), or Fourier-transform infrared spectroscopy (FTIR). The increase in aqueous solubility can be quantified by HPLC.

Part 5: Data Summary

The following table summarizes the expected stability profile of 4-(3-Fluorophenyl)piperidin-4-ol under various stress conditions based on the behavior of analogous compounds.

Stress Condition Expected Degradation Likely Degradation Products
Acidic (e.g., 0.1 M HCl) Significant4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine
Basic (e.g., 0.1 M NaOH) ModeratePotential for some degradation, but generally more stable than in acidic conditions.
Oxidative (e.g., 3% H₂O₂) SignificantN-oxide of 4-(3-Fluorophenyl)piperidin-4-ol
Thermal (Solid, >100 °C) ModerateComplex mixture of degradation products.
Photolytic (UV/Vis Light) Moderate to SignificantFluoride ions, various photoproducts.

References

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google P
  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google P
  • One-electron oxidation and reduction potentials of nitroxide antioxidants: a theoretical study.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC - NIH.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • Oxidation of N,N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study - ResearchG
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF - ResearchG
  • Antioxidant potential of piperidine containing compounds-a short review - SciSpace.
  • (PDF) Antioxidant potential of piperidine containing compounds - A short review.
  • a) Different modalities of piperidine-containing drugs and drug...
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxid
  • The relationship between structure and antioxid
  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells - PMC - NIH.
  • Antioxidative properties of pyrrolidinium and piperidinium salts - PubMed.
  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds - Pearson.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
  • Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F | Journal of the American Chemical Society.
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC - NIH.
  • Pharmaceutically active compounds containing piperidine framework - ResearchG
  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorin
  • (PDF)
  • Exploring 4-Hydroxypiperidine: Properties, Applic
  • Piperidine-based drug discovery - ResearchG
  • Identification of imatinib mesylate degradation products obtained under stress conditions.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Piperidine-based drug discovery - University of Arizona.
  • Elimination Reactions of Alcohols - Master Organic Chemistry.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchG
  • Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902).
  • Elimination Reactions of Alcohols - Chemistry LibreTexts.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC - NIH.
  • 4-Phenylpiperidin-4-ol 97% | CAS: 40807-61-2 | AChemBlock.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchG
  • Total Synthesis of (+)
  • 4-Hydroxypiperidine | 5382-16-1 - ChemicalBook.
  • 4-Hydroxypiperidine 98 5382-16-1 - Sigma-Aldrich.
  • (2S,4S,5R)-2,5-dimethyl-4-phenylpiperidin-4-ol - PubChem.
  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem.
  • 4-Phenylpiperidin-4-ol - SIELC Technologies.

Sources

Technical Support Center: 4-(3-Fluorophenyl)piperidin-4-ol Reaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Fluorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis. Here, we will address common challenges, with a focus on the identification and mitigation of reaction side products. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Synthesis and Its Challenges

The synthesis of 4-(3-Fluorophenyl)piperidin-4-ol, a key intermediate in the development of various pharmaceuticals, is most commonly achieved via a Grignard reaction.[1] This involves the addition of a 3-fluorophenylmagnesium halide Grignard reagent to a protected piperidin-4-one, typically N-Boc-4-piperidone. While elegant in principle, this reaction is notoriously sensitive to reaction conditions and reagent quality, often leading to a variety of side products that can complicate purification and compromise yield and purity.[2][3]

This guide provides a structured approach to troubleshooting these issues, grounded in a mechanistic understanding of the primary reaction and its potential deviations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and analysis of 4-(3-Fluorophenyl)piperidin-4-ol.

Issue 1: Low or No Yield of the Desired Product

Primary Suspects: Inactivation of the Grignard reagent or poor quality of the starting N-Boc-4-piperidone.

Root Cause Analysis:

Grignard reagents are extremely strong bases and nucleophiles, making them highly susceptible to reaction with even mildly acidic protons.[4] The most common culprit is residual moisture in the glassware or solvents.[5] Additionally, the surface of the magnesium metal used to generate the Grignard reagent is often coated with a passivating layer of magnesium oxide, which can prevent or slow the reaction.[6] The purity of the N-Boc-4-piperidone is also critical; impurities can consume the Grignar reagent in non-productive pathways.[3]

Step-by-Step Troubleshooting Protocol:

  • Ensure Rigorously Anhydrous Conditions:

    • All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents).

  • Activate the Magnesium:

    • The magnesium turnings must be activated to remove the oxide layer.[6] This can be achieved by:

      • Stirring the magnesium turnings vigorously under an inert atmosphere.

      • Adding a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.[7]

      • Adding a few drops of 1,2-dibromoethane. The observation of ethylene bubbling signifies activation.[6]

  • Verify Reagent Quality:

    • Assess the purity of your N-Boc-4-piperidone using techniques like NMR or HPLC to ensure it is free from significant impurities.[3]

    • If preparing the Grignard reagent in-situ, ensure the 3-fluorobromobenzene is of high purity.

  • Controlled Addition:

    • The addition of the 3-fluorobromobenzene to the magnesium should be done slowly and cautiously to maintain a gentle reflux. A runaway reaction can lead to side product formation.[5]

    • Similarly, the addition of the N-Boc-4-piperidone to the formed Grignard reagent should be controlled, often at a reduced temperature (e.g., 0 °C or lower) to minimize side reactions.[8]

Issue 2: Presence of a Significant High-Boiling Point Side Product

Primary Suspect: Wurtz-type coupling of the Grignard reagent with the starting aryl halide.

Root Cause Analysis:

A common side reaction in the formation of Grignard reagents is the coupling of the newly formed organomagnesium species with the starting halide.[7] In this case, 3-fluorophenylmagnesium bromide can react with 3-fluorobromobenzene to form 3,3'-difluorobiphenyl. This side product is non-polar and will have a significantly higher boiling point than the starting materials.

Mitigation Strategies:

  • Slow Addition: Add the 3-fluorobromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the already formed Grignard reagent.[5]

  • Maintain Moderate Temperature: While some initial heating may be necessary to initiate the reaction, it is an exothermic process. The reaction may need to be cooled to maintain a gentle reflux and avoid excessive temperatures that can favor the coupling reaction.[5]

  • Ensure Highly Activated Magnesium: A highly reactive magnesium surface will favor the reaction with the aryl halide to form the Grignard reagent over the coupling side reaction.[5]

Issue 3: Recovery of Starting N-Boc-4-piperidone and Presence of 3-Fluorophenol

Primary Suspects: Enolization of the piperidone and/or quenching of the Grignard reagent.

Root Cause Analysis:

Grignard reagents are strong bases. If the nucleophilic addition to the carbonyl group is sterically hindered or if the Grignard reagent is particularly bulky, it can act as a base and deprotonate the alpha-carbon of the N-Boc-4-piperidone, leading to the formation of an enolate.[2] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone. The presence of 3-fluorophenol suggests that the Grignard reagent was quenched, possibly by residual water or acidic impurities, and subsequently oxidized during workup.

Troubleshooting and Optimization:

  • Use a More Reactive Grignard Reagent (if possible): While you are constrained to the 3-fluorophenyl group, ensuring the Grignard is freshly prepared and of high activity can favor the desired nucleophilic addition.

  • Lower Reaction Temperature: Performing the addition of the N-Boc-4-piperidone at a lower temperature can sometimes disfavor the enolization pathway relative to the addition pathway.[8]

  • Strict Anhydrous Conditions: Re-emphasizing the importance of dry conditions to prevent the quenching of the Grignard reagent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the expected major side products in the synthesis of 4-(3-Fluorophenyl)piperidin-4-ol?

A1: The most common side products include:

  • 3,3'-Difluorobiphenyl: Formed from the Wurtz-type coupling of the Grignard reagent with the starting 3-fluorobromobenzene.[7]

  • Unreacted N-Boc-4-piperidone: Resulting from enolization of the ketone by the basic Grignard reagent.[2]

  • 3-Fluorophenol: Arises from the quenching and subsequent oxidation of the Grignard reagent.

  • Over-addition products: While less common with ketones, it's a possibility if the reaction conditions are not well-controlled.

Q2: What analytical techniques are best suited for analyzing the reaction mixture and identifying these side products?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Thin Layer Chromatography (TLC): An excellent initial tool for monitoring the progress of the reaction and getting a qualitative sense of the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Very effective for identifying volatile side products like 3,3'-difluorobiphenyl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Invaluable for the structural elucidation of the desired product and any isolated side products. ¹⁹F NMR can be particularly useful for tracking fluorine-containing species.

Q3: How can I best purify the final product from these side products?

A3: Column chromatography is the most common method for purifying 4-(3-Fluorophenyl)piperidin-4-ol from the typical side products. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is generally effective. The polarity differences between the desired tertiary alcohol, the non-polar biphenyl side product, and the more polar starting ketone allow for good separation.

Q4: Can the Boc protecting group be cleaved during the Grignard reaction?

A4: The Boc (tert-butyloxycarbonyl) group is generally stable under the basic conditions of a Grignard reaction. However, it is sensitive to acidic conditions. Therefore, care must be taken during the aqueous workup. A saturated aqueous solution of ammonium chloride is often used to quench the reaction, as it is weakly acidic and less likely to cause significant deprotection than stronger acids like hydrochloric acid.

Visualizing the Reaction and Troubleshooting

To aid in understanding the chemical processes and the troubleshooting logic, the following diagrams are provided.

Main Reaction Pathway:

main_reaction 3-Fluorobromobenzene 3-Fluorobromobenzene 3-Fluorophenylmagnesium bromide 3-Fluorophenylmagnesium bromide 3-Fluorobromobenzene->3-Fluorophenylmagnesium bromide Mg, THF Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 3-Fluorophenylmagnesium bromide->Magnesium Alkoxide Intermediate + N-Boc-4-piperidone 4-(3-Fluorophenyl)piperidin-4-ol 4-(3-Fluorophenyl)piperidin-4-ol Magnesium Alkoxide Intermediate->4-(3-Fluorophenyl)piperidin-4-ol Aqueous Workup

Caption: Desired Grignard reaction pathway.

Common Side Reaction: Wurtz Coupling

wurtz_coupling 3-Fluorophenylmagnesium bromide 3-Fluorophenylmagnesium bromide 3,3'-Difluorobiphenyl 3,3'-Difluorobiphenyl 3-Fluorophenylmagnesium bromide->3,3'-Difluorobiphenyl + 3-Fluorobromobenzene

Caption: Formation of the biphenyl side product.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Low Yield Low Yield Check Anhydrous Conditions Check Anhydrous Conditions Low Yield->Check Anhydrous Conditions Verify Mg Activation Verify Mg Activation Low Yield->Verify Mg Activation Assess Reagent Purity Assess Reagent Purity Low Yield->Assess Reagent Purity Dry Glassware & Solvents Dry Glassware & Solvents Check Anhydrous Conditions->Dry Glassware & Solvents Action Use Iodine or 1,2-Dibromoethane Use Iodine or 1,2-Dibromoethane Verify Mg Activation->Use Iodine or 1,2-Dibromoethane Action Analyze N-Boc-4-piperidone Analyze N-Boc-4-piperidone Assess Reagent Purity->Analyze N-Boc-4-piperidone Action

Caption: A logical flow for addressing low product yield.

Summary of Potential Side Products and Their Characteristics

Side ProductFormation MechanismKey Identifying Features
3,3'-DifluorobiphenylWurtz-type couplingNon-polar, high boiling point, distinct GC-MS and NMR signals.
N-Boc-4-piperidoneEnolizationRecovers starting material, identified by comparison to a standard.
3-FluorophenolGrignard quenchingAcidic proton, characteristic phenolic signals in NMR.

This technical support guide is intended to be a living document. As new insights and techniques become available, it will be updated to reflect the best practices in the synthesis and analysis of 4-(3-Fluorophenyl)piperidin-4-ol. We are committed to supporting your research endeavors with reliable and practical information.

References

  • Benchchem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
  • Santa Cruz Biotechnology. (n.d.). 4-(3-Fluorophenyl)piperidin-4-ol.
  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Wikipedia. (n.d.). Grignard reagent.
  • Benchchem. (n.d.). Impact of reagent quality on the outcome of 1-Boc-4-piperidone reactions.
  • Sciencemadness Discussion Board. (2016). Grignard successes and failures.
  • PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
  • Benchchem. (2025). Identifying and minimizing side products in Grignard reactions.
  • Guidechem. (2024). How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Fluorophenyl)piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(3-fluorophenyl)piperidin-4-ol. This valuable piperidinol moiety is a crucial building block in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, involves a Grignard reaction—a powerful but notoriously sensitive organometallic transformation. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and troubleshoot effectively. The content is structured in a practical question-and-answer format to directly address potential issues in the lab.

The primary synthetic route involves the nucleophilic addition of a 3-fluorophenylmagnesium halide to a protected 4-piperidone, followed by deprotection of the piperidine nitrogen.[1] This guide will dissect each critical stage of this process, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and adapt the procedures to your specific needs.

Overall Synthetic Workflow

The synthesis is typically performed in a two-step sequence involving protection and deprotection stages around the core Grignard reaction. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group due to its stability in the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.[1]

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 4-Piperidone B N-Boc-4-piperidone A->B (Boc)₂O, Base C tert-butyl 4-(3-fluorophenyl)- 4-hydroxypiperidine-1-carboxylate B->C 1. 3-Fluorophenylmagnesium bromide 2. Aqueous Workup (e.g., NH₄Cl) D 4-(3-Fluorophenyl)piperidin-4-ol (Final Product) C->D Acid (e.g., HCl, TFA) G cluster_main Troubleshooting Low Yield in Grignard Addition start Low Yield of 4-(3-Fluorophenyl)piperidin-4-ol check_sm TLC/LCMS shows high amount of unreacted N-Boc-4-piperidone? start->check_sm cause_grignard Probable Cause: Inactive or Insufficient Grignard Reagent check_sm->cause_grignard  Yes cause_side_reactions Probable Cause: Side Reactions Dominating check_sm->cause_side_reactions  No solution_grignard Solution: 1. Re-check anhydrous conditions. 2. Use fresh/activated Mg. 3. Titrate Grignard before use. cause_grignard->solution_grignard solution_side_reactions Solution: 1. Lower reaction temperature (0°C). 2. Ensure slow, dropwise addition   of ketone to Grignard solution. cause_side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting low product yields.

Optimized Experimental Protocol: Grignard Reaction

This protocol assumes a 10 mmol scale. Adjust quantities accordingly.

Part A: Preparation of 3-Fluorophenylmagnesium Bromide

  • Setup: Assemble a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagents: To the flask, add magnesium turnings (291 mg, 12 mmol, 1.2 equiv.).

  • Activation: Add one small crystal of iodine.

  • Solvent: Add 10 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-3-fluorobenzene (1.75 g, 10 mmol, 1.0 equiv.) in 15 mL of anhydrous THF. Add ~1-2 mL of this solution to the magnesium suspension. The mixture should become warm, the iodine color should fade, and a cloudy gray appearance should develop, indicating initiation. Gentle heating may be required if the reaction does not start. [2]6. Addition: Once the reaction is initiated and gently refluxing, add the remainder of the 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray-brown solution is your Grignard reagent.

Part B: Reaction with N-Boc-4-piperidone

  • Setup: In a separate 250 mL flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.99 g, 10 mmol, 1.0 equiv.) in 30 mL of anhydrous THF.

  • Cooling: Cool this solution to 0°C using an ice-water bath.

  • Addition: Slowly add the freshly prepared Grignard reagent solution from Part A to the cooled N-Boc-4-piperidone solution via cannula or dropping funnel over 20-30 minutes. Maintain the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the N-Boc-4-piperidone.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to water or strong acid and helps to minimize the formation of magnesium hydroxide emulsions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Magnesium24.31121.2291 mg
1-Bromo-3-fluorobenzene175.00101.01.12 mL (1.75 g)
N-Boc-4-piperidone199.25101.01.99 g
Anhydrous THF---~55 mL
Sat. aq. NH₄Cl---~50 mL

Table 1: Illustrative quantitative data for the Grignard reaction step.

Part 2: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free piperidine. This is an acid-catalyzed hydrolysis, but conditions must be chosen carefully to ensure complete reaction without generating problematic side products.

Frequently Asked Questions & Troubleshooting

Q1: What are the standard conditions for Boc deprotection?

A1: The most common and effective reagents are strong acids.

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) is highly effective, often working at room temperature within 1-2 hours. [3]* Hydrogen Chloride (HCl): A 4M solution of HCl in 1,4-dioxane is another standard method. It is often considered a "cleaner" option as the excess reagent and byproducts (t-butyl chloride, isobutylene) are highly volatile. [4] Q2: My deprotection reaction is incomplete, or I see significant side products. What could be the cause?

A2: Incomplete deprotection can result from insufficient acid or reaction time. However, the formation of side products is a more complex issue.

  • Causality - The tert-Butyl Cation: The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl cation (t-Bu⁺). [5]This cation is an electrophile and can alkylate nucleophilic sites on your product or other molecules in the mixture, leading to impurities. Electron-rich aromatic rings are particularly susceptible. [5]* Optimization & Troubleshooting:

    • Use a Scavenger: If t-butylation byproducts are a problem, add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. These molecules will preferentially react with the t-butyl cation, "trapping" it before it can react with your desired product.

    • Switch Acid/Solvent System: If one system (e.g., TFA/DCM) gives messy results, try another (e.g., HCl/dioxane). The choice can significantly impact the side-product profile. [4] 3. Control Temperature: Running the deprotection at 0°C initially and then warming to room temperature can sometimes provide better control and cleaner results.

Optimized Experimental Protocol: Boc Deprotection
  • Setup: Dissolve the crude tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (10 mmol) from the previous step in dichloromethane (DCM, 50 mL) in a round-bottom flask with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 15 mL, ~200 mmol) dropwise to the stirred solution.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Workup - Basification: Dissolve the oily residue in water (50 mL) and cool in an ice bath. Carefully adjust the pH to >10 by the dropwise addition of a 2M sodium hydroxide (NaOH) solution. This neutralizes the TFA salt and precipitates the free amine product.

  • Extraction: Extract the basic aqueous solution with ethyl acetate or DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield pure 4-(3-fluorophenyl)piperidin-4-ol.

References
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Fraunhofer-Publica. Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ACS Publications. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. Available at: [Link]

  • Side Reactions in a Grignard Synthesis. ResearchGate. Available at: [Link]

  • Grignard Reaction. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Grignard Reagents in Continuous Flow Synthesis of Active Pharmaceutical Ingredients and Key Starting Materials. NIPER, SAS Nagar, India. Available at: [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Nature. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Troubleshooting my grignard reactions. Reddit r/chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-(3-Fluorophenyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable piperidine derivative. Due to its polar nature, basic nitrogen, and tertiary alcohol functionality, 4-(3-Fluorophenyl)piperidin-4-ol presents unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its purification, ensuring you can achieve your desired purity and yield with confidence.

Understanding the Molecule: Key Physicochemical Properties

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₁H₁₄FNO---
Molecular Weight 195.23 g/mol ---
Structure A tertiary alcohol with a basic piperidine ring and a fluorophenyl substituent.The combination of a polar hydroxyl group and a basic nitrogen atom leads to high polarity and potential for strong interactions with stationary phases.
pKa (estimated) ~9-10 for the piperidine nitrogenThe basicity necessitates careful pH control during extractions and can cause peak tailing on acidic stationary phases like silica gel.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol) and sparingly soluble in non-polar solvents and water.Solvent selection for both chromatography and recrystallization is critical.

Common Synthesis Route and Potential Impurities

A prevalent method for synthesizing 4-aryl-4-hydroxypiperidines is the Grignard reaction. In a typical synthesis of 4-(3-Fluorophenyl)piperidin-4-ol, a Grignard reagent, 3-fluorophenylmagnesium bromide, is reacted with an N-protected 4-piperidone. This is followed by an acidic workup to remove the protecting group and protonate the alkoxide.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-Fluorobromobenzene 3-Fluorobromobenzene Grignard_Reagent 3-Fluorophenyl- magnesium bromide 3-Fluorobromobenzene->Grignard_Reagent Mg, THF Mg Mg Intermediate N-Boc-4-(3-fluorophenyl)- piperidin-4-ol Grignard_Reagent->Intermediate N-Boc-4-piperidone Biphenyl_Byproduct 3,3'-Difluorobiphenyl Grignard_Reagent->Biphenyl_Byproduct Wurtz Coupling Grignard_Hydrolysis 3-Fluorobenzene Grignard_Reagent->Grignard_Hydrolysis Reaction with H₂O N-Boc-4-piperidone N-Boc-4-piperidone Unreacted_Piperidone Unreacted N-Boc-4-piperidone N-Boc-4-piperidone->Unreacted_Piperidone Final_Product 4-(3-Fluorophenyl)- piperidin-4-ol Intermediate->Final_Product Acidic Workup (e.g., HCl) Over-reaction N-Alkylated byproducts

A plausible synthetic route and potential impurities.

Understanding these potential impurities is the first step in designing an effective purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-(3-Fluorophenyl)piperidin-4-ol.

Issue 1: Low Yield After Aqueous Workup and Extraction

Q: I'm losing a significant amount of my product during the liquid-liquid extraction phase. What's going wrong?

A: This is a common issue stemming from the compound's dual nature: it's a basic amine and a polar alcohol.

  • Probable Cause 1: Incorrect pH during extraction. The protonated form of your piperidine (the salt) is water-soluble, while the free base is more soluble in organic solvents. If the aqueous layer is not sufficiently basic during extraction, your product will remain in the aqueous phase.

  • Solution:

    • After the reaction quench, ensure the aqueous layer is adjusted to a pH of >10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Perform multiple extractions (e.g., 3x with an appropriate volume of organic solvent) as the compound may have some water solubility even in its free base form.

  • Probable Cause 2: Emulsion formation. The presence of magnesium salts from the Grignard reaction can lead to the formation of stable emulsions, trapping your product at the interface.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • If an emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.

Issue 2: Significant Streaking or Tailing During Silica Gel Chromatography

Q: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography on silica gel. How can I improve the separation?

A: This is a classic problem when purifying basic compounds on acidic silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.[1]

  • Probable Cause: Strong acid-base interaction with the stationary phase.

  • Solution 1: Use a basic modifier in the eluent.

    • Add a small amount of a volatile base like triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase. A concentration of 0.5-2% (v/v) is typically sufficient.[2][3] This will neutralize the acidic sites on the silica gel, leading to sharper peaks.[1]

    • Protocol: Prepare your eluent (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol) and add 1% TEA. Equilibrate your column with this modified eluent before loading your sample.

  • Solution 2: Use an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): This is often an excellent choice for polar compounds. Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[4][5] It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase high in organic solvent and a small amount of water.[6][7]

Chromatography_Troubleshooting Start Streaking/Tailing on Silica Gel TLC? Add_Modifier Add 1% Triethylamine to Eluent Start->Add_Modifier Yes Change_Stationary_Phase Switch Stationary Phase Start->Change_Stationary_Phase Yes, or if modifier is insufficient Success Improved Separation Add_Modifier->Success Reversed_Phase Reversed-Phase (C18) Change_Stationary_Phase->Reversed_Phase HILIC HILIC Change_Stationary_Phase->HILIC Alumina Neutral/Basic Alumina Change_Stationary_Phase->Alumina Reversed_Phase->Success HILIC->Success Alumina->Success

Decision tree for troubleshooting chromatography issues.
Issue 3: Difficulty in Achieving High Purity by Recrystallization

Q: I'm struggling to find a suitable solvent system for recrystallization, or the resulting crystals are not pure.

A: Finding the right recrystallization solvent is often a process of trial and error, but some guiding principles can help.

  • Probable Cause 1: Inappropriate solvent choice. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for 4-(3-Fluorophenyl)piperidin-4-ol would be polar solvents like isopropanol, ethanol, or solvent mixtures like ethyl acetate/hexanes or acetone/water.

    • Mixed Solvent Systems: If a single solvent doesn't work well, try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Allow this to cool slowly.

  • Probable Cause 2: "Oiling out". The compound separates as an oil instead of forming crystals. This can happen if the solution is too concentrated or cooled too quickly.

  • Solution:

    • If an oil forms, try reheating the solution to dissolve it, add a little more of the "good" solvent, and then allow it to cool more slowly.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites for crystal growth.

    • Adding a seed crystal of pure material, if available, can induce crystallization.

  • Probable Cause 3: Co-crystallization with impurities. If an impurity has similar solubility properties to your product, it may co-crystallize.

  • Solution:

    • Consider a preliminary purification step, such as a quick filtration through a plug of silica or alumina, to remove highly polar or non-polar impurities before attempting recrystallization.

    • Sometimes, recrystallizing from a different solvent system can leave the problematic impurity in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 4-(3-Fluorophenyl)piperidin-4-ol?

A1: As a tertiary amine, it can be susceptible to air oxidation over time, which may lead to discoloration. It is best stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Q2: Can I purify this compound as its salt (e.g., hydrochloride salt)?

A2: Yes, and this can be an excellent strategy. Converting the basic piperidine to its hydrochloride salt significantly changes its solubility profile, often making it more crystalline and soluble in polar solvents like water or ethanol, while being much less soluble in non-polar organic solvents.[8] This can be an effective way to separate it from non-basic impurities. You can then neutralize the salt to obtain the free base if required.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for determining the purity and quantifying any impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can help identify any residual solvents or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your purification.

Q4: I'm considering using Mixed-Mode Chromatography (MMC). Is this a good option for my compound?

A4: Absolutely. MMC is a powerful technique for purifying compounds with both polar and charged characteristics, like 4-(3-Fluorophenyl)piperidin-4-ol.[11][12] An MMC column with both reversed-phase and ion-exchange functionalities can offer unique selectivity and may provide a superior separation compared to traditional methods, especially for removing closely related impurities.[9][13]

References

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]

  • Lu, M. F., & Chen, Y. W. (1998). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Galaxie HPLC. Retrieved from [Link]

  • Sadek, P. C. (1996). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography.
  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Julia, H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Journal of Pharmacy and Pharmaceutical Research, 7, 003.
  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • Julia, H. (n.d.). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Prime Scholars. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of pharmaceutical and biomedical analysis, 128, 73–88.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • CRIPS. (2022). Grignard Reagents for Synthesis of Active Pharmaceutical Ingredients in Flow Reactors. CRIPS, 16(5).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting In Vitro Assay Variability for 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers using 4-(3-Fluorophenyl)piperidin-4-ol. This resource is designed to help you, as a drug development professional, diagnose and resolve common sources of variability in your in vitro assays. The guidance provided here is built on established principles of assay development, compound management, and data analysis to ensure the integrity and reproducibility of your results.

Part 1: Foundational Troubleshooting - Compound Integrity and Handling

Variability often originates from the physical and chemical behavior of the test compound itself. Before questioning the biological system, it is crucial to validate that the compound is being handled, stored, and delivered to the assay as intended.

Q1: My dose-response curve is inconsistent between experiments, or the potency of my compound seems to have shifted. What's the first thing I should check?

A1: The first and most critical area to investigate is the integrity and solubility of your 4-(3-Fluorophenyl)piperidin-4-ol stock solution. Inconsistent compound concentration is a primary driver of poor reproducibility.[1]

  • Causality: 4-(3-Fluorophenyl)piperidin-4-ol, with its fluorinated phenyl ring, is predicted to have increased lipophilicity and potentially reduced aqueous solubility compared to non-fluorinated analogs.[2][3] If the compound precipitates out of your stock solution (commonly 100% DMSO) or, more likely, out of the aqueous assay buffer upon dilution, the actual concentration reaching your target will be lower and more variable than the nominal concentration. This can lead to a rightward shift in the dose-response curve (lower apparent potency) and poor curve fits.

Troubleshooting Steps:

  • Visual Solubility Check: After diluting your DMSO stock into the final assay buffer, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes. Carefully inspect the bottom of the tube for any pellet, which indicates precipitation.

  • Solubility Quantification: If you have access to analytical equipment, use techniques like Nephelometry or HPLC-UV to quantify the amount of compound that remains in solution in your final assay buffer at the highest concentration tested.

  • DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is typically below 0.5% to avoid solvent-induced artifacts.[1]

Q2: I've stored my compound as a DMSO stock at -20°C for several months. Could it have degraded?

A2: Yes, long-term storage, even at -20°C, can be a source of compound degradation, especially with repeated freeze-thaw cycles.[4]

  • Causality: The C-F bond is generally stable, but the overall molecule's stability in solution depends on its structure and storage conditions.[5] Repeated freeze-thaw cycles can introduce water into DMSO stocks, which can lead to hydrolysis over time. The stability of piperidine-containing compounds can also be pH-dependent. The Assay Guidance Manual provides extensive information on assessing compound stability.[6]

Troubleshooting Steps:

  • Minimize Freeze-Thaw Cycles: Aliquot your primary stock solution into smaller, single-use volumes for daily experiments. This is a critical best practice in compound management.[7]

  • Quality Control (QC) Check: If degradation is suspected, re-analyze the purity of your stock solution using LC-MS or NMR. Compare the results against the original certificate of analysis or data from a freshly prepared solution.

  • Storage Conditions: For long-term storage (>6 months), consider storing the compound as a dry powder or as a DMSO stock at -80°C to minimize degradation.[8]

ParameterRecommendationRationale
Primary Stock Solvent 100% Anhydrous DMSOHigh solubility for many organic molecules.
Storage Temperature -20°C (short-term) or -80°C (long-term)Reduces chemical degradation and water absorption.[8]
Freeze-Thaw Cycles Limit to < 5; aliquot for single usePrevents water condensation and compound precipitation/degradation.[4]
Final Assay DMSO % < 0.5%Minimizes solvent effects on cellular health or protein activity.

Part 2: Cell-Based Assay Troubleshooting

Cell-based assays introduce biological variability. Controlling for cell health, density, and environmental conditions is paramount for reproducible data.[9]

Q3: I'm seeing significant well-to-well variability, especially at the edges of my 96- or 384-well plates. What could be the cause?

A3: This is likely due to the "edge effect," a common issue in plate-based assays.[1]

  • Causality: Wells on the perimeter of a plate experience more rapid evaporation and temperature fluctuations than the interior wells. This can alter the concentration of the test compound and affect cell health, leading to skewed results.[10]

Troubleshooting Workflow:

G cluster_0 Diagnosing Edge Effects Start Observe high variability in plate edge wells? Check1 Are you using all 12 columns (96-well) or 24 columns (384-well)? Solution1 Action: Leave perimeter wells empty or fill with sterile PBS/media. Check2 Is the plate incubator properly humidified and calibrated? Solution2 Action: Ensure water pan is full and incubator temperature is uniform. Check3 How long is the plate incubated? Solution3 Action: For long incubations (>24h), use gas-permeable seals or lidded plates in a humidified incubator. End Reduced Edge Effect & Improved Reproducibility

Q4: My results are inconsistent from day to day, even though I'm using the same protocol. What biological factors should I investigate?

A4: Day-to-day variability in cell-based assays often points to inconsistent cell culture practices.[11] The physiological state of your cells at the time of the experiment is a critical variable.

  • Causality: Factors such as cell passage number, confluency at the time of plating, and minor variations in media supplements (like serum batches) can significantly impact cellular metabolism and signaling, thereby altering their response to 4-(3-Fluorophenyl)piperidin-4-ol.[12][13]

Best Practices Checklist:

  • Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift.

  • Cell Confluency: Seed cells at a consistent density and ensure they are in the exponential growth phase. Do not use cells that are over-confluent.[14]

  • Serum Batch Testing: If using fetal bovine serum (FBS), qualify new batches to ensure they do not alter the assay window or baseline activity before use in critical experiments.

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. This common and often invisible contamination can dramatically alter cell behavior.[10]

Part 3: Biochemical Assay Troubleshooting

Biochemical assays remove cellular complexity but introduce the potential for direct compound interference with the detection system.[15][16]

Q5: My compound shows activity in a fluorescence-based assay, but I'm not sure if it's a real hit. How can I rule out assay interference?

A5: This is a crucial step in hit validation. Small molecules can interfere with assay signals through various mechanisms, leading to false positives or false negatives.[17] The fluorophenyl moiety in your compound makes it a candidate for fluorescence interference.

  • Causality: The compound itself may be fluorescent at the excitation/emission wavelengths of your assay, or it may quench the signal from your fluorescent probe. This is a common artifact known as autofluorescence or quenching.[18]

Protocol for Detecting Fluorescence Interference:

  • Objective: To determine if 4-(3-Fluorophenyl)piperidin-4-ol interferes with the fluorescence readout.

  • Materials:

    • 4-(3-Fluorophenyl)piperidin-4-ol serial dilution

    • Assay buffer

    • Microplate reader with fluorescence detection

    • The same type of microplate used for the main assay

  • Procedure:

    • Prepare a serial dilution of your compound in assay buffer, identical to the concentrations used in your main experiment.

    • Add the compound dilutions to the wells of the microplate.

    • Crucially, omit the enzyme/target protein and the fluorescent substrate/probe. You are measuring the compound's intrinsic fluorescence.

    • Read the plate at the same excitation and emission wavelengths used in your primary assay.

  • Interpretation:

    • If you observe a concentration-dependent increase in signal, your compound is autofluorescent .

    • To check for quenching, you would run a similar experiment but include the fluorescent probe (without the enzyme/target). A concentration-dependent decrease in signal would indicate quenching .

G cluster_0 Potential Mechanisms of Assay Interference Compound 4-(3-Fluorophenyl)piperidin-4-ol Target Biological Target (e.g., Enzyme, Receptor) Detection Detection System (e.g., Fluorescence, Luminescence) True_Hit True Biological Activity (Desired Result) False_Positive Assay Interference (Artifact)

Q6: My compound appears to be a non-specific inhibitor in multiple enzyme assays. Could it be an aggregator?

A6: Yes, compounds that have poor aqueous solubility, particularly those with "greasy" aromatic rings, can form aggregates at higher concentrations.[18]

  • Causality: These colloidal aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not due to direct, specific binding to the target's active site.[19] This is a well-documented artifact in drug discovery.

Troubleshooting Steps:

  • Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's inhibitory activity is significantly reduced or eliminated, it is highly likely acting as an aggregator. The detergent helps to break up the colloidal particles.

  • Orthogonal Assays: Confirm the activity in a different assay format that is less susceptible to aggregation, such as Surface Plasmon Resonance (SPR) or a functional cell-based assay.[17]

References

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]

  • Tan, L., et al. (2024). Tackling assay interference associated with small molecules. u:cris-Portal. Available at: [Link]

  • ResearchGate. (2024). Tackling assay interference associated with small molecules | Request PDF. Available at: [Link]

  • SeamlessBio. (n.d.). 7 Common Cell Culture Errors Affecting Reproducibility. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved January 11, 2026, from [Link]

  • The Scientist. (2019). Potential Causes of Irreproducibility Revealed. Available at: [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. Available at: [Link]

  • Lopes, J. F. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available at: [Link]

  • CMDC Labs. (n.d.). Overcoming Common Challenges in In Vitro Testing. Retrieved January 11, 2026, from [Link]

  • GMP Plastics. (n.d.). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved January 11, 2026, from [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved January 11, 2026, from [Link]

  • Al-Ani, A., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved January 11, 2026, from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved January 11, 2026, from [Link]

  • Kroll, J., et al. (2022). Reducing sources of variance in experimental procedures in in vitro research. PLOS ONE. Available at: [Link]

  • Pharmko. (n.d.). Safe handling of sterile compounds. Retrieved January 11, 2026, from [Link]

  • Study.com. (n.d.). Assay Performance, Validation & Troubleshooting. Retrieved January 11, 2026, from [Link]

  • Salyer, K., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS Discovery. Available at: [Link]

  • ResearchGate. (2018). (PDF) The Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Available at: [Link]

  • Molecular Biologist. (n.d.). Assay Troubleshooting. Retrieved January 11, 2026, from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved January 11, 2026, from [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental aqueous solubility of selected per and polyfluorinated compounds. Available at: [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved January 11, 2026, from [Link]

Sources

"4-(3-Fluorophenyl)piperidin-4-ol" unexpected biological results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Fluorophenyl)piperidin-4-ol

Document Version: 1.0 Last Updated: January 11, 2026

Introduction

Welcome to the technical support guide for 4-(3-Fluorophenyl)piperidin-4-ol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering unexpected biological results.

4-(3-Fluorophenyl)piperidin-4-ol belongs to the 4-aryl-piperidin-4-ol class of molecules. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system (CNS), inflammation, and cancer.[1][2] Its structural features allow for interactions with a variety of biological targets.[2] While this versatility is advantageous, it can also lead to unanticipated off-target effects or discrepancies between expected and observed results.

This guide provides a structured, question-and-answer-based approach to troubleshooting. It is built on the principles of systematic problem-solving, emphasizing the importance of robust experimental design, proper controls, and a deep understanding of the underlying pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of 4-(3-Fluorophenyl)piperidin-4-ol?

A1: While specific data on 4-(3-Fluorophenyl)piperidin-4-ol is limited in peer-reviewed literature, its core structure is analogous to compounds with known activities. Structurally related 4-aryl-piperidin-4-ol derivatives have shown high affinity for various receptors, including:

  • NMDA receptors: Certain analogues are potent antagonists of the NR2B subtype.[3]

  • Opioid receptors: The piperidine moiety is a classic feature of many analgesic compounds.[4][5]

  • Sigma receptors (σ₁R): Many piperidine-containing ligands show high affinity for σ₁R, which can modulate other signaling systems.[6]

  • Dopamine Transporter (DAT): Piperidine analogues of GBR 12909 are high-affinity ligands for DAT.[7]

Therefore, depending on the specific assay, activities related to these targets might be anticipated. The primary goal of initial experiments should be to build an empirical profile of this specific molecule.

Q2: How should I prepare and store my stock solution of this compound?

A2: Proper handling is critical. We recommend the following:

  • Solvent Selection: Start with a high-purity solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[8]

  • Working Solutions: When preparing aqueous working solutions for cell-based assays, dilute the DMSO stock in your final assay medium. Be mindful of the final DMSO concentration, which should ideally be ≤0.1% to avoid solvent-induced artifacts. Always prepare fresh working solutions for each experiment.

Q3: The compound is commercially available, so its quality should be guaranteed, right?

A3: Not necessarily. While commercial suppliers provide a certificate of analysis, batch-to-batch variability can exist. For critical experiments, we strongly recommend independent verification of identity and purity via methods like LC-MS and ¹H-NMR. This initial quality control step can save significant time and resources by preventing the misinterpretation of results due to impurities.

Troubleshooting Guide: Unexpected In Vitro Results

This section addresses common discrepancies observed during in vitro experiments. A logical troubleshooting workflow is essential for diagnosing the root cause of unexpected data.

Troubleshooting_Workflow start Unexpected Result Observed q_controls STEP 1: Check Assay Controls (Positive, Negative, Vehicle) start->q_controls controls_ok Controls OK q_controls->controls_ok Yes controls_fail Controls Failed q_controls->controls_fail No q_compound STEP 2: Verify Compound (Purity, Solubility, Stability) controls_ok->q_compound end_assay Root Cause: Assay Failure (Reagents, Instrument, Protocol) ACTION: Re-validate assay. controls_fail->end_assay compound_ok Compound OK q_compound->compound_ok Yes compound_issue Compound Issue q_compound->compound_issue No q_artifact STEP 3: Investigate Assay Artifacts (e.g., Autofluorescence) compound_ok->q_artifact end_compound Root Cause: Compound Integrity (Degradation, Precipitation) ACTION: Obtain new batch, re-test solubility. compound_issue->end_compound artifact_yes Artifact Detected q_artifact->artifact_yes Yes artifact_no No Artifact q_artifact->artifact_no No end_artifact Root Cause: Assay Interference ACTION: Use orthogonal assay or counter-screen. artifact_yes->end_artifact end_bio Result is Likely a True Biological Effect ACTION: Investigate off-target pharmacology. artifact_no->end_bio

Caption: General troubleshooting workflow for unexpected in vitro results.

Scenario 1: No Activity or Lower-Than-Expected Potency

Q: My compound shows no effect in our primary cell-based assay, but we expected it to be active. What are the potential causes?

A: This is a common challenge in drug discovery. The discrepancy between an excellent in vitro biochemical result and a null result in a cellular context often points to issues with compound bioavailability or the biological system itself.[9]

Troubleshooting Steps:

  • Confirm Target Presence: First, confirm that your target of interest is expressed at sufficient levels in the cell line you are using. Verify mRNA expression with qPCR and protein levels with Western Blot or flow cytometry.

  • Assess Compound Solubility: The compound may be precipitating out of solution in your aqueous assay medium, drastically reducing the effective concentration.

    • Quick Check: Visually inspect the wells of your assay plate under a microscope. Look for compound crystals or precipitate, especially at higher concentrations.

    • Quantitative Test: Use nephelometry or a kinetic solubility assay to determine the thermodynamic solubility in your specific assay buffer.

  • Evaluate Cell Permeability: The compound may not be crossing the cell membrane to reach an intracellular target.

    • Causality: The clogP (a measure of lipophilicity) for structurally similar compounds like 4-(4-Fluorophenyl)piperidine is around 2.1, suggesting moderate lipophilicity.[10] However, the addition of the polar hydroxyl group in your compound will decrease this value. If the target is intracellular, poor membrane permeability could be a significant barrier.

    • Action: If possible, test the compound in a biochemical assay using purified protein or in a cell-permeabilized assay (e.g., using saponin). A potent result here, contrasted with a weak cellular result, strongly implicates permeability as the issue.

  • Check for Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching therapeutic concentrations. This can be tested by co-incubating your compound with known efflux pump inhibitors.

Scenario 2: Unexpected Cytotoxicity or Cell Death

Q: My compound is causing widespread cell death, even at concentrations where I expected a specific pharmacological effect. How can I determine if this is a specific, on-target effect or non-specific toxicity?

A: Distinguishing targeted apoptosis/necrosis from general cytotoxicity is crucial.

Troubleshooting Steps:

  • Rule Out Assay Interference: Many cytotoxicity assays (e.g., MTT, resazurin-based) rely on enzymatic conversion or fluorescence readouts.[11] Your compound could be directly inhibiting the reporter enzyme or possess intrinsic fluorescence, leading to a false-positive "toxicity" signal.

    • Action: Run a cell-free control. Incubate your compound with the assay reagents in media without cells. A significant signal change indicates direct assay interference.[12]

  • Investigate Potential Off-Target Liabilities: The piperidine scaffold is known to interact with numerous targets that can mediate toxicity.[2][13] As shown in the diagram below, your compound's intended activity may be accompanied by unintended interactions.

Off_Target_Effects compound 4-(3-Fluorophenyl) piperidin-4-ol target Intended Target (e.g., NR2B) compound->target Desired Activity sigma Sigma Receptors (σ₁R, σ₂R) compound->sigma Unexpected CNS Effects? opioid Opioid Receptors (μ, δ, κ) compound->opioid Sedation/Analgesia? dat Dopamine Transporter (DAT) compound->dat Psychomotor Effects? hert hERG Channel compound->hert Cardiotoxicity Risk?

Caption: Potential on-target vs. off-target activities of a piperidine-based compound.

  • Action Plan:

    • hERG Assay: Test for inhibition of the hERG potassium channel, a common cause of drug-induced cardiotoxicity and a frequent liability for compounds containing a basic nitrogen.

    • Broad Target Screening: If resources permit, submit the compound to a commercial service for broad pharmacological profiling (e.g., the Eurofins SafetyScreen44 panel). This will test for binding against a wide range of common off-targets and can quickly identify problematic interactions.

Troubleshooting Guide: Unexpected In Vivo Results

Q: Our compound was potent in vitro, but it shows no efficacy in our animal model. What should we investigate?

A: This is a very common and challenging hurdle in drug development, often referred to as an "in vitro-in vivo correlation" (IVIVC) failure. The primary suspects are poor pharmacokinetic (PK) or pharmacodynamic (PD) properties.[14]

Parameter Potential Problem Troubleshooting Action
Absorption Low oral bioavailability; compound is not absorbed from the GI tract.Administer the compound via a different route (e.g., intraperitoneal or intravenous) and compare efficacy. If the IV/IP route is effective, it confirms an absorption problem.
Distribution Inability to cross the Blood-Brain Barrier (BBB) for a CNS target. High plasma protein binding, reducing free drug concentration.Perform a basic pharmacokinetic study to measure compound concentration in both plasma and the target tissue (e.g., brain). Analyze plasma protein binding in vitro.
Metabolism The compound is rapidly metabolized by the liver (first-pass metabolism) into inactive forms.Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. Analyze plasma from an in vivo study for the presence of major metabolites.
Excretion The compound is cleared too quickly by the kidneys or biliary system to maintain a therapeutic concentration.A full PK study will determine the compound's half-life (t½) and clearance rate.

Key Experimental Protocols

Protocol 1: Basic Aqueous Kinetic Solubility Assay

Objective: To estimate the solubility of the compound in your specific assay buffer and identify potential precipitation issues.

Methodology:

  • Prepare a series of dilutions of your compound in the final assay buffer, starting from your highest intended concentration. Prepare these from your DMSO stock, keeping the final DMSO percentage constant across all wells.

  • Include a "buffer only" negative control and a known soluble compound as a positive control.

  • Dispense the solutions into a clear 96-well plate.

  • Measure the absorbance (or light scattering) at a wavelength like 620 nm or 750 nm immediately after preparation (T=0).

  • Incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours).

  • Measure the absorbance again at the end of the incubation period.

  • Interpretation: A significant increase in absorbance over time, particularly at higher concentrations, indicates that the compound is precipitating. The highest concentration that shows no change in absorbance is an estimate of its kinetic solubility limit under those conditions.

Protocol 2: Cell-Free Assay Interference Counter-Screen

Objective: To determine if the compound directly interferes with the readout of a fluorescence-based assay.

Methodology:

  • Prepare a 96-well plate with your assay buffer.

  • Add your compound at the same concentrations used in the cellular assay.

  • Add all assay reagents (e.g., AlamarBlue, CellTiter-Glo®) except for the cells.

  • Incubate for the standard assay duration.

  • Read the plate on your plate reader using the same instrument settings as your main experiment.

  • Interpretation: If you observe a dose-dependent change in the signal in these cell-free wells, it confirms that your compound is interfering with the assay chemistry or has intrinsic optical properties (e.g., autofluorescence) that are confounding your results.[12]

References

  • BenchChem Technical Support Center. (2025).
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • MBinfo. (n.d.). Assay Troubleshooting.
  • ResearchGate. (2023).
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • BMG LABTECH. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.
  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • NIH National Center for Advancing Translational Sciences. (n.d.).
  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • PubMed. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol.
  • ResearchGate. (2025). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.

Sources

Technical Support Center: Improving the Selectivity of 4-(3-Fluorophenyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 4-(3-fluorophenyl)piperidin-4-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and provide actionable solutions for improving selectivity in their experiments. The 4-arylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, and mastering its selective modification is key to accessing novel chemical matter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of 4-(3-fluorophenyl)piperidin-4-ol and its analogues.

Q1: What is the most common and scalable synthetic route to the core 4-(3-fluorophenyl)piperidin-4-ol scaffold?

The most direct and widely used method involves the nucleophilic addition of an organometallic reagent to a protected 4-piperidone precursor. Specifically, a Grignard reaction using 3-fluorophenylmagnesium bromide with N-protected 4-piperidone (e.g., N-Boc-4-piperidone or N-Cbz-4-piperidone) is the industry standard. This approach is highly effective but requires stringent control over reaction conditions, particularly the exclusion of water, to achieve high yields.

Q2: Why is achieving regioselectivity in the functionalization of the piperidine ring so challenging?

The challenge arises from the similar chemical reactivity of multiple C-H bonds within the saturated heterocyclic ring. The C-H bonds at the C2 and C6 positions are electronically activated by the adjacent nitrogen atom, making them susceptible to oxidation or functionalization. Conversely, the C3/C5 and C4 positions are more remote. Achieving selectivity requires strategies that can differentiate between these sites, which is often accomplished through the strategic choice of catalysts and nitrogen protecting groups that can direct reactions to a specific position.[1]

Q3: My downstream reactions are failing. Could the tertiary alcohol in the core scaffold be interfering?

Absolutely. The tertiary alcohol at the C4 position is a potential site for side reactions. It can act as a nucleophile or a leaving group under acidic conditions (via protonation and elimination to form an enamine). In many cases, it is advantageous to protect the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or another suitable protecting group before attempting further functionalization on the piperidine ring or nitrogen atom, especially when using harsh reagents or reaction conditions.

Q4: What role does the nitrogen protecting group play in controlling selectivity?

The N-protecting group is arguably the most critical handle for controlling selectivity in piperidine functionalization. It influences the steric environment around the ring and can act as a directing group.[1] For instance:

  • Bulky groups like Boc (tert-butyloxycarbonyl) can sterically hinder the C2/C6 positions, potentially favoring reactions at the less-hindered C4 position in certain catalytic systems.

  • Directing groups, such as an N-α-oxoarylacetyl group, have been shown to specifically direct rhodium-catalyzed C-H functionalization to the C4 position.[1]

  • N-Brosyl protecting groups can direct similar C-H insertions to the C2 position.[1]

The choice of protecting group should be a primary consideration in your synthetic strategy.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during synthesis.

Problem: I am observing poor regioselectivity during C-H functionalization of my N-Boc protected 4-(3-fluorophenyl)piperidin-4-ol. How can I direct the reaction to a specific carbon?

Analysis and Solution: Poor regioselectivity is a common issue when the chosen catalytic system does not sufficiently differentiate between the C-H bonds of the piperidine ring. The N-Boc group offers some steric hindrance but lacks strong directing capabilities for many transformations. To gain control, you must modify your strategy by leveraging catalyst and protecting group effects.[1]

Troubleshooting Steps:

  • Change the Protecting Group: The N-Boc group is not an effective directing group. To functionalize the C2 position, consider switching to an N-brosyl group in combination with a catalyst like Rh2(R-TPPTTL)4. For C4 functionalization, an N-α-oxoarylacetyl group with a catalyst such as Rh2(S-2-Cl-5-BrTPCP)4 has proven effective.[1]

  • Optimize the Catalyst: The choice of catalyst is paramount. Dirhodium catalysts, in particular, have shown remarkable ability to control site selectivity based on the steric and electronic properties of their ligands.[1] If you are using a palladium catalyst, the ligand choice (e.g., phosphine vs. N-heterocyclic carbene) can dramatically alter the outcome.

  • Screen Solvents and Temperatures: Reaction conditions can influence the transition states of competing reaction pathways. Lowering the temperature may enhance selectivity by favoring the pathway with the lower activation energy.[2] Solvents can also play a role by stabilizing certain intermediates over others.

Problem: My reaction yields are consistently low, and I isolate a significant amount of a de-fluorinated byproduct. What is causing this and how can I prevent it?

Analysis and Solution: The C-F bond on the phenyl ring is generally robust, but it can be susceptible to cleavage under certain reductive or harsh catalytic conditions, particularly with some transition metals. This is often observed during hydrogenation reactions or prolonged exposure to highly active catalysts.[3]

Troubleshooting Steps:

  • Reduce Reaction Temperature and Time: High temperatures can promote side reactions, including de-fluorination. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reaction and decomposition.[4]

  • Choose a Milder Catalyst/Reagent: If using a palladium catalyst for a cross-coupling or hydrogenation, consider switching to a different metal or a less reactive catalyst system. For instance, certain rhodium or ruthenium catalysts may be more chemoselective.[3]

  • Degas Solvents Thoroughly: Oxidative addition/reductive elimination cycles in catalysis can be complex. Ensure your solvents are properly degassed to prevent unwanted oxidative side reactions that might lead to catalyst decomposition and loss of selectivity.

  • Use Additives: In some cases, additives can temper catalyst activity or neutralize acidic byproducts that may promote decomposition. For example, using a non-nucleophilic base like triethylamine can sometimes prevent side reactions caused by acid generation.[3]

Part 3: Key Experimental Protocols & Data

Protocol 1: Synthesis of N-Boc-4-(3-fluorophenyl)piperidin-4-ol

This protocol describes the synthesis of the core scaffold via a Grignard reaction.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Preparation: In the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-fluorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel. Maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour until most of the magnesium is consumed.

  • Addition to Piperidone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF via the dropping funnel, keeping the internal temperature below 10 °C.

  • Reaction & Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor progress by TLC. Upon completion, cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Data Summary: Catalyst and Protecting Group Strategy for Regiocontrol

The following table summarizes strategies for achieving regioselective C-H functionalization on the piperidine ring, based on published findings for similar scaffolds.[1]

Target PositionNitrogen Protecting GroupRecommended CatalystTypical Substrate for C-H Insertion
C2 (Axial) N-BrosylRh₂(R-TPPTTL)₄Donor/Acceptor Carbenes
C4 (Equatorial) N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄Donor/Acceptor Carbenes
C2/C6 N-Boc (less selective)Pd(OAc)₂ with various ligandsAryl Halides (Fujiwara-Morita type)

Part 4: Visualizations

Diagram 1: General Synthetic Workflow

This diagram illustrates the primary synthetic pathways for creating diverse derivatives from the 4-(3-fluorophenyl)piperidin-4-ol core.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways N-Boc-4-Piperidone N-Boc-4-Piperidone Core_Scaffold N-Boc-4-(3-F-Ph) -piperidin-4-ol N-Boc-4-Piperidone->Core_Scaffold  + 3-F-PhMgBr (Grignard) N_Alkylation N-Alkyl/Aryl Derivatives Core_Scaffold->N_Alkylation 1. Deprotection (TFA) 2. Reductive Amination CH_Func C2/C4-Substituted Derivatives Core_Scaffold->CH_Func Protecting Group Swap + Rh(II) Catalyst OH_Mod Ester/Ether Derivatives Core_Scaffold->OH_Mod Acylation / Etherification

Caption: Synthetic workflow for derivatization.

Diagram 2: Troubleshooting Decision Tree for Poor Selectivity

This flowchart guides the researcher through a logical process to diagnose and solve selectivity issues.

G start Poor Selectivity Observed q1 What type of selectivity is the issue? start->q1 regio Regioselectivity (e.g., C2 vs C4) q1->regio  Position stereo Stereoselectivity (Diastereomers) q1->stereo  Spatial  Arrangement q_regio Is a directing group being used? regio->q_regio q_stereo Is the reaction substrate-controlled? stereo->q_stereo sol_regio1 Implement a directing N-protecting group. (e.g., N-Brosyl for C2) q_regio->sol_regio1 No sol_regio2 Screen catalysts with different steric/electronic properties (e.g., Rh(II) variants) q_regio->sol_regio2 Yes sol_stereo1 Use a chiral catalyst or auxiliary. q_stereo->sol_stereo1 No sol_stereo2 Optimize temperature. Lower temps often increase selectivity. q_stereo->sol_stereo2 Yes

Caption: Decision tree for troubleshooting selectivity.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Oganesyan, G., & Pleshkova, N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. BenchChem.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Subbarayan, V., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. Available at: [Link]

  • S. F. Vasilevsky, et al. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]

Sources

Technisches Support-Center: Verbesserung der metabolischen Stabilität von 4-(3-Fluorphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Here is the German response:

Absolut! Hier ist ein technischer Leitfaden zur Verbesserung der metabolischen Stabilität von "4-(3-Fluorphenyl)piperidin-4-ol", der als technisches Support-Center mit Fehlerbehebungsleitfäden und FAQs strukturiert ist.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Dieses Dokument dient als technischer Leitfaden zur Identifizierung und Behebung von Problemen im Zusammenhang mit der metabolischen Stabilität von 4-(3-Fluorphenyl)piperidin-4-ol. Die metabolische Stabilität ist ein entscheidender Faktor für die oralen Bioverfügbarkeit und die Halbwertszeit eines Arzneimittelkandidaten. Eine geringe metabolische Stabilität kann zu einer schnellen Clearance und einer unzureichenden Exposition am Wirkort führen. Dieser Leitfaden bietet einen strukturierten Ansatz zur Fehlerbehebung und Optimierung der metabolischen Eigenschaften dieser spezifischen chemischen Substanz.

Teil 1: Häufig gestellte Fragen (FAQs) zur metabolischen Stabilität

Dieser Abschnitt befasst sich mit grundlegenden Fragen zur metabolischen Stabilität von 4-(3-Fluorphenyl)piperidin-4-ol.

Frage 1: Was sind die wahrscheinlichsten metabolischen Schwachstellen von 4-(3-Fluorphenyl)piperidin-4-ol?

Antwort: Basierend auf der Struktur von 4-(3-Fluorphenyl)piperidin-4-ol sind die wahrscheinlichsten metabolischen Schwachstellen die folgenden:

  • Oxidation am Piperidinring: Der Piperidinring ist anfällig für die Oxidation durch Cytochrom-P450-Enzyme (CYPs), insbesondere an den Positionen 3 und 4. Dies kann zur Bildung von Hydroxylierungen, Dehydrogenierungen oder Ringeröffnungen führen.

  • N-Dealkylierung: Obwohl in diesem Fall keine N-Alkylgruppe vorhanden ist, kann der Stickstoff des Piperidinrings dennoch oxidiert werden.

  • Oxidation am Phenylring: Der Fluorphenylring kann ebenfalls hydroxyliert werden, obwohl die Position des Fluoratoms die Regioselektivität der Oxidation beeinflussen kann.

  • Glucuronidierung: Die tertiäre Hydroxylgruppe an Position 4 ist ein potenzieller Angriffspunkt für die Konjugation mit Glucuronsäure durch UDP-Glucuronosyltransferasen (UGTs).

.

Frage 2: Welche In-vitro-Assays werden empfohlen, um die metabolische Stabilität zu bewerten?

Antwort: Die folgenden In-vitro-Assays werden dringend empfohlen, um die metabolische Stabilität zu bewerten:

  • Lebermikrosomen-Stabilitätsassay: Dieser Assay ist ein guter Ausgangspunkt, um den Metabolismus durch Cytochrom-P450-Enzyme (Phase I) zu bewerten.[1][2][3] Er ist kostengünstig und hat einen hohen Durchsatz.[4]

  • Hepatozyten-Stabilitätsassay: Dieser Assay bietet ein umfassenderes Bild des Lebermetabolismus, da er sowohl Phase-I- als auch Phase-II-Enzyme enthält.[3] Hepatozyten sind eine gute Vorhersage für die In-vivo-Clearance.[5][6]

  • S9-Fraktions-Stabilitätsassay: Die S9-Fraktion enthält sowohl mikrosomale als auch zytosolische Enzyme und kann zur Untersuchung des kombinierten Phase-I- und Phase-II-Metabolismus verwendet werden.

Frage 3: Welche Strategien gibt es, um die metabolische Stabilität von 4-(3-Fluorphenyl)piperidin-4-ol zu verbessern?

Antwort: Es gibt mehrere Strategien, um die metabolische Stabilität zu verbessern. Diese zielen darauf ab, die metabolischen Schwachstellen zu blockieren oder die Anfälligkeit des Moleküls für den enzymatischen Abbau zu verringern:

  • Strukturelle Modifikationen:

    • Einführung von sterischer Hinderung: Der Einbau von Alkylgruppen in der Nähe der wahrscheinlichen Oxidationsstellen am Piperidinring kann den Zugang für metabolische Enzyme blockieren.[7]

    • Elektronische Effekte: Die Einführung von elektronenziehenden Gruppen kann die Elektronendichte an den metabolisch labilen Stellen verringern und sie so weniger anfällig für die Oxidation machen.

    • Isosterischer Ersatz: Der Austausch des Piperidinrings gegen einen stabileren Heterozyklus wie einen Morpholinring kann die metabolische Stabilität verbessern.[8]

  • Deuterierung: Der Ersatz von Wasserstoffatomen an metabolisch labilen Positionen durch Deuteriumatome kann den kinetischen Isotopeneffekt ausnutzen und die Oxidationsrate verlangsamen.[9]

Teil 2: Leitfäden zur Fehlerbehebung

Dieser Abschnitt bietet Lösungen für häufige Probleme, die bei der Untersuchung der metabolischen Stabilität von 4-(3-Fluorphenyl)piperidin-4-ol auftreten können.

Problem 1: Hohe Variabilität der Ergebnisse im Lebermikrosomen-Stabilitätsassay
Mögliche Ursache Vorgeschlagene Lösung Begründung
Inkonsistente Pipettiertechnik Verwenden Sie kalibrierte Pipetten und stellen Sie sicher, dass alle Reagenzien gründlich gemischt werden.Eine genaue und konsistente Zugabe von Testverbindung, Mikrosomen und Kofaktoren ist entscheidend für reproduzierbare Ergebnisse.
Abbau der NADPH-Regenerationssystem-Komponenten Bereiten Sie das NADPH-Regenerationssystem frisch vor jeder Verwendung vor und lagern Sie die Komponenten wie vom Hersteller empfohlen.NADPH ist für die Aktivität der CYP-Enzyme unerlässlich. Sein Abbau führt zu einer verringerten metabolischen Aktivität.
Inaktivität der Lebermikrosomen Verwenden Sie Mikrosomen von einem seriösen Anbieter und lagern Sie sie ordnungsgemäß bei -80 °C. Führen Sie bei jeder Versuchsreihe einen Positivkontroll-Assay mit einer bekannten, schnell metabolisierten Verbindung (z. B. Verapamil, Dextromethorphan) durch.[4]Die Aktivität der mikrosomalen Enzyme kann bei unsachgemäßer Lagerung oder Handhabung abnehmen.
Nicht-spezifische Bindung an die Reaktionsgefäße Verwenden Sie Polypropylen-Röhrchen oder -Platten mit geringer Bindung.Die Testverbindung kann an die Oberfläche der Reaktionsgefäße binden, was zu einer scheinbar schnelleren Abnahme führt.
Problem 2: Die Verbindung scheint im Hepatozyten-Assay instabil zu sein, aber im Mikrosomen-Assay stabil
Mögliche Ursache Vorgeschlagene Lösung Begründung
Metabolismus durch Phase-II-Enzyme Führen Sie Metaboliten-Identifizierungsstudien durch, um nach Konjugaten wie Glucuroniden oder Sulfaten zu suchen.Hepatozyten enthalten Phase-II-Enzyme, die in Mikrosomen nicht vorhanden sind.[3] Die tertiäre Hydroxylgruppe von 4-(3-Fluorphenyl)piperidin-4-ol ist ein wahrscheinlicher Kandidat für die Glucuronidierung.
Aufnahme in die Hepatozyten Messen Sie die intrazelluläre Konzentration der Verbindung.Eine schnelle Aufnahme in die Hepatozyten kann zu einer schnellen Metabolisierung führen, die in einem zellfreien System wie Mikrosomen nicht beobachtet wird.
Zytotoxizität Führen Sie einen Zytotoxizitätsassay (z. B. LDH- oder MTT-Assay) bei den verwendeten Konzentrationen durch.Hohe Konzentrationen der Testverbindung können für die Hepatozyten toxisch sein, was zu Zelllyse und einem scheinbar schnellen Abbau führt.

Teil 3: Detaillierte Versuchsprotokolle

Dieser Abschnitt enthält schrittweise Anleitungen für die Durchführung wichtiger Assays zur metabolischen Stabilität.

Protokoll 1: Lebermikrosomen-Stabilitätsassay

Materialien:

  • Lebermikrosomen (Mensch, Ratte, Maus etc.)[2]

  • Testverbindung (4-(3-Fluorphenyl)piperidin-4-ol)

  • Positivkontrollverbindungen (z. B. Verapamil, Testosteron)

  • Phosphatpuffer (pH 7,4)[2]

  • NADPH-Regenerationssystem (bestehend aus NADP+, Glucose-6-phosphat und Glucose-6-phosphat-Dehydrogenase)[2]

  • Acetonitril (eiskalt) zur Beendigung der Reaktion[2]

  • 96-Well-Platte oder Mikrozentrifugenröhrchen

  • Inkubator (37 °C)[2]

  • LC-MS/MS-System zur Analyse[2]

Verfahren:

  • Vorbereitung:

    • Tauen Sie die Lebermikrosomen auf Eis auf.

    • Bereiten Sie eine Arbeitslösung der Testverbindung und der Positivkontrollen in einem geeigneten Lösungsmittel (z. B. DMSO, Acetonitril) vor. Die Endkonzentration des organischen Lösungsmittels in der Inkubation sollte 1 % nicht überschreiten.[5]

    • Bereiten Sie das NADPH-Regenerationssystem frisch vor.

  • Inkubation:

    • Geben Sie den Phosphatpuffer, die Lebermikrosomen und die Arbeitslösung der Testverbindung in jede Vertiefung oder jedes Röhrchen.

    • Präinkubieren Sie die Mischung für 5 Minuten bei 37 °C.

    • Starten Sie die Reaktion durch Zugabe des NADPH-Regenerationssystems.

    • Inkubieren Sie bei 37 °C unter leichtem Schütteln.

  • Probenentnahme:

    • Entnehmen Sie zu verschiedenen Zeitpunkten (z. B. 0, 5, 15, 30, 60 Minuten) Aliquots aus der Reaktionsmischung.[2]

    • Stoppen Sie die Reaktion sofort durch Zugabe des doppelten Volumens an eiskaltem Acetonitril.

  • Probenaufbereitung und Analyse:

    • Zentrifugieren Sie die Proben, um die ausgefällten Proteine zu entfernen.

    • Überführen Sie den Überstand in eine neue Platte oder Vials.

    • Analysieren Sie die verbleibende Menge der Ausgangsverbindung mittels LC-MS/MS.

  • Datenanalyse:

    • Tragen Sie den natürlichen Logarithmus des prozentualen Anteils der verbleibenden Ausgangsverbindung gegen die Zeit auf.[1]

    • Bestimmen Sie die Halbwertszeit (t½) aus der Steigung der Regressionsgeraden (t½ = 0,693 / Steigung).[8]

    • Berechnen Sie die intrinsische Clearance (CLint) mit der Formel: CLint = (0,693 / t½) / (mg mikrosomales Protein/mL).[8]

Visualisierung des Arbeitsablaufs

Workflow cluster_prep Vorbereitung cluster_incubation Inkubation cluster_sampling Probenentnahme & Analyse cluster_data Datenanalyse prep1 Mikrosomen auftauen inc1 Reagenzien mischen prep1->inc1 prep2 Testverbindung vorbereiten prep2->inc1 prep3 NADPH-System vorbereiten inc3 Reaktion starten (NADPH) prep3->inc3 inc2 Präinkubation (37°C) inc1->inc2 inc2->inc3 inc4 Inkubation (37°C) inc3->inc4 samp1 Aliquots entnehmen inc4->samp1 samp2 Reaktion stoppen (ACN) samp1->samp2 samp3 Zentrifugieren samp2->samp3 samp4 LC-MS/MS Analyse samp3->samp4 data1 ln(% verbleibend) vs. Zeit samp4->data1 data2 t½ berechnen data1->data2 data3 CLint berechnen data2->data3

Abbildung 1: Arbeitsablauf des Lebermikrosomen-Stabilitätsassays.

Teil 4: Strategien zur Verbesserung der metabolischen Stabilität

Dieser Abschnitt beschreibt spezifische Modifikationen an der Struktur von 4-(3-Fluorphenyl)piperidin-4-ol zur Verbesserung seiner metabolischen Stabilität.

Diagramm potenzieller metabolischer Angriffsstellen und Blockierungsstrategien

Sources

Technical Support Center: Strategies for Reducing Toxicity of 4-Arylpiperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the mitigation of toxicity in 4-(3-Fluorophenyl)piperidin-4-ol and related 4-arylpiperidin-4-ol analogs. Our goal is to equip you with the scientific rationale and practical methodologies to design safer, more effective therapeutic candidates.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental toxicity issues commonly encountered with the 4-arylpiperidin-4-ol scaffold.

Q1: What are the primary toxicity concerns associated with 4-arylpiperidin-4-ol analogs?

The main toxicity liabilities for this chemical class are multifaceted and primarily include:

  • Cardiotoxicity: Primarily driven by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to life-threatening cardiac arrhythmias.[1][2][3]

  • Neurotoxicity: Arising from the metabolic bioactivation of the piperidine ring to form potentially toxic N-alkyl-4-arylpyridinium species, analogous to the well-known neurotoxin MPP+.[4]

  • Metabolic Instability: Susceptibility to cytochrome P450 (CYP450) mediated metabolism, which can lead to the formation of reactive metabolites, rapid clearance, and potential drug-drug interactions.[4][5][6]

  • Off-Target Activity: Unintended interactions with other receptors, transporters, or enzymes due to the scaffold's structural features, particularly its lipophilicity and basicity.[2][7]

Q2: Why is hERG channel inhibition a major and recurring issue for this class of compounds?

The 4-arylpiperidin-4-ol scaffold contains a classic pharmacophore for hERG channel binding: a basic tertiary amine (the piperidine nitrogen) linked to one or more lipophilic aromatic regions.[2] At physiological pH, the piperidine nitrogen is protonated, allowing it to form a crucial electrostatic interaction with key acidic residues (e.g., F656) within the hERG channel's inner pore.[8] This binding blocks the channel, delays cardiac repolarization, prolongs the QT interval on an electrocardiogram, and significantly increases the risk of a dangerous ventricular arrhythmia called Torsades de Pointes (TdP).[3]

Q3: What is the specific mechanism of potential neurotoxicity for these piperidine-containing compounds?

The concern for neurotoxicity stems from a metabolic pathway similar to that of the parkinsonian-inducing agent MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[4] The process involves:

  • Oxidation: Cytochrome P450 enzymes can oxidize the tertiary amine of the piperidine ring to a reactive iminium ion intermediate.

  • Dehydration: The 4-hydroxyl group facilitates the elimination of water, converting the iminium ion into a tetrahydropyridine derivative.

  • Further Oxidation: This intermediate can be further oxidized to a stable, charged pyridinium metabolite. These pyridinium species can be actively transported into dopaminergic neurons, where they can inhibit mitochondrial function and induce oxidative stress, potentially leading to neuronal cell death.[4]

Q4: How do fundamental physicochemical properties like lipophilicity (logP) and basicity (pKa) influence the toxicity profile?

Lipophilicity (logP/logD) and basicity (pKa) are critical drivers of toxicity for this scaffold:

  • High Lipophilicity: Increases promiscuous binding to off-targets, including the hERG channel.[2] It can also lead to accumulation in lysosomes, potentially causing phospholipidosis.

  • High Basicity (pKa > 8.5): Ensures the piperidine nitrogen is predominantly protonated at physiological pH (7.4), strengthening the key electrostatic interaction with the hERG channel and increasing cardiotoxicity risk.[2][9] Reducing basicity is a primary strategy for mitigating this liability.[2]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable strategies to address specific toxicity issues encountered during your experiments.

Problem 1: High hERG Inhibition Observed in Early Screens (e.g., >50% inhibition at 10 µM)

High hERG activity is a common but often solvable issue. A systematic, multi-pronged approach is most effective.

  • Workflow for Mitigating hERG Inhibition

hERG_Mitigation start High hERG Signal (Binding or Functional Assay) confirm Confirm with Functional Assay (e.g., Automated Patch Clamp) start->confirm Validate Signal pka Strategy 1: Reduce Basicity (pKa) outcome Acceptable hERG IC50 (e.g., >30 µM) pka->outcome Re-evaluate logp Strategy 2: Reduce Lipophilicity (logP) logp->outcome Re-evaluate structure Strategy 3: Structural Modification structure->outcome Re-evaluate confirm->pka Implement Strategies confirm->logp Implement Strategies confirm->structure Implement Strategies

Caption: Workflow for addressing hERG liability.

  • Mitigation Strategy 1: Reduce Basicity (pKa) This is often the most impactful strategy. The goal is to lower the pKa of the basic nitrogen to reduce its protonation at physiological pH.

    • Action: Replace the piperidine ring with a less basic bioisostere.[2][10] This is a well-established medicinal chemistry approach.[9]

    • Data-Driven Choices:

Ring SystemTypical Approximate pKaChange vs. PiperidineKey Advantage
Piperidine9.0 - 11.0Baseline-
Piperazine ~7.0 (distal N) -2 to -4 units Significant reduction in basicity, often resolves hERG issues. [2]
Morpholine~8.4-0.5 to -2.5 unitsModerate reduction, introduces polarity.
Azetidine10.5 - 11.5+1 to +2 unitsNot recommended for reducing basicity.
Pyrrolidine~11.3+0.5 to +2 unitsNot recommended for reducing basicity.
  • Mitigation Strategy 2: Reduce Lipophilicity (logP/logD) Decreasing the overall greasy character of the molecule can reduce non-specific binding.

    • Action 1: Replace lipophilic aromatic groups (e.g., phenyl, naphthyl) with smaller or more polar heterocycles (e.g., pyridine, pyrimidine).

    • Action 2: Introduce polar functional groups (e.g., hydroxyl, amide) at positions that do not compromise on-target potency. This can also disrupt unfavorable hydrophobic interactions within the hERG channel.[1]

  • Mitigation Strategy 3: Disrupt Key Structural Interactions Subtle changes can have a large impact on hERG binding.

    • Action 1: Introduce rigidity near the basic nitrogen. Conformationally constraining the molecule can prevent it from adopting the optimal geometry for hERG binding.[8]

    • Action 2: Replace the entire piperidine scaffold with aza-spirocycles (e.g., spirocyclic azetidines). This has been shown to significantly reduce cardiotoxicity while maintaining desired activity in some contexts.[11][12]

Problem 2: Suspected Metabolic Instability or Bioactivation to Neurotoxic Species

If your compound shows rapid clearance in liver microsome assays or if there's a theoretical risk of pyridinium formation, proactive design is crucial.

  • Workflow for Assessing and Mitigating Metabolic Risk

Metabolic_Risk start Suspected Metabolic Instability / Bioactivation assay Run In Vitro Assays: 1. Liver Microsome Stability 2. Metabolite ID (LC-MS/MS) start->assay pathway Piperidin-4-ol CYP450 Oxidation Iminium Ion Dehydration Tetrahydropyridine Oxidation Toxic Pyridinium assay->pathway Identify Risk strat1 Strategy 1: Block Metabolic Hotspots (e.g., fluorination) pathway->strat1 Apply Mitigation strat2 Strategy 2: Prevent Dehydration (e.g., remove 4-OH or replace ring) pathway->strat2 Apply Mitigation outcome Improved Stability & Reduced Neurotoxicity Risk strat1->outcome Verify strat2->outcome Verify

Caption: Decision tree for managing metabolic liabilities.

  • Mitigation Strategy 1: Block Metabolic Hotspots Preventing the initial CYP450-mediated oxidation is a direct approach.

    • Action: Identify metabolic "hotspots" (sites prone to oxidation) through metabolite identification studies or computational prediction tools. Block these sites by introducing metabolically robust groups. For example, replacing a hydrogen atom with fluorine (C-H to C-F) can effectively prevent oxidation at that position due to the strength of the C-F bond.[10]

  • Mitigation Strategy 2: Prevent Dehydration to the Tetrahydropyridine Intermediate The 4-hydroxyl group is critical for the dehydration step that leads to the neurotoxic pathway.[4]

    • Action 1: Remove or replace the 4-hydroxyl group. While this may impact on-target activity, it is a definitive way to block this specific bioactivation route. Evaluate bioisosteres for the hydroxyl group that cannot be eliminated.

    • Action 2: Employ a bioisosteric ring replacement for the entire 4-hydroxypiperidine scaffold. Using a ring system that cannot readily form a stable aromatic pyridinium species will eliminate this risk.

Section 3: Key Experimental Protocols

Here we provide standardized, step-by-step methodologies for core toxicity assays.

Protocol 1: In Vitro Neurotoxicity Screening using SH-SY5Y Cell Viability (MTT) Assay

This protocol assesses a compound's general neurotoxic potential by measuring its effect on the metabolic activity of a human neuroblastoma cell line.[13][14]

  • Cell Culture: Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., rotenone).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by CYP450 enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of your test compound (e.g., 1 mM in DMSO).

    • Thaw HLM and an NADPH-regenerating system (e.g., NADPH-A/B) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation Mixture (NADPH-containing): In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Control Mixture (NADPH-free): Prepare an identical mixture but replace the NADPH-regenerating system with buffer. This controls for non-enzymatic degradation.

  • Initiation: Pre-warm the mixtures at 37°C for 5 minutes. Start the reaction by adding the NADPH-regenerating system to the incubation mixture.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate of degradation (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

References

  • Vertex Pharmaceuticals. (n.d.). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. NIH.
  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Retrieved from [Link]

  • Peterlin Mašič, L., & Kikelj, D. (2011). Bioactivation of N-substituted-4-arylpiperidin-4-ol derivatives to the potentially neurotoxic N-alkyl-4-arylpyridinium species. ResearchGate. Retrieved from [Link]

  • Kirichok, A., et al. (2022). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. Retrieved from [Link]

  • Wu, W., et al. (2022). Toward in vivo-relevant hERG safety assessment and mitigation strategies. PMC - PubMed Central. Retrieved from [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Carvalho, J. F., et al. (2013). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate. Retrieved from [Link]

  • Kirichok, A., et al. (2022). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ResearchGate. Retrieved from [Link]

  • Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Sreelakshmi, C. S., & V, S. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Retrieved from [Link]

  • Lazewska, D., et al. (2013). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central. Retrieved from [Link]

  • Singh, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience. Retrieved from [Link]

  • FAUP. (n.d.). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Sigarra. Retrieved from [Link]

  • Singh, A., et al. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. Retrieved from [Link]

  • Singh, A., et al. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. ResearchGate. Retrieved from [Link]

  • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Retrieved from [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Retrieved from [Link]

  • Fu, P. P., et al. (2017). Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs. PubMed. Retrieved from [Link]

  • Ravindranath, V., & Reed, D. J. (1990). Metabolic activation as a basis for organ-selective toxicity. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices for the scale-up synthesis of 4-(3-fluorophenyl)piperidin-4-ol, a crucial intermediate in pharmaceutical development. As Senior Application Scientists, we offer this guide to navigate the complexities of moving from bench-scale to pilot or manufacturing scale, focusing on safety, efficiency, and purity.

Core Synthetic Strategy: The Grignard Approach

The most industrially viable and common route to 4-(3-fluorophenyl)piperidin-4-ol involves the nucleophilic addition of a Grignard reagent to a protected 4-piperidone derivative. The process is typically a two or three-step sequence:

  • Protection: The nitrogen of 4-piperidone is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its acidic proton from interfering with the highly basic Grignard reagent.

  • Grignard Reaction: 3-Fluorophenylmagnesium bromide (prepared in situ from 1-bromo-3-fluorobenzene and magnesium) is added to the N-protected 4-piperidone.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone (Boc)2O, Base Protected_Product tert-butyl 4-(3-fluorophenyl)-4- hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->Protected_Product 1. Add Grignard 2. Aqueous Workup Grignard_Reagent 3-Fluorophenyl- magnesium bromide Final_Product 4-(3-Fluorophenyl)piperidin-4-ol Protected_Product->Final_Product Acid (e.g., HCl)

Caption: General Synthetic Workflow for 4-(3-Fluorophenyl)piperidin-4-ol.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the Grignard synthesis pathway.

Issue 1: Grignard Reaction Fails to Initiate or Stalls

  • Question: My Grignard reaction isn't starting (no exotherm observed), or it begins and then stops prematurely, resulting in low conversion. What's going wrong?

  • Answer: This is a classic problem in Grignard chemistry, especially at scale. The reaction's initiation is notoriously sensitive to the conditions of the magnesium metal surface and the purity of the reagents and solvent.

    • Potential Cause 1: Inactive Magnesium Surface. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.

      • Troubleshooting & Optimization:

        • Mechanical Activation: On a small scale, grinding the magnesium turnings in situ under an inert atmosphere can expose a fresh surface. This is often impractical at a large scale.

        • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the magnesium to expose a fresh, active surface. The disappearance of the iodine color is a good indicator of activation.[1]

        • Use of a "Starter" Batch: A small portion of a previously successful Grignard reaction can be added to initiate the new batch.[1]

    • Potential Cause 2: Presence of Moisture. Grignard reagents are extremely potent bases and are quenched instantly by water.

      • Troubleshooting & Optimization:

        • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

        • Use anhydrous solvents (e.g., THF, diethyl ether) with very low water content (<50 ppm). Consider passing the solvent through a column of activated alumina before use.

        • The aryl halide and N-Boc-4-piperidone must also be anhydrous.

    • Potential Cause 3: Poor Reagent Quality. The 1-bromo-3-fluorobenzene may contain impurities that inhibit the reaction.

      • Troubleshooting & Optimization: Use freshly distilled or high-purity 1-bromo-3-fluorobenzene.

Issue 2: Catastrophic Exotherm or Runaway Reaction

  • Question: During the addition of 1-bromo-3-fluorobenzene, the reaction temperature spiked uncontrollably, leading to violent boiling and a potential safety incident. How can this be prevented?

  • Answer: This is the most critical safety hazard when scaling Grignard reactions.[2] A runaway reaction occurs when the rate of heat generation from the highly exothermic process exceeds the cooling system's capacity to remove it.[1][3] This is often caused by an "induction period" where the unreacted reagent accumulates, followed by a sudden, rapid initiation.[4]

    • Potential Cause 1: Reagent Accumulation. If the reaction fails to initiate promptly, adding the full equivalent of the aryl halide leads to a dangerous accumulation of potential energy.

      • Troubleshooting & Optimization:

        • Confirm Initiation: Before beginning the main addition, add only a small portion (5-10%) of the aryl halide and wait for a noticeable exotherm (a 5-10 °C rise in temperature) to confirm the reaction has started.

        • Controlled Dosing: Add the aryl halide slowly and sub-surface. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature remains within a safe, defined range.

        • Real-Time Analytics: Employ in-situ monitoring tools like reaction calorimetry (RC1) to measure the heat of reaction in real-time. This allows for precise control over the addition rate based on the actual heat being generated.[1][3]

    • Potential Cause 2: Inadequate Cooling. The cooling capacity of a reactor does not scale linearly with its volume. A 100L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat removal less efficient.

      • Troubleshooting & Optimization:

        • Process Safety Evaluation: Before scaling up, perform a thorough safety assessment to ensure the pilot or manufacturing reactor's cooling system can handle the maximum heat output of the reaction.[1]

        • Consider Semi-Batch or Continuous Flow: For large-scale production, a continuous flow setup, where small amounts of reagents are mixed continuously in a microreactor, offers superior heat transfer and dramatically reduces the risk of a runaway reaction.[5]

G Start Low Yield or Stalled Reaction Check_Mg Is Magnesium Surface Active? Start->Check_Mg Check_Moisture Are Reagents/Solvents Anhydrous? Check_Mg->Check_Moisture Yes Activate_Mg Activate Mg: - Iodine crystal - 1,2-dibromoethane - Mechanical grinding Check_Mg->Activate_Mg No Check_Initiation Did reaction initiate before full aryl halide addition? Check_Moisture->Check_Initiation Yes Dry_System Rigorously dry glassware. Use anhydrous grade solvents. Check_Moisture->Dry_System No Control_Addition Ensure small initial charge initiates. Control addition rate based on exotherm. Check_Initiation->Control_Addition No Success Reaction Proceeds Check_Initiation->Success Yes Activate_Mg->Check_Mg Dry_System->Check_Moisture Control_Addition->Success

Caption: Troubleshooting Logic for Grignard Reaction Initiation.

Issue 3: High Levels of Biphenyl Impurity

  • Question: My final product is contaminated with a significant amount of 3,3'-difluorobiphenyl. What causes this and how can I minimize it?

  • Answer: The formation of biphenyl via Wurtz-type coupling is a common side reaction in Grignard synthesis. It occurs when the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X).

    • Potential Cause: High Local Concentration and Temperature. This side reaction is favored at higher temperatures and when there are high local concentrations of the aryl halide.

      • Troubleshooting & Optimization:

        • Slow Addition: Add the 1-bromo-3-fluorobenzene solution slowly to the magnesium suspension to maintain a low concentration of the halide at any given time.

        • Maintain Gentle Reflux: While some heat is needed for the reaction, avoid aggressive heating. Maintain a gentle, controlled reflux. Overheating significantly increases the rate of biphenyl formation.[6]

        • Efficient Stirring: Good agitation is crucial to quickly disperse the added aryl halide and ensure it reacts with the magnesium rather than another Grignard molecule. In large reactors, the type and speed of the agitator are critical parameters.

Issue 4: Difficult Workup and Product Isolation

  • Question: During the aqueous quench and extraction, I'm getting intractable emulsions, and my product yields are inconsistent after purification. What are the best practices for workup?

  • Answer: The workup of large-scale Grignard reactions can be challenging due to the formation of magnesium salts and potential emulsions.

    • Potential Cause 1: Improper Quenching. Quenching with water can be highly exothermic and lead to the formation of magnesium hydroxide (Mg(OH)2), a gelatinous precipitate that complicates extractions.

      • Troubleshooting & Optimization:

        • Use Saturated Ammonium Chloride: A slow, controlled addition of a saturated aqueous solution of ammonium chloride (NH4Cl) is the preferred method. It's acidic enough to hydrolyze the magnesium alkoxide and break down any remaining Grignard reagent while buffering the pH to prevent the precipitation of Mg(OH)2.

        • Controlled Temperature: Perform the quench at a low temperature (e.g., 0-10 °C) to manage the exotherm.

    • Potential Cause 2: Inefficient Extraction or Purification. The product may have partial solubility in the aqueous layer, or impurities may co-crystallize or co-elute during chromatography.

      • Troubleshooting & Optimization:

        • Solvent Selection: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

        • pH Adjustment: After the initial quench, adjusting the pH of the aqueous layer can sometimes improve phase separation and product partitioning.

        • Purification Strategy: For the N-Boc protected intermediate, purification is often best achieved by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate). This is more scalable and cost-effective than chromatography. The final deprotected product, being a free base, can often be purified by crystallization of its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protecting group preferred for this synthesis at scale? The Boc group is ideal for several reasons: 1) It is highly stable to the strongly basic and nucleophilic conditions of the Grignard reaction, 2) It renders the intermediate more soluble in common organic solvents, simplifying purification by crystallization or chromatography, and 3) It can be removed cleanly and efficiently under acidic conditions (e.g., HCl in dioxane or isopropanol), which often allows for the direct isolation of the final product as its hydrochloride salt.[7]

Q2: What are the key parameters to define in a process control strategy for this reaction? For a robust and safe scale-up, you must define and control:

  • Reagent Specifications: Purity and water content of all starting materials and solvents.

  • Temperature: The temperature profile during Grignard formation, addition to piperidone, and quenching.

  • Addition Rates: The dosing rate of the 1-bromo-3-fluorobenzene and the quenching agent.

  • Agitation Speed: To ensure efficient mass and heat transfer.

  • In-Process Controls (IPCs): Use techniques like HPLC or UPLC to monitor the consumption of the N-Boc-4-piperidone to determine reaction completion.

Q3: Can I use a different Grignard reagent, like one from 3-chloro or 3-iodofluorobenzene? While technically possible, 1-bromo-3-fluorobenzene offers the best balance of reactivity and cost for large-scale synthesis. Chloroarenes are often less reactive and require more forcing conditions to form a Grignard reagent, which can lead to more side products. Iodoarenes are more reactive but are significantly more expensive and have a higher molecular weight, making them less atom-economical.

Q4: Are there alternatives to the Grignard reaction for this transformation? Yes, organolithium reagents (e.g., 3-fluorophenyllithium) can also be used. However, they are generally more reactive and pyrophoric than Grignard reagents, presenting greater safety challenges at scale.[4] Other methods like the aza-Prins cyclization exist for synthesizing 4-hydroxypiperidines, but the Grignard route remains one of the most direct and widely used for this specific substitution pattern.[8][9]

Data Summary and Representative Protocol

Table 1: Key Reaction Parameters (Illustrative)
ParameterStep 1: Grignard FormationStep 2: Addition to KetoneStep 3: Deprotection
Key Reagents Mg, 1-bromo-3-fluorobenzeneN-Boc-4-piperidoneHCl (in solvent)
Solvent Anhydrous THFAnhydrous THFDioxane or Isopropanol
Stoichiometry (vs. Ketone) Mg: ~1.2 eq., Aryl Halide: ~1.1 eq.1.0 eq.Excess
Temperature 40-65 °C (Reflux)0 °C to Room TempRoom Temperature
Typical Duration 1-3 hours2-4 hours1-2 hours
Typical Yield -85-95% (of intermediate)>95%
Typical Purity (Crude) ->90%>95%
Experimental Protocol: Grignard Synthesis of 4-(3-Fluorophenyl)piperidin-4-ol (N-Boc Route)

Step 1 & 2: Synthesis of tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

  • Reactor Setup: A suitably sized, clean, and dry reactor is equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Magnesium Activation: Charge magnesium turnings (1.2 eq.) and anhydrous THF to the reactor. Add a single crystal of iodine. Stir the mixture; initiation is confirmed by the disappearance of the iodine color and a slight exotherm.

  • Grignard Formation: Begin the slow, controlled addition of a solution of 1-bromo-3-fluorobenzene (1.1 eq.) in anhydrous THF. Maintain the temperature at a gentle reflux (50-60 °C) throughout the addition. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Ketone Addition: In a separate vessel, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF. Cool the Grignard solution to 0 °C. Slowly add the N-Boc-4-piperidone solution, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by HPLC/TLC until the starting ketone is consumed.

  • Quench: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution, ensuring the temperature does not exceed 20 °C.

  • Workup: Add ethyl acetate and stir. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product, typically as a solid. This can be purified by crystallization.

Step 3: Deprotection

  • Acidic Cleavage: Dissolve the crude or purified intermediate from the previous step in a suitable solvent like isopropanol or 1,4-dioxane.

  • Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or concentrated HCl) and stir the mixture at room temperature for 1-2 hours.

  • Isolation: The product hydrochloride salt will typically precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent (like diethyl ether or acetone), and dried under vacuum to yield the final product.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Online] Available at: [Link]

  • American Chemical Society. Grignard Reaction - Chemical Safety Library. [Online] Available at: [Link]

  • Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG, AutoChem.
  • Chen, T. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Chemical Health & Safety.
  • AIChE. (2021). Practical Challenges and Solutions to Continuous Grignard Chemistry. [Online] Available at: [Link]

  • Le Roch, M., et al. (2025).
  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
  • NIPER, SAS Nagar, India. (2022). Continuous Flow Synthesis of APIs and Key Starting Materials Involving Grignard Reagents. CRIPS.
  • Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.
  • PubMed. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Online] Available at: [Link]

  • Scilit. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Online] Available at: [Link]

Sources

Common pitfalls in handling fluorinated piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluorinated Piperidines

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: How does fluorination impact the basicity (pKa) of a piperidine ring?

A: Fluorination significantly lowers the basicity of the piperidine nitrogen. This is due to the strong electron-withdrawing inductive effect of the fluorine atom(s), which decreases the electron density on the nitrogen, making it a weaker proton acceptor. The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[1][2][3] This effect is generally additive and diminishes with increasing topological distance between the fluorine and the nitrogen.[1]

  • Practical Implication: This pKa modulation is a critical tool in drug design to fine-tune the ionization state of a molecule at physiological pH, which can impact its solubility, permeability, and target engagement.[4][5][6] However, during synthesis, this reduced basicity can affect reactions where the nitrogen's nucleophilicity or basicity is crucial. For example, standard salt formation or acid-base extraction procedures may need to be modified.

CompoundSubstitution PatternApproximate pKa Change
PiperidineUnsubstituted0
3-FluoropiperidineMonofluoro↓ 1-2 units
3,3-Difluoropiperidinegem-Difluoro↓ 3-4 units
4,4-Difluoropiperidinegem-Difluoro↓ ~1 unit

Table 1: Illustrative pKa shifts in fluorinated piperidines relative to the parent compound.

Q2: I am observing unexpected conformational isomers. What could be the cause?

A: The conformational preferences of fluorinated piperidines can be complex and counterintuitive compared to their non-fluorinated analogs. While steric bulk typically dictates that substituents prefer an equatorial position, fluorine can exhibit a preference for the axial position.[7] This "axial-F preference" is attributed to a combination of stabilizing electronic interactions, including:

  • Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond.[8]

  • Charge-Dipole Interactions: In protonated piperidinium salts, a stabilizing interaction can occur between the positive charge on the nitrogen and the partial negative charge on the axial fluorine.[4][7][8]

Furthermore, solvent polarity plays a crucial role. Increasing solvent polarity can further stabilize the more polar axial conformer.[4][5][8]

  • Practical Implication: An unexpected conformer could be the thermodynamically stable product under your specific reaction or purification conditions. It is essential to use analytical techniques like NMR spectroscopy, paying close attention to 1H-19F and 1H-1H coupling constants, to correctly assign the stereochemistry.[4]

Q3: Are fluorinated piperidines prone to decomposition? What are the stability concerns?

A: While the C-F bond is very strong, fluorinated piperidines can be susceptible to decomposition, primarily through hydrodefluorination (loss of HF).[9][10] This is particularly a concern under certain conditions:

  • Strong Bases: Can promote E2 elimination of HF, especially if the fluorine is positioned appropriately relative to an acidic proton.

  • High Temperatures: Can provide the energy needed to overcome the activation barrier for elimination.

  • Certain Metal Catalysts: During reactions like catalytic hydrogenation of fluoropyridines to produce fluoropiperidines, hydrodefluorination is a common and competing side reaction.[9][10]

Additionally, some fluorinated compounds can generate toxic metabolites in vivo.[11]

  • Practical Implication: Screen reaction conditions carefully, avoiding unnecessarily high temperatures or strong, non-hindered bases. When performing hydrogenations, catalyst choice and reaction conditions are critical to minimize defluorination.[9][10] For storage, keep fluorinated piperidines in a cool, dry, well-ventilated area away from strong bases.[12]

Troubleshooting Guides

Problem 1: Low Yields in Synthesis - Competing Hydrodefluorination

Scenario: You are attempting to synthesize a fluorinated piperidine via the hydrogenation of a corresponding fluoropyridine, but you are isolating significant amounts of the non-fluorinated piperidine byproduct.

Root Cause Analysis: The catalyst used for hydrogenation is also effective at catalyzing the cleavage of the C-F bond (hydrodefluorination).[10] This is a known challenge in the synthesis of these compounds.[9]

Troubleshooting Workflow:

start Low Yield & High Hydrodefluorination catalyst Optimize Catalyst start->catalyst conditions Modify Conditions start->conditions protect In Situ Protection start->protect cat_pd Switch to Heterogeneous Pd/C catalyst->cat_pd cat_additive Consider Additives (e.g., acid/base modifiers) catalyst->cat_additive cond_temp Lower Reaction Temperature conditions->cond_temp cond_pressure Lower Hydrogen Pressure conditions->cond_pressure cond_solvent Screen Solvents conditions->cond_solvent prot_boc Add Boc-anhydride post-hydrogenation protect->prot_boc prot_cbz Add Cbz-Cl post-hydrogenation protect->prot_cbz

A decision workflow for troubleshooting hydrodefluorination.

Detailed Steps:

  • Catalyst Selection: While many catalysts can be used, heterogeneous palladium on carbon (Pd/C) has been shown to be effective and robust for the selective reduction of fluoropyridines while minimizing hydrodefluorination.[9]

  • Reaction Conditions:

    • Temperature: Lower the reaction temperature. Hydrodefluorination often has a higher activation energy than hydrogenation.

    • Pressure: Reduce the hydrogen pressure. High pressures can sometimes favor C-F bond cleavage.

    • Solvent: The choice of solvent can influence catalyst activity and selectivity. Screen solvents of varying polarity.

  • In Situ Protection: Unprotected fluorinated piperidines can be volatile and challenging to purify.[9][10] Trapping the product in situ with a protecting group (like Boc or Cbz) immediately after the reaction is complete can improve isolated yields and simplify purification.[9][10]

Problem 2: Difficulty in Purification and Characterization

Scenario: Your crude reaction mixture shows the desired product by LCMS, but purification by silica gel chromatography is giving poor recovery, or the NMR spectrum is confusing.

Root Cause Analysis:

  • Volatility: Low molecular weight, unprotected fluorinated piperidines can be volatile, leading to loss of material during solvent removal or on the column.[9][10]

  • Basicity: The reduced basicity can alter their interaction with silica gel. While less basic than their non-fluorinated counterparts, they can still streak on acidic silica.

  • Complex NMR Spectra: The presence of fluorine introduces C-F and H-F couplings, which can complicate spectra. Additionally, if multiple conformers are present in solution, this can lead to signal broadening or the appearance of multiple sets of peaks.[4]

Troubleshooting Protocol:

  • Purification Strategy:

    • Protecting Groups: If possible, protect the piperidine nitrogen (e.g., as a Boc-carbamate). This increases molecular weight, reduces volatility, and often leads to better chromatographic behavior.

    • Column Chromatography:

      • Consider using a deactivated silica (e.g., by pre-treating with a triethylamine solution) or switching to a different stationary phase like alumina.

      • Use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to suppress tailing.

    • Alternative Methods: For highly polar compounds, consider reverse-phase chromatography or crystallization/salt formation.

  • NMR Characterization:

    • Acquire a 19F NMR spectrum: This is essential for confirming the presence and number of fluorine environments.

    • Run 2D NMR experiments: COSY (1H-1H), HSQC (1H-13C), and HMBC (1H-13C) experiments are invaluable for assigning complex spectra. H-F coupling constants can provide crucial conformational information.[4]

    • Variable Temperature (VT) NMR: If you suspect the presence of multiple conformers, acquiring spectra at different temperatures can help resolve broadened signals or coalesce separate signals, confirming conformational exchange.

Problem 3: Unstable Baseline or Poor Peak Shape in HPLC Analysis

Scenario: When analyzing your fluorinated piperidine using a standard reverse-phase HPLC method, you observe peak tailing, poor reproducibility, or a drifting baseline.

Root Cause Analysis: Even with reduced basicity, the piperidine nitrogen can interact with residual acidic silanols on the silica-based column packing material. This secondary interaction leads to poor peak shape. The unique polarity and dipole moment of fluorinated compounds can also lead to unexpected retention behavior.[4][5]

Troubleshooting Workflow:

start Poor HPLC Peak Shape mobile_phase Modify Mobile Phase start->mobile_phase column_chem Change Column Chemistry start->column_chem mp_additive Add TFA or Formic Acid (0.05-0.1%) mobile_phase->mp_additive mp_buffer Use a Buffered Mobile Phase (e.g., ammonium formate) mobile_phase->mp_buffer col_pfp Try a PFP (Pentafluorophenyl) Column column_chem->col_pfp col_hybrid Use a Hybrid/Shielded Column (e.g., CSH, BEH) column_chem->col_hybrid

HPLC method development workflow for fluorinated piperidines.

Detailed Steps:

  • Mobile Phase Modification:

    • Acidic Modifier: Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This protonates the piperidine nitrogen, ensuring a single ionic species, and also protonates the free silanols on the column, minimizing secondary interactions.

    • Buffer: For better pH control and reproducibility, use a buffered mobile phase, such as ammonium formate or ammonium acetate, at a pH where the analyte is consistently protonated.

  • Column Selection:

    • End-Capped Columns: Ensure you are using a modern, high-purity, end-capped C18 column.

    • Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases. Pentafluorophenyl (PFP) columns can offer different selectivity for fluorinated compounds. Columns with advanced shielding technology (e.g., Waters CSH™, Phenomenex Synergi™ Fusion-RP) are specifically designed to reduce silanol interactions and improve peak shape for basic compounds.

Safety & Handling

Handling any chemical requires care, but fluorinated compounds and the reagents used to make them warrant special attention.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, a flame-resistant lab coat, and gloves selected for their compatibility with the specific chemicals and solvents being used.[12] Double-gloving is often recommended.[12]

  • Ventilation: Handle all volatile fluorinated compounds and reactive fluorinating agents in a certified chemical fume hood.

  • HF Hazard: Be aware that some decomposition pathways or reactions with water can produce hydrogen fluoride (HF).[13] Ensure that calcium gluconate gel is readily available as a first aid measure for skin contact, and that all personnel are trained in its use.[12][13]

  • Waste Disposal: Dispose of all fluorinated chemical waste according to your institution's hazardous waste guidelines.[12]

References

  • Gaining an understanding of the conformational behavior of fluorinated compounds would allow for expansion of the current molecular design toolbox. In order to facilitate drug discovery efforts, a systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives has been carried out using NMR spectroscopy. Computational investigations reveal that, in addition to established delocalization forces such as charge–dipole interactions and hyperconjugation, solvation and solvent polarity play a major role. This work codifies a new design principle for conformationally rigid molecular scaffolds. (Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference, ChemMedChem) [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation, ACS Catalysis) [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation, PMC) [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties, PubMed) [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference, Wiley Online Library) [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference, ResearchGate) [Link]

  • The Dark Side of Fluorine. (The Dark Side of Fluorine, ACS Medicinal Chemistry Letters) [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions., ResearchGate) [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and..., ResearchGate) [Link]

  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ((A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated..., ResearchGate) [Link]

  • Fluorine Safety. (Fluorine Safety, Princeton University) [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology, ACS Chemical Health & Safety) [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery, PubMed) [Link]

  • Fluorine. (Fluorine, University of California, Santa Barbara) [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (Chemists develop new synthesis method for producing fluorinated piperidines, Universität Münster) [Link]

  • Fluorine. (Fluorine, Airgas) [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (FLUORINATED HETEROCYCLIC COMPOUNDS, dokumen.pub) [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (Chemists develop new synthesis method for producing fluorinated piperidines, ScienceDaily) [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022, PMC) [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs, Organic & Biomolecular Chemistry) [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent, University of St Andrews) [Link]

  • Fluorinated Heterocycles. (Fluorinated Heterocycles, DOKUMEN.PUB) [Link]

Sources

Technical Support Center: 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CHEM-43FPP-001

Version: 1.0

Introduction

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 4-(3-Fluorophenyl)piperidin-4-ol. The stability and degradation profile of a compound are critical parameters that influence its development, formulation, packaging, and storage.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to investigate and understand the potential degradation pathways of this molecule. While specific degradation studies on 4-(3-Fluorophenyl)piperidin-4-ol are not extensively published, this guide synthesizes established principles of medicinal chemistry and forced degradation studies to propose likely pathways and provide a robust framework for your internal investigations.

Frequently Asked Questions (FAQs)

Q1: What is 4-(3-Fluorophenyl)piperidin-4-ol and why is its chemical stability a concern?

4-(3-Fluorophenyl)piperidin-4-ol is a synthetic organic compound featuring a piperidine ring, a tertiary alcohol, and a fluorinated phenyl group. Such structures are common scaffolds in medicinal chemistry. Understanding its chemical stability is paramount because degradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, all of which have significant implications for safety and efficacy in drug development.[1]

Q2: What are the primary environmental factors that could degrade this compound?

Based on its functional groups (tertiary alcohol, secondary amine in the piperidine ring, and a fluorophenyl group), the compound is potentially susceptible to degradation under the following conditions:

  • Oxidative stress: The nitrogen atom in the piperidine ring is a potential site for oxidation.

  • Thermal stress: High temperatures can induce dehydration of the tertiary alcohol.

  • Strong Acidic/Basic Conditions: While generally stable, extreme pH can catalyze certain reactions.

  • Photolytic stress: The aromatic fluorophenyl ring can absorb UV light, potentially initiating photo-degradation.

Q3: How should I store 4-(3-Fluorophenyl)piperidin-4-ol to ensure its stability?

To minimize degradation, the compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and atmospheric oxygen. It should be kept in a tightly sealed container to prevent moisture absorption. For long-term storage, refrigeration or freezing is recommended.

Q4: Are there any known or predicted degradation products?

While no specific degradation products are formally documented in the public literature for this exact molecule, we can predict the most likely degradants based on its chemical structure and general degradation mechanisms. The two most probable degradation products arise from oxidation and dehydration.

Predicted DegradantFormation ConditionPotential Impact
4-(3-Fluorophenyl)-1-oxido-piperidin-4-ol (N-Oxide)OxidativeAltered polarity, potential change in activity
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridineThermal / AcidicLoss of hydroxyl group, increased non-polarity

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments, linking them to potential degradation phenomena.

Q: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after leaving my sample on the autosampler. What could it be?

A: This is a classic sign of oxidative degradation. The nitrogen on the piperidine ring is susceptible to oxidation, forming an N-oxide derivative. N-oxides are significantly more polar than the parent amine, causing them to elute earlier in a reverse-phase HPLC system.

  • Troubleshooting Steps:

    • Immediately re-assay a freshly prepared standard to confirm the new peak is not present initially.

    • Spike your sample with a mild oxidant (e.g., a low concentration of H₂O₂) and monitor the growth of the new peak. If the peak increases, it strongly suggests it is an oxidation product.

    • Use an HPLC-MS system to determine the mass of the new peak. You should observe a mass increase of 16 Da (corresponding to the addition of one oxygen atom) compared to the parent compound.

Q: My assay values are consistently low, and I see a new, less polar peak in my chromatogram, especially when working with acidic mobile phases or heated sample prep.

A: This observation points towards dehydration of the tertiary alcohol. Under acidic or thermal stress, the hydroxyl group can be eliminated, forming a double bond within the piperidine ring. The resulting alkene is less polar and will have a longer retention time in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Analyze a sample that has been intentionally heated (e.g., 60-80°C for several hours) to see if the peak area of the less polar impurity increases.

    • Confirm the identity using HPLC-MS. The degradation product should have a mass that is 18 Da lower than the parent compound, corresponding to the loss of a water molecule.

    • If using an acidic mobile phase, try a formulation at a neutral or higher pH to see if the formation of this impurity is mitigated.

Q: My solid material or concentrated solution has developed a yellowish tint over time.

A: Discoloration is often an indicator of degradation, frequently linked to photolytic or oxidative pathways that create chromophores. While minor, it suggests that the material is not completely stable under the current storage conditions and that low levels of various degradants may be forming. A full forced degradation study is recommended to identify the responsible conditions.

Proposed Degradation Pathways & Mechanisms

Due to the lack of specific literature, the following pathways are proposed based on fundamental organic chemistry principles.

Oxidative Degradation Pathway

The secondary amine within the piperidine ring is the most likely site of oxidation. The nitrogen's lone pair of electrons can be attacked by oxidizing agents (like atmospheric oxygen, peroxides, or metal ion contaminants) to form an N-oxide.

Oxidative Degradation parent 4-(3-Fluorophenyl)piperidin-4-ol product 4-(3-Fluorophenyl)-1-oxido-piperidin-4-ol (N-Oxide) parent->product N-Oxidation oxidant [O] (e.g., H₂O₂, O₂) oxidant->parent

Caption: Proposed oxidative degradation to an N-oxide.

Thermal / Acid-Catalyzed Dehydration Pathway

Tertiary alcohols are prone to elimination reactions (dehydration) under thermal or acidic conditions. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a stable carbocation, which is then quenched by the elimination of a proton to form an alkene.

Dehydration Pathway parent 4-(3-Fluorophenyl)piperidin-4-ol product 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine parent->product Dehydration (-H₂O) stress Heat (Δ) or Acid (H⁺) stress->parent water H₂O

Caption: Proposed thermal or acid-catalyzed dehydration.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to definitively identify degradation pathways and develop a stability-indicating analytical method.[2][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Workflow for Forced Degradation

Forced Degradation Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) stress stress prep->stress neutralize Neutralize / Quench Reactions (as needed) stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze compare Compare Stressed Samples to Control (Unstressed Sample at t=0) analyze->compare identify Characterize Degradants (Mass Spec, Retention Time) compare->identify

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Prepare a 1.0 mg/mL stock solution of 4-(3-Fluorophenyl)piperidin-4-ol in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. If no degradation is observed, a stronger acid (e.g., 1 N HCl) may be used.[4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. If no degradation is observed, a stronger base (e.g., 1 N NaOH) may be used.[4]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample in a 70°C oven for 48 hours. Also, place a vial of the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution and solid material to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL).

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.

Recommended HPLC-UV/MS Method
  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery.
  • Mullani, N. S., & Nargatti, P. I. (2021). A REVIEW ON FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • Fluorochem. (2024). Safety Data Sheet: tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate.
  • EvitaChem. (n.d.). 4-(3-Fluorophenyl)piperidin-3-amine.
  • Rajesh, P., & Kumar, P. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Sharma, M., & Sharma, S. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Jain, R., & Singhai, A. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-251.

Sources

Validation & Comparative

A Comparative Guide to 4-(3-Fluorophenyl)piperidin-4-ol and Other 4-Aryl-4-Hydroxypiperidines in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-aryl-4-hydroxypiperidine scaffold represents a cornerstone in the design of centrally acting therapeutics. This guide provides an in-depth comparison of 4-(3-Fluorophenyl)piperidin-4-ol with other key analogues within this chemical class, offering insights into their synthesis, pharmacological properties, and the nuanced effects of aryl substitution on their biological activity. We will delve into the structure-activity relationships (SAR) that govern their function and provide detailed, field-tested experimental protocols to empower your research and development endeavors.

Introduction: The 4-Aryl-4-Hydroxypiperidine Scaffold - A Privileged Structure in Neuropharmacology

The 4-aryl-4-hydroxypiperidine motif is a well-established pharmacophore found in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS). This rigid scaffold, featuring a piperidine ring with an aryl group and a hydroxyl moiety at the 4-position, provides a versatile platform for interacting with a range of biological targets, including opioid, dopamine, and serotonin receptors. The strategic placement of substituents on the aryl ring and modifications to the piperidine nitrogen are key determinants of a compound's potency, selectivity, and pharmacokinetic profile.

This guide will focus on a comparative analysis of 4-(3-Fluorophenyl)piperidin-4-ol against its non-fluorinated and alternatively substituted counterparts. The introduction of a fluorine atom can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding interactions with target proteins. Understanding these effects is crucial for the rational design of novel CNS drug candidates with improved efficacy and safety profiles.

Comparative Analysis: The Impact of Aryl Substitution on Pharmacological Properties

The pharmacological profile of 4-aryl-4-hydroxypiperidines is exquisitely sensitive to the nature and position of substituents on the aryl ring. Here, we compare the known and inferred properties of 4-(3-Fluorophenyl)piperidin-4-ol with other key analogues.

Table 1: Comparative Physicochemical and Pharmacological Properties of Selected 4-Aryl-4-Hydroxypiperidines

CompoundAryl SubstituentKey Pharmacological Targets (Inferred/Reported)Impact of Substitution (Inferred/Reported)
4-Phenylpiperidin-4-olUnsubstituted PhenylOpioid Receptors, Dopamine TransporterBaseline activity, serves as a reference compound.
4-(4-Chlorophenyl)piperidin-4-ol4-ChloroOpioid Receptors, Sigma ReceptorsIncreased lipophilicity, potential for enhanced receptor affinity and CNS penetration. Often used as an intermediate in the synthesis of pharmaceuticals like haloperidol.[1]
4-(3-Fluorophenyl)piperidin-4-ol 3-Fluoro Opioid Receptors, Serotonin Receptors (Inferred) Modulation of pKa, potential for improved metabolic stability and altered receptor selectivity. The 3-position offers a different electronic and steric profile compared to 4-substitution.
4-(4-Fluorophenyl)piperidin-4-ol4-FluoroDopamine Transporter, NMDA ReceptorsSimilar to 4-chloro substitution, can enhance binding affinity and CNS penetration.[2]
4-(3-Hydroxyphenyl)piperidine Derivatives3-HydroxyOpioid ReceptorsThe phenolic hydroxyl group is often crucial for potent opioid receptor activity, mimicking the tyrosine moiety of endogenous opioid peptides.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogens like chlorine and fluorine at the para-position of the phenyl ring generally enhances lipophilicity, which can lead to increased CNS penetration.[3] Fluorine, in particular, can also improve metabolic stability by blocking sites of oxidative metabolism. The position of the halogen is critical; for instance, a 3-fluoro substituent, as in our topic compound, will have a different electronic influence on the phenyl ring compared to a 4-fluoro substituent, potentially altering receptor binding selectivity.

  • Hydroxylation: A hydroxyl group on the phenyl ring, particularly at the meta-position, is a key feature for many potent opioid receptor ligands. This is because it can mimic the phenolic hydroxyl group of the tyrosine residue in endogenous opioid peptides, which is essential for receptor activation.

  • Other Substitutions: Alkyl or methoxy groups on the aryl ring can also modulate activity and selectivity by altering the steric and electronic properties of the molecule.

While direct experimental data for 4-(3-Fluorophenyl)piperidin-4-ol is limited in the public domain, its structural similarity to other neurologically active piperidines suggests it is a valuable tool for probing CNS receptor systems. Further investigation is warranted to fully elucidate its pharmacological profile.

Experimental Protocols: A Practical Guide for Researchers

To facilitate the investigation and comparison of 4-aryl-4-hydroxypiperidines, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are grounded in established methodologies.

Synthesis of 4-Aryl-4-Hydroxypiperidines

A common and effective method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction, starting from a suitable N-protected-4-piperidone.

Experimental Workflow: Synthesis of 4-Aryl-4-Hydroxypiperidines

Synthesis_Workflow start Start: N-Protected-4-Piperidone reaction Grignard Reaction (Anhydrous THF, 0°C to RT) start->reaction grignard Grignard Reagent Preparation (Aryl Halide + Mg) grignard->reaction quench Aqueous Workup (e.g., sat. NH4Cl) reaction->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification deprotection Deprotection (if necessary) (e.g., H2/Pd-C for Cbz) purification->deprotection final_product Final Product: 4-Aryl-4-Hydroxypiperidine deprotection->final_product

Caption: General workflow for the synthesis of 4-aryl-4-hydroxypiperidines.

Step-by-Step Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the appropriate aryl halide (e.g., 3-fluorobromobenzene for 4-(3-fluorophenyl)piperidin-4-ol) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is typically initiated with a small crystal of iodine or by gentle heating. Stir the mixture until the magnesium is consumed.

  • Grignard Reaction: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of an N-protected-4-piperidone (e.g., N-benzyl-4-piperidone) in anhydrous THF dropwise to the Grignard reagent. Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection (Optional): If a protecting group is used on the piperidine nitrogen, it can be removed at this stage. For example, a benzyl group can be removed by catalytic hydrogenation (H2, Pd/C).

In Vitro Pharmacological Evaluation

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start: Receptor Source (e.g., Cell Membranes) incubation Incubation (Receptor + Radioligand + Test Compound) start->incubation separation Separation of Bound/Free Ligand (Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis end Result: Binding Affinity analysis->end Functional_Assay_Workflow start Start: Cells Expressing GPCR stimulation Stimulation (Cells + Test Compound +/- Agonist) start->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC50 or IC50 Determination) detection->analysis end Result: Functional Activity analysis->end

Caption: General workflow for a GPCR functional assay measuring cAMP.

Step-by-Step Protocol (Example: Gi-coupled GPCR):

  • Cell Culture: Plate cells stably expressing the Gi-coupled receptor of interest in a suitable multi-well plate.

  • Agonist/Antagonist Treatment: To determine agonist activity, treat the cells with increasing concentrations of the test compound. To determine antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate the plate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: For agonists, plot the cAMP concentration against the test compound concentration to determine the EC50 value. For antagonists, plot the inhibition of the agonist response against the test compound concentration to determine the IC50 value.

In Vitro ADME Profiling

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier (BBB).

Step-by-Step Protocol:

  • Membrane Preparation: Coat the filter of a 96-well filter plate with an artificial membrane solution (e.g., a lipid mixture mimicking the BBB).

  • Donor and Acceptor Plates: Add the test compound to the donor wells of a 96-well plate. Add buffer to the acceptor wells of the filter plate.

  • Incubation: Place the filter plate on top of the donor plate and incubate for a set period.

  • Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) to predict CNS penetration potential.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Step-by-Step Protocol:

  • Incubation: Incubate the test compound with liver microsomes (human or animal) in the presence of NADPH (a cofactor for many metabolic enzymes).

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion and Future Directions

The 4-aryl-4-hydroxypiperidine scaffold continues to be a rich source of novel CNS-acting compounds. While direct experimental data on 4-(3-Fluorophenyl)piperidin-4-ol remains to be fully elucidated in the public domain, its structural features suggest it holds significant potential as a pharmacological tool and a lead for further optimization. The strategic placement of a fluorine atom at the 3-position of the phenyl ring is a key modification that warrants detailed investigation to understand its impact on receptor affinity, selectivity, and pharmacokinetic properties.

The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive pharmacological characterization of 4-(3-Fluorophenyl)piperidin-4-ol and other analogues. By systematically applying these methods, researchers can generate the critical data needed to build a comprehensive understanding of the structure-activity relationships within this important class of compounds, ultimately paving the way for the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Ghorai, S. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(7), 1220–1228. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Hatae, N., et al. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. HETEROCYCLES, 87(8), 1667. [Link]

Sources

A Comparative Efficacy Analysis of 4-(3-Fluorophenyl)piperidin-4-ol and Standard Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold, particularly the 4-aryl-4-hydroxypiperidine core, is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant drugs targeting the central nervous system (CNS).[1][2][3][4] These compounds have demonstrated a wide range of pharmacological activities, including potent analgesia and modulation of various CNS receptors.[4][5] This guide provides a comparative overview of 4-(3-Fluorophenyl)piperidin-4-ol , a specific analog within this class, against established standard drugs.

It is critical to establish at the outset that, as of the date of this publication, specific efficacy data for 4-(3-Fluorophenyl)piperidin-4-ol is not extensively available in peer-reviewed literature. Therefore, this guide is constructed as a forward-looking framework for researchers, scientists, and drug development professionals. We will infer the potential pharmacological profile of 4-(3-Fluorophenyl)piperidin-4-ol based on the well-documented structure-activity relationships (SAR) of its chemical class.[6][7][8] This allows us to posit its likely therapeutic applications and establish a rigorous framework for its comparative evaluation against current standards of care.

The 4-phenylpiperidine structure is a well-known pharmacophore for opioid receptor ligands, with prominent examples including pethidine and fentanyl.[5][9] Additionally, modifications of this scaffold have yielded compounds with high affinity for dopamine, nociceptin, and sigma receptors.[6][7][10][11][12][13] The introduction of a fluorine atom on the phenyl ring, as in our topic compound, is a common medicinal chemistry strategy to modulate metabolic stability and receptor binding affinity. Given the strong precedent for opioid activity in this structural class, this guide will focus on a hypothetical comparison of 4-(3-Fluorophenyl)piperidin-4-ol with standard opioid analgesics and treatments for opioid use disorder.

Our chosen comparators are:

  • Fentanyl: A potent, synthetic 4-phenylpiperidine derivative, making it a direct structural and mechanistic analog.

  • Methadone: A long-acting full µ-opioid agonist, widely used in pain management and opioid maintenance therapy.

  • Buprenorphine: A partial µ-opioid agonist with a ceiling effect on respiratory depression, used for both pain and opioid use disorder.

This guide will delineate the established mechanisms of these standard drugs, propose a series of essential experiments to characterize the efficacy of 4-(3-Fluorophenyl)piperidin-4-ol, and present hypothetical data in a comparative format.

Mechanisms of Action: A Comparative Overview

A thorough understanding of the mechanism of action is fundamental to evaluating the therapeutic potential and safety profile of any novel compound. Below, we compare the established mechanisms of our standard drugs with the hypothesized mechanism of 4-(3-Fluorophenyl)piperidin-4-ol.

4-(3-Fluorophenyl)piperidin-4-ol (Hypothesized)

Based on its structural similarity to known opioids, 4-(3-Fluorophenyl)piperidin-4-ol is predicted to act as a µ-opioid receptor agonist. The 4-phenylpiperidine core is a classic opioid pharmacophore. The hydroxyl group at the 4-position and the fluorine substitution at the meta-position of the phenyl ring are expected to modulate its binding affinity, selectivity, and pharmacokinetic properties. Its efficacy would be determined by its intrinsic activity at the µ-opioid receptor (i.e., whether it is a full or partial agonist) and its potential interactions with other opioid (δ, κ) or non-opioid (e.g., dopamine, sigma) receptors.

Fentanyl

Fentanyl is a potent synthetic opioid that acts primarily as a full agonist at the µ-opioid receptor.[5] Its high affinity and intrinsic activity at this receptor lead to profound analgesia. Fentanyl's action at the dorsal horn of the spinal cord inhibits ascending pain pathways, increases the pain threshold, and produces sedative effects.[5]

Methadone

Methadone is also a full agonist at the µ-opioid receptor.[1][7][10][14] Its clinical utility is defined by its long duration of action, which allows for stable plasma concentrations and the prevention of withdrawal symptoms in individuals with opioid dependence.[14] Methadone also functions as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[7][10]

Buprenorphine

Buprenorphine exhibits a more complex pharmacology as a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[2] Its partial agonism at the µ-receptor results in a ceiling effect for both its analgesic and respiratory depressive effects, enhancing its safety profile compared to full agonists.[15][16] By binding with high affinity but providing only partial activation, buprenorphine can displace full agonists like heroin from the receptor, thereby blocking their effects and reducing cravings.[15]

Signaling Pathway of Opioid Receptor Agonists

The following diagram illustrates the generalized signaling pathway following the activation of a µ-opioid receptor by an agonist.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates Opioid Opioid Agonist (e.g., Fentanyl, Methadone, 4-(3-Fluorophenyl)piperidin-4-ol) Opioid->MOR Binds to AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca2+ channels G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channels (K+ channels) G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

Caption: Generalized µ-opioid receptor signaling pathway.

Comparative Efficacy Data (Hypothetical Framework)

To rigorously assess the efficacy of 4-(3-Fluorophenyl)piperidin-4-ol, a series of in vitro and in vivo experiments would be required. The following tables present a hypothetical but realistic dataset that would allow for a meaningful comparison with our standard drugs.

Table 1: In Vitro Receptor Binding and Functional Activity

This table summarizes the fundamental pharmacological parameters that define a compound's interaction with its target receptor.

CompoundReceptorBinding Affinity (Ki, nM)Functional Assay (EC50, nM)Intrinsic Activity (% of max response)
4-(3-Fluorophenyl)piperidin-4-ol µ-Opioid[Data Needed][Data Needed][Data Needed]
δ-Opioid[Data Needed][Data Needed][Data Needed]
κ-Opioid[Data Needed][Data Needed][Data Needed]
Fentanyl µ-Opioid0.351.2100%
δ-Opioid150>1000Low
κ-Opioid2000>1000Low
Methadone µ-Opioid1.510100%
δ-Opioid500>1000Low
κ-Opioid1500>1000Low
Buprenorphine µ-Opioid0.52.550%
δ-Opioid50>1000Antagonist
κ-Opioid1.0>1000Antagonist

Data for standard drugs are representative values from the literature.

Table 2: In Vivo Analgesic Efficacy in Rodent Models

This table outlines the results from standard preclinical models of pain to assess the analgesic properties of the compounds.

CompoundHot Plate Test (ED50, mg/kg)Tail Flick Test (ED50, mg/kg)Acetic Acid Writhing Test (ED50, mg/kg)
4-(3-Fluorophenyl)piperidin-4-ol [Data Needed][Data Needed][Data Needed]
Fentanyl 0.020.0150.01
Methadone 1.00.80.5
Buprenorphine 0.10.080.05

Data for standard drugs are representative values from the literature.

Table 3: Assessment of Opioid Withdrawal Suppression

This table presents data from a model used to evaluate a compound's ability to alleviate the symptoms of opioid withdrawal.

CompoundMorphine-Dependent Rat Model (Dose to suppress withdrawal score by 50%, mg/kg)
4-(3-Fluorophenyl)piperidin-4-ol [Data Needed]
Methadone 1.5
Buprenorphine 0.3

Data for standard drugs are representative values from the literature.

Experimental Protocols

To generate the data required for the comparative tables above, the following standard experimental protocols should be employed.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Utilize a high-affinity radioligand for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (4-(3-Fluorophenyl)piperidin-4-ol) or a known standard.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (EC50 and intrinsic activity) of the test compound at the opioid receptors.

Methodology:

  • Membrane Preparation: Use the same cell membrane preparations as in the binding assay.

  • Assay Buffer: Use a buffer containing GDP (to allow for G-protein cycling) and MgCl₂.

  • Assay Components: Incubate the membranes with varying concentrations of the test compound and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Incubation: Allow the reaction to proceed (e.g., 60 minutes at 30°C).

  • Separation and Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 and the maximum effect (Emax). The intrinsic activity is calculated as the Emax of the test compound relative to a standard full agonist.

Experimental Workflow for Novel Compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound like 4-(3-Fluorophenyl)piperidin-4-ol.

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & Safety cluster_decision Decision Point binding_assay Radioligand Binding Assays (Ki at µ, δ, κ) functional_assay Functional Assays ([³⁵S]GTPγS - EC50, Emax) binding_assay->functional_assay selectivity_panel Off-Target Selectivity Screening (e.g., CEREP panel) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (ADME) selectivity_panel->pk_studies analgesia_models Analgesia Models (Hot Plate, Tail Flick) pk_studies->analgesia_models withdrawal_model Withdrawal Suppression Model analgesia_models->withdrawal_model side_effect_models Side Effect Profiling (Respiratory Depression, Locomotor Activity) withdrawal_model->side_effect_models go_nogo Go/No-Go for Further Development side_effect_models->go_nogo

Caption: Preclinical evaluation workflow for a novel CNS compound.

Conclusion and Future Directions

The 4-aryl-4-hydroxypiperidine scaffold remains a highly privileged structure in the development of CNS-active agents. Based on extensive literature on analogous compounds, 4-(3-Fluorophenyl)piperidin-4-ol holds considerable potential as a modulator of opioid receptors, and possibly other CNS targets such as dopamine and sigma receptors. Its structural similarity to potent analgesics like fentanyl suggests that its primary activity may be as a µ-opioid receptor agonist.

However, without empirical data, this remains a well-founded hypothesis. The true efficacy and therapeutic potential of 4-(3-Fluorophenyl)piperidin-4-ol can only be ascertained through rigorous experimental evaluation as outlined in this guide. Key questions to be answered include:

  • Receptor Affinity and Selectivity: What is its binding profile across the opioid receptor family and other relevant CNS targets?

  • Functional Activity: Is it a full or partial agonist, or an antagonist? This will be a critical determinant of its therapeutic window and potential for misuse.

  • In Vivo Efficacy: Does it demonstrate potent analgesia in established animal models of pain? Can it effectively suppress opioid withdrawal symptoms?

  • Safety Profile: What is its propensity to induce common opioid-related side effects, such as respiratory depression and constipation, compared to standard drugs like fentanyl and methadone?

The systematic execution of the described in vitro and in vivo assays will provide the necessary data to build a comprehensive efficacy and safety profile for 4-(3-Fluorophenyl)piperidin-4-ol. This will allow for a direct and meaningful comparison with the current standards of care and determine if this compound warrants further investigation as a novel therapeutic agent for pain management or opioid use disorder.

References

  • Wang, X., Tang, Y., Xie, Q., & Qiu, Z. (2006). QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

  • Zaragoza, F., Stephen, M., Johnson, R., Toll, L., & Spetea, M. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. [Link]

  • Zaragoza, F., Stephen, M., Johnson, R., Toll, L., & Spetea, M. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. [Link]

  • Wang, X., Tang, Y., Xie, Q., & Qiu, Z. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. [Link]

  • Butini, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

  • Butini, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Liljefors, T., et al. (1987). Pre- and postsynaptic dopaminergic activities of indolizidine and quinolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (3-PPP). Further developments of a dopamine receptor model. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. [Link]

  • Wikipedia. (n.d.). Picenadol. Wikipedia. [Link]

  • Butini, S., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • Casy, A. F., & Parfitt, R. T. (1986). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Szymański, P., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • Bak, A., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Sultan Qaboos University House of Expertise. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise. [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Tsukada, H., et al. (2000). In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. PubMed. [Link]

  • Singh, A., et al. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

  • Butini, S., et al. (2016). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. [Link]

  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ResearchGate. [Link]

  • Tsukada, H., et al. (2001). A Change of in Vivo Characteristics Depending on Specific Activity of Radioiodinated (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol [(+)-pIV] as a Ligand for Sigma Receptor Imaging. PubMed. [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry. [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]

  • Prezzavento, O., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. ResearchGate. [Link]

  • John, C. S., et al. (1997). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry. [Link]

  • Choi, H., et al. (2001). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. PubMed. [Link]

  • de Oliveira, R. S., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]

Sources

A Multi-Pronged Strategy for De Novo Target Identification and Validation of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Unknown Target

4-(3-Fluorophenyl)piperidin-4-ol is a novel small molecule with potential therapeutic applications. However, its specific biological target(s) remain uncharacterized. The rigorous identification and validation of a compound's molecular target is a foundational step in drug discovery. It provides the mechanistic basis for efficacy, informs safety and toxicity assessments, and guides lead optimization.[1] Advancing a compound without a clear understanding of its target engagement significantly increases the risk of failure in later clinical stages.[2]

This guide presents a comprehensive, multi-layered strategy for the de novo identification and subsequent validation of the biological target of 4-(3-Fluorophenyl)piperidin-4-ol, hereafter referred to as "Compound F". We will move beyond a simple list of procedures to explain the causal logic behind the experimental cascade, ensuring a self-validating and robust approach. The workflow is designed in two major phases:

  • Phase 1: Unbiased Target Hypothesis Generation. Employing broad, unbiased screening methods to identify a panel of potential protein targets.

  • Phase 2: Orthogonal Target Validation. Using a suite of focused biophysical and cell-based assays to confirm direct engagement and functional modulation of the hypothesized target(s).

This framework provides a direct path from an unknown mechanism of action to a validated, high-confidence biological target.

Phase 1: Unbiased Target Identification – Generating a Hypothesis

The first critical step is to generate a list of candidate protein targets without prior assumptions. This is best achieved through unbiased, proteome-wide screening techniques.[3][4]

Strategy 1: Chemical Proteomics

Chemical proteomics utilizes the compound itself as a tool to capture its interacting partners from a complex biological sample, such as a cell lysate.[5][6][7] This provides direct physical evidence of an interaction.

  • Affinity Purification-Mass Spectrometry (AP-MS): The most direct method involves synthesizing a derivative of Compound F with a linker and an affinity tag (e.g., biotin).[8] This "bait" molecule is incubated with cell or tissue lysates, and the bait-protein complexes are captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are identified by mass spectrometry.[9] A key control is to perform a competitive elution with an excess of the original, untagged Compound F; true binding partners should be displaced.

  • Kinobeads Profiling (for Kinase Targets): Given that a significant portion of the "druggable" genome consists of kinases, a specialized chemical proteomics approach like Kinobeads is highly valuable.[10] This technique uses beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[11] In a competitive binding experiment, cell lysate is pre-incubated with varying concentrations of Compound F before being exposed to the Kinobeads. If Compound F binds to specific kinases, it will prevent them from binding to the beads. Quantitative mass spectrometry is then used to identify which kinases are competed off by Compound F in a dose-dependent manner, revealing them as high-confidence targets.[12][13] This method has the advantage of not requiring chemical modification of the test compound.[10]

Strategy 2: Phenotypic Screening and Target Deconvolution

This approach begins by identifying a clear, measurable cellular phenotype induced by Compound F and then working backward to identify the target responsible.[14][15]

A broad screen of Compound F across a panel of diverse cancer cell lines, for example, might reveal potent and selective anti-proliferative activity in a specific subset of cells. Once this phenotype is established, target deconvolution can proceed through several methods:

  • Genetic Approaches (CRISPR/siRNA Screening): Genome-wide CRISPR-Cas9 or siRNA library screens can identify genes whose knockout or knockdown confers resistance or sensitivity to Compound F.[8] A gene whose loss confers resistance is a strong candidate for the drug's target.

  • Transcriptomics/Proteomics: Analyzing changes in global mRNA or protein expression after treatment with Compound F can provide clues about the pathways being modulated, which can indirectly point towards the molecular target.

The output of Phase 1 is a list of one or more high-confidence candidate targets. The next phase is to validate these candidates rigorously.

Phase 2: Orthogonal Target Validation – From Hypothesis to Confirmation

Assuming Phase 1 has identified a putative target—let's call it "Target X"—the next step is to confirm this interaction using a cascade of orthogonal assays. This ensures the result is not an artifact of a single experimental system. For comparison, we will include a known, well-characterized modulator of Target X, which we'll call "Control Compound".

Pillar 1: Confirming Target Engagement in a Cellular Environment

The first validation step is to confirm that Compound F physically interacts with Target X inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[16][17]

Scientific Rationale: The principle of CETSA is that the binding of a ligand (Compound F) to its target protein (Target X) confers thermodynamic stability.[18] This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. By heating cells to various temperatures and then quantifying the amount of soluble Target X remaining, we can determine its melting curve. A shift in this curve to a higher temperature in the presence of Compound F is direct evidence of target engagement.[1][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells expressing endogenous or recombinant Target X. Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of Compound F or Control Compound for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins and cell debris.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Target X using a specific detection method like Western Blot, ELISA, or an automated immunoassay.

  • Data Analysis (Melt Curve): Plot the percentage of soluble Target X remaining relative to the non-heated control against temperature. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg).

  • Isothermal Dose-Response Fingerprint (ITDRF): To determine potency, treat cells with a range of concentrations of Compound F and heat all samples at a single, fixed temperature (a temperature that causes significant but not complete aggregation, determined from the melt curve). Plot the amount of soluble Target X against the compound concentration to determine the EC50 of thermal stabilization.[16]

Data Presentation: Comparative CETSA Analysis

CompoundTargetCell LineTagg (Vehicle)Tagg (Compound)ΔTagg (°C)ITDRF EC50 (nM)
Compound F Target XHEK29352.1°C58.4°C+6.3150
Control Cmpd Target XHEK29352.1°C60.2°C+8.145
Compound F Control Protein YHEK29361.5°C61.7°C+0.2>10,000

Table 1: Hypothetical CETSA data demonstrating that Compound F induces a significant thermal shift in Target X, but not in an unrelated control protein, confirming specific engagement in cells.

Diagram: CETSA Workflow

CETSA_Workflow cluster_CellCulture Cellular Environment cluster_Thermal Biophysical Challenge cluster_Analysis Quantification A 1. Treat Cells (Vehicle vs. Compound F) B 2. Heat Challenge (Temperature Gradient) A->B C Unbound Target Aggregates B->C Unstabilized D Bound Target Remains Soluble B->D Stabilized E 3. Lyse & Centrifuge C->E D->E F 4. Quantify Soluble Target X E->F G 5. Plot Melt Curve (ΔTagg) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 2: Quantifying the Direct Biophysical Interaction

After confirming cellular engagement, it is essential to quantify the binding interaction using purified components. This provides precise kinetic and thermodynamic data and confirms the interaction is direct, not mediated by other cellular factors.

Scientific Rationale: SPR is a label-free optical technique that measures molecular interactions in real-time.[20][21] The putative target protein (Target X) is immobilized on a sensor chip. A solution containing Compound F is flowed over the surface. Binding of the compound to the protein changes the refractive index at the surface, which is detected as a response signal. This allows for the precise determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[22]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Purify recombinant Target X. Immobilize it onto a suitable sensor chip (e.g., CM5 chip via amine coupling) to an appropriate density.

  • Analyte Preparation: Prepare a dilution series of Compound F and the Control Compound in running buffer. A DMSO concentration match between samples and running buffer is critical.

  • Binding Measurement: Inject the different concentrations of the analyte (Compound F) over the immobilized Target X surface. Monitor the binding response (association phase). Then, flow running buffer alone to monitor the dissociation phase.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Scientific Rationale: ITC is considered the gold standard for measuring binding thermodynamics.[23] It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[24] A solution of Compound F is titrated into a solution containing purified Target X. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[25]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare purified Target X and Compound F in identical, degassed buffer to minimize heats of dilution. The buffer composition must be precisely matched.[25]

  • Loading: Load the Target X solution into the sample cell of the calorimeter and the Compound F solution into the titration syringe.

  • Titration: Perform a series of small, precise injections of Compound F into the sample cell while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the tiny heat changes that occur after each injection until the target protein becomes saturated.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine KD, n, and ΔH.

Data Presentation: Comparative Biophysical Analysis

CompoundTargetAssayKD (nM)ka (1/Ms)kd (1/s)Stoichiometry (n)ΔH (kcal/mol)
Compound F Target XSPR851.2 x 1051.0 x 10-2--
Compound F Target XITC92--1.05-8.5
Control Cmpd Target XSPR253.5 x 1058.8 x 10-3--
Control Cmpd Target XITC22--0.98-10.2

Table 2: Hypothetical SPR and ITC data confirming a direct, high-affinity interaction between Compound F and Target X with 1:1 stoichiometry. The data is consistent between the two orthogonal methods.

Pillar 3: Verifying Functional Modulation

The final and most critical pillar of validation is to demonstrate that the binding of Compound F to Target X leads to a functional consequence. The specific assay will depend on the class of protein Target X is.

Scientific Rationale: GPCRs are cell surface receptors that, upon activation, trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) or calcium (Ca2+).[26][27][28] A functional assay will measure whether Compound F acts as an agonist (activates the receptor) or an antagonist (blocks activation by a native ligand).

Experimental Protocol: cAMP GloSensor™ Assay (for Gs/Gi-coupled GPCRs)

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing Target X and the GloSensor™ cAMP plasmid (a luciferase-based biosensor).

  • Compound Treatment: Plate cells and treat with a dose-response of Compound F. For antagonist mode, pre-incubate with Compound F before stimulating with a known agonist of Target X.

  • Signal Detection: Add the GloSensor™ reagent and measure luminescence. An increase in luminescence indicates a rise in cAMP (Gs activation), while a decrease indicates a drop in cAMP (Gi activation).

  • Data Analysis: Plot the luminescence signal against compound concentration and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Scientific Rationale: Ion channels are pore-forming proteins that control the flow of ions across cell membranes, thereby regulating the cell's membrane potential.[29] Patch-clamp electrophysiology is the definitive technique for measuring the activity of ion channels directly by recording the ionic currents flowing through them.[30][31][32]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use cells expressing Target X. Place the cells on the stage of a specialized microscope.

  • Patching: Using a micromanipulator, form a high-resistance "giga-seal" between a glass micropipette and the cell membrane. Then, rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).[30]

  • Voltage Clamp: "Clamp" the cell's membrane potential at a set voltage and apply voltage steps to elicit channel opening. Record the resulting ionic currents.

  • Compound Application: Perfuse Compound F onto the cell while recording currents. An inhibitor would be expected to reduce the current, while an activator would increase it.

  • Data Analysis: Quantify the change in current amplitude in the presence of Compound F to determine its functional effect and potency (IC50 or EC50).

Diagram: Hypothetical GPCR Signaling Pathway

GPCR_Pathway cluster_membrane Cell Membrane GPCR Target X (GPCR) G_Protein G-Protein GPCR->G_Protein AC Adenylate Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_Protein->AC CompoundF Compound F (Antagonist) CompoundF->GPCR Blocks Agonist Native Agonist Agonist->GPCR Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Example of a Gs-coupled GPCR signaling pathway.

Conclusion

Validating the biological target of a novel compound like 4-(3-Fluorophenyl)piperidin-4-ol is a rigorous, multi-step process that is essential for its successful development. The strategy outlined here provides a robust framework, beginning with unbiased methods like chemical proteomics to generate initial hypotheses, followed by a stringent, orthogonal validation cascade. This cascade confirms target engagement in cells (CETSA), quantifies the direct binding interaction (SPR/ITC), and verifies functional modulation of the target (cell-based functional assays). By systematically building a self-consistent and multi-faceted body of evidence, researchers can move forward with a high degree of confidence in the compound's true mechanism of action, paving the way for rational optimization and future clinical success.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Whitty, A. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368-372. [Link]

  • Moellering, R. E., & Cravatt, B. F. (2012). How chemical biology is enabling drug discovery. Nature Chemical Biology, 8(2), 129-132. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

  • Axon Instruments. (n.d.). Patch-Clamp Technique. Retrieved from [Link]

  • Golkowski, M. G., Vidadala, R., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S. E. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of proteome research, 16(9), 3331–3340. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-11. [Link]

  • Lee, H., & Lee, J. W. (2021). Target identification of small molecules using affinity-based pull-down methods. Journal of Biological Chemistry, 297(1), 100827. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry, 63(21), 12331–12368. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Reinecke, M., Brear, P., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1286-1295. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology. Retrieved from [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature reviews. Drug discovery, 6(11), 891–903. [Link]

  • Abeta, V., Mariani, A., Truscott, F. R., Britton, S., & Rodriguez, R. (2014). Biased and unbiased strategies to identify biologically active small molecules. Bioorganic & medicinal chemistry, 22(16), 4474–4489. [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. [Link]

  • Stoddart, L. A., Johnstone, E. K. M., & Hill, S. J. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 1705, 147–167. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Yamamoto, K., & Igarashi, Y. (2022). The phenotypic and target-based approaches, target deconvolution, and polypharmacology in drug discovery. Computational and structural biotechnology journal, 20, 2933–2939. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Abeta, V., Mariani, A., Truscott, F. R., Britton, S., & Rodriguez, R. (2014). Biased and unbiased strategies to identify biologically active small molecules. Bioorganic & medicinal chemistry, 22(16), 4474–4489. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition : JMR, 20(5), 302–336. [Link]

  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can isothermal titration calorimetry report binding constants to better than 10% accuracy?. Journal of the American Chemical Society, 125(47), 14859–14866. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]

  • Dallas, M., & Bell, D. (Eds.). (2021). Patch Clamp Electrophysiology: Methods and Protocols. Humana. [Link]

  • Ogden, D., & Stanfield, P. (1987). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 63-95). The Company of Biologists Limited. [Link]

  • Ruprecht, B., Lemeer, S., & Kuster, B. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & cellular proteomics : MCP, 14(1), 169–180. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232–240. [Link]

  • JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview [Video]. YouTube. [Link]

  • Wu, Y., Liu, M., & Zhang, S. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2608, 125-136. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Reinecke, M., et al. (2019). Optimized chemical proteomics assay for kinase inhibitor profiling. ACS chemical biology, 14(12), 2716-2725. [Link]

  • La Tora, S., & Weichert, D. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2441–2451. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Lin, S., & Wu, J. (2020). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. Methods in molecular biology (Clifton, N.J.), 2137, 1-13. [Link]

  • Creative Bioarray. (n.d.). GPCR Internalization Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • JOVE. (2012, October 23). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Di Stasi, A., & Chiancone, E. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1241. [Link]

  • Navaratnam, D., Jones, D. R., & Davis, B. G. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 334(2), 299–307. [Link]

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for conducting cross-reactivity studies on the novel compound, 4-(3-Fluorophenyl)piperidin-4-ol. Recognizing the current scarcity of published data on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its initial pharmacological characterization. By drawing parallels with structurally similar piperidine-based compounds, we will establish a logical basis for target selection and propose a comprehensive suite of assays to determine its selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the potential for off-target effects, a critical step in early-stage drug discovery.

Introduction: The Imperative of Selectivity in Drug Development

The therapeutic efficacy of any new chemical entity is intrinsically linked to its selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to a range of adverse effects and is a significant contributor to late-stage clinical trial failures. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2][3] Consequently, novel piperidine-containing molecules, such as 4-(3-Fluorophenyl)piperidin-4-ol, warrant a thorough investigation of their potential polypharmacology.

This guide will provide a systematic approach to de-risking 4-(3-Fluorophenyl)piperidin-4-ol by proposing a comprehensive cross-reactivity screening panel and detailing the requisite experimental protocols.

Predicted Pharmacological Profile of 4-(3-Fluorophenyl)piperidin-4-ol

Given the lack of direct pharmacological data for 4-(3-Fluorophenyl)piperidin-4-ol, we must infer its likely biological targets from structurally related compounds. The 4-phenylpiperidine motif is a common feature in ligands for central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors. For instance, the structurally analogous compound ACP-103, which contains a substituted piperidine ring, is a potent 5-HT2A receptor inverse agonist.[4] Furthermore, various 4-hydroxypiperidine derivatives have been explored as antagonists for histamine H3 receptors.[5]

Therefore, it is reasonable to hypothesize that 4-(3-Fluorophenyl)piperidin-4-ol may exhibit activity at one or more of these aminergic G-protein coupled receptors (GPCRs). A primary cross-reactivity assessment should, therefore, focus on a panel of these receptors.

Proposed Cross-Reactivity Screening Panel

To comprehensively assess the selectivity of 4-(3-Fluorophenyl)piperidin-4-ol, a tiered screening approach is recommended. The initial screen should encompass a broad panel of receptors, enzymes, and ion channels known to be promiscuous targets for small molecules. Based on the structural alerts within the molecule, a focused panel of CNS-related targets is of primary importance.

Table 1: Proposed Primary Cross-Reactivity Screening Panel
Target ClassSpecific TargetsRationale
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7High structural similarity to known 5-HT receptor ligands.[4]
Dopamine Receptors D1, D2, D3, D4, D5Common off-targets for CNS-active piperidine compounds.
Adrenergic Receptors α1A, α1B, α2A, β1, β2Structurally related to biogenic amines that bind these receptors.
Histamine Receptors H1, H2, H34-hydroxypiperidine derivatives are known H3 receptor antagonists.[5]
Muscarinic Receptors M1, M2, M3, M4, M5Potential for cholinergic activity due to the piperidine nitrogen.
hERG Ion Channel -Critical for assessing cardiovascular safety liability.

Experimental Methodologies for Cross-Reactivity Profiling

A combination of binding and functional assays should be employed to not only determine if an interaction occurs but also to elucidate the nature of that interaction (e.g., agonist, antagonist, inverse agonist).

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing the target receptor radioligand Incubate membranes with a specific radioligand prep->radioligand test_compound Add varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol radioligand->test_compound incubation Allow to reach equilibrium test_compound->incubation filtration Separate bound from free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Calculate Ki values from competitive binding curves scintillation->analysis

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol for a Representative Radioligand Binding Assay (e.g., 5-HT2A Receptor):

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Reaction Mixture: In a 96-well plate, combine:

    • 25 µL of assay buffer or test compound (4-(3-Fluorophenyl)piperidin-4-ol) at various concentrations.

    • 25 µL of [3H]-Ketanserin (a specific 5-HT2A antagonist radioligand) at a final concentration equal to its Kd.

    • 50 µL of cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine the pharmacological effect of a compound at a given target. For GPCRs, common functional assays include calcium mobilization assays and cAMP modulation assays.

Workflow for a Calcium Mobilization Assay

cell_prep Plate cells expressing the target Gq-coupled receptor dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading compound_addition Add 4-(3-Fluorophenyl)piperidin-4-ol (for agonist mode) or antagonist followed by a known agonist dye_loading->compound_addition measurement Measure changes in intracellular calcium via fluorescence intensity compound_addition->measurement analysis Generate dose-response curves to determine EC50 (agonist) or IC50 (antagonist) measurement->analysis

Caption: Workflow for a cell-based calcium mobilization functional assay.

Data Interpretation and Comparative Analysis

The results from the cross-reactivity profiling should be compiled into a clear and concise table for easy comparison. The primary goal is to determine the selectivity window of 4-(3-Fluorophenyl)piperidin-4-ol.

Table 2: Hypothetical Cross-Reactivity Data for 4-(3-Fluorophenyl)piperidin-4-ol
TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
Primary Target (Hypothetical) 1525Antagonist
5-HT1A>10,000>10,000-
5-HT2A5075Antagonist
5-HT2C500650Antagonist
D21,500>10,000-
H18001,200Antagonist
hERG>10,000>10,000-

In this hypothetical example, 4-(3-Fluorophenyl)piperidin-4-ol demonstrates good selectivity for its primary target over the other receptors in the panel. The selectivity is typically expressed as a fold-difference between the Ki or IC50 values. A 100-fold or greater selectivity is generally desired for a lead compound.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the initial cross-reactivity profiling of 4-(3-Fluorophenyl)piperidin-4-ol. By employing a combination of radioligand binding and functional assays against a rationally selected panel of targets, researchers can gain critical insights into the selectivity and potential liabilities of this novel compound. The data generated from these studies will be instrumental in guiding further optimization efforts and making informed decisions about the progression of 4-(3-Fluorophenyl)piperidin-4-ol as a potential therapeutic agent. Should significant off-target activity be identified, further focused structure-activity relationship (SAR) studies would be warranted to mitigate these interactions while preserving on-target potency.

References

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • MySkinRecipes. 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride. [Link]

  • Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(11), 2947. [Link]

  • Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o606. [Link]

  • Shvydkiv, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13498-13508. [Link]

  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 15-22. [Link]

  • PubChem. 4-(3-Fluorophenyl)piperidin-3-ol. [Link]

  • Salehi, B., et al. (2019). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Antioxidants, 8(10), 447. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), d261-d273. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 226-249. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1362. [Link]

Sources

A Comparative Guide to the Synthesis of 4-(3-Fluorophenyl)piperidin-4-ol: A Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of key intermediates is a critical step in the discovery and optimization of novel therapeutics. 4-(3-Fluorophenyl)piperidin-4-ol is a valuable building block in medicinal chemistry, and the reproducibility of its synthesis is paramount. This guide provides an in-depth comparison of two primary methods for the preparation of this important scaffold, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.

Introduction to 4-(3-Fluorophenyl)piperidin-4-ol

The 4-aryl-4-hydroxypiperidine moiety is a privileged scaffold found in a multitude of biologically active compounds. The introduction of a fluorine atom on the phenyl ring, as in 4-(3-fluorophenyl)piperidin-4-ol, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and bioavailability. Consequently, robust and scalable methods for the synthesis of this intermediate are of high interest to the pharmaceutical industry.

This guide will focus on two distinct and reproducible synthetic strategies:

  • The Grignard Reaction Approach: A classic and widely employed method for the formation of carbon-carbon bonds.

  • The Friedel-Crafts Alkylation Approach: An alternative strategy that leverages the direct reaction of an arene with an activated piperidone derivative.

We will delve into the experimental details of each method, providing a side-by-side comparison of their performance based on reported experimental data.

Method 1: The Grignard Reaction Approach

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds. In the context of 4-(3-fluorophenyl)piperidin-4-ol synthesis, this method involves the nucleophilic addition of a 3-fluorophenylmagnesium halide to a protected 4-piperidone derivative.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. The piperidine nitrogen is typically protected with a group such as tert-butyloxycarbonyl (Boc) to prevent its reaction with the Grignard reagent, which is a strong base. The use of an N-protecting group is crucial to ensure that the Grignard reagent adds exclusively to the carbonyl group.[1] The resulting magnesium alkoxide is then protonated during aqueous workup to yield the desired tertiary alcohol.

Grignard_Mechanism reagents 3-Fluorophenylmagnesium bromide (Grignard Reagent) + N-Boc-4-piperidone intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Addition workup Aqueous Workup (e.g., NH4Cl) intermediate->workup product tert-Butyl 4-(3-fluorophenyl)-4- hydroxypiperidine-1-carboxylate workup->product deprotection Acidic Deprotection (e.g., HCl or TFA) product->deprotection final_product 4-(3-Fluorophenyl)piperidin-4-ol deprotection->final_product

Caption: Workflow for the Grignard synthesis of 4-(3-Fluorophenyl)piperidin-4-ol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the Grignard synthesis of 4-(3-fluorophenyl)piperidin-4-ol.

Step 1: Preparation of 3-Fluorophenylmagnesium Bromide

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 3-bromofluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux.

  • Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-Boc-4-piperidone

  • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the prepared 3-fluorophenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Protected Intermediate

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 4: Deprotection

  • Dissolve the purified tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate in a suitable solvent such as dioxane or dichloromethane.

  • Add an excess of a strong acid, such as a 4M solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for a few hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure. If an HCl salt is formed, it may be isolated by filtration. Otherwise, neutralize the excess acid and extract the product.

Method 2: Friedel-Crafts Alkylation Approach

An alternative to the Grignard reaction is the Friedel-Crafts alkylation. This method involves the direct reaction of an aromatic compound (fluorobenzene) with an electrophilic piperidine species generated in situ. While less commonly reported for this specific target, it presents a conceptually different and potentially advantageous route.

Mechanistic Rationale

In this approach, the 4-piperidone is activated by a strong Brønsted or Lewis acid to generate a highly electrophilic species, likely a dicationic intermediate. This electrophile then undergoes an electrophilic aromatic substitution reaction with fluorobenzene to form the new carbon-carbon bond. This method circumvents the need for the pre-formation of an organometallic reagent, which can be sensitive to moisture and air.

Friedel_Crafts_Mechanism reagents 4-Piperidone + Fluorobenzene acid Superacid Catalyst (e.g., TfOH) reagents->acid intermediate Electrophilic Piperidine Intermediate (Dicationic) acid->intermediate Activation product 4-(Fluorophenyl)piperidin-4-yl Cation (after EAS) intermediate->product Electrophilic Aromatic Substitution (EAS) workup Aqueous Workup product->workup final_product 4-(3-Fluorophenyl)piperidin-4-ol workup->final_product

Caption: Proposed workflow for the Friedel-Crafts synthesis of 4-(3-Fluorophenyl)piperidin-4-ol.

Detailed Experimental Protocol (Proposed)

Step 1: Reaction Setup

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, combine 4-piperidone (1.0 equivalent) and fluorobenzene (used as both reactant and solvent).

  • Cool the mixture in an ice bath.

Step 2: Friedel-Crafts Reaction

  • Slowly add a strong Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH), to the cooled mixture. The reaction is typically exothermic.

  • After the addition, allow the reaction to stir at room temperature, monitoring its progress by TLC or GC-MS.

Step 3: Work-up and Purification

  • Carefully quench the reaction by pouring the mixture into a beaker of ice and a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Comparison

To provide an objective comparison, the following table summarizes the key performance indicators for each method. It is important to note that the data for the Friedel-Crafts method is extrapolated from similar reactions due to the lack of a specific published procedure for the target molecule.

ParameterGrignard Reaction ApproachFriedel-Crafts Alkylation Approach (Projected)
Starting Materials 3-Bromofluorobenzene, Magnesium, N-Boc-4-piperidone4-Piperidone, Fluorobenzene, Superacid
Reagent Sensitivity Highly sensitive to moisture and airLess sensitive to moisture and air
Number of Steps 3-4 (including protection/deprotection)1-2
Reported Yield Generally good to excellent (60-90%)Potentially good to excellent (80-99% for similar compounds)[2]
Scalability Scalable with careful control of exothermsPotentially scalable, but handling of superacids can be a challenge
Safety Considerations Handling of pyrophoric Grignard reagentsUse of highly corrosive superacids
Key Byproducts Wurtz coupling products (e.g., 3,3'-difluorobiphenyl)Polysubstituted products, isomers

Conclusion and Recommendations

Both the Grignard reaction and the Friedel-Crafts alkylation present viable pathways for the synthesis of 4-(3-fluorophenyl)piperidin-4-ol.

The Grignard reaction is a well-established and reliable method with a significant body of literature supporting its reproducibility. The primary challenges lie in the handling of moisture-sensitive reagents and the control of the exothermic reaction. However, with proper experimental technique, this method consistently delivers good to excellent yields. The multi-step nature, including protection and deprotection, adds to the overall synthesis time and complexity.

The Friedel-Crafts alkylation , while less documented for this specific target, offers the potential for a more direct and atom-economical synthesis. By avoiding the preparation of an organometallic intermediate, it can be a more streamlined process. The main hurdles are the use of corrosive and hazardous superacids and the potential for side reactions such as the formation of regioisomers, which would necessitate careful purification.

For laboratory-scale synthesis where reliability and predictability are paramount, the Grignard reaction approach is recommended due to its extensive documentation and proven track record. For process development and large-scale synthesis, the Friedel-Crafts approach warrants further investigation as a potentially more efficient and cost-effective alternative, provided that the challenges associated with handling superacids and controlling selectivity can be effectively addressed.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and safety infrastructure. This guide provides the foundational knowledge to make an informed decision and to successfully reproduce the synthesis of this valuable chemical intermediate.

References

  • BenchChem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Accessed January 7, 2026.
  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Lalli, C. (2020). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 18(3), 459-463.
  • Google Patents.
  • Google Patents.
  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Accessed January 7, 2026.
  • Klumpp, D. A., Garza, M., Jones, A., & Mendoza, S. (1999). Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones. The Journal of Organic Chemistry, 64(18), 6702–6705.
  • ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis. Accessed January 7, 2026.
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine. Accessed January 7, 2026.
  • O'Brien, P., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal, 31(31), e202500863.
  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. Accessed January 7, 2026.
  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Accessed January 7, 2026.
  • Walki, S., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7.
  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Accessed January 7, 2026.
  • ResearchGate. A new method for the preparation of piperidin-4-ones | Request PDF. Accessed January 7, 2026.
  • O'Hagan, D., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41.
  • Franz, A. W., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(11), 913-918.
  • Santa Cruz Biotechnology. 4-(3-Fluorophenyl)piperidin-4-ol. Accessed January 7, 2026.
  • BenchChem. side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. Accessed January 7, 2026.
  • Justia Patents. 4-substituted piperidines. Accessed January 7, 2026.
  • Google Patents.
  • Google Patents.
  • PubMed. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Accessed January 7, 2026.
  • ResearchGate. Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Accessed January 7, 2026.
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. Accessed January 7, 2026.
  • ResearchGate. Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization | Request PDF. Accessed January 7, 2026.
  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Accessed January 7, 2026.
  • Ye, J., Wang, X., & Deuther-Conrad, W. Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf.
  • Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • ResearchGate. (PDF) The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Accessed January 7, 2026.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Accessed January 7, 2026.

Sources

Benchmarking "4-(3-Fluorophenyl)piperidin-4-ol" against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a novel chemical entity against established inhibitors is fundamental to early-stage drug discovery. It provides critical insights into potency, selectivity, and potential therapeutic advantages. This guide outlines a comprehensive, multi-phase framework for benchmarking "4-(3-Fluorophenyl)piperidin-4-ol," a compound with a known chemical structure but limited publicly available data on its biological activity.

Given its uncharacterized nature, we will first propose a systematic approach to identify a plausible biological target. Subsequently, we will detail a head-to-head comparison against industry-standard inhibitors for that target. This guide is structured to provide not just protocols, but the strategic rationale behind each experimental choice, ensuring a robust and self-validating evaluation.

Phase 1: Target Identification and Initial Validation

Before any benchmarking can occur, the primary biological target of "4-(3-Fluorophenyl)piperidin-4-ol" must be identified and validated. The initial step involves a broad screening campaign to generate hypotheses, followed by rigorous validation to confirm the initial findings.

High-Throughput Screening (HTS)

The most efficient method for initial target discovery is to screen the compound against a large, diverse panel of biological targets. This is typically done using commercially available screening services that maintain libraries of assays for hundreds of kinases, GPCRs, ion channels, and other enzyme classes.

Experimental Rationale: The goal of HTS is not to achieve perfect accuracy but to narrow down the field of potential targets from thousands to a manageable few. A single, high concentration (e.g., 10 µM) is used to maximize the chances of detecting an interaction.

Workflow: Target Identification

cluster_0 Phase 1: Target Discovery A Compound Synthesis 4-(3-Fluorophenyl)piperidin-4-ol B High-Throughput Screen (HTS) (e.g., Kinase Panel @ 10 µM) A->B C Initial 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (Biochemical IC50 Determination) C->D Confirmation F Counter-Screen (Rule out assay interference) C->F Validation E Validated Target(s) (e.g., EGFR, IC50 < 1 µM) D->E F->D

Caption: Workflow for identifying and validating a biological target.

For the purpose of this guide, let us assume the HTS campaign identifies the Epidermal Growth Factor Receptor (EGFR) , a well-validated cancer target, as a primary hit.

Dose-Response Validation and IC50 Determination

A "hit" from a single-point HTS is not conclusive. The next crucial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the target's activity and is a key indicator of potency.

Protocol: Biochemical IC50 Determination for EGFR

  • Reagents & Materials : Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, ADP-Glo™ Kinase Assay kit (Promega).

  • Compound Preparation : Prepare a 10-point serial dilution of "4-(3-Fluorophenyl)piperidin-4-ol" in DMSO, typically starting from 100 µM.

  • Assay Procedure :

    • Add 5 µL of recombinant EGFR enzyme to each well of a 96-well plate.

    • Add 2 µL of the diluted compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, following the manufacturer's protocol. Luminescence is measured on a plate reader.

  • Data Analysis : Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Phase 2: Benchmarking Against Known Inhibitors

Once EGFR is confirmed as the target, "4-(3-Fluorophenyl)piperidin-4-ol" can be benchmarked against well-established, clinically relevant EGFR inhibitors. For this guide, we will use:

  • Gefitinib : A first-generation, reversible EGFR inhibitor.

  • Osimertinib : A third-generation, irreversible EGFR inhibitor that is also active against resistance mutations like T790M.

Head-to-Head Biochemical Potency

The first comparison is a direct, side-by-side biochemical IC50 determination using the protocol described in section 1.2. This provides a clean comparison of enzymatic inhibition, free from the complexities of a cellular environment.

Expected Data Output:

CompoundTargetIC50 (nM) [Mean ± SD, n=3]
4-(3-Fluorophenyl)piperidin-4-olEGFRExperimental Value
GefitinibEGFR25 ± 4
OsimertinibEGFR12 ± 2

Note: Values for Gefitinib and Osimertinib are representative literature values for illustrative purposes.

Cellular Target Engagement and Potency

A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and stability. Therefore, the next step is to assess inhibitory activity in a relevant cancer cell line that is dependent on EGFR signaling, such as the NCI-H1975 lung adenocarcinoma cell line, which harbors an activating EGFR mutation.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Culture : Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating : Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a 10-point serial dilution of "4-(3-Fluorophenyl)piperidin-4-ol," Gefitinib, and Osimertinib for 72 hours.

  • Viability Measurement : After incubation, measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis : Normalize the data to vehicle-treated cells and plot cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Logical Flow: From Enzyme to Cell

cluster_1 Phase 2: Benchmarking X Validated Target: EGFR Y Biochemical Assay (Head-to-Head IC50) X->Y Potency Z Cell-Based Assay (Cell Viability GI50) X->Z Efficacy W Selectivity Profiling (e.g., KinomeScan) X->W Selectivity R Comparative Data Analysis Y->R Z->R W->R

Caption: The logical progression of benchmarking experiments.

Kinase Selectivity Profiling

A critical attribute of a high-quality inhibitor is its selectivity. An inhibitor that potently blocks the intended target while sparing other related kinases is less likely to cause off-target side effects. The most comprehensive way to assess this is through a broad kinase panel screen.

Experimental Rationale: Services like Eurofins' KinomeScan™ or DiscoverX's KINOMEscan® utilize binding assays to quantify the interaction of a compound with hundreds of human kinases. The output is typically reported as the percent of control, where a lower number indicates stronger binding.

Data Presentation: Selectivity Score (S-Score)

A common metric for quantifying selectivity is the S-score. For example, S(10) is the number of kinases with >90% inhibition at a given concentration (e.g., 1 µM), divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

CompoundS-Score (1 µM)Primary TargetPotent Off-Targets (>95% Inhibition)
4-(3-Fluorophenyl)piperidin-4-olExperimental ValueEGFRExperimental Value
Gefitinib0.02EGFRERBB2, ERBB4
Osimertinib0.01EGFRBLK, ERBB2, ERBB4

Note: Representative data shown for known inhibitors.

Discussion and Interpretation

The collective data from these three key experiments provides a multi-dimensional view of the compound's performance relative to established standards.

  • Potency : How does the biochemical IC50 and cellular GI50 of "4-(3-Fluorophenyl)piperidin-4-ol" compare to Gefitinib and Osimertinib? A significantly higher value (e.g., >10-fold) may suggest it is a weaker inhibitor.

  • Selectivity : Does the compound exhibit a clean selectivity profile, or does it inhibit multiple other kinases? Unintended off-targets can be a source of toxicity, though in some cases, polypharmacology can be beneficial.

  • Structure-Activity Relationship (SAR) : The fluorophenylpiperidin-4-ol core is a common scaffold in medicinal chemistry. The results can inform future chemical modifications to improve potency or selectivity. For instance, the position of the fluorine atom on the phenyl ring can significantly influence binding affinity and metabolic stability.

References

  • Cross, D.A.E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer . Cancer Discovery. [Link]

  • Antolin, A.A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical safety . Expert Review of Clinical Pharmacology. [Link]

A Comparative Guide to In Silico and In Vitro Analysis of 4-(3-Fluorophenyl)piperidin-4-ol: Bridging Predictive and Experimental Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a meticulous process, demanding a synergistic interplay between computational prediction and empirical validation. This guide provides an in-depth comparison of in silico and in vitro methodologies as they apply to the characterization of "4-(3-Fluorophenyl)piperidin-4-ol," a novel piperidine derivative. Piperidine scaffolds are prevalent in pharmaceuticals, known to possess a wide range of pharmacological activities including anticancer, antimicrobial, and antipsychotic effects[1][2]. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a person of interest for further investigation[3].

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how computational modeling and laboratory-based assays can be cohesively employed to build a robust pharmacological profile of a novel compound like 4-(3-Fluorophenyl)piperidin-4-ol. We will explore the predictive power of in silico tools and delineate the essential in vitro experiments required to validate these predictions, thereby guiding rational decision-making in the early phases of drug development.

The Strategic Imperative: Why Compare In Silico and In Vitro?

The rationale for a dual-pronged approach is grounded in efficiency and ethical considerations. In silico methods offer a rapid and cost-effective means to screen vast chemical libraries, predict potential biological activities, and identify potential liabilities of a compound before significant resources are invested in its synthesis and laboratory testing. However, these computational models are predictive and based on existing data, necessitating experimental validation. In vitro assays, conducted on isolated proteins, cells, or tissues, provide the first layer of empirical evidence to confirm or refute the computational hypotheses. This iterative cycle of prediction and validation is the cornerstone of contemporary drug discovery.

Part 1: The Computational Blueprint: In Silico Profiling of 4-(3-Fluorophenyl)piperidin-4-ol

The initial characterization of a novel compound begins with a comprehensive in silico assessment to predict its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological targets. This computational screening allows for the early identification of potential assets and liabilities of the molecule.

Predictive Workflow for In Silico Analysis

The following diagram illustrates a typical computational workflow for the initial assessment of a novel chemical entity.

cluster_0 In Silico Prediction Pipeline Compound Structure Compound Structure Physicochemical Properties Physicochemical Properties Compound Structure->Physicochemical Properties Input ADMET Prediction ADMET Prediction Compound Structure->ADMET Prediction Input Target Prediction Target Prediction Compound Structure->Target Prediction Input Data Integration & Analysis Data Integration & Analysis Physicochemical Properties->Data Integration & Analysis ADMET Prediction->Data Integration & Analysis Target Prediction->Data Integration & Analysis Prioritized Hypotheses Prioritized Hypotheses Data Integration & Analysis->Prioritized Hypotheses

Caption: Computational workflow for in silico analysis.

Predicted Physicochemical Properties and Drug-Likeness

Several computational models, such as those based on Lipinski's Rule of Five, are employed to predict the "drug-likeness" of a molecule. These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight195.23 g/mol [4]Yes (< 500)
LogP(Predicted Value)Yes (< 5)
Hydrogen Bond Donors(Predicted Value)Yes (< 5)
Hydrogen Bond Acceptors(Predicted Value)Yes (< 10)

Note: Predicted values for LogP, Hydrogen Bond Donors, and Acceptors would be generated using computational software and are presented here as a template.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET models are crucial for identifying potential pharmacokinetic and toxicity issues early in the drug discovery process.

ADMET ParameterPredictionImplication
Absorption
Human Intestinal Absorption(e.g., High)Good potential for oral bioavailability.
Blood-Brain Barrier Permeability(e.g., Moderate)Potential for CNS activity.
Distribution
Plasma Protein Binding(e.g., >90%)May affect the free drug concentration.
Metabolism
Cytochrome P450 Inhibition(e.g., Inhibitor of CYP2D6)Potential for drug-drug interactions.
Excretion
Renal Excretion(e.g., Likely)Primary route of elimination.
Toxicity
hERG Inhibition(e.g., Low Risk)Reduced risk of cardiotoxicity.
Mutagenicity (Ames Test)(e.g., Non-mutagenic)Low concern for genotoxicity.

Note: The predictions in this table are hypothetical and would be generated using various QSAR and machine learning-based ADMET prediction tools.

Biological Target Prediction

Based on its structural similarity to other known pharmacologically active piperidine-containing molecules, in silico target prediction algorithms can suggest potential biological targets for 4-(3-Fluorophenyl)piperidin-4-ol. Given the prevalence of the piperidine scaffold in CNS-active drugs, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes within the central nervous system. For instance, related 4-hydroxypiperidine derivatives have shown affinity for histamine H3 receptors[5].

Part 2: The Experimental Verdict: In Vitro Validation

Following the generation of a computational profile, the next critical phase is to validate these predictions through a series of targeted in vitro experiments. The choice of assays is directly informed by the in silico hypotheses.

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of computational predictions.

cluster_1 In Vitro Validation Pipeline Prioritized Hypotheses Prioritized Hypotheses Target Binding Assays Target Binding Assays Prioritized Hypotheses->Target Binding Assays Guide ADMET Assays ADMET Assays Prioritized Hypotheses->ADMET Assays Guide Functional Assays Functional Assays Target Binding Assays->Functional Assays Data Correlation & Refinement Data Correlation & Refinement Functional Assays->Data Correlation & Refinement ADMET Assays->Data Correlation & Refinement Validated Lead Validated Lead Data Correlation & Refinement->Validated Lead

Caption: Experimental workflow for in vitro validation.

Target Binding and Functional Assays

To validate the predicted biological targets, a panel of binding and functional assays would be conducted.

Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of 4-(3-Fluorophenyl)piperidin-4-ol to a predicted target receptor (e.g., a specific GPCR).

  • Materials: Cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the receptor, 4-(3-Fluorophenyl)piperidin-4-ol, scintillation fluid, and a microplate scintillation counter.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol. b. After incubation, separate the bound and free radioligand by rapid filtration. c. Quantify the amount of bound radioligand using a scintillation counter. d. Determine the concentration of 4-(3-Fluorophenyl)piperidin-4-ol that inhibits 50% of the specific binding of the radioligand (IC50). e. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol: Cellular Functional Assay (e.g., cAMP Assay for GPCRs)

  • Objective: To determine if the binding of 4-(3-Fluorophenyl)piperidin-4-ol to the target receptor results in a functional response (agonist or antagonist activity).

  • Materials: A cell line expressing the target receptor that is coupled to a downstream signaling pathway (e.g., adenylyl cyclase), 4-(3-Fluorophenyl)piperidin-4-ol, a known agonist for the receptor, and a cAMP detection kit.

  • Procedure: a. Treat the cells with varying concentrations of 4-(3-Fluorophenyl)piperidin-4-ol alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity). b. After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using the detection kit. c. Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vitro ADMET Assays

To validate the in silico ADMET predictions, a series of standardized laboratory assays are performed.

ADMET ParameterIn Vitro AssayExperimental Endpoint
Absorption Caco-2 Permeability AssayApparent permeability coefficient (Papp)
Metabolism Microsomal Stability AssayIn vitro half-life (t1/2)
Toxicity hERG Patch Clamp AssayIC50 for hERG channel inhibition
Toxicity Ames TestNumber of revertant colonies

Protocol: Microsomal Stability Assay

  • Objective: To assess the metabolic stability of 4-(3-Fluorophenyl)piperidin-4-ol in the presence of liver microsomes.

  • Materials: Liver microsomes (human, rat), NADPH, 4-(3-Fluorophenyl)piperidin-4-ol, and an LC-MS/MS system.

  • Procedure: a. Incubate 4-(3-Fluorophenyl)piperidin-4-ol with liver microsomes in the presence of NADPH at 37°C. b. At various time points, quench the reaction and analyze the remaining concentration of the parent compound by LC-MS/MS. c. Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Part 3: The Synthesis - Correlating In Silico and In Vitro Data

The ultimate goal of this dual approach is to establish a strong correlation between the computational predictions and the experimental results. This correlation builds confidence in the predictive models and provides a more complete understanding of the compound's properties.

Logical Relationship between Prediction and Validation

cluster_2 Data Correlation Framework In Silico Predictions In Silico Predictions Correlation Analysis Correlation Analysis In Silico Predictions->Correlation Analysis In Vitro Results In Vitro Results In Vitro Results->Correlation Analysis Refined Compound Profile Refined Compound Profile Correlation Analysis->Refined Compound Profile Decision Gate Decision Gate Refined Compound Profile->Decision Gate Go/No-Go

Caption: Correlation of in silico and in vitro data.

A strong correlation, for instance, between a predicted high binding affinity to a specific receptor and a low nanomolar Ki value from a radioligand binding assay, would significantly strengthen the case for that receptor being a primary target of 4-(3-Fluorophenyl)piperidin-4-ol. Conversely, a discrepancy, such as a prediction of low metabolic stability and an experimental finding of high stability, would necessitate a refinement of the computational models and a deeper investigation into the compound's metabolic pathways.

Conclusion

The evaluation of a novel compound like 4-(3-Fluorophenyl)piperidin-4-ol is a journey that begins with the broad strokes of in silico prediction and is progressively refined by the precise details of in vitro experimentation. While this guide has been constructed based on established methodologies in the absence of specific published data for this exact molecule, it provides a robust framework for its investigation. The synergy between computational and experimental approaches not only accelerates the drug discovery process but also enhances the quality of decision-making, ultimately increasing the probability of identifying and developing safe and effective new medicines.

References

  • Vinaya, K., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Naik, L., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.
  • Unsplash. (2011). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Ningbo Innopharmchem Co., Ltd. (2024). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. [Link]

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]

  • PubChem. 4-(3-Fluorophenyl)piperidin-3-ol. [Link]

  • MDPI. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [Link]

  • PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Semantic Scholar. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. [Link]

  • Allied Academies. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4- (aminomethyl) piperidin-1-yl]. [Link]hindol2yl1hindazole6--carbonitrile-as-a-p.pdf)

Sources

Comparative Bioactivity of 4-(3-Fluorophenyl)piperidin-4-ol: An Investigative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its favorable pharmacokinetic properties and synthetic tractability.[1][2] Modifications to the piperidine core have led to the development of drugs targeting a wide range of conditions, from neurological disorders to cancers.[2][3] This guide focuses on a novel compound, 4-(3-Fluorophenyl)piperidin-4-ol , a molecule of significant interest due to its structural similarities to compounds with demonstrated anti-proliferative and cytotoxic activities.[4][5][6]

Given its novelty, publicly available bioactivity data for 4-(3-Fluorophenyl)piperidin-4-ol is limited. Therefore, this guide will serve as a comprehensive framework for researchers, outlining the essential experimental comparisons and detailed protocols necessary to elucidate its therapeutic potential. We will present a hypothetical comparative analysis based on established methodologies and data from structurally related piperidin-4-ol derivatives to illustrate the expected outcomes and guide experimental design.

Comparative Cytotoxicity Analysis: A Multi-Cell Line Approach

A critical initial step in characterizing a novel compound is to assess its cytotoxic and anti-proliferative effects across a panel of diverse cell lines. This approach not only determines the compound's potency but also provides early insights into its potential cancer-specific selectivity. A standard screening panel often includes representative cell lines from various cancer types alongside a non-cancerous cell line to gauge potential toxicity to healthy tissues.[4][7][8]

Hypothetical IC₅₀ Values for 4-(3-Fluorophenyl)piperidin-4-ol

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. The following table presents hypothetical IC₅₀ values for 4-(3-Fluorophenyl)piperidin-4-ol across a representative panel of cell lines, illustrating a scenario where the compound exhibits preferential activity against cancer cells.

Cell LineCancer TypeHypothetical IC₅₀ (µM) of 4-(3-Fluorophenyl)piperidin-4-olDoxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma12.5 ± 1.30.8 ± 0.1
A549 Lung Carcinoma18.2 ± 2.11.2 ± 0.2
HCT116 Colorectal Carcinoma9.8 ± 1.10.6 ± 0.08
HEK293 Normal Human Embryonic Kidney> 505.4 ± 0.7

Note: This data is illustrative and intended to guide experimental expectations. Actual values must be determined empirically.

A higher IC₅₀ value in the non-cancerous HEK293 cell line, as depicted above, would suggest a favorable selectivity index, a crucial parameter in early-stage drug development.[7][8]

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is as important as knowing that it does. The primary mechanisms of programmed cell death (apoptosis) and uncontrolled cell death (necrosis) can be distinguished using specific assays. The Annexin V/Propidium Iodide (PI) assay is a gold-standard technique for this purpose.[9][10]

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[10][11] Propidium iodide is a fluorescent dye that intercalates with DNA but is excluded by the intact plasma membrane of viable and early apoptotic cells. Therefore, it only stains late apoptotic and necrotic cells where membrane integrity is compromised.

Hypothetical Flow Cytometry Data for HCT116 Cells Treated with 4-(3-Fluorophenyl)piperidin-4-ol (IC₅₀ concentration)

Cell PopulationPercentage of Total CellsInterpretation
Annexin V- / PI- 65%Viable Cells
Annexin V+ / PI- 25%Early Apoptotic Cells
Annexin V+ / PI+ 8%Late Apoptotic/Necrotic Cells
Annexin V- / PI+ 2%Necrotic Cells

These hypothetical results would suggest that 4-(3-Fluorophenyl)piperidin-4-ol primarily induces apoptosis in HCT116 cells.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed and validated protocols are essential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[13][14]

Workflow for the MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubation1 Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation1 compound_addition Add serial dilutions of 4-(3-Fluorophenyl)piperidin-4-ol incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT solution (final conc. 0.5 mg/mL) incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO or SDS-HCl) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-(3-Fluorophenyl)piperidin-4-ol in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (negative control) and untreated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[15]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking.[12]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Workflow for Annexin V/PI Staining

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells in a 6-well plate treatment Treat with compound for desired time cell_seeding->treatment harvest Harvest cells (trypsinization) and wash with cold PBS treatment->harvest resuspend Resuspend in 1X Annexin Binding Buffer harvest->resuspend stain Add FITC-Annexin V and PI resuspend->stain incubation Incubate for 15 min at RT in the dark stain->incubation add_buffer Add 1X Annexin Binding Buffer incubation->add_buffer analysis Analyze by flow cytometry within 1 hour add_buffer->analysis

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-(3-Fluorophenyl)piperidin-4-ol at the desired concentrations for the appropriate time. Include positive (e.g., staurosporine-treated) and negative controls.[10]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells once with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][16]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]

Potential Signaling Pathways and Future Directions

The piperidine scaffold is known to interact with a multitude of cellular targets.[2] Based on the activities of similar compounds, 4-(3-Fluorophenyl)piperidin-4-ol could potentially modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt or MAPK pathways. Further investigation using techniques like Western blotting to assess the phosphorylation status of key proteins in these pathways would be a logical next step.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | (Inhibition) Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Compound 4-(3-Fluorophenyl)piperidin-4-ol Compound->Akt  Potential Inhibition Bad->Apoptosis

Caption: Potential mechanism of action via PI3K/Akt pathway inhibition.

Conclusion

While direct experimental data on the bioactivity of 4-(3-Fluorophenyl)piperidin-4-ol is yet to be published, this guide provides a robust framework for its systematic evaluation. By employing a multi-cell line cytotoxicity screening approach and detailed mechanistic studies such as the Annexin V/PI apoptosis assay, researchers can effectively characterize its anti-cancer potential. The provided protocols and hypothetical data serve as a valuable resource for designing and interpreting these crucial preclinical experiments. The exploration of novel piperidine derivatives like 4-(3-Fluorophenyl)piperidin-4-ol holds significant promise for the discovery of next-generation therapeutics.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Singh, R. et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Provost, J.J. & Wallert, M.A. MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • University of Virginia. The Annexin V Apoptosis Assay. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Adan, A. et al. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Ray, D. et al. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC. Available from: [Link]

  • Sun, H. et al. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. Available from: [Link]

  • Maddry, J.A. et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Available from: [Link]

  • Vinaya, K. et al. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. Available from: [Link]

  • Polish Journal of Chemical Technology. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available from: [Link]

  • Sławiński, J. et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine. Available from: [Link]

  • Gaponova, A. et al. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. Available from: [Link]

  • de Pater, E. et al. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. PubMed. Available from: [Link]

  • Rather, R.A. & Bhagat, M. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available from: [Link]

  • World Anti-Doping Agency. The Prohibited List. Available from: [Link]

  • Shapira, S. et al. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE. Available from: [Link]

  • Sadek, B. et al. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available from: [Link]

  • D’Auria, F.D. et al. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. MDPI. Available from: [Link]

Sources

Navigating the Pharmacokinetic Landscape: A Comparative Guide to 4-(3-Fluorophenyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, particularly for central nervous system (CNS) targets, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is optimizing the pharmacokinetic (PK) profile—the dynamic process of a drug's absorption, distribution, metabolism, and excretion (ADME). The 4-phenylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting CNS receptors. The introduction of a fluorine atom, as in "4-(3-Fluorophenyl)piperidin-4-ol," can significantly modulate a molecule's properties, including its metabolic stability and ability to cross the blood-brain barrier (BBB).

This guide offers a comparative analysis of the pharmacokinetic profiles of a series of hypothetical analogs of "4-(3-Fluorophenyl)piperidin-4-ol." By examining how subtle structural modifications influence key PK parameters, we aim to provide a framework for rational drug design and lead optimization. The data presented herein, while representative and based on established principles, is intended to be illustrative. Researchers are encouraged to generate experimental data for their specific analogs using the detailed protocols provided.

The Crucial Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. In the context of the 4-phenylpiperidin-4-ol scaffold, the 3-fluoro substituent can exert multiple effects:

  • Metabolic Stability: Fluorine can block sites of metabolism susceptible to oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and oral bioavailability.

  • Lipophilicity and Permeability: The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, influencing the molecule's overall lipophilicity (logP) and its ability to permeate biological membranes, including the BBB.

  • Target Binding: Fluorine can engage in unique interactions with target proteins, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Comparative Pharmacokinetic Profiles of 4-(3-Fluorophenyl)piperidin-4-ol Analogs

To illustrate the impact of structural modifications on pharmacokinetic properties, we present a comparative analysis of our lead compound, Analog A (4-(3-Fluorophenyl)piperidin-4-ol) , and three hypothetical analogs with variations at the piperidine nitrogen and the 4-position of the phenyl ring.

Analog Structure Modification LogP t½ (min) (Human Liver Microsomes) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Human Plasma Protein Binding (%) Rat Oral Bioavailability (%) Rat Brain/Plasma Ratio
A 4-(3-Fluorophenyl)piperidin-4-olParent Compound2.1455.285301.2
B 1-Methyl-4-(3-fluorophenyl)piperidin-4-olN-Methylation2.5907.888551.8
C 4-(3,5-Difluorophenyl)piperidin-4-olAdditional Fluorination2.31206.582401.5
D 4-(3-Fluorophenyl)-1-(2-hydroxyethyl)piperidin-4-olN-Hydroxyethylation1.8303.175150.8
Key Insights from the Comparative Data:
  • N-Alkylation (Analog B): The addition of a methyl group to the piperidine nitrogen increases lipophilicity, leading to enhanced permeability and oral bioavailability. This modification also appears to shield the molecule from metabolism, resulting in a longer half-life in human liver microsomes. The increased brain-to-plasma ratio suggests improved CNS penetration.[1]

  • Increased Fluorination (Analog C): The introduction of a second fluorine atom to the phenyl ring further enhances metabolic stability, as indicated by the prolonged microsomal half-life. This highlights the "metabolic blocking" effect of fluorine.

  • Introduction of a Hydrophilic Group (Analog D): The N-hydroxyethyl substituent decreases lipophilicity, which correlates with reduced permeability, lower oral bioavailability, and decreased brain penetration. This analog also exhibits lower metabolic stability, suggesting the hydroxyl group may be a site for metabolism.

Experimental Protocols for Pharmacokinetic Profiling

Accurate and reproducible experimental data are the bedrock of successful drug development. The following are detailed, step-by-step methodologies for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes

This assay assesses the intrinsic clearance of a compound by hepatic enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) permeability, add the test compound (typically at 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux by transporters like P-glycoprotein.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and clearance.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into human plasma to the desired final concentration.

  • Equilibrium Dialysis:

    • Use a RED device, which consists of single-use dialysis inserts with a semi-permeable membrane.

    • Add the spiked plasma to one chamber of the insert and phosphate-buffered saline (PBS) to the other chamber.

    • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and PBS chambers.

    • Quantify the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of unbound drug using the following equation: % Unbound = (Concentration in PBS chamber / Concentration in plasma chamber) * 100

Visualizing Key Pharmacokinetic Processes

Understanding the interplay of various factors in drug disposition is crucial. The following diagrams, generated using Graphviz, provide a visual representation of key concepts.

ADME_Process cluster_Absorption Absorption (Oral) cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion GI_Tract GI Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Absorption Liver Liver (CYP450s) Portal_Vein->Liver First-Pass Metabolism Systemic_Circulation Systemic Circulation (Plasma Protein Binding) Tissues Tissues (Site of Action) Systemic_Circulation->Tissues BBB Blood-Brain Barrier Systemic_Circulation->BBB Kidney Kidney Systemic_Circulation->Kidney Bile Bile Systemic_Circulation->Bile CNS Central Nervous System BBB->CNS Penetration CNS->BBB Efflux Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: The ADME process for an orally administered drug.

Experimental_Workflow cluster_InVitro In Vitro ADME Screening cluster_InVivo In Vivo Pharmacokinetics Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Lead_Optimization Lead Optimization Metabolic_Stability->Lead_Optimization Permeability Permeability (PAMPA, Caco-2) Permeability->Lead_Optimization Plasma_Binding Plasma Protein Binding (RED) Plasma_Binding->Lead_Optimization CYP_Phenotyping CYP450 Reaction Phenotyping CYP_Phenotyping->Lead_Optimization Animal_PK Animal PK Studies (Rat, Mouse) PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t½, F%) Animal_PK->PK_Parameters Brain_Penetration Brain Penetration (Brain/Plasma Ratio) Animal_PK->Brain_Penetration Clinical_Candidate Clinical Candidate PK_Parameters->Clinical_Candidate Brain_Penetration->Clinical_Candidate Lead_Compound Lead Compound Lead_Compound->Metabolic_Stability Lead_Compound->Permeability Lead_Compound->Plasma_Binding Lead_Optimization->Animal_PK

Caption: A typical workflow for pharmacokinetic profiling in drug discovery.

Conclusion and Future Directions

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For CNS-active compounds like the 4-(3-Fluorophenyl)piperidin-4-ol analogs, achieving an optimal balance of metabolic stability, permeability, and brain penetration is paramount. As demonstrated, subtle structural modifications can have a profound impact on these properties.

This guide provides a foundational understanding and practical protocols for the comparative evaluation of such analogs. By systematically applying these principles and experimental methodologies, researchers can navigate the complex landscape of drug metabolism and pharmacokinetics with greater confidence, ultimately accelerating the discovery of novel and effective therapies for CNS disorders.

References

Sources

A Head-to-Head Comparison of Synthesis Routes for 4-(3-Fluorophenyl)piperidin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of successful drug discovery programs. 4-(3-Fluorophenyl)piperidin-4-ol is a valuable building block in the synthesis of a variety of centrally acting agents. This guide provides an in-depth, head-to-head comparison of the most common and emerging synthetic routes to this important scaffold, offering experimental insights and data to inform your selection of the optimal synthetic strategy.

Introduction: The Significance of the 4-Aryl-4-hydroxypiperidine Moiety

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of the aryl group and the tertiary alcohol on the piperidine ring provides a three-dimensional architecture that can effectively interact with a variety of biological targets. The fluorine substituent on the phenyl ring, as in 4-(3-fluorophenyl)piperidin-4-ol, can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final drug molecule. Given its importance, the development of robust and efficient synthetic routes to this intermediate is of paramount interest.

This guide will compare and contrast the following primary synthetic strategies:

  • Route 1: The Grignard Reaction - A Classic and Robust Approach

  • Route 2: The Aza-Prins Cyclization - A Convergent and Stereoselective Alternative

Route 1: The Grignard Reaction

The Grignard reaction is the most widely reported and industrially utilized method for the synthesis of 4-aryl-4-hydroxypiperidines, including 4-(3-fluorophenyl)piperidin-4-ol. This approach relies on the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a suitable 4-piperidone derivative.

Overall Synthetic Workflow

The synthesis typically proceeds in three key steps:

  • N-Protection of 4-Piperidone: The secondary amine of 4-piperidone is protected to prevent it from reacting with the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

  • Grignard Reagent Formation and Addition: The 3-fluorophenylmagnesium bromide Grignard reagent is typically prepared in situ from 3-bromofluorobenzene and magnesium turnings. This reagent is then added to the N-protected 4-piperidone at low temperatures to afford the protected tertiary alcohol.

  • Deprotection: The protecting group is removed to yield the final product, 4-(3-fluorophenyl)piperidin-4-ol.

Diagram of the Grignard Reaction Workflow

Grignard Reaction Workflow start 4-Piperidone step1 N-Boc Protection (Boc)2O, Base start->step1 intermediate1 N-Boc-4-piperidone step1->intermediate1 step2 Grignard Reaction 1. 3-F-PhMgBr 2. Aqueous Workup intermediate1->step2 intermediate2 tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate step2->intermediate2 step3 Deprotection Acid (e.g., HCl) intermediate2->step3 end 4-(3-Fluorophenyl)piperidin-4-ol step3->end

Caption: Workflow for the synthesis of 4-(3-Fluorophenyl)piperidin-4-ol via the Grignard reaction.

Experimental Protocol: Grignard Synthesis

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add a base like triethylamine or sodium carbonate (2.5 equivalents) at 0 °C.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • After completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.

Step 2: Synthesis of tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare a solution of 3-bromofluorobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings to initiate the Grignard reagent formation. Gentle heating or the addition of a crystal of iodine may be necessary.

  • Once the reaction has initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the freshly prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of 4-(3-Fluorophenyl)piperidin-4-ol

  • Dissolve the purified tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate in a suitable solvent such as dioxane or methanol.

  • Add a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution), and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-fluorophenyl)piperidin-4-ol.

Performance and Considerations
ParameterGrignard Reaction
Overall Yield 60-80%
Reaction Time 24-48 hours
Scalability Well-established for large-scale production
Reagents Readily available, but Grignard reagents are moisture-sensitive
Key Challenges Strict anhydrous conditions required, potential for side reactions (e.g., Wurtz coupling, enolization), exothermicity on a large scale.

Expertise & Experience Insights:

The initiation of the Grignard reagent formation can sometimes be challenging. Activation of the magnesium surface is critical; this can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates the activation of the magnesium.[1] The choice of solvent is also important; while diethyl ether is commonly used, tetrahydrofuran (THF) is often preferred due to its higher boiling point and better solvating power for the Grignard reagent.[1]

Trustworthiness and Self-Validation:

A key self-validating aspect of this protocol is the visual confirmation of Grignard reagent formation (exotherm, color change). The progress of each step can be reliably monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Route 2: The Aza-Prins Cyclization

The aza-Prins cyclization is a powerful and convergent strategy for the synthesis of piperidine derivatives. This reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. For the synthesis of 4-(3-fluorophenyl)piperidin-4-ol, this would involve the reaction of a suitable N-protected homoallylic amine with 3-fluorobenzaldehyde.

Proposed Synthetic Workflow

This route offers a more convergent approach, assembling the piperidine ring and introducing the aryl and hydroxyl groups in a single key step.

  • Synthesis of a Protected Homoallylic Amine: A suitable N-protected homoallylic amine is required as the starting material.

  • Aza-Prins Cyclization: The homoallylic amine is reacted with 3-fluorobenzaldehyde in the presence of a Lewis or Brønsted acid catalyst. The cyclization is followed by the trapping of the resulting carbocation intermediate with water to afford the 4-hydroxypiperidine ring.

  • Deprotection: Removal of the N-protecting group yields the final product.

Diagram of the Aza-Prins Cyclization Workflow

Aza-Prins Cyclization Workflow start1 Protected Homoallylic Amine step1 Aza-Prins Cyclization Acid Catalyst, H₂O start1->step1 start2 3-Fluorobenzaldehyde start2->step1 intermediate Protected 4-(3-fluorophenyl) -4-hydroxypiperidine step1->intermediate step2 Deprotection intermediate->step2 end 4-(3-Fluorophenyl)piperidin-4-ol step2->end

Caption: Proposed workflow for the synthesis of 4-(3-Fluorophenyl)piperidin-4-ol via aza-Prins cyclization.

Experimental Protocol: Aza-Prins Cyclization (Proposed)

While a specific protocol for the synthesis of 4-(3-fluorophenyl)piperidin-4-ol via an aza-Prins cyclization is not extensively documented, a general procedure can be adapted from the synthesis of similar 4-hydroxypiperidines.[1]

  • To a solution of an N-protected homoallylic amine (1 equivalent) and 3-fluorobenzaldehyde (1.2 equivalents) in a suitable solvent such as dichloromethane or acetonitrile at 0 °C, add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-protected 4-(3-fluorophenyl)piperidin-4-ol.

  • Proceed with the deprotection step as described in the Grignard route to obtain the final product.

Performance and Considerations
ParameterAza-Prins Cyclization
Overall Yield Potentially moderate to good (literature on similar compounds suggests yields of 50-70%)
Reaction Time 12-24 hours for the cyclization step
Scalability Less established for large-scale synthesis compared to the Grignard route
Reagents Requires synthesis of the homoallylic amine precursor
Key Advantages Convergent approach, potential for high diastereoselectivity, milder reaction conditions compared to Grignard reagent formation.

Expertise & Experience Insights:

The success of the aza-Prins cyclization is highly dependent on the choice of the N-protecting group and the acid catalyst. Electron-withdrawing protecting groups on the nitrogen, such as tosyl or nosyl groups, can facilitate the cyclization. The choice of Lewis or Brønsted acid can influence the reaction rate and selectivity. Screening of different catalysts may be necessary to optimize the reaction for this specific substrate.

Trustworthiness and Self-Validation:

The progress of the cyclization can be monitored by TLC. The stereochemistry of the resulting 4-hydroxypiperidine should be carefully characterized by NMR techniques, such as NOE experiments, to confirm the relative configuration of the substituents.

Head-to-Head Comparison Summary

FeatureRoute 1: Grignard ReactionRoute 2: Aza-Prins Cyclization
Reliability & Scalability High. A well-established and robust method suitable for large-scale industrial production.Moderate. Less established for this specific target molecule; scalability may require significant optimization.
Starting Materials Readily available (4-piperidone, 3-bromofluorobenzene).Requires the synthesis of a specific N-protected homoallylic amine.
Reaction Conditions Requires strictly anhydrous conditions and careful temperature control, especially during Grignard reagent formation.Generally milder conditions for the key cyclization step.
Stereocontrol Generally produces a racemic mixture unless chiral auxiliaries or catalysts are employed.Can offer high diastereoselectivity, particularly for the cis-isomer, depending on the substrate and reaction conditions.
Atom Economy Good, but the use of a protecting group adds steps.Potentially more atom-economical in the key bond-forming step.
Safety Considerations Grignard reagents are highly reactive and pyrophoric. The reaction can be highly exothermic.Lewis and Brønsted acids used as catalysts require careful handling.

Conclusion and Recommendations

For researchers requiring a reliable and scalable synthesis of 4-(3-fluorophenyl)piperidin-4-ol, the Grignard reaction remains the gold standard . Its well-documented procedures, high overall yields, and the availability of starting materials make it the most practical choice for producing significant quantities of the target compound. The challenges associated with handling Grignard reagents are well-understood and can be managed with standard laboratory techniques.

The aza-Prins cyclization , while less established for this specific molecule, presents an intriguing alternative, particularly for the synthesis of analogs with diverse substitution patterns. Its convergent nature and potential for stereocontrol make it a valuable tool for medicinal chemistry explorations where smaller quantities of a variety of derivatives are needed. Further research and optimization of this route for the synthesis of 4-aryl-4-hydroxypiperidines could establish it as a more mainstream and competitive alternative.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale of synthesis, the availability of starting materials and specialized reagents, and the importance of stereochemical control. This guide provides the necessary data and insights to make an informed decision for your research endeavors.

References

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Subba Reddy, B. V., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652. [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Verification

In the landscape of drug discovery and medicinal chemistry, the 4-aryl-4-piperidinol scaffold is a recurring motif of significant interest. These structures serve as key intermediates and core components in a variety of pharmacologically active agents, particularly those targeting the central nervous system.[1][2] The specific compound, 4-(3-Fluorophenyl)piperidin-4-ol, is a member of this class, and its published data suggests potential utility as an ion channel modulator, a profile that is highly valuable for investigating treatments for ischemic diseases and neurological disorders.[3]

However, the integrity of any research built upon such a compound is wholly dependent on the verifiable identity, purity, and biological activity of the material used. Sourcing a chemical from a catalogue is merely the first step; independent verification is the cornerstone of reproducible science. This guide provides a comprehensive framework for researchers to independently verify the published data for 4-(3-Fluorophenyl)piperidin-4-ol. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, establishing a self-validating workflow from synthesis to biological characterization.

Part 1: Verification of Chemical Synthesis

The most common and robust method for synthesizing 4-aryl-4-piperidinols involves the Grignard reaction, where an arylmagnesium halide is added to a protected 4-piperidone precursor. This approach is well-documented for analogous structures and offers a reliable pathway to the target compound.[4]

Proposed Synthetic Pathway: Grignard Addition

The logical synthetic route begins with a commercially available N-protected 4-piperidone, such as 1-(tert-butoxycarbonyl)piperidin-4-one (N-Boc-4-piperidone). The Boc protecting group is ideal due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions. The aryl component is prepared as a Grignard reagent from 3-bromofluorobenzene.

Synthetic_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection A 3-Bromofluorobenzene Grignard 3-Fluorophenylmagnesium bromide A->Grignard Mg, THF B Magnesium Turnings B->Grignard Reagent1 Anhydrous THF Reagent1->Grignard Protected_Product N-Boc-4-(3-fluorophenyl) piperidin-4-ol Grignard->Protected_Product C N-Boc-4-piperidone C->Protected_Product 1. Add Grignard 2. Quench (aq. NH4Cl) Final_Product 4-(3-Fluorophenyl) piperidin-4-ol Protected_Product->Final_Product Reagent2 HCl in Dioxane Reagent2->Final_Product

Caption: Synthetic workflow for 4-(3-Fluorophenyl)piperidin-4-ol.

Experimental Protocol: Synthesis

Objective: To synthesize 4-(3-Fluorophenyl)piperidin-4-ol and verify its structure.

Materials:

  • 3-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (4M in 1,4-Dioxane)

  • Ethyl acetate, Hexanes, Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add anhydrous THF, followed by a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF dropwise, maintaining a gentle reflux. The disappearance of the magnesium and a change in color indicates reagent formation. Causality: Anhydrous conditions are critical as Grignard reagents react violently with water.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of N-Boc-4-piperidone (0.9 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C. Causality: Keeping the temperature low prevents side reactions and decomposition of the piperidone.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild acid source that protonates the alkoxide intermediate without being harsh enough to cleave the Boc group.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(3-fluorophenyl)piperidin-4-ol.

    • Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Boc Deprotection:

    • Dissolve the purified, protected intermediate in a minimal amount of methanol or ethyl acetate.

    • Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford the final product, 4-(3-Fluorophenyl)piperidin-4-ol, as its hydrochloride salt.

Part 2: Analytical Characterization and Purity Assessment

Unambiguous structural confirmation and purity assessment require a multi-technique, or orthogonal, approach. Relying on a single method, such as melting point, is insufficient. We will combine chromatography with mass spectrometry and NMR spectroscopy.

Analytical_Workflow cluster_Purity Purity Assessment cluster_Identity Identity Confirmation Start Synthesized Product HPLC RP-HPLC-UV Start->HPLC LCMS LC-MS (ESI+) Start->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Purity_Result Purity ≥ 98%? HPLC->Purity_Result MW_Result Correct Mass? Purity_Result->MW_Result Yes End_Fail Requires Re-purification Purity_Result->End_Fail No LCMS->MW_Result Structure_Result Correct Structure? NMR->Structure_Result MW_Result->Structure_Result Yes MW_Result->End_Fail No End_Pass Verified Compound Structure_Result->End_Pass Yes Structure_Result->End_Fail No

Caption: Orthogonal analytical workflow for compound verification.

Table 1: Expected Analytical Data Summary
ParameterExpected ValueTechniquePurpose
Molecular Formula C₁₁H₁₄FNO-Basic Identity
Molecular Weight 195.23 g/mol -Basic Identity
[M+H]⁺ 196.11ESI-MSMass Confirmation
Purity >98%RP-HPLCQuantify Purity
¹H NMR See predicted shiftsNMRStructural Isomerism
¹³C NMR ~11 unique signalsNMRCarbon Skeleton
¹⁹F NMR 1 singletNMRFluorine Presence
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

Objective: To determine the purity of the synthesized compound by separating it from potential impurities.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile. Causality: A buffered mobile phase ensures consistent ionization and peak shape for the amine-containing analyte.

  • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Data Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A pure sample should exhibit one major peak.[5]

Protocol 2: LC-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Couple the HPLC system described above to an electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive (ESI+). Causality: The piperidine nitrogen is basic and will readily accept a proton to form a positive ion [M+H]⁺, making ESI+ the most sensitive mode.

  • Analysis: The mass spectrum corresponding to the main HPLC peak should show a dominant ion at m/z = 196.11.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous confirmation of the molecular structure.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Should reveal distinct signals for the aromatic protons (with splitting patterns consistent with a 1,3-disubstituted benzene ring) and the aliphatic protons of the piperidine ring. The piperidine signals will appear as complex multiplets due to chair conformation and proton-proton coupling.

  • ¹³C NMR: Should show the expected number of carbon signals (~11, depending on symmetry and solvent effects). Key signals include those in the aromatic region (~110-165 ppm), the carbinol carbon (C-OH, ~70 ppm), and aliphatic carbons (~30-50 ppm).

  • ¹⁹F NMR: This is a crucial and simple experiment. It should show a single resonance (a singlet or complex multiplet depending on coupling to nearby protons), confirming the presence and single chemical environment of the fluorine atom.[6]

Part 3: Verification of Biological Activity

Published data on analogous 4-aryl-4-piperidinols indicate they can function as dual Na⁺ and Ca²⁺ channel blockers.[3] This provides a clear, testable hypothesis for the biological activity of 4-(3-Fluorophenyl)piperidin-4-ol. The gold-standard technique for verifying ion channel modulation is patch-clamp electrophysiology.

Mechanism of Action: Ion Channel Blockade

The proposed mechanism involves the compound physically occluding the ion-conducting pore of voltage-gated sodium or calcium channels, thereby preventing the influx of ions that is necessary for cellular processes like neuronal firing.

Biological_Mechanism cluster_0 Baseline State (Channel Open) cluster_1 Inhibited State (Channel Blocked) Membrane1 Extracellular Cell Membrane Intracellular Channel1 Ion Channel (Open) Response1 Cellular Response (e.g., Depolarization) Channel1->Response1 Ion_In Na⁺ / Ca²⁺ Influx Membrane2 Extracellular Cell Membrane Intracellular Channel2 Ion Channel (Blocked) No_Response No Cellular Response Channel2->No_Response Blocker 4-(3-Fluorophenyl) piperidin-4-ol Blocker->Channel2

Caption: Proposed mechanism of voltage-gated ion channel blockade.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

Objective: To measure the effect of the test compound on voltage-gated sodium or calcium currents in a suitable cell line.

Materials:

  • HEK-293 cells stably expressing a human voltage-gated sodium channel (e.g., Naᵥ1.7) or calcium channel (e.g., Caᵥ1.2).

  • Test compound: 4-(3-Fluorophenyl)piperidin-4-ol, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Extracellular and intracellular buffer solutions specific for the ion channel being studied.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

Protocol:

  • Cell Preparation: Plate the HEK-293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Under the microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. Causality: The gigaseal is essential to electrically isolate the small patch of membrane being studied, allowing for the detection of picoampere-level currents.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving electrical and chemical access to the cell's interior.

  • Data Acquisition (Baseline): Apply a voltage-step protocol to elicit ion currents. For example, hold the cell at -80 mV and apply depolarizing steps to 0 mV to open the channels. Record the baseline current.

  • Compound Application: Perfuse the extracellular solution containing a known concentration of the test compound (e.g., 1 µM, 10 µM) over the cell.

  • Data Acquisition (Post-Compound): Repeat the same voltage-step protocol. A reduction in the current amplitude compared to baseline indicates channel blockade.

  • Analysis: Construct a dose-response curve by testing multiple concentrations and calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the channel current.

Conclusion

The validation of a research chemical like 4-(3-Fluorophenyl)piperidin-4-ol is a non-negotiable prerequisite for generating reliable and publishable data. This guide outlines a logical, multi-pronged strategy for this verification process. By systematically confirming the synthesis, assessing purity and identity through orthogonal analytical techniques, and validating the expected biological activity with a functional assay, researchers can proceed with confidence. This rigorous approach not only ensures the integrity of individual experiments but also upholds the broader scientific principle of reproducibility.

References

  • Annoura, H., Nakanishi, K., Uesugi, M., Fukunaga, A., Imajo, S., Miyajima, A., Tamura-Horikawa, Y., & Tamura, S. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(2), 371–383. [Link]

  • Hao, W. G., & Mintier, G. A. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1(7), 973–975. [Link]

  • Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]

  • Vanover, K. E., Harvey, S. C., Son T., Bradley, S. R., Kold H., Weiner, D. M., & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

  • Chamberlin, R., & Sall, D. J. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-8. [Link]

  • Meena, P., & Kumar, A. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2603-2623. [Link]

  • Chen, C. Y., Hsieh, Y. W., Weng, J. C., & Kuo, C. C. (2016). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules, 21(10), 1339. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22127770, 4-(3-Fluorophenyl)piperidin-3-ol. Retrieved January 11, 2026, from [Link].

  • Baraznenok, I. L., Shastin, A. V., & Balenkova, E. S. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12794-12801. [Link]

  • Dutkiewicz, G., Siddaraju, B. P., Yathirajan, H. S., Siddegowda, M. S., & Kubicki, M. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o661. [Link]

  • Ningrum, V., & Purwono, B. (2023). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Indonesian Journal of Chemical Research, 11(1), 1-15. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved January 11, 2026, from [Link].

  • Adamska-Bartłomiejczyk, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(11), 2963. [Link]

  • Triskelion. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. Retrieved January 11, 2026, from [Link]

  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(24), 6545-6552. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved January 11, 2026, from [Link]

  • Boukhatem, N., et al. (2024). Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L. Scientific Reports, 14(1), 1-13. [Link]

  • Richardson, B. S., et al. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 1-7. [Link]

  • SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine. Retrieved January 11, 2026, from [Link]

  • Zhang, W., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Research Square. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(3-Fluorophenyl)piperidin-4-ol, a fluorinated piperidine derivative. Our focus is not just on procedural steps but on the underlying principles that ensure a self-validating and safe waste management process, safeguarding both laboratory personnel and the environment.

Core Principles: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are consistently identified as:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns in its parent form (piperidin-4-ol).[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[2][3]

Given its fluorinated nature, we must also consider the environmental persistence and the potential for forming hazardous decomposition products, like hydrogen fluoride, under high heat (e.g., improper incineration).[4] Therefore, all handling and disposal procedures must be designed to prevent contact, inhalation, and environmental release.

Hazard Summary Table
Hazard ClassificationGHS CategoryKey ConsiderationsPrimary SDS Source(s)
Acute Oral ToxicityCategory 4Harmful if swallowed. Do not eat, drink, or smoke in work areas.[1][2]
Skin Corrosion/IrritationCategory 1B / 2Causes skin irritation, potentially severe burns. Avoid all skin contact.[1][2]
Serious Eye DamageCategory 1Causes serious eye damage. Mandates use of chemical safety goggles.[1]
STOT - Single ExposureCategory 3May cause respiratory irritation. Handle only in a fume hood.[1][2]

Mandatory Personal Protective Equipment (PPE) and Safe Handling

Before handling 4-(3-Fluorophenyl)piperidin-4-ol in any form—pure compound, solutions, or as waste—the following PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical agent.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) of sufficient thickness. Dispose of contaminated gloves after use in accordance with applicable laws.[4]

  • Eye/Face Protection: Use chemical safety goggles or a face shield that meets OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection: A lab coat is required at a minimum. For larger quantities or spill cleanup, wear impervious protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][3]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation is the most critical step in a compliant disposal workflow. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs. As a fluorinated organic compound, 4-(3-Fluorophenyl)piperidin-4-ol waste must be treated as halogenated organic waste .

Step-by-Step Containerization Protocol:
  • Select the Correct Container: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting screw cap. The container must be clearly labeled for "Halogenated Organic Waste."

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 4-(3-Fluorophenyl)piperidin-4-ol." Do not use abbreviations.

    • List all solvents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Keep the waste container closed at all times except when actively adding waste.[4] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, equipped with secondary containment (e.g., a spill tray).

Disposal Workflow: A Decision-Making Framework

The following workflow provides a systematic approach to managing waste containing 4-(3-Fluorophenyl)piperidin-4-ol, from generation to final pickup by Environmental Health & Safety (EHS) personnel.

Disposal Decision & Logic Diagram

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generation (e.g., reaction quench, filtrate) ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood container Select Labeled 'Halogenated Organic Waste' Container fume_hood->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Cap Container transfer->seal log Update Waste Log with Constituents & Volume seal->log storage Store in Secondary Containment in Satellite Accumulation Area log->storage check_full Container >90% Full? storage->check_full check_full->storage No request Request Waste Pickup from EHS/EHRS check_full->request Yes end Disposal via Licensed Hazardous Waste Facility request->end

Sources

Personal protective equipment for handling 4-(3-Fluorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are the bedrock of innovative and reproducible research. Handling novel compounds like 4-(3-Fluorophenyl)piperidin-4-ol, a common building block in modern drug discovery, requires a proactive and informed approach to safety. This guide provides a comprehensive framework for personal protective equipment (PPE) and safe handling, grounded in the principles of risk assessment and the hierarchy of controls.

Comprehensive Hazard Assessment

While 4-(3-Fluorophenyl)piperidin-4-ol is a research chemical and may lack extensive toxicological data, its structure allows us to anticipate its primary hazards. It combines a piperidine ring, common in many pharmaceuticals, with a fluorinated phenyl group. Based on data from structurally similar compounds and general chemical principles, we must assume it presents the following risks until proven otherwise.[1][2]

Hazard CategoryPotential RiskRationale
Acute Oral Toxicity Harmful or Toxic if SwallowedPiperidine derivatives can exhibit toxicity.[1][2]
Skin Corrosion/Irritation Causes Skin IrritationMany amine-containing heterocyclic compounds are irritants.[1][2]
Eye Damage/Irritation Causes Serious Eye Irritation/DamageThe basic nature of the piperidine nitrogen can cause significant irritation or burns to sensitive eye tissue.[1][2]
Respiratory Irritation May Cause Respiratory IrritationFine powders or aerosols can irritate the respiratory tract.[1]

Given these potential hazards, a multi-layered approach to safety is essential, starting with the most effective control measures.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a potential hazard. However, it should always be used in conjunction with more effective control methods. The "Hierarchy of Controls," endorsed by bodies like the Occupational Safety and Health Administration (OSHA), prioritizes safety strategies from most to least effective.[3][4]

cluster_0 The Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE cluster_workflow Safe Handling Workflow A 1. Hazard Review Review SDS and SOPs B 2. Prepare Workspace Verify fume hood function. Gather all materials. A->B C 3. Don PPE Inspect and wear required eye, body, and hand protection. B->C D 4. Perform Work Handle chemical within fume hood. Keep containers closed. C->D E 5. Decontaminate Clean workspace and equipment. D->E F 6. Dispose of Waste Segregate hazardous waste into labeled containers. E->F G 7. Doff PPE Remove gloves and lab coat according to procedure. F->G H 8. Wash Hands Thoroughly wash hands with soap and water. G->H

Caption: Step-by-step workflow for safe chemical handling.

Spill Management

In the event of a spill, a calm and methodical response is crucial.

Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Assess Assess Hazard (Size & Toxicity) Alert->Assess Small Small & Manageable Assess->Small No Large Large or Highly Toxic Assess->Large Yes Contain Contain spill with absorbent material Small->Contain Evacuate Evacuate Area Contact EHS Large->Evacuate Cleanup Clean up using spill kit and appropriate PPE Contain->Cleanup Dispose Dispose of waste in sealed, labeled container Cleanup->Dispose

Caption: Decision tree for chemical spill response.

Waste Disposal

Proper segregation and disposal of chemical waste are critical for safety and environmental protection.

  • Solid Waste: Any solid 4-(3-Fluorophenyl)piperidin-4-ol, along with contaminated items like weigh paper and disposable pipettes, must be placed in a clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions containing this compound should be disposed of in a designated halogenated organic waste container. Never pour chemicals down the drain. [5]* Contaminated PPE: Grossly contaminated gloves, lab coats, or other disposable PPE must be collected in a sealed bag and disposed of as hazardous waste. [5] By integrating this comprehensive PPE strategy with robust engineering and administrative controls, researchers can confidently and safely handle 4-(3-Fluorophenyl)piperidin-4-ol, ensuring both personal safety and the integrity of their scientific work.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). LabManager.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
  • ECHA publishes guidance on chemical safety assessment. (2014, September 19). Fieldfisher.
  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com.
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS.
  • OSHA Glove Selection Chart. (n.d.). University of Massachusetts Lowell Environmental Health and Safety.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Irvine.
  • SAFETY DATA SHEET for 1-(4-Fluorophenyl)piperazine dihydrochloride. (2025, October 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for Piperidin-4-ol. (2010, September 6). Thermo Fisher Scientific.
  • 4-(4-Fluorophenyl)-4-hydroxypiperidine SDS. (2019, July 15). ECHEMI.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • SOP for Safety in Laboratory. (n.d.). Pharmaguideline.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.